molecular formula C6H10N3O5P B1677714 Phosphohistidine CAS No. 4936-08-7

Phosphohistidine

カタログ番号: B1677714
CAS番号: 4936-08-7
分子量: 235.13 g/mol
InChIキー: FDIKHVQUPVCJFA-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Phosphohistidine is a high-energy, labile post-translational modification (PTM) that plays a critical regulatory role in cellular processes across prokaryotes and eukaryotes. Unlike the stable O-phosphorylation of serine, threonine, or tyrosine, this compound forms a phosphoramidate bond on the histidine imidazole ring, resulting in two distinct isoforms: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis) . This inherent lability has made studying its functions challenging, but it is now recognized as a pivotal modification in signal transduction. In mammalian cells, this compound is integral to key pathways, serving as a phosphodonor in nucleotide metabolism and as a dynamic regulator of proteins like the calcium-activated potassium channel SK4 and the calcium channel TRPV5 . Its role extends to crucial processes such as cell proliferation, endocytosis, and cytokinesis . Furthermore, this compound is a central component of two-component signaling systems in bacteria, enabling response to environmental stimuli, and has been implicated in tumor biology . Research in this field has been accelerated by the development of isoform-specific monoclonal antibodies and advanced mass spectrometry techniques, allowing for the high-confidence identification of hundreds of protein targets and opening new avenues for investigating this versatile PTM . Our high-purity this compound reagent is an essential tool for researchers exploring these complex biological mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

4936-08-7

分子式

C6H10N3O5P

分子量

235.13 g/mol

IUPAC名

(2S)-3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid

InChI

InChI=1S/C6H10N3O5P/c10-6(11)5(9-15(12,13)14)1-4-2-7-3-8-4/h2-3,5H,1H2,(H,7,8)(H,10,11)(H3,9,12,13,14)/t5-/m0/s1

InChIキー

FDIKHVQUPVCJFA-YFKPBYRVSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O

異性体SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NP(=O)(O)O

正規SMILES

C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O

外観

Solid powder

他のCAS番号

4936-08-7

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-phosphohistidine
1-phosphono-L-histidine
3-phosphohistidine
phosphohistidine

製品の起源

United States

Foundational & Exploratory

The Discovery and History of Phosphohistidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphohistidine (pHis), a chemically labile but biologically significant post-translational modification, has traversed a fascinating journey from its initial discovery as a metabolic intermediate to its emerging role as a key player in cellular signaling. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with the study of this compound. We delve into the seminal experiments that first identified this elusive modification, detail the protocols for its synthesis and characterization, and present key signaling pathways where it plays a pivotal role. Quantitative data on the stability of this compound isomers are summarized, and the evolution of detection methods, from radiolabeling to the development of specific antibodies, is chronicled. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking a deeper understanding of this compound's biochemistry and its potential as a therapeutic target.

The Dawn of a New Phosphoamino Acid: The Discovery of this compound

The story of this compound begins in 1962 with the pioneering work of Paul D. Boyer and his colleagues.[1] While investigating the mechanism of oxidative phosphorylation in bovine liver mitochondria, they identified a phosphorylated intermediate that was unusually labile, particularly under acidic conditions.[1] This discovery marked the addition of a new, and chemically distinct, member to the family of phosphoamino acids.

Initial Observations and Identification

The initial breakthrough came from experiments with the mitochondrial enzyme succinyl-CoA synthetase (SCS), a key component of the tricarboxylic acid (TCA) cycle.[1] Boyer's team observed that SCS contained a phosphorylated residue that was integral to its catalytic cycle, specifically in the substrate-level phosphorylation that generates ATP or GTP.[1] This phosphorylated form of the enzyme was found to be a high-energy intermediate.

The definitive identification of this novel phosphorylated amino acid as this compound was a meticulous process, given its instability. The researchers employed a combination of radiolabeling, enzymatic digestion, and electrophoretic and chromatographic techniques to isolate and characterize the modified residue.

The Two Isomers of this compound

A unique feature of this compound is the existence of two distinct isomers: 1-phosphohistidine (1-pHis or π-pHis) and 3-phosphohistidine (3-pHis or τ-pHis).[1] This arises from the ability of the phosphate (B84403) group to attach to either of the two nitrogen atoms in the imidazole (B134444) ring of histidine. The initial discovery identified the 3-pHis isomer in succinyl-CoA synthetase.[1] Subsequent research has shown that both isomers are biologically relevant, with 3-pHis being the more thermodynamically stable of the two.[2][3][4]

Chemical Properties and Stability

A defining characteristic of the phosphoramidate (B1195095) (P-N) bond in this compound is its high standard free energy of hydrolysis (−12 to −14 kcal/mol), which is significantly higher than that of the phosphoester bonds in phosphoserine, phosphothreonine, and phosphotyrosine (−6.5 to −9.5 kcal/mol).[2] This high-energy nature is crucial for its role in phosphotransfer reactions. However, this lability, especially in acidic conditions, posed a significant challenge to its study for many decades.[2]

Quantitative Analysis of Stability

The stability of the two this compound isomers is highly dependent on pH and temperature. The work by Hultquist, Moyer, and Boyer in 1966 provided the first detailed quantitative analysis of their hydrolysis rates.

pHTemperature (°C)IsomerHalf-life (minutes)
7.0461-pHis1
8.0461-pHis34
>7.0463-pHis78

Data sourced from Hultquist et al., 1966 and subsequent reviews.[2]

It is important to note that the stability of this compound within a protein can be influenced by the local microenvironment.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments in the history of this compound research, based on the original publications and subsequent refinements.

Protocol 1: Initial Isolation and Identification of this compound from a Phosphoprotein (Adapted from Boyer et al., 1962)

This protocol outlines the general steps used in the original discovery to isolate and identify this compound from a ³²P-labeled mitochondrial protein.

Objective: To isolate and identify the acid-labile phosphorylated amino acid from succinyl-CoA synthetase.

Materials:

  • Bovine liver mitochondria

  • ³²P-orthophosphate

  • Trichloroacetic acid (TCA)

  • Pronase or other broad-spectrum proteases

  • Buffers for electrophoresis and chromatography (alkaline pH)

  • Electrophoresis apparatus

  • Chromatography columns

  • Scintillation counter

Methodology:

  • In vitro Phosphorylation: Incubate isolated bovine liver mitochondria with ³²P-orthophosphate under conditions that promote oxidative phosphorylation, leading to the labeling of intermediates like the phosphorylated form of succinyl-CoA synthetase.

  • Protein Precipitation: Precipitate the mitochondrial proteins using cold trichloroacetic acid (TCA). This step must be performed rapidly to minimize acid-induced hydrolysis of the this compound.

  • Washing: Wash the protein pellet extensively with cold TCA and then with ethanol (B145695) and ether to remove unincorporated ³²P and lipids.

  • Enzymatic Digestion: Resuspend the protein pellet in an alkaline buffer (pH > 8.0) and digest with a broad-spectrum protease like Pronase to break down the protein into individual amino acids and small peptides. Maintaining an alkaline pH is critical to preserve the this compound.

  • Separation by Electrophoresis: Subject the digest to high-voltage paper electrophoresis at an alkaline pH.

  • Separation by Chromatography: Further purify the radiolabeled components from the electrophoresis step using ion-exchange or paper chromatography.

  • Identification: Compare the electrophoretic and chromatographic mobility of the unknown ³²P-labeled compound with that of synthetically prepared 1-phosphohistidine and 3-phosphohistidine standards.

  • Quantification: Use a scintillation counter to determine the amount of radioactivity in the spots corresponding to the this compound standards.

Protocol 2: Chemical Synthesis and Purification of 1-Phosphohistidine and 3-Phosphohistidine (Adapted from Hultquist, Moyer, and Boyer, 1966)

This protocol describes the chemical synthesis of the two isomers of this compound, which were essential for their definitive identification and characterization.

Objective: To synthesize and purify 1-phosphohistidine and 3-phosphohistidine.

Materials:

  • L-histidine

  • Phosphoramidate or phosphoryl chloride (POCl₃)

  • Alkaline and acidic buffers

  • Dowex 1 and Dowex 50 ion-exchange resins

  • Ninhydrin (B49086) reagent

Methodology:

  • Phosphorylation Reaction: React L-histidine with a phosphorylating agent such as phosphoramidate or phosphoryl chloride in an aqueous solution. The pH of the reaction mixture influences the ratio of the two isomers formed. Initially, the kinetically favored product is 1-pHis, which then isomerizes to the more thermodynamically stable 3-pHis over time, especially under neutral to slightly basic conditions.

  • Purification by Ion-Exchange Chromatography:

    • Apply the reaction mixture to a Dowex 1 (anion exchange) column to separate the phosphorylated histidines from unreacted histidine and inorganic phosphate.

    • Elute the this compound isomers using a gradient of increasing salt concentration or decreasing pH.

    • Further purify the isomers on a Dowex 50 (cation exchange) column.

  • Characterization:

    • Phosphate-to-Histidine Ratio: Determine the molar ratio of phosphate to histidine in the purified fractions using standard colorimetric assays for phosphate and the ninhydrin reaction for histidine.

    • Electrophoretic Mobility: Compare the electrophoretic mobility of the synthesized compounds with the radiolabeled compound isolated from the protein digest at various pH values.

    • UV Spectroscopy: Analyze the ultraviolet absorption spectra of the purified isomers.

    • NMR Spectroscopy: In later studies, ³¹P and ¹H NMR spectroscopy became the definitive methods for characterizing the two isomers.

This compound in Cellular Signaling

While initially discovered as a metabolic intermediate, the role of this compound in signal transduction, particularly in prokaryotes, is now well-established. Its significance in mammalian signaling is a rapidly expanding field of research.

The Two-Component System in Prokaryotes

In bacteria, two-component signal transduction systems are a primary mechanism for sensing and responding to environmental changes. These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.

Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EnvZ EnvZ (Sensor Kinase) EnvZ_P EnvZ-His~P EnvZ->EnvZ_P 2. Autophosphorylation ATP ATP ATP->EnvZ_P + ATP ADP ADP EnvZ_P->ADP - ADP OmpR OmpR (Response Regulator) EnvZ_P->OmpR 3. Phosphotransfer OmpR_P OmpR-Asp~P OmpR->OmpR_P DNA DNA (ompF/ompC promoters) OmpR_P->DNA 4. DNA Binding Transcription Gene Transcription (Porin Expression) DNA->Transcription 5. Regulation Stimulus Osmotic Stress Stimulus->EnvZ 1. Signal Perception

A typical bacterial two-component signaling pathway (EnvZ-OmpR system).
Mammalian this compound Signaling

In mammals, dedicated protein histidine kinases and phosphatases regulate cellular processes. The nucleoside diphosphate (B83284) kinases NME1 and NME2 act as histidine kinases, while enzymes like this compound phosphatase 1 (PHPT1) reverse this modification.

Mammalian_pHis_Signaling cluster_kinase Histidine Kinase Activity cluster_substrate Substrate Phosphorylation cluster_phosphatase Histidine Phosphatase Activity NME2 NME2 NME2_P NME2-His~P NME2->NME2_P 1. Autophosphorylation ATP_in ATP KCa31 KCa3.1 (inactive) NME2_P->KCa31 2. Phosphotransfer KCa31_P KCa3.1-His~P (active) KCa31->KCa31_P Ion_Flux K+ Ion Flux KCa31_P->Ion_Flux 3. Channel Activation PHPT1 PHPT1 KCa31_P->PHPT1 4. Dephosphorylation Pi_out Pi KCa31_P->Pi_out PHPT1->KCa31

Regulation of the KCa3.1 ion channel by NME2 and PHPT1.

Modern Tools for this compound Research

The inherent instability of this compound spurred the development of innovative tools to study its biological roles.

Stable Analogs and Specific Antibodies

A major breakthrough was the chemical synthesis of stable, non-hydrolyzable analogs of this compound. These analogs, where the labile P-N bond is replaced with a more stable linkage, have been instrumental in generating the first specific monoclonal antibodies against both 1-pHis and 3-pHis. These antibodies have opened the door to studying this compound using standard immunological techniques like Western blotting, immunoprecipitation, and immunofluorescence, revolutionizing the field.

Mass Spectrometry

The analysis of this compound by mass spectrometry has required the development of specialized techniques to prevent the loss of the phosphate group during sample preparation and analysis. Methods that avoid acidic conditions and use gentler ionization techniques have been crucial for the successful identification and quantification of this compound-containing peptides.

Conclusion and Future Directions

From its humble beginnings as an enigmatic, labile compound in mitochondrial extracts, this compound has emerged as a crucial player in cellular regulation across all domains of life. The historical challenges posed by its chemical nature have been overcome through ingenuity in chemical synthesis and antibody development. For researchers and drug development professionals, the expanding landscape of the "phosphohistidinome" presents exciting new opportunities. Understanding the roles of histidine kinases and phosphatases in disease, particularly in cancer and inflammatory conditions, may pave the way for novel therapeutic strategies targeting this once-elusive post-translational modification. The continued development of advanced analytical tools will undoubtedly further illuminate the intricate and vital functions of this compound in health and disease.

References

The Enigmatic World of Phosphohistidine: A Technical Guide to its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation is a fundamental mechanism of cellular regulation, historically dominated by studies of serine, threonine, and tyrosine phosphorylation. However, the less-explored, labile post-translational modification, phosphohistidine (pHis), is emerging as a critical player in a multitude of signaling pathways.[1] Despite its discovery decades ago, the inherent chemical instability of the phosphoramidate (B1195095) (P-N) bond has made pHis a challenging subject of study.[1] This guide provides a comprehensive overview of this compound, detailing its unique chemical properties, its regulatory roles in signaling cascades, and the enzymes that govern its dynamic turnover. We present quantitative data on pHis stability and abundance, detailed experimental protocols for its detection and analysis, and visual representations of key signaling pathways, offering a technical resource for researchers aiming to explore this exciting frontier in cell biology and drug discovery.

The Core of this compound: Chemistry and Properties

This compound is a high-energy phosphoamino acid, a characteristic that underpins its role as a transient intermediate in phosphoryl transfer reactions.[2] Unlike the stable phosphoesters of serine, threonine, and tyrosine, the phosphoramidate bond in pHis is highly susceptible to hydrolysis under acidic conditions and at elevated temperatures.[3]

Histidine can be phosphorylated on either of the two nitrogen atoms of its imidazole (B134444) ring, resulting in two distinct isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis).[4] Both isomers have been identified in vivo, with 3-pHis being the more chemically stable of the two.[5]

Quantitative Data on this compound

The following tables summarize key quantitative data regarding the stability and abundance of this compound, providing a comparative perspective against canonical phosphorylations.

Parameter1-phosphohistidine (1-pHis)3-phosphohistidine (3-pHis)Phosphoserine/threonine (pSer/pThr)Reference(s)
Half-life (pH 7, 46°C) 1 - 34 minutes78 minutesStable[6]
Half-life (1M HCl, 46°C) 18 - 25 secondsStableStable[6]

Table 1: Comparative Stability of Phosphoamino Acids.

MeasurementValueCell LineMethodReference(s)
Abundance relative to pSer/pThr ~1:3Human bronchial (16HBE14o-)31P NMR[7][8]
Abundance relative to pTyr ~15-20 times more abundantHuman bronchial (16HBE14o-)31P NMR[7][8][9]
Concentration per gram of protein 23 µmol/gHuman bronchial (16HBE14o-)31P NMR[7][8]
Amount per cell 1.8 fmol/cellHuman bronchial (16HBE14o-)31P NMR[7][8]

Table 2: Cellular Abundance of this compound.

Key Regulators: Histidine Kinases and Phosphatases

The dynamic regulation of this compound signaling is orchestrated by a dedicated set of enzymes: histidine kinases that add the phosphate (B84403) moiety and this compound phosphatases that remove it.

Mammalian Histidine Kinases: NME1 and NME2

In mammalian cells, the primary enzymes responsible for histidine phosphorylation are Nucleoside Diphosphate (B83284) Kinase 1 (NME1, also known as Nm23-H1) and NME2 (Nm23-H2).[3][4][10] These proteins are multifunctional, acting as both nucleoside diphosphate kinases (NDPKs) that maintain cellular NTP pools, and as protein histidine kinases.[11] The kinase activity involves autophosphorylation on a conserved histidine residue (His118) to form a 1-pHis intermediate, from which the phosphate is transferred to a histidine residue on a substrate protein.[12][13]

Mammalian this compound Phosphatases

Three key enzymes have been identified to dephosphorylate pHis in mammals:

  • This compound Phosphatase 1 (PHPT1): The first identified vertebrate protein histidine phosphatase.[10]

  • Phospholysine this compound Inorganic Pyrophosphate Phosphatase (LHPP): A tumor suppressor that dephosphorylates pHis and is frequently downregulated in various cancers.[4][10][14]

  • Phosphoglycerate Mutase 5 (PGAM5): A mitochondrial phosphatase with demonstrated pHis phosphatase activity.[10]

This compound in Cell Signaling Pathways

This compound signaling is integral to both prokaryotic and eukaryotic cellular processes.

Bacterial Two-Component Systems

The canonical role of pHis is exemplified in bacterial two-component signaling systems. This pathway enables bacteria to sense and respond to environmental stimuli.

bacterial_two_component cluster_membrane Cell Membrane HK Histidine Kinase (HK) HK->HK RR Response Regulator (RR) HK->RR Phosphotransfer Signal Environmental Signal Signal->HK Activates pRR Phosphorylated Response Regulator Gene_Expression Gene Expression pRR->Gene_Expression Regulates nme_signaling cluster_substrates Substrates NME1_NME2 NME1 / NME2 pHis_NME NME1 / NME2 (1-pHis) NME1_NME2->pHis_NME Autophosphorylation ATP ATP ATP->NME1_NME2 ACLY ATP-Citrate Lyase (ACLY) pHis_NME->ACLY Phosphotransfer G_beta G Protein β-subunit pHis_NME->G_beta KCa31 KCa3.1 Channel pHis_NME->KCa31 SUCLG2 Succinate-CoA Ligase (SUCLG2) pHis_NME->SUCLG2 lhpp_signaling LHPP LHPP pHis_Substrate Histidine-Phosphorylated Substrate LHPP->pHis_Substrate Dephosphorylates PI3K PI3K pHis_Substrate->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation pgam1_mechanism PGAM1_pHis PGAM1-His-P Intermediate PGAM1-His + 2,3-Bisphosphoglycerate PGAM1_pHis->Intermediate + 3PG 3PG 3-Phosphoglycerate Intermediate->PGAM1_pHis - 2PG 2PG 2-Phosphoglycerate western_blot_workflow Lysis Cell Lysis (pH 8-9) + Inhibitors, 4°C SDS_PAGE SDS-PAGE (No Heating) Lysis->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-pHis) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

The Unstable Truth: A Technical Guide to the Chemical Stability and Lability of Phosphohistidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphohistidine (pHis), a high-energy phosphoramidate (B1195095) post-translational modification, is a critical but often overlooked player in cellular signaling.[1] While well-established in prokaryotic two-component systems, its role in mammalian biology is an expanding frontier, implicated in processes from G-protein signaling to cancer.[1][2] However, the inherent chemical instability of the P-N bond presents significant challenges for its study, creating a biochemical "blind spot" compared to its more stable phosphoester cousins, phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr).[1][3]

This technical guide provides an in-depth exploration of the chemical stability and lability of this compound, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in navigating the complexities of this elusive modification.

The Chemical Nature of this compound

Histidine phosphorylation occurs on either of the two nitrogen atoms of the imidazole (B134444) ring, resulting in two distinct isomers: 1-phosphohistidine (1-pHis or Nτ-pHis) and 3-phosphohistidine (3-pHis or Nπ-pHis).[2][4] 3-pHis is the thermodynamically more stable isomer, while 1-pHis is often the kinetically favored product of chemical phosphorylation.[1][5] The phosphoramidate bond in both isomers has a high standard free energy of hydrolysis (ΔG°' ≈ -12 to -14 kcal/mol), significantly higher than that of the phosphoester bonds in pSer, pThr, and pTyr (-6.5 to -9.5 kcal/mol).[1][4] This high energy facilitates the transfer of the phosphoryl group, making pHis an excellent phosphoryl donor in signaling cascades.[1]

Factors Governing this compound Stability

The primary factor dictating pHis stability is pH . Unlike phosphoesters, which are stable under acidic conditions, the phosphoramidate bond of pHis is highly susceptible to acid-catalyzed hydrolysis.[1][3][6] This lability is a key characteristic used to differentiate pHis from other phosphoamino acids. Conversely, pHis is relatively stable under basic conditions.[1]

Temperature also plays a crucial role; high temperatures accelerate the degradation of pHis, particularly in acidic or neutral solutions.[4][5][6] The stability of pHis is also influenced by its local protein environment, meaning the half-life of a pHis residue within a protein can differ significantly from that of the free amino acid.[4]

Quantitative Stability Data

The following tables summarize the reported stability of this compound isomers under various conditions.

IsomerConditionHalf-life (t½)Reference
1-pHispH 7.0, 46°C1 minute[4]
1-pHispH 8.0, 46°C34 minutes[4]
3-pHispH >7.0, 46°C78 minutes[4]
pHis1 M HCl, 46°C18-25 seconds[4]
pHisIn Histone H4 (in vivo context)~2 hours[4]

Table 1: Half-lives of this compound isomers.

ConditionStability OutcomeReference
Acidic pH (e.g., pH 3.0)Rapid hydrolysis. Standard LC-MS/MS conditions can lead to sample loss.[6]
Basic pH (e.g., pH 10.0, 4°C)High stability. Recommended for sample lysis and storage.[7]
Moderate Heat (60°C) at pH 6.0Efficient hydrolysis.[6]
Strong Alkaline (e.g., 3 N KOH, 100°C)pHis survives, while pSer and pThr are degraded. Used in classic PAA.[1]

Table 2: Qualitative stability of this compound under common experimental conditions.

Signaling Pathways Involving this compound

This compound is a central component of signaling pathways across all domains of life.

Prokaryotic Two-Component Systems

In bacteria, the canonical role of pHis is in two-component signaling systems, which allow the organism to sense and respond to environmental stimuli.[2] This pathway involves a sensor histidine kinase (HK) and a partner response regulator (RR).

TwoComponentSystem HK Histidine Kinase (HK) HK->HK RR Response Regulator (RR) HK->RR DNA Target Genes RR->DNA Stimulus Environmental Stimulus Stimulus->HK 1. Signal Perception

Prokaryotic two-component signaling pathway.
Mammalian this compound Signaling

While less characterized than in prokaryotes, pHis signaling in mammals is gaining recognition.[1][2] The Nucleoside Diphosphate Kinases NME1 and NME2 act as protein histidine kinases, phosphorylating substrates to regulate diverse cellular processes.[2][5] This phosphorylation is reversed by specific this compound phosphatases like PHPT1.[4][5]

MammalianHisSignaling NME1_NME2 NME1 / NME2 (Histidine Kinases) GNB1 Gβ1 (G-protein subunit) NME1_NME2->GNB1 Phosphorylation (ATP -> ADP) KCa3_1 KCa3.1 (Ion Channel) NME1_NME2->KCa3_1 Phosphorylation (ATP -> ADP) ACLY ACLY (Metabolic Enzyme) NME1_NME2->ACLY Phosphorylation (ATP -> ADP) PHPT1 PHPT1 (Histidine Phosphatase) pGNB1 pHis-Gβ1 pKCa3_1 pHis-KCa3.1 pACLY pHis-ACLY pGNB1->PHPT1 Dephosphorylation (Pi release) CellularResponse Cellular Response (e.g., Ion Transport, Metabolism) pGNB1->CellularResponse pKCa3_1->PHPT1 Dephosphorylation (Pi release) pKCa3_1->CellularResponse pACLY->PHPT1 Dephosphorylation (Pi release) pACLY->CellularResponse

Overview of NME1/2-mediated histidine phosphorylation in mammals.

Experimental Protocols & Methodologies

Studying pHis requires specialized methods that account for its inherent instability.

Protocol 1: Chemical Synthesis of this compound Peptides

Selective phosphorylation of histidine residues in synthetic peptides can be achieved using phosphoramidate chemistry.[1]

  • Peptide Synthesis : Synthesize the desired peptide using standard solid-phase peptide synthesis (SPPS).

  • Phosphorylating Reagent : Prepare fresh potassium phosphoramidate.

  • Reaction : Dissolve the purified peptide in an aqueous buffer at pH 7.0-8.0.

  • Phosphorylation : Add potassium phosphoramidate to the peptide solution. The reaction kinetically favors the 1-pHis isomer, but with time, it converts to the more thermodynamically stable 3-pHis isomer.[1]

  • Monitoring : Monitor the reaction progress using HPLC and Mass Spectrometry.

  • Purification : Purify the pHis-containing peptide using reverse-phase HPLC, employing a buffer system with a pH that minimizes hydrolysis (e.g., mildly basic or a very short gradient with a weak acid like 0.1% formic acid).[1]

Protocol 2: Cell Lysis for pHis Preservation and Analysis

To prevent the loss of pHis during protein extraction, lysis must be performed under stabilizing conditions.

  • Lysis Buffer Preparation : Prepare a denaturing lysis buffer at a high pH. A recommended buffer contains 8 M urea, 1% SDS, and is buffered to pH 10.0 with a strong base.

  • Cell Harvest : Wash cells with cold PBS and harvest by scraping.

  • Lysis : Immediately resuspend the cell pellet in the cold (4°C) pHis-stabilizing lysis buffer.

  • Homogenization : Sonicate the lysate on ice to shear DNA and ensure complete lysis.

  • Clarification : Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris.

  • Analysis : The supernatant can be used for downstream analysis. For techniques like Western blotting, ensure all subsequent steps (e.g., gel electrophoresis, transfer) are performed under conditions that maintain pHis stability where possible. For quantitative analysis, ³¹P NMR can be employed on lysates prepared this way to measure total pHis content.[8]

Workflow for pHis Stability Assay

A filter-binding assay can be used to quantify the acid-labile nature of phosphorylation on a purified protein.

StabilityAssay Start Start: Purified Protein (³²P-labeled) Incubate Incubate Aliquots - Acid (e.g., pH 3) - Base (e.g., pH 10) - Neutral (e.g., pH 7) Start->Incubate 1. Divide & Treat Spot Spot onto Nytran or PVDF Membrane Incubate->Spot 2. Terminate & Bind Wash Wash Membrane (e.g., with TCA) Spot->Wash 3. Remove free ³²P Analyze Quantify Radioactivity (Autoradiography or Phosphorimaging) Wash->Analyze 4. Detect Result Result: Compare Counts (Acid vs. Base) Analyze->Result 5. Interpret

Workflow for a filter-binding acid lability assay.

Challenges and Future Directions in Drug Development

The lability of this compound makes it a challenging drug target. However, its emerging roles in human diseases like cancer are driving innovation.[1] Key strategies for drug development include:

  • Stable Analogs : The development of non-hydrolyzable pHis analogs, where the P-N bond is replaced with a stable P-C bond (phosphonates) or incorporated into a triazole ring (pTza), has been instrumental.[1][9] These analogs are crucial for generating specific antibodies and for structural biology studies.[2][9]

  • Targeting Kinases and Phosphatases : Developing inhibitors or modulators for mammalian histidine kinases (NME1/NME2) and phosphatases (PHPT1, LHPP) is a promising therapeutic avenue.[5][10]

  • Advanced Analytics : Improving mass spectrometry techniques to minimize pHis loss during analysis and developing more sensitive detection methods are critical for identifying pHis-regulated pathways in disease.[6][11]

The study of this compound is at an exciting inflection point. By understanding and overcoming the challenges posed by its chemical lability, researchers can unlock new signaling paradigms and develop novel therapeutic strategies for a range of human diseases.

References

The Orchestrators of a Transient Signal: A Technical Guide to Enzymes in Phosphohistidine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The reversible phosphorylation of histidine residues is a critical, yet historically understudied, post-translational modification that plays a pivotal role in a multitude of cellular processes, from signal transduction to metabolic regulation. The lability of the phosphoramidate (B1195095) (P-N) bond in phosphohistidine (pHis) has presented significant analytical challenges, but recent advancements have brought the key enzymatic players into sharper focus. This guide provides an in-depth overview of the core enzymes responsible for the dynamic regulation of pHis signaling, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound Metabolism

Protein phosphorylation is a fundamental mechanism of cellular control, traditionally associated with serine, threonine, and tyrosine residues. However, histidine phosphorylation is now recognized as a vital signaling mechanism in both prokaryotic and eukaryotic systems.[1] In mammals, this modification is governed by a dedicated set of protein histidine kinases, which catalyze the transfer of a phosphoryl group to a histidine residue, and this compound phosphatases, which reverse this modification.[2][3] The two isomers of this compound, 1-pHis and 3-pHis, formed by phosphorylation on either the N-1 or N-3 nitrogen of the imidazole (B134444) ring, add another layer of complexity and potential for regulatory specificity.[4][5]

The Writers: Protein Histidine Kinases

In mammalian cells, the primary enzymes responsible for protein histidine phosphorylation are two members of the Nucleoside Diphosphate (B83284) Kinase (NDPK) family, NME1 and NME2.[2][4][6]

  • NME1 (NM23-H1/NDPK-A): While its canonical function is to maintain intracellular nucleotide pools by transferring phosphate (B84403) between nucleoside triphosphates and diphosphates, NME1 also functions as a protein histidine kinase.[7][8] It autophosphorylates on a conserved histidine residue (His118) and subsequently transfers this phosphate to a histidine residue on a target protein.[7]

  • NME2 (NM23-H2/NDPK-B): Sharing 88% sequence homology with NME1, NME2 possesses similar dual functions as both a nucleoside diphosphate kinase and a protein histidine kinase.[5][9] It plays a crucial role in signaling pathways involving G-proteins and ion channels.[10]

The Erasers: this compound Phosphatases

The removal of the phosphate group from histidine residues is catalyzed by a specific class of enzymes known as this compound phosphatases. Three primary enzymes have been characterized in mammals:

  • PHPT1 (this compound Phosphatase 1): Also known as 14 kDa this compound phosphatase, PHPT1 is a highly specific enzyme that hydrolyzes pHis residues.[11][12] It is structurally distinct from serine/threonine and tyrosine phosphatases and is insensitive to common inhibitors like okadaic acid and vanadate.[11] PHPT1 has been shown to dephosphorylate a range of substrates, including ATP-citrate lyase and the G-protein β-subunit, thereby playing a key regulatory role.[2][6]

  • LHPP (Phospholysine this compound Inorganic Pyrophosphate Phosphatase): As its name suggests, LHPP can hydrolyze multiple substrates, including this compound.[6][13] It belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases.[11] While its specific protein substrates are still being fully elucidated, LHPP has been identified as a tumor suppressor, with its downregulation linked to increased histidine phosphorylation and poorer outcomes in hepatocellular carcinoma.[13][14][15]

  • PGAM5 (Phosphoglycerate Mutase Family Member 5): PGAM5 is a mitochondrial protein that also exists in a cytosolic form and functions as a serine/threonine phosphatase.[16][17] Importantly, it has been identified as a bona fide this compound phosphatase that specifically dephosphorylates NME2 at its catalytic His118 residue, thereby acting as a key negative regulator of NME2's kinase activity.[16][18]

Quantitative Analysis of Enzymatic Activity

The kinetic characterization of these enzymes is crucial for understanding their cellular function and for the development of targeted therapeutics. The data below summarizes key kinetic parameters reported in the literature.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Notes
PHPT1 DiFMUP220 ± 300.39 ± 0.021800 ± 200Fluorogenic, non-physiological substrate.[19]
PHPT1 pNPP---Oxidation of Met95 led to a 1.4-fold decrease in Km with no change in kcat.[1]
PHPT1 1-pHis vs 3-pHis---Slight preference for 1-pHis, with kcat/Km values within a 2-fold difference.[1]
NME1 ----Quantitative kinetic data for pHis protein substrates is not well-established.
NME2 ----Quantitative kinetic data for pHis protein substrates is not well-established.
LHPP ----Quantitative kinetic data for pHis protein substrates is not well-established.
PGAM5 ----Quantitative kinetic data for pHis protein substrates is not well-established.

Note: The study of pHis enzyme kinetics is an active area of research, and the lack of comprehensive data for physiological substrates highlights the technical challenges associated with the instability of this compound.

Signaling Pathways and Regulatory Networks

This compound metabolism is integrated into several key cellular signaling pathways. The following diagrams illustrate some of the well-characterized regulatory networks.

prokaryotic_two_component HK Histidine Kinase (Sensor) HK->HK RR Response Regulator (Transcription Factor) HK->RR 3. Phosphotransfer Gene Target Gene Expression RR->Gene 4. Regulation Stimulus External Stimulus Stimulus->HK

Caption: Prokaryotic two-component signaling pathway.

Caption: NME2 and PHPT1 regulation of G-protein signaling.

ion_channel_regulation cluster_membrane Cell Membrane KCa31_inactive KCa3.1 (Inactive) KCa31_active KCa3.1-pHis358 (Active) KCa31_active->KCa31_inactive Dephosphorylation Ion_Flux K+ Efflux KCa31_active->Ion_Flux NME2 NME2 NME2_pHis NME2-pHis118 PHPT1 PHPT1 PHPT1->KCa31_inactive PGAM5 PGAM5 PGAM5->NME2 NME2_pHis->KCa31_active Phosphorylation NME2_pHis->NME2 Dephosphorylation ATP ATP ATP->NME2 Autophosphorylation ADP ADP Pi Pi

Caption: Regulation of KCa3.1 ion channel by pHis enzymes.

metabolic_regulation Citrate Citrate ACLY_active ACLY-pHis (Active) Citrate->ACLY_active Substrate AcetylCoA Acetyl-CoA (Fatty Acid Synthesis) ACLY_inactive ACLY (Inactive) ACLY_inactive->ACLY_active Activation by Phosphorylation ACLY_active->AcetylCoA Catalysis ACLY_active->ACLY_inactive Inactivation by Dephosphorylation NME1 NME1 NME1->ACLY_active PHPT1 PHPT1 PHPT1->ACLY_inactive ATP ATP Pi Pi

Caption: NME1/PHPT1 regulation of ATP-Citrate Lyase (ACLY).

Experimental Protocols

Accurate and reproducible methods are essential for the study of pHis metabolism. Below are methodologies for key assays used to characterize pHis kinases and phosphatases.

Protocol 1: Fluorogenic Phosphatase Assay for PHPT1 Activity

This assay utilizes the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to continuously monitor phosphatase activity.[19]

Materials:

  • Recombinant human PHPT1

  • DiFMUP (100 mM stock in DMSO)

  • Assay Buffer: 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0

  • 96-well black, half-area microplates

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 455 nm)

Methodology:

  • Enzyme Preparation: Dilute recombinant PHPT1 to a working concentration (e.g., ~100 nM final concentration) in ice-cold Assay Buffer immediately before use.

  • Substrate Dilution: Prepare a series of DiFMUP dilutions in DMSO from the stock solution. Further dilute these into Assay Buffer to achieve the desired final concentrations for kinetic analysis (e.g., for Km determination).

  • Assay Setup: To each well of the 96-well plate, add Assay Buffer to a volume of 35-40 µL.

  • Substrate Addition: Add 5 µL of the appropriate DiFMUP working solution to each well. For wells with less than 5 µL of DiFMUP solution, add DMSO to bring the total volume of DMSO/DiFMUP solution to 5 µL, maintaining a constant final DMSO concentration of 10%.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of the diluted PHPT1 enzyme solution to each well.

  • Data Acquisition: Immediately place the microplate in the reader and begin recording fluorescence intensity at 30-second intervals for 15-30 minutes.

  • Data Analysis: Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. For Km and kcat determination, plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation.

Protocol 2: Malachite Green Colorimetric Phosphatase Assay

This endpoint assay is a general method for detecting the release of inorganic phosphate (Pi) from a phosphosubstrate and can be adapted for any pHis phosphatase.[3][4][6]

Materials:

  • Phosphatase of interest (e.g., LHPP, PGAM5)

  • This compound-containing peptide or protein substrate

  • Assay Buffer appropriate for the enzyme (e.g., 50 mM Tris-HCl, 1 mM DTT, pH 7.5)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01% (v/v). Prepare fresh daily.

  • Phosphate Standard (e.g., 1 M KH2PO4) for standard curve

  • 96-well clear, flat-bottom microplate

  • Microplate reader (absorbance at 620-660 nm)

Methodology:

  • Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 40 µM) by diluting the Phosphate Standard stock in the Assay Buffer.

  • Reaction Setup: In microcentrifuge tubes, set up the phosphatase reactions. For each reaction, combine Assay Buffer, the desired concentration of the phosphosubstrate, and any potential inhibitors.

  • Reaction Initiation: Start the reaction by adding the phosphatase enzyme to a final volume (e.g., 50 µL). Include a "no enzyme" control.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Color Development: Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each 50 µL reaction. This also initiates color development.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for stable color formation.

  • Absorbance Measurement: Transfer the reactions to the 96-well plate and measure the absorbance at ~650 nm.

  • Data Analysis: Subtract the absorbance of the "no enzyme" blank from all readings. Calculate the amount of phosphate released in each sample by comparing its absorbance to the phosphate standard curve.

Protocol 3: In Vitro Histidine Kinase Assay (for NME1/NME2)

This protocol is designed to measure the transfer of a phosphate group from ATP to a substrate protein by NME1 or NME2.[20] Detection can be achieved using pHis-specific antibodies or radiolabeled ATP.

Materials:

  • Recombinant NME1 or NME2

  • Substrate protein (e.g., recombinant ATP-Citrate Lyase, G-protein β-subunit)

  • Kinase Buffer: 20 mM Tris-HCl, pH 8.8, 5 mM MgCl2, 1 mM DTT

  • ATP (can be [γ-32P]ATP for radioactive detection or "cold" ATP for immunoblot detection)

  • SDS-PAGE loading buffer

  • Immunoblotting reagents (if applicable), including primary anti-pHis antibodies and secondary antibodies.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the substrate protein (e.g., 600 ng) with NME1 or NME2 (e.g., 400 ng) in Kinase Buffer.

  • Reaction Initiation: Start the reaction by adding ATP to a final concentration of ~0.25 µM.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Sample Denaturation: Heat the samples at 70°C for 10 minutes. Crucially, do not boil the samples (i.e., avoid 95-100°C) , as the P-N bond of this compound is heat-labile.

  • Analysis:

    • Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with 1-pHis or 3-pHis specific antibodies to detect phosphorylation of the substrate.

    • Autoradiography: If using [γ-32P]ATP, separate proteins by SDS-PAGE, dry the gel, and expose it to X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

Conclusion and Future Directions

The enzymes NME1, NME2, PHPT1, LHPP, and PGAM5 form the core of a dynamic system that regulates cellular signaling through reversible histidine phosphorylation. While significant progress has been made in identifying these key players and their roles in specific pathways, the field is still ripe for discovery. A deeper quantitative understanding of their kinetics with physiological substrates, the identification of new substrates, and the elucidation of their regulatory mechanisms will be critical. The development of more stable pHis analogs and more specific chemical probes will undoubtedly accelerate research in this area, paving the way for novel therapeutic strategies targeting diseases where pHis signaling is dysregulated, such as cancer and immunological disorders.

References

The Tale of Two Isomers: A Technical Guide to the Biological Significance of 1-pHis and 3-pHis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histidine phosphorylation, a crucial yet often overlooked post-translational modification, plays a pivotal role in a multitude of cellular processes. Unlike the well-studied phosphorylation of serine, threonine, and tyrosine, which form stable phosphoester bonds, histidine phosphorylation results in a labile phosphoramidate (B1195095) linkage. This inherent instability, particularly under acidic conditions, has historically hampered its investigation. However, recent advancements in analytical techniques and the development of specific antibodies have unveiled the distinct and vital roles of its two positional isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis). This technical guide provides an in-depth exploration of the biological significance of these two isomers, offering a comprehensive resource for researchers and drug development professionals.

Core Distinctions and Biological Roles

Phosphorylation of the imidazole (B134444) ring of histidine can occur on either the N1 (π, pros) or N3 (τ, tele) nitrogen atom, giving rise to 1-pHis and 3-pHis, respectively.[1][2] These isomers are not functionally redundant; they participate in distinct signaling pathways and enzymatic reactions, a distinction largely dictated by the specific enzymes that catalyze their formation and the structural contexts in which they occur.[3][4]

1-Phosphohistidine (1-pHis): A Key Intermediate in Nucleotide Metabolism

The 1-pHis isomer is predominantly recognized as a high-energy phospho-intermediate in the catalytic cycle of Nucleoside Diphosphate (B83284) Kinases (NDPKs), also known as NME family members.[3][5] These enzymes are crucial for maintaining cellular nucleotide triphosphate homeostasis by transferring a phosphate (B84403) group from ATP to a nucleoside diphosphate (NDP).[1][6] The formation of 1-pHis is a transient but essential step in this process. Mammalian histidine kinases NME1 and NME2 are key players in generating 1-pHis.[7][8]

3-Phosphohistidine (3-pHis): A Versatile Player in Signaling and Metabolism

The 3-pHis isomer exhibits a broader range of biological functions, acting as both an enzyme intermediate and a key component of signaling cascades.[3] It is the more chemically stable of the two isomers.[2][9]

In prokaryotes, lower eukaryotes, and plants, 3-pHis is central to two-component signaling (TCS) systems.[1][7] In these pathways, a sensor histidine kinase autophosphorylates on a histidine residue to form 3-pHis in response to an environmental stimulus. This phosphate group is then transferred to an aspartate residue on a response regulator protein, eliciting a cellular response.[1][6]

In mammals, 3-pHis serves as a catalytic intermediate for several metabolic enzymes, including:

  • Phosphoglycerate mutase (PGAM): Involved in glycolysis.[3]

  • Succinyl-CoA synthetase (SCS): A key enzyme in the citric acid cycle.[3][4]

  • ATP-citrate lyase (ACLY): Plays a central role in fatty acid synthesis.[3]

Recent studies have also implicated 3-pHis in mammalian signaling, with evidence suggesting its involvement in processes like mitosis and the regulation of ion channels.[4][10]

Quantitative Data Summary

The transient nature and lability of phosphohistidine have made its quantification challenging. However, recent studies have begun to shed light on its abundance and stability.

Parameter1-pHis3-pHisReference
Relative Stability Less stable, particularly below pH 7.More chemically stable than 1-pHis.[1][2][4]
Half-life (pH 7, 46°C) 1 minute78 minutes[1]
Half-life (pH 8, 46°C) 34 minutes> 78 minutes[1]
Abundance in Mammalian Cells Estimated to be as abundant as phosphotyrosine (~1% of total phosphorylation).Estimated to be as abundant as phosphotyrosine (~1% of total phosphorylation).[3]
Measured Abundance (16HBE14o- cells) Not individually quantified.23 µmol/g of protein (total pHis, predominantly 3-pHis).[11]
Measured Abundance per cell (16HBE14o- cells) Not individually quantified.1.8 fmol/cell (total pHis, predominantly 3-pHis).[11]

Key Signaling Pathways and Experimental Workflows

Visualizing the intricate networks in which 1-pHis and 3-pHis operate is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying this compound.

two_component_system cluster_membrane Cell Membrane HK Sensor Histidine Kinase (HK) HK->HK RR Response Regulator (RR) HK->RR 3. Phosphotransfer DNA Target Genes RR->DNA 4. Regulation of Gene Expression Signal Environmental Signal Signal->HK 1. Signal Perception

Bacterial Two-Component Signaling Pathway involving 3-pHis.

ndpk_cycle NDPK NDPK (NME1/2) NDPK_pHis NDPK-1-pHis (Phospho-intermediate) NDPK->NDPK_pHis 2. 1-pHis Formation ADP ADP NDPK->ADP NDPK_pHis->NDPK 4. Regeneration NDP NDP NDPK_pHis->NDP 3. Phosphate Transfer ATP ATP ATP->NDPK 1. Phosphate Donor NTP NTP NDP->NTP

Catalytic Cycle of Nucleoside Diphosphate Kinase (NDPK) via a 1-pHis intermediate.

pHis_workflow start Cell/Tissue Lysate (alkaline pH) enrichment Immunoaffinity Purification (using 1-pHis or 3-pHis specific mAbs) start->enrichment detection Western Blotting enrichment->detection Detection & Quantification identification Mass Spectrometry (with pHis-preserving protocols) enrichment->identification Protein Identification validation Functional Assays (e.g., site-directed mutagenesis) identification->validation

General Experimental Workflow for the Study of this compound.

Detailed Experimental Protocols

The study of this compound requires specialized protocols that account for the lability of the P-N bond. Below are summaries of key experimental methodologies.

Sample Preparation for this compound Analysis

To prevent the acid-catalyzed hydrolysis of this compound, all lysis and subsequent handling steps must be performed under basic conditions.

  • Lysis Buffer: A common lysis buffer consists of 0.1 M Na₂CO₃/NaHCO₃, 7 M urea (B33335), at pH 10.8.[11] This high pH helps to preserve the phosphoramidate bond.

  • Immediate Processing: Lysates should be processed immediately and kept on ice or flash-frozen to minimize enzymatic degradation and spontaneous hydrolysis.

  • Denaturation: The inclusion of strong denaturants like urea is crucial to inhibit phosphatase activity.[11]

Generation of 1-pHis and 3-pHis Protein Standards

For antibody screening and as positive controls in experiments, specific in vitro phosphorylation assays are used to generate proteins with either 1-pHis or 3-pHis.

  • 1-pHis Generation (NME1/2 Autophosphorylation):

    • Incubate recombinant NME1 or NME2 with up to 1 mM ATP and Mg²⁺ at room temperature for 10 minutes.[3]

    • The autophosphorylation of NME1/2 on a conserved histidine residue (H118) results in the formation of 1-pHis.[3]

  • 3-pHis Generation (PGAM Autophosphorylation):

    • Incubate purified phosphoglycerate mutase (PGAM) with its cofactor 2,3-bisphosphoglycerate (B1242519) (2,3-DPG) for 10 minutes at 30°C.[3]

    • This induces autophosphorylation on the catalytic histidine residue (H11), forming 3-pHis.[3]

Immunodetection of 1-pHis and 3-pHis

The development of monoclonal antibodies (mAbs) specific to each isomer has revolutionized the detection of this compound.

  • Antibody Development: Isomer-specific mAbs were developed by immunizing rabbits with stable this compound analogs, such as 1- and 3-phosphotriazolylalanine (pTza), embedded in a degenerate peptide sequence.[4][12]

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% w/v dry milk in Tris-buffered saline with Tween 20).

    • Incubate with primary anti-1-pHis or anti-3-pHis monoclonal antibodies.

    • Wash and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

    • Detect using an appropriate substrate. Note: Avoid heating samples in acidic loading buffer before SDS-PAGE, as this can lead to pHis hydrolysis.[3]

  • Immunofluorescence: Isomer-specific mAbs can be used to visualize the subcellular localization of 1-pHis and 3-pHis containing proteins in fixed cells.[3][4]

Mass Spectrometry-based Proteomics for this compound Site Identification

Identifying the specific sites of histidine phosphorylation requires mass spectrometry, with modifications to standard phosphoproteomics workflows.

  • Enrichment: Immunoaffinity purification using isomer-specific antibodies is performed on cell lysates to enrich for pHis-containing proteins and peptides.[5]

  • Digestion: Standard tryptic digestion conditions can lead to the loss of this compound.[11] Optimization of digestion conditions (e.g., shorter digestion times, alternative proteases) may be necessary.

  • LC-MS/MS Analysis:

    • Utilize liquid chromatography with mobile phases that are not strongly acidic to prevent pHis loss.[13][14]

    • Employ fragmentation methods such as Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) for peptide sequencing and localization of the phosphorylation site.

    • Specialized data analysis software and search parameters are required to identify peptides with the mass shift corresponding to phosphorylation on a histidine residue.

Analysis of this compound Phosphatase Activity

Assays to measure the activity of phosphatases that dephosphorylate pHis, such as PHPT1, are crucial for understanding the regulation of histidine phosphorylation.

  • Substrate Preparation: Chemically phosphorylated histone H4 or synthetic peptides containing a pHis site can be used as substrates.[15]

  • Dephosphorylation Assay:

    • Incubate the purified phosphatase (e.g., PHPT1) with the pHis substrate at 30°C for varying time points.

    • Stop the reaction and separate the released inorganic phosphate from the peptide using techniques like ion-exchange chromatography (e.g., DEAE-Sephacel spin columns).[15]

    • Quantify the released phosphate using a colorimetric method, such as the malachite green assay.[15]

Therapeutic Potential and Future Directions

The distinct roles of 1-pHis and 3-pHis in critical cellular processes, including those dysregulated in diseases like cancer, make the enzymes that regulate their levels attractive therapeutic targets.[2][16][17] For instance, the involvement of NME1 in cancer metastasis and the role of this compound signaling in growth factor-independent proliferation of esophageal squamous cell carcinoma highlight the potential of targeting histidine kinases.[10] Similarly, this compound phosphatases like PHPT1 and LHPP are being explored as potential drug targets.[16][18]

The continued development of more robust analytical tools, including improved antibodies and mass spectrometry techniques, will be essential to further unravel the complexities of the this compound world. Future research will likely focus on:

  • Identifying the full complement of histidine kinases and phosphatases in mammals.

  • Mapping the complete "pHis-proteome" and understanding its dynamic regulation.

  • Elucidating the precise functional consequences of histidine phosphorylation on a wider range of proteins.

  • Developing potent and specific inhibitors of histidine kinases and phosphatases for therapeutic applications.

References

The High-Energy World of Phosphohistidine: A Technical Guide to the Phosphoramidate Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphohistidine (pHis), a historically elusive post-translational modification, is increasingly recognized for its critical role in cellular signaling and enzymatic catalysis. The lability of its high-energy phosphoramidate (B1195095) (P-N) bond has long posed significant analytical challenges, hindering a comprehensive understanding of its function. This technical guide provides an in-depth exploration of the core chemical and biological properties of this compound. It consolidates quantitative data on the thermodynamics of the phosphoramidate bond, details contemporary experimental protocols for its study, and presents visual workflows and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

The Energetics of the Phosphoramidate Bond

The defining characteristic of this compound is its high-energy phosphoramidate bond. Unlike the more commonly studied phosphoesters (phosphoserine, phosphothreonine, and phosphotyrosine), the P-N linkage in pHis is thermodynamically less stable, priming it for rapid phosphoryl group transfer. This high-energy nature is fundamental to its role as a transient intermediate in phosphorelay systems and enzymatic reactions.[1][2]

The standard Gibbs free energy of hydrolysis (ΔG°') for the phosphoramidate bond in this compound is significantly more negative than that of phosphoester bonds, underscoring its high-energy character.[2][3] This property facilitates the transfer of the phosphoryl group to downstream substrates, often with a low energy barrier.[2]

ParameterThis compound (Phosphoramidate Bond)Phosphoserine/Threonine (Phosphoester Bond)Reference(s)
Standard Free Energy of Hydrolysis (ΔG°') -12 to -14 kcal/mol (-50 to -59 kJ/mol)-6.5 to -9.5 kcal/mol (-27 to -40 kJ/mol)[2][3][4]

Isomers and Stability

Phosphorylation of the histidine imidazole (B134444) ring can occur at two positions, leading to two isomeric forms: 1-phosphohistidine (1-pHis or pros-pHis, π-pHis) and 3-phosphohistidine (3-pHis or tele-pHis, τ-pHis).[2][5] Both isomers are labile under acidic conditions, a primary reason for the historical difficulty in their detection and characterization using traditional phosphoproteomic workflows that often employ acidic conditions for peptide enrichment.[1][4][6] 1-pHis is generally less stable than 3-pHis and can isomerize to the 3-pHis form under mildly basic conditions.[2]

IsomerPosition of PhosphorylationRelative StabilityKey CharacteristicsReference(s)
1-pHis (π-pHis) N-1 (pros) of imidazole ringLess stableMore susceptible to hydrolysis.[2]
3-pHis (τ-pHis) N-3 (tele) of imidazole ringMore stableThe thermodynamically favored isomer.[2]

Role in Signaling Pathways

This compound is a central player in the two-component signaling systems prevalent in bacteria, archaea, fungi, and plants.[6][7] These systems allow organisms to sense and respond to environmental stimuli. In mammalian cells, evidence for the importance of this compound signaling is growing, with involvement in processes like cell cycle regulation, metabolism, and ion channel activity.[5][7][8]

Bacterial Two-Component Signaling

The canonical two-component system consists of a sensor histidine kinase and a response regulator. Upon stimulus detection, the histidine kinase autophosphorylates on a conserved histidine residue. This high-energy phosphate (B84403) is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates downstream cellular processes, often through changes in gene expression.[7]

Two_Component_Signaling cluster_membrane Cell Membrane Sensor_HK Sensor Histidine Kinase ADP ADP Sensor_HK->ADP Response_Regulator_U Response Regulator (Unphosphorylated) Sensor_HK->Response_Regulator_U 3. Phosphotransfer Stimulus Environmental Stimulus Stimulus->Sensor_HK 1. Signal Binding ATP ATP ATP->Sensor_HK 2. Autophosphorylation Response_Regulator_P Response Regulator (Phosphorylated) Response_Regulator_U->Response_Regulator_P Output Cellular Response (e.g., Gene Expression) Response_Regulator_P->Output 4. Response Activation

Bacterial Two-Component Signaling Pathway.
Mammalian this compound Signaling

In mammals, the nucleoside diphosphate (B83284) kinases NME1 and NME2 act as histidine kinases.[7][8] this compound phosphatases, such as PHPT1 and LHPP, reverse this modification, highlighting the dynamic and regulatory nature of this PTM in mammalian cells.[5][8] These pathways are implicated in cancer, differentiation, and apoptosis.[2][7]

Experimental Protocols

The study of this compound requires specialized methods to circumvent the lability of the phosphoramidate bond.

Synthesis of this compound-Containing Peptides

Chemical synthesis of pHis-containing peptides is crucial for generating standards and tools for immunological and biochemical assays.[9][10]

Protocol: Solid-Phase Peptide Synthesis of this compound Peptides

  • Resin and Protection: Start with a suitable solid support (e.g., Wang resin) and Fmoc-protected amino acids.

  • Histidine Coupling: Couple Fmoc-His(Trt)-OH to the growing peptide chain.

  • On-Resin Phosphorylation: After deprotection of the Fmoc group, perform on-resin phosphorylation of the histidine side chain using a phosphoramidite (B1245037) reagent (e.g., di-tert-butyl N,N-diethylphosphoramidite) followed by oxidation.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail that maintains a neutral or slightly basic pH to preserve the this compound. A common cocktail includes trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water, but conditions must be carefully optimized.

  • Purification: Purify the resulting phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]

Detection and Analysis of this compound

MS-based proteomics is a powerful tool for identifying this compound sites. However, standard protocols must be modified to prevent hydrolysis.[4][11][12]

Protocol: MS-based Identification of this compound

  • Protein Extraction: Lyse cells under denaturing and alkaline conditions (e.g., using a buffer with 7 M urea (B33335) at pH 10.8) to inactivate phosphatases and preserve pHis.[13]

  • Proteolytic Digestion: Perform enzymatic digestion (e.g., with trypsin) at a neutral to slightly alkaline pH. Avoid acidic conditions.

  • Phosphopeptide Enrichment: Utilize enrichment strategies that are compatible with non-acidic conditions, such as unbiased phosphopeptide enrichment using strong anion exchange (UPAX).[4] Traditional immobilized metal affinity chromatography (IMAC) and titanium dioxide (TiO2) enrichment, which require acidic conditions, lead to the loss of pHis.[4]

  • LC-MS/MS Analysis: Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Employ fragmentation methods like collision-induced dissociation (CID), which can produce characteristic neutral losses from pHis peptides.[14]

  • Data Analysis: Use specialized bioinformatics software or search strategies that account for the mass of phosphorylation on histidine and potential neutral loss signatures.[14]

MS_Workflow Lysis Cell Lysis (Alkaline pH) Digestion Proteolytic Digestion (Neutral/Alkaline pH) Lysis->Digestion Enrichment Phosphopeptide Enrichment (e.g., UPAX) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (pHis-specific search) LCMS->DataAnalysis

Workflow for MS-based this compound analysis.

³¹P NMR is a non-destructive method that allows for the absolute quantification of different phosphorylated amino acids in a complex protein mixture, provided that sample preparation preserves the pHis modification.[13][15][16]

Protocol: ³¹P NMR Analysis of Cellular this compound

  • Cell Lysis and Protein Extraction: Lyse cells directly in a high pH buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃, 7 M urea, pH 10.8) to ensure the stability of this compound.[13]

  • Sample Preparation: Subject the lysate to sonication to reduce viscosity. Perform buffer exchange and concentration into an NMR-compatible buffer, again maintaining a high pH.[13]

  • NMR Data Acquisition: Acquire ³¹P NMR spectra. This compound signals typically appear in a distinct chemical shift range.

  • Quantification: Integrate the signals corresponding to this compound and other phosphoamino acids. Use an external standard for absolute quantification.[13][15]

Phosphoamino AcidAbundance in 16HBE14o- cells (µmol/g protein)Abundance in 16HBE14o- cells (fmol/cell)Reference(s)
This compound 231.8[13][15][16][17]
Phosphoserine/Threonine 685.8[13][15][16][17]

The development of stable this compound analogs has enabled the generation of monoclonal antibodies specific for 1-pHis and 3-pHis.[5][18][19] These antibodies are invaluable tools for Western blotting, immunofluorescence, and immunoaffinity purification.[20][21]

Protocol: Western Blotting for this compound

  • Sample Preparation: Prepare protein lysates under conditions that preserve pHis (alkaline pH, phosphatase inhibitors).

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with a pHis-specific monoclonal antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Drug Development Implications

The growing understanding of this compound's role in mammalian signaling, particularly in pathways related to cancer and other diseases, presents new opportunities for therapeutic intervention.[2][7] The enzymes that write (histidine kinases like NME1/NME2) and erase (phosphatases like PHPT1) this modification are potential drug targets.[7][22] The development of stable pHis mimetics and specific antibodies is paving the way for screening assays and the rational design of inhibitors or modulators of this compound signaling pathways.[19][22]

Conclusion

This compound, with its high-energy phosphoramidate bond, is a critical but historically underappreciated post-translational modification. Advances in chemical synthesis, mass spectrometry, NMR spectroscopy, and antibody development are finally enabling a more thorough investigation of its roles in biology. For researchers and drug development professionals, a deep understanding of the unique chemistry and specialized analytical techniques for this compound is essential to unlock its full potential as a biological regulator and a therapeutic target.

References

A Technical Guide to Non-Canonical Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of non-canonical protein phosphorylation, a burgeoning field in signal transduction and cellular regulation. It moves beyond the well-studied serine, threonine, and tyrosine phosphorylation events to explore the less-characterized, yet critically important, phosphorylation of other amino acids. This document details the key enzymes, substrates, and signaling pathways involved, presents quantitative data, outlines experimental methodologies, and discusses the therapeutic potential of targeting these novel modifications.

Introduction to Non-Canonical Protein Phosphorylation

For decades, protein phosphorylation has been studied almost exclusively in the context of serine (Ser), threonine (Thr), and tyrosine (Tyr) residues. This "canonical" phosphorylation is a cornerstone of cellular signaling, regulating a vast array of biological processes. However, a growing body of evidence has illuminated the existence and importance of "non-canonical" phosphorylation on other amino acids, including histidine (His), arginine (Arg), lysine (B10760008) (Lys), cysteine (Cys), aspartate (Asp), and glutamate (B1630785) (Glu). These modifications are often transient and chemically labile, which has historically made them difficult to detect and study, leading to their underrepresentation in the scientific literature.

Recent advancements in mass spectrometry and chemical biology have enabled more robust identification and characterization of these elusive phosphorylation events. It is now clear that non-canonical phosphorylation is a widespread and functionally significant post-translational modification involved in diverse cellular processes, from metabolism and ion homeostasis to cell signaling and tumorigenesis.

Types of Non-Canonical Protein Phosphorylation

Histidine phosphorylation plays a crucial role in two-component signaling systems in prokaryotes and lower eukaryotes. In mammals, two key enzymes responsible for pHis are the nucleoside diphosphate (B83284) kinases NME1 (also known as NM23-H1) and NME2 (NM23-H2). These enzymes exhibit dual kinase and phosphatase activity.

  • Key Kinases: NME1, NME2, PGAM1/PGAM2 (as part of the catalytic cycle).

  • Key Substrates: ATP-citrate lyase (ACLY), potassium channel KCa3.1, and the translation elongation factor eEF2.

  • Functional Roles: Regulation of cell energy metabolism, ion channel function, and cell migration. For instance, NME1-mediated phosphorylation of KCa3.1 at His358 is essential for its activation and for promoting cell migration.

Arginine phosphorylation has been identified as a critical regulator of protein synthesis and stress responses, particularly in bacteria. In humans, the ATP-grasp family of enzymes, including the Gorlin syndrome-associated protein Gorlin, has been implicated in arginine phosphorylation.

  • Key Kinases: McsB (in Bacillus subtilis), Human Gorlin.

  • Key Substrates: CtsR (in B. subtilis), various cytosolic proteins.

  • Functional Roles: Protein quality control, stress response, and regulation of protein synthesis. The McsB kinase phosphorylates the CtsR repressor on arginine residues, leading to its inactivation and the subsequent expression of heat shock proteins.

Phosphorylation of cysteine residues is an emerging area of study. This modification is highly sensitive to the cellular redox environment due to the reactive nature of the cysteine thiol group.

  • Key Kinases: Epidermal growth factor receptor (EGFR), Src family kinases.

  • Key Substrates: Actin, cofilin.

  • Functional Roles: Regulation of cytoskeletal dynamics and cellular responses to oxidative stress.

Quantitative Data on Non-Canonical Phosphorylation

The transient and labile nature of non-canonical phosphorylation makes precise quantification challenging. However, advancements in analytical techniques are beginning to provide valuable quantitative insights.

Modification TypeOrganism/SystemProteinSiteStoichiometry (%)MethodReference
pHisHuman CellsKCa3.1His358~15%Phos-tag SDS-PAGE, MS(Zhang et al., 2017)
pHisE. coliHPrHis15>90%NMR, MS(Deutscher et al., 2006)
pArgB. subtilisCtsRArg52/56Not reportedMS(Fuhrmann et al., 2009)

Experimental Protocols for Studying Non-Canonical Phosphorylation

The study of non-canonical phosphorylation requires specialized methods to overcome the challenges of lability and low abundance.

Due to the instability of phospho-histidine and phospho-arginine, traditional phosphopeptide enrichment methods (like TiO2 or IMAC) are often inefficient.

Protocol: A-IMAC for pHis/pArg Enrichment

  • Protein Extraction and Digestion: Extract proteins from cells or tissues under denaturing conditions. Reduce, alkylate, and digest with trypsin.

  • Acidification: Acidify the peptide mixture to pH 2.5-3.0 with trifluoroacetic acid (TFA).

  • A-IMAC Enrichment:

    • Equilibrate Fe(III)-IMAC resin with loading buffer (e.g., 50% acetonitrile, 0.1% TFA).

    • Load the acidified peptide sample onto the resin.

    • Wash the resin extensively with washing buffer (e.g., 80% acetonitrile, 0.1% TFA) to remove non-specifically bound peptides.

  • Elution: Elute the enriched phosphopeptides with a high pH buffer, such as 1% ammonium (B1175870) hydroxide.

  • Desalting and Mass Spectrometry: Desalt the eluted phosphopeptides using a C18 StageTip and analyze by LC-MS/MS.

The identification of non-canonical phosphorylation sites by mass spectrometry requires specific search parameters to account for the unique fragmentation patterns.

Key Considerations for MS Data Analysis:

  • Variable Modifications: Include the mass shifts for phosphorylation on His, Arg, Lys, Cys, Asp, and Glu in the database search parameters.

  • Neutral Loss: Be aware of the potential for neutral loss of the phosphate (B84403) group during fragmentation, which can complicate spectral interpretation.

  • Specialized Search Algorithms: Utilize algorithms that are optimized for the identification of labile modifications.

Signaling Pathways and Visualizations

The NME1 kinase phosphorylates the potassium channel KCa3.1 on histidine 358, leading to its activation. This pathway is crucial for calcium-dependent potassium efflux and has been implicated in cell migration, particularly in cancer cells.

NME1_KCa3_1_Pathway NME1 NME1 KCa3_1_active pHis-KCa3.1 (active) NME1->KCa3_1_active P KCa3_1_inactive KCa3.1 (inactive) K_efflux K⁺ Efflux KCa3_1_active->K_efflux Ca_influx Ca²⁺ Influx Ca_influx->KCa3_1_active activates Cell_Migration Cell Migration K_efflux->Cell_Migration

Caption: NME1-mediated histidine phosphorylation of KCa3.1 promotes cell migration.

This diagram outlines a typical workflow for the identification of non-canonical phosphorylation sites from complex biological samples.

Experimental_Workflow start Biological Sample lysis Protein Extraction & Lysis start->lysis digest Tryptic Digestion lysis->digest enrich Phosphopeptide Enrichment (e.g., A-IMAC) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Database Search & Data Analysis lcms->data validation Site Validation data->validation

Caption: A generalized workflow for non-canonical phosphoproteomics.

Therapeutic Potential and Future Directions

The discovery of non-canonical phosphorylation pathways opens up new avenues for therapeutic intervention. For example, inhibitors of NME1 kinase activity could potentially be used to target cancer cell migration. The development of specific inhibitors for non-canonical kinases and phosphatases is a promising area for drug discovery.

The field of non-canonical phosphorylation is still in its infancy. Future research will likely focus on:

  • Developing more robust and specific enrichment techniques.

  • Identifying and characterizing novel non-canonical kinases and phosphatases.

  • Elucidating the full range of biological processes regulated by these modifications.

  • Developing tools, such as specific antibodies, to facilitate the study of non-canonical phosphorylation.

Acid-labile post-translational modifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acid-Labile Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. While stable PTMs like phosphorylation of serine, threonine, and tyrosine are well-studied, a class of acid-labile PTMs presents both a significant challenge and a promising opportunity in biological research and drug development. These modifications, characterized by their instability in acidic conditions typically used in proteomics workflows, play crucial roles in cellular signaling and metabolism. This guide provides a comprehensive technical overview of the core concepts, analytical methodologies, and biological significance of acid-labile PTMs.

The Chemical Nature of Acid Lability

The acid sensitivity of these PTMs is rooted in the chemical nature of the bond between the modifying group and the amino acid residue. Unlike the relatively stable phosphoester bonds found in phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr), acid-labile PTMs often involve phosphoramidate (B1195095) (P-N), acyl-phosphate (O=C-O-P), or thioester (S-C=O) linkages. The phosphoramidate bond in phosphohistidine (pHis), for instance, has a high standard free energy of hydrolysis and is rapidly cleaved under acidic conditions.[1][2] This inherent instability has historically hindered their study, leading to an underrepresentation in the PTM landscape.

Core Acid-Labile Post-Translational Modifications

While numerous PTMs exhibit some degree of acid sensitivity, this guide focuses on a selection of well-characterized and biologically significant examples.

Phosphoramidates: this compound, Phosphoarginine, and Phospholysine

Phosphorylation on the nitrogen atoms of the side chains of histidine, arginine (pArg), and lysine (B10760008) (pLys) results in phosphoramidate bonds.

  • This compound (pHis): Found in both 1-pHis and 3-pHis isoforms, it is a key intermediate in bacterial two-component signaling systems and is increasingly recognized for its role in mammalian signaling.[3] The P-N bond in pHis is highly sensitive to acid and heat, making its detection challenging with standard proteomics methods.[3][4]

  • Phosphoarginine (pArg) and Phospholysine (pLys): These are less characterized than pHis but are also known to be acid-labile.[5]

Acyl Phosphates

Acyl phosphates are mixed anhydrides formed between a carboxylic acid and phosphoric acid. They are highly reactive intermediates in various metabolic pathways.[6][7][8] Acetyl phosphate (B84403), for example, is an intermediate in the AckA-Pta pathway in bacteria and can act as a phosphodonor.[9] Their high reactivity makes them inherently unstable, particularly in aqueous solutions.

Other Acylations: Succinylation, Lactylation, and More

A variety of acyl groups can be attached to lysine residues. While the amide bond formed is generally more stable than phosphoramidates or acyl phosphates, some can still exhibit lability under certain conditions or are studied using techniques that must account for potential loss.

  • Succinylation: The addition of a succinyl group to a lysine residue, changing its charge from positive to negative.[10] While generally considered stable, the methods for its analysis must be carefully chosen.

  • Lactylation: A more recently discovered modification where a lactyl group is added to lysine.[11] Its stability under various pH conditions is an active area of research.

Quantitative Data on PTM Stability

The stability of acid-labile PTMs is highly dependent on pH. The following table summarizes available quantitative data on the half-life of this compound under different conditions. Data for other labile PTMs is less defined in the literature.

Post-Translational ModificationConditionHalf-lifeCitation(s)
1-Phosphohistidine (monomer)1 M HCl, 46°C18-25 seconds[3]
3-Phosphohistidine (monomer)1 M HCl, 46°C18-25 seconds[3]
1-Phosphohistidine (monomer)pH 7, 46°C1 minute[3]
1-Phosphohistidine (monomer)pH 8, 46°C34 minutes[3]
3-Phosphohistidine (monomer)pH >7, 46°C78 minutes[3]
This compound in Histone H4Not specified~2 hours[3]
Acetyl Phosphate20°C, pH 7-11~20% hydrolysis in 5 hours[12]
Acetyl Phosphate50°C, pH 7-11Complete hydrolysis in 3-5 hours[12]
Acetyl Phosphate60°C, pH 7-11Complete hydrolysis in 90 minutes[12]

Signaling Pathways Involving Acid-Labile PTMs

Acid-labile PTMs are integral to several key signaling pathways.

Bacterial Two-Component Systems

This is the canonical example of this compound signaling.[13][14][15][16][17] A sensor histidine kinase autophosphorylates on a histidine residue in response to an environmental stimulus. This phosphate group is then transferred to an aspartate residue on a response regulator, which in turn modulates cellular processes, often through changes in gene expression.

Two_Component_System Sensor_Kinase Sensor Histidine Kinase ADP ADP Response_Regulator_U Response Regulator (Inactive) Sensor_Kinase->Response_Regulator_U 3. Phosphotransfer (His -> Asp) Stimulus Environmental Stimulus Stimulus->Sensor_Kinase 1. Signal Perception ATP ATP ATP->Sensor_Kinase 2. Autophosphorylation Response_Regulator_P Response Regulator (Active) DNA DNA Response_Regulator_P->DNA 4. Regulation Output Cellular Response (e.g., Gene Expression) DNA->Output

Bacterial two-component signaling pathway.
NME1/NME2 and the MAPK Pathway

In mammals, the NME1 and NME2 proteins (also known as NM23-H1 and NM23-H2) are the only characterized protein histidine kinases.[18] They have been shown to regulate the MAPK/ERK signaling pathway.[19][20][21] NME1 can phosphorylate and inhibit the kinase suppressor of Ras (KSR), a scaffold protein in the ERK pathway, thereby suppressing downstream signaling.[18]

NME1_MAPK_Pathway cluster_mapk MAPK/ERK Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation KSR KSR (Scaffold) KSR->Raf scaffolds KSR->MEK KSR->ERK NME1 NME1 (Histidine Kinase) NME1->KSR phosphorylates (inhibits) ADP_NME1 ADP ATP_NME1 ATP ATP_NME1->NME1 autophosphorylates (on His118)

Regulation of the MAPK pathway by NME1.

Experimental Protocols

The study of acid-labile PTMs requires specialized protocols that avoid acidic conditions.

Enrichment of this compound Peptides

Standard phosphopeptide enrichment methods like Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography are incompatible with acid-labile PTMs as they use acidic buffers. The following methods are recommended:

1. Molecularly Imprinted Polymers (MIPs)

MIPs are synthetic polymers with cavities that specifically recognize a target molecule, in this case, this compound.

Protocol:

  • Protein Digestion: Digest the protein sample with trypsin in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).

  • Peptide Desalting: Desalt the peptide mixture using a C18 cartridge, eluting with a non-acidic solvent mixture (e.g., 50% acetonitrile (B52724) in water).

  • Incubation with MIPs:

    • Resuspend the dried peptides in a high-acetonitrile buffer (e.g., 95% acetonitrile with 0.1% triethylamine (B128534) (TEA)).

    • Add the this compound-specific MIPs and incubate with vigorous shaking for 2 hours at room temperature.

  • Washing:

    • Transfer the mixture to a microcolumn.

    • Wash the MIPs extensively with the high-acetonitrile buffer to remove non-specifically bound peptides.

  • Elution:

    • Elute the this compound-containing peptides with a solvent mixture that disrupts the MIP-peptide interaction (e.g., 50% methanol (B129727) with 0.1% TEA).

  • Sample Preparation for MS: Dry the eluted peptides by vacuum centrifugation and resuspend in a suitable buffer for LC-MS/MS analysis.

2. Hydroxyapatite (HAP) Chromatography

HAP chromatography separates molecules based on their affinity for calcium phosphate and can be performed at neutral pH.

Protocol:

  • Column Equilibration: Equilibrate a HAP microcolumn with a neutral pH buffer (e.g., 20 mM Tris-HCl, pH 7.4).[18][22]

  • Sample Loading:

    • Adjust the pH of the digested peptide sample to 7.4.

    • Load the sample onto the equilibrated HAP column.

  • Washing: Wash the column with the equilibration buffer to remove unbound peptides.

  • Elution: Elute the bound phosphopeptides using a phosphate gradient (e.g., a linear gradient from 10 mM to 400 mM potassium phosphate, pH 7.0).

  • Desalting: Desalt the eluted fractions using a C18 cartridge prior to LC-MS/MS analysis.

3. Immunoprecipitation (IP) with Anti-Phosphohistidine Antibodies

The development of specific monoclonal antibodies for 1-pHis and 3-pHis allows for highly specific enrichment.[15][23]

Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer at a neutral or slightly basic pH (e.g., pH 8.0) containing phosphatase and protease inhibitors.

  • Antibody-Bead Conjugation:

    • Couple anti-1-pHis and anti-3-pHis monoclonal antibodies to Protein A/G agarose (B213101) beads.

    • Wash the antibody-conjugated beads with lysis buffer.

  • Immunoprecipitation:

    • Add the antibody-conjugated beads to the cell lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads multiple times with cold lysis buffer to remove non-specific proteins.

  • Elution:

    • Elute the bound proteins by heating the beads in 1X SDS sample buffer (pH 8.8) at 90°C for 5 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or proceed with in-gel digestion for mass spectrometry analysis.

Mass Spectrometry Analysis of Labile PTMs

Specialized mass spectrometry acquisition and data analysis strategies are required to identify peptides with labile PTMs.

MSFragger-Labile Workflow

MSFragger is a database search tool that has a "labile mode" specifically designed for the analysis of unstable PTMs.[1][4][12][24][25]

Workflow:

  • LC-MS/MS Data Acquisition: Acquire tandem mass spectra using a suitable fragmentation method. Higher-energy collisional dissociation (HCD) is commonly used, but electron-transfer dissociation (ETD) can be beneficial for preserving labile modifications.

  • Database Search with MSFragger-Labile:

    • Specify Labile Modification as a Mass Offset: Instead of a fixed modification, the mass of the labile PTM is specified as a mass offset.

    • Define Diagnostic and Remainder Ions:

      • Diagnostic Ions: Specify the m/z of ions that are characteristic of the modification's fragmentation (e.g., the immonium ion of this compound).

      • Fragment Remainder Ions: Specify the mass of the portion of the modification that remains on the peptide backbone after fragmentation. This is crucial for localization.

    • Hybrid Search Mode: For PTMs that are partially labile, a hybrid search can be performed, which considers both the intact and fragmented modification.

  • Post-processing and Validation: Use tools like PeptideProphet or Percolator for statistical validation of the peptide-spectrum matches. PTMProphet can be used for localization of the modification.

MSFragger_Labile_Workflow cluster_params MSFragger Labile Mode Parameters Sample Protein Sample with Labile PTMs Digestion Tryptic Digestion (Neutral pH) Sample->Digestion Enrichment Non-Acidic Enrichment (MIPs, HAP, IP) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS MSFragger MSFragger Search (Labile Mode) LC_MS->MSFragger Validation PSM Validation & PTM Localization MSFragger->Validation Results Identified Peptides with Labile PTMs Validation->Results MassOffset Mass Offset MassOffset->MSFragger DiagnosticIons Diagnostic Ions DiagnosticIons->MSFragger RemainderIons Fragment Remainder Ions RemainderIons->MSFragger

Workflow for the analysis of labile PTMs.

Acid-Labile PTMs in Drug Development

The unique biology of acid-labile PTMs offers novel avenues for therapeutic intervention.

Histidine Kinases as Antibacterial Targets

Bacterial two-component systems are essential for virulence and survival in many pathogenic bacteria.[14][26][27][28][29] Since histidine kinases are absent in mammals, they represent an attractive target for the development of novel antibiotics with high specificity and potentially lower toxicity.[9][26] A number of small molecule inhibitors targeting the ATP-binding site of bacterial histidine kinases are currently under investigation.

NME1/NME2 in Cancer

NME1 is a well-known metastasis suppressor gene.[30] Its role in regulating the MAPK pathway through its histidine kinase activity suggests that modulation of NME1 activity or its downstream targets could be a therapeutic strategy in certain cancers. Further research is needed to fully elucidate the therapeutic potential of targeting this pathway.

Conclusion

represent a challenging but rewarding frontier in proteomics and cell biology. Their inherent instability necessitates specialized analytical techniques, but overcoming these hurdles provides access to a wealth of information about cellular regulation. For researchers in drug development, the unique enzymes and pathways governed by these modifications, such as bacterial histidine kinases, offer promising new targets for therapeutic intervention. As analytical methods continue to improve, the "dark matter" of the PTM-ome is steadily being illuminated, revealing new layers of biological complexity and opportunities for innovation.

References

A Historical Perspective on Histidine Phosphorylation Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. While the study of serine, threonine, and tyrosine phosphorylation has dominated the field for decades, a lesser-known but equally crucial modification, histidine phosphorylation, is steadily emerging from the shadows. This technical guide provides a comprehensive historical perspective on the research of histidine phosphorylation, detailing its discovery, the challenges that have hindered its investigation, and the recent advancements that are finally unlocking its secrets. We will delve into the key enzymes that regulate this dynamic modification, the signaling pathways it controls, and the experimental protocols essential for its study. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to explore the burgeoning field of histidine phosphorylation and its potential therapeutic implications.

A Journey Through Time: Key Milestones in Histidine Phosphorylation Research

The story of histidine phosphorylation is one of perseverance and ingenuity, marked by long periods of slow progress followed by rapid advancements fueled by technological breakthroughs.

The Dawn of Discovery (1960s):

The existence of phosphohistidine was first brought to light in 1962 by Paul D. Boyer and his colleagues.[1] They identified a labile, acid-sensitive phosphorylated intermediate in mitochondrial oxidative phosphorylation, which was later confirmed to be this compound on succinyl-CoA synthetase.[2] This seminal discovery laid the groundwork for a new area of phosphorylation research.

The "Dark Ages" and the Lability Problem (1970s-1990s):

Despite its early discovery, research into histidine phosphorylation languished for several decades. The primary culprit was the inherent instability of the phosphoramidate (B1195095) (P-N) bond in this compound, which is highly susceptible to hydrolysis under the acidic conditions traditionally used for protein and peptide analysis.[2][3] This chemical lability made the detection and characterization of this compound-containing proteins exceedingly difficult, earning it the moniker of the "elusive" or "hidden" phosphorylation.[4] Classical methods like trichloroacetic acid precipitation and standard amino acid analysis were ineffective for studying this modification.[3]

The Prokaryotic Paradigm: Two-Component Systems (1980s-Present):

While the study of histidine phosphorylation in eukaryotes was challenging, its importance in prokaryotic signal transduction became increasingly evident. The discovery and characterization of "two-component systems" in bacteria revealed a central role for histidine kinases.[5][6] In these systems, a sensor histidine kinase autophosphorylates on a conserved histidine residue in response to an environmental stimulus. This phosphate (B84403) group is then transferred to an aspartate residue on a partner "response regulator" protein, which in turn mediates a cellular response, often through changes in gene expression.[5][6] This well-defined system provided a valuable model for studying the biochemistry of histidine phosphorylation.

The Eukaryotic Renaissance: New Tools and Discoveries (2000s-Present):

The turn of the millennium marked a renaissance in the field of eukaryotic histidine phosphorylation research. This resurgence was driven by two key developments: the generation of this compound-specific antibodies and advancements in mass spectrometry techniques.

  • Antibody Development: The synthesis of stable this compound analogs enabled the production of the first monoclonal antibodies capable of specifically recognizing 1-phosphohistidine and 3-phosphohistidine isomers.[2] These antibodies have been instrumental in the detection and enrichment of this compound-containing proteins from cell lysates, opening the door to their identification and functional characterization.[2]

  • Mass Spectrometry Advancements: The development of "soft" ionization techniques and specialized enrichment strategies, such as those performed under neutral or basic pH conditions, has made it possible to identify and sequence this compound-containing peptides by mass spectrometry.[7][8] These technological leaps have been critical in expanding the known this compound proteome.

These advancements have led to the identification of the first bona fide mammalian protein histidine kinases, NME1 (also known as NM23-H1) and NME2 (NM23-H2), and a growing family of this compound phosphatases, including PHPT1, LHPP, and PGAM5.[9][10] The discovery of these enzymes has provided the molecular machinery to begin dissecting the dynamic regulation of histidine phosphorylation in mammalian cells and its role in various signaling pathways.

Quantitative Insights into Histidine Phosphorylation

While still an area of active investigation, quantitative studies are beginning to shed light on the prevalence and significance of histidine phosphorylation.

ParameterValueReference(s)
Relative Abundance of Phosphoamino Acids pSer:pThr:pTyr:pHis ≈ 1000:100:1:10-100[11]
Estimated Percentage of Total Phosphorylation ~6% in eukaryotes[8]
Stoichiometry of NME1/NME2 Autophosphorylation Can be determined by intact mass spectrometry[9]

Key Players: Histidine Kinases and Phosphatases

The reversible nature of histidine phosphorylation is orchestrated by the opposing actions of protein histidine kinases and this compound phosphatases.

Mammalian Histidine Kinases: The NME Family

To date, the only well-characterized protein histidine kinases in mammals are Nucleoside Diphosphate (B83284) Kinase 1 (NME1) and NME2.[10] These enzymes were initially identified for their role in nucleoside diphosphate kinase activity but were later shown to possess intrinsic histidine kinase activity.[10] They autophosphorylate on a conserved histidine residue (His118) and can then transfer this phosphate to histidine residues on substrate proteins.[12]

Known Substrates of NME1/NME2:

  • ATP-citrate lyase (ACLY): Involved in fatty acid synthesis.[12]

  • G-protein β subunit (Gβ): A key component of heterotrimeric G-protein signaling.[7]

  • KCa3.1 (KCNN4): A calcium-activated potassium channel.[4]

  • TRPV5: A calcium channel involved in calcium reabsorption.[13]

  • Succinyl-CoA Synthetase (SCSα): An enzyme in the citric acid cycle.[9]

Mammalian this compound Phosphatases

A growing family of phosphatases has been identified that specifically remove phosphate groups from histidine residues.

  • Protein Histidine Phosphatase 1 (PHPT1): The first identified mammalian this compound phosphatase, PHPT1, is a small, highly conserved enzyme.[9] It exhibits broad substrate specificity and is implicated in various cellular processes.[7][14]

  • Phospholysine this compound Inorganic Pyrophosphate Phosphatase (LHPP): As its name suggests, LHPP can dephosphorylate both this compound and phospholysine residues.[10] It has been identified as a tumor suppressor in several cancers.

  • PGAM5: Initially characterized as a mitochondrial serine/threonine phosphatase, PGAM5 was later shown to possess this compound phosphatase activity, specifically targeting the autophosphorylated NME2.[4][15]

Signaling Pathways and Logical Relationships

Histidine phosphorylation plays a crucial role in a variety of signaling pathways, from bacterial environmental sensing to complex regulatory networks in mammals.

Prokaryotic Two-Component Signaling

This elegant system is a paradigm of signal transduction.

Two_Component_System cluster_membrane Cell Membrane Sensor_Kinase Sensor Histidine Kinase ADP ADP Sensor_Kinase->ADP Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator 3. Phosphotransfer Stimulus Environmental Stimulus Stimulus->Sensor_Kinase 1. Signal Perception ATP ATP ATP->Sensor_Kinase 2. Autophosphorylation on Histidine Output Cellular Response (e.g., Gene Expression) Response_Regulator->Output 4. Activation

Prokaryotic Two-Component Signaling Pathway.
Mammalian NME1/NME2 Signaling Network

NME1 and NME2 are emerging as key hubs in mammalian signaling, regulating a diverse array of cellular processes through histidine phosphorylation.

NME1_Signaling cluster_kinases Histidine Kinases cluster_substrates Substrates cluster_phosphatases This compound Phosphatases NME1_NME2 NME1 / NME2 ACLY ACLY (H760) NME1_NME2->ACLY P G_beta G-protein β (H266) NME1_NME2->G_beta P KCa31 KCa3.1 (H358) NME1_NME2->KCa31 P TRPV5 TRPV5 (H711) NME1_NME2->TRPV5 P LHPP LHPP NME1_NME2->LHPP De-P PGAM5 PGAM5 NME1_NME2->PGAM5 De-P (NME2) PHPT1 PHPT1 ACLY->PHPT1 De-P Metabolism Metabolism ACLY->Metabolism G_beta->PHPT1 De-P Signal Transduction Signal Transduction G_beta->Signal Transduction KCa31->PHPT1 De-P Ion Transport Ion Transport KCa31->Ion Transport Calcium Homeostasis Calcium Homeostasis TRPV5->Calcium Homeostasis

Overview of NME1/NME2 Signaling Pathways.

Experimental Protocols

The study of histidine phosphorylation requires specialized techniques to overcome the challenge of phosphoramidate bond instability. Below are detailed protocols for key experiments.

Protocol 1: Western Blotting for this compound

This protocol is optimized for the detection of this compound using specific antibodies, ensuring the preservation of the labile phosphate group.[1][3]

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails (ensure phosphatase inhibitors are effective against histidine phosphatases).

  • SDS-PAGE Sample Buffer (2X): 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.02% bromophenol blue.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Anti-1-phosphohistidine and/or anti-3-phosphohistidine antibodies (e.g., from MilliporeSigma), diluted according to the manufacturer's instructions (typically 1:1000 to 1:2000 in blocking buffer).

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG (depending on the primary antibody), diluted in blocking buffer.

  • Chemiluminescence Substrate.

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Sample Preparation:

    • Mix the cell lysate with an equal volume of 2X SDS-PAGE Sample Buffer.

    • Crucially, do NOT boil the samples. Heat at 70°C for 10 minutes to denature proteins while minimizing this compound hydrolysis.

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane using the Transfer Buffer.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescence substrate according to the manufacturer's instructions.

    • Visualize the signal using a chemiluminescence imaging system.

Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis (on ice) Start->Cell_Lysis Sample_Prep Sample Preparation (70°C, 10 min) Cell_Lysis->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-pHis, 4°C overnight) Blocking->Primary_Ab Washing1 Washing (3x TBST) Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 Washing (3x TBST) Secondary_Ab->Washing2 Detection Chemiluminescent Detection Washing2->Detection End End Detection->End

Workflow for this compound Western Blotting.
Protocol 2: In Vitro Histidine Kinase Assay for NME1

This assay measures the ability of NME1 to autophosphorylate or phosphorylate a substrate protein.

Materials:

  • Recombinant NME1: Purified, active enzyme.

  • Substrate: A known or putative NME1 substrate (e.g., a peptide containing the phosphorylation site or a full-length protein).

  • Kinase Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • ATP: 10 mM stock solution.

  • [γ-³²P]ATP: (for radioactive detection).

  • SDS-PAGE Sample Buffer (2X).

  • Phosphorimager or Autoradiography Film.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • Recombinant NME1 (e.g., 1 µg)

      • Substrate (e.g., 5 µg)

      • Kinase Buffer to a final volume of 19 µL.

  • Initiate Reaction:

    • Add 1 µL of 10 mM ATP (containing a spike of [γ-³²P]ATP for radioactive detection). The final ATP concentration will be 500 µM.

  • Incubation:

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). A time course can be performed to determine the optimal incubation time.

  • Stop Reaction:

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE Sample Buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the incorporated radioactivity. The appearance of a radioactive band at the molecular weight of NME1 (autophosphorylation) or the substrate indicates kinase activity.

Kinase_Assay_Workflow Start Start Reaction_Setup Set up reaction: NME1, Substrate, Kinase Buffer Start->Reaction_Setup Initiate Initiate with ATP/[γ-³²P]ATP Reaction_Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop with SDS-PAGE Buffer Incubate->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Detection Autoradiography/Phosphorimaging SDS_PAGE->Detection End End Detection->End

Workflow for an In Vitro Histidine Kinase Assay.
Protocol 3: Enrichment of this compound Peptides for Mass Spectrometry

This protocol describes a general approach for enriching phosphopeptides, which can be adapted for this compound by maintaining a neutral or basic pH throughout the procedure.

Materials:

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

  • Trypsin.

  • Phosphopeptide Enrichment Kit: (e.g., Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads).

  • Wash Buffer 1: 80% Acetonitrile, 0.1% Trifluoroacetic Acid (TFA) (for traditional phosphopeptide enrichment; for pHis, a neutral or basic wash buffer should be used).

  • Wash Buffer 2: 0.1% TFA in 10% Acetonitrile (for traditional phosphopeptide enrichment).

  • Elution Buffer: 5% Ammonium Hydroxide or other basic buffer.

  • C18 desalting column.

Procedure:

  • Protein Digestion:

    • Denature, reduce, and alkylate proteins from cell lysate.

    • Digest proteins with trypsin overnight at 37°C in Digestion Buffer.

  • Phosphopeptide Enrichment (IMAC):

    • Equilibrate the IMAC beads with Wash Buffer 1 (or a pHis-compatible equivalent).

    • Incubate the peptide digest with the equilibrated beads to allow phosphopeptides to bind.

    • Wash the beads extensively with Wash Buffer 1 and then Wash Buffer 2 to remove non-phosphorylated peptides.

  • Elution:

    • Elute the bound phosphopeptides with Elution Buffer.

  • Desalting and Mass Spectrometry:

    • Desalt the eluted phosphopeptides using a C18 column.

    • Analyze the enriched phosphopeptides by LC-MS/MS.

Phosphopeptide_Enrichment_Workflow Start Start Digestion Protein Digestion (Trypsin) Start->Digestion Enrichment Phosphopeptide Enrichment (e.g., IMAC at neutral/basic pH) Digestion->Enrichment Washing Washing to remove non-phosphopeptides Enrichment->Washing Elution Elution of phosphopeptides Washing->Elution Desalting Desalting (C18) Elution->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS End End LC_MS->End

General Workflow for Phosphopeptide Enrichment.

Conclusion and Future Directions

The field of histidine phosphorylation has traveled a long and arduous path from its initial discovery to its current state of burgeoning interest. The development of novel tools and techniques has been paramount in overcoming the significant technical hurdles that have long impeded its study. We now stand at an exciting frontier, with the ability to identify, quantify, and functionally characterize this elusive post-translational modification.

The coming years promise an explosion of knowledge in this area. The continued application of advanced mass spectrometry and the development of more sophisticated molecular tools will undoubtedly expand the known histidine phosphoproteome and reveal its intricate roles in health and disease. For drug development professionals, the enzymes that regulate histidine phosphorylation – the NME kinases and the PHPT1, LHPP, and PGAM5 phosphatases – represent a novel and largely untapped class of therapeutic targets. A deeper understanding of their substrate specificity, regulatory mechanisms, and involvement in disease pathogenesis will be crucial for the development of innovative therapeutic strategies. The historical journey of histidine phosphorylation research serves as a powerful testament to the importance of technological innovation in advancing our understanding of fundamental biological processes. The future of this field is bright, with the potential to uncover new paradigms in cellular signaling and to pave the way for novel therapeutic interventions.

References

Phosphohistidine in Two-Component Signaling Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Two-component signaling systems (TCSs) represent the predominant mechanism for signal transduction in bacteria, enabling them to sense and respond to a myriad of environmental and cellular cues.[1][2] Central to these systems is the transient phosphorylation of a histidine residue within a sensor histidine kinase (HK), a modification known as phosphohistidine (pHis). This high-energy, yet labile, phosphoramidate (B1195095) bond is the cornerstone of a phosphorelay cascade that ultimately modulates cellular behavior, often through the regulation of gene expression.[3][4] Despite its discovery decades ago, the inherent instability of pHis has historically posed significant challenges to its study.[5][6] This technical guide provides a comprehensive overview of this compound's role in TCSs, detailing the biochemical properties of pHis, the architecture and function of histidine kinases and their cognate response regulators (RRs), and the kinetics of phosphotransfer. Furthermore, this guide serves as a practical resource, offering detailed experimental protocols for the study of these systems and summarizing key quantitative data. Finally, we explore the therapeutic potential of targeting these vital bacterial signaling pathways, a frontier in the development of novel antimicrobial agents.[7][8]

The Core of Two-Component Signaling: this compound

At the heart of two-component signaling lies the reversible phosphorylation of a histidine residue on the sensor histidine kinase.[3] This post-translational modification is distinct from the more commonly studied serine, threonine, and tyrosine phosphorylation due to the nature of the phosphorus-nitrogen (P-N) bond.

Biochemical Properties of this compound

This compound is characterized by a high-energy phosphoramidate bond, which has a significantly higher Gibbs free energy of hydrolysis (-12 to -14 kcal/mol) compared to the phosphoester bonds of phosphoserine, phosphothreonine, and phosphotyrosine (-6.5 to -9.5 kcal/mol).[5][9] This endows pHis with a high phosphoryl group transfer potential, facilitating the efficient transfer of the phosphate (B84403) to a downstream response regulator.

Histidine can be phosphorylated on either of the two nitrogen atoms in its imidazole (B134444) ring, resulting in two isomers: 1-phosphohistidine (1-pHis or pros-pHis) and 3-phosphohistidine (3-pHis or tele-pHis).[9] The local protein environment dictates which isomer is formed.

A critical characteristic of this compound is its lability, particularly under acidic conditions and at high temperatures.[9] This instability has historically complicated its detection and analysis.[6] For instance, the half-life of free 1-pHis can be as short as 18-25 seconds in 1 M HCl at 46°C.[9] However, within a protein, the stability of pHis can be significantly influenced by the local microenvironment, with the half-life of pHis in histone H4 estimated to be around 2 hours.[9]

The Machinery of Two-Component Signaling

Two-component systems are elegantly simple in their basic composition, consisting of a sensor histidine kinase and a response regulator.[2]

Sensor Histidine Kinases (HKs)

Histidine kinases are typically homodimeric, transmembrane proteins that act as the sensory component of the system.[10] They are modular in their architecture, generally comprising:

  • An N-terminal sensor domain: This domain is highly variable and responsible for detecting specific environmental or cellular signals.[10]

  • A central dimerization and histidine phosphotransfer (DHp) domain: This domain contains the conserved, phosphorylatable histidine residue and facilitates dimerization of the HK.

  • A C-terminal catalytic and ATP-binding (CA) domain: This domain binds ATP and catalyzes the transfer of the γ-phosphate to the conserved histidine on the DHp domain of the partner monomer (trans-autophosphorylation).[11]

Upon stimulus perception by the sensor domain, a conformational change is induced in the HK dimer, bringing the CA domain of one monomer into proximity with the DHp domain of the other, enabling autophosphorylation.[12]

Response Regulators (RRs)

Response regulators are the effector components of TCSs. They are typically cytoplasmic proteins with a modular structure consisting of:

  • A conserved N-terminal receiver (REC) domain: This domain contains a highly conserved aspartate residue that acts as the recipient of the phosphoryl group from the this compound of the HK.[10]

  • A C-terminal effector domain: This domain is highly variable and executes the cellular response. Most commonly, it is a DNA-binding domain that, upon activation, regulates the transcription of target genes.[2] Other effector domains can have enzymatic activity or mediate protein-protein interactions.

The phosphorylation of the REC domain induces a conformational change that allosterically activates the effector domain, thereby eliciting the downstream response.[10]

The Phosphorelay Signaling Pathway

The transfer of a signal in a canonical two-component system follows a well-defined phosphorelay pathway.

Two_Component_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK_dimer Histidine Kinase (HK) Dimer ADP ADP HK_dimer->ADP pHis pHis HK_dimer->pHis ATP ATP ATP->HK_dimer 2. Autophosphorylation RR Response Regulator (RR) pHis->RR 3. Phosphotransfer pAsp pAsp RR->pAsp RR_active Active RR pAsp->RR_active 4. RR Activation RR_active->RR 6. Dephosphorylation Output Cellular Response (e.g., Gene Expression) RR_active->Output 5. Output Regulation Stimulus Environmental Stimulus Stimulus->HK_dimer 1. Signal Perception

Canonical Two-Component Signaling Pathway.

Quantitative Data in Two-Component Signaling

The efficiency and fidelity of two-component signaling are underpinned by the kinetics of the phosphorylation and phosphotransfer reactions, as well as the binding affinities between the signaling partners. The following tables summarize representative quantitative data for various two-component systems.

Table 1: Kinetic Parameters of Histidine Kinase Autophosphorylation and Phosphotransfer

Histidine KinaseResponse Regulatorkcat (min-1) (Autophosphorylation)Km (ATP, µM) (Autophosphorylation)kcat/Km (M-1s-1) (Phosphotransfer)Reference(s)
EnvZ (E. coli)OmpR0.3 - 1.5100 - 4001.2 x 105[13]
CpxA (E. coli)CpxR0.1 - 0.550 - 2002.5 x 104[13]
PhoR (E. coli)PhoBNot reportedNot reportedNot reported[10][14]
KinA (B. subtilis)Spo0F0.63001.0 x 106[15]

Table 2: Stability of Phosphorylated Intermediates

Phosphorylated SpeciesConditionsHalf-lifeReference(s)
1-Phosphohistidine (free amino acid)1 M HCl, 46°C18 - 25 seconds[9]
1-Phosphohistidine (free amino acid)pH 7, 46°C1 minute[9]
3-Phosphohistidine (free amino acid)pH >7, 46°C78 minutes[9]
This compound in Histone H4Not specified~2 hours[9]
Phosphoaspartate in HPr (His15Asp mutant)pH 7.5, 37°CNot specified, but undergoes autophosphatase activity[16]

Table 3: Protein Abundance and Interaction Affinities

SystemProteinCellular Concentration (molecules/cell)Kd (HK-RR Interaction)Reference(s)
EnvZ/OmpR (E. coli)EnvZ~100~1-10 µM[17]
OmpR~3500[17]
KdpD/KdpE (E. coli)KdpD~20Not reported[17]
KdpE~100[17]
PhoQ/PhoP (E. coli)PhoQ~50Not reported[17]
PhoP~1700[17]

Experimental Protocols

The study of this compound and two-component systems requires specialized techniques to accommodate the lability of the this compound modification.

Histidine Kinase Autophosphorylation Assay (Radiolabeling)

This protocol is a standard method to measure the autophosphorylation activity of a histidine kinase using radiolabeled ATP.

HK_Autophosphorylation_Assay cluster_workflow Workflow Start 1. Prepare Reaction Mix (Purified HK, Buffer, MgCl2) Initiate 2. Initiate Reaction (Add [γ-32P]ATP) Start->Initiate Incubate 3. Incubate at Optimal Temperature and Time Initiate->Incubate Quench 4. Quench Reaction (Add SDS-PAGE loading buffer) Incubate->Quench Separate 5. Separate by SDS-PAGE Quench->Separate Analyze 6. Analyze by Autoradiography or Phosphorimaging Separate->Analyze pHis_MS_Workflow cluster_workflow Workflow Lysis 1. Cell Lysis (Neutral pH buffer) Digestion 2. Proteolytic Digestion (e.g., Trypsin at neutral pH) Lysis->Digestion Enrichment 3. Phosphopeptide Enrichment (e.g., Strong Anion Exchange - SAX at neutral to basic pH) Digestion->Enrichment LCMS 4. LC-MS/MS Analysis (Neutral pH mobile phases) Enrichment->LCMS Analysis 5. Data Analysis (Search for +79.9663 Da on His) LCMS->Analysis

References

Thermodynamic Properties of Phosphohistidine Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphohistidine (pHis) is a high-energy post-translational modification increasingly recognized for its critical role in mammalian cell signaling, metabolism, and disease. The inherent lability of the phosphoramidate (B1195095) (P-N) bond in pHis distinguishes it from the more stable phosphoesters of serine, threonine, and tyrosine. This guide provides an in-depth analysis of the thermodynamic properties governing pHis hydrolysis, details experimental methodologies for their determination, and visualizes the key signaling pathways and experimental workflows. A comprehensive understanding of these energetic principles is crucial for researchers developing therapeutics that target histidine phosphorylation.

Introduction to this compound Thermodynamics

This compound is characterized by a high-energy phosphoramidate bond, which can be formed on either the N1 (π) or N3 (τ) nitrogen of the imidazole (B134444) ring of a histidine residue.[1] This high-energy nature is reflected in the substantial negative standard Gibbs free energy (ΔG°') of its hydrolysis. The hydrolysis of the P-N bond in pHis is thermodynamically more favorable than that of the P-O bond in phosphomonoesters like phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr).[1][2]

The thermodynamic favorability of pHis hydrolysis is a key factor in its biological function, enabling the efficient transfer of the phosphoryl group to downstream substrates in signaling cascades and metabolic pathways.[3][4] However, this inherent instability also presents significant challenges for its study.

Quantitative Thermodynamic Data

The standard Gibbs free energy of hydrolysis for the phosphoramidate bond in this compound is consistently reported to be in the range of -12 to -14 kcal/mol.[1][2] This value underscores its classification as a "high-energy" phosphate (B84403) compound, comparable to other key players in cellular bioenergetics.

While the ΔG°' is well-established, specific experimental values for the standard enthalpy (ΔH°') and entropy (ΔS°') changes associated with this compound hydrolysis are not extensively documented in the literature. The overall Gibbs free energy is a composite of these enthalpic and entropic contributions, as described by the Gibbs-Helmholtz equation:

ΔG°' = ΔH°' - TΔS°'

Where:

  • ΔG°' is the standard Gibbs free energy change

  • ΔH°' is the standard enthalpy change

  • T is the absolute temperature in Kelvin

  • ΔS°' is the standard entropy change

The following table summarizes the known and comparative thermodynamic data.

ParameterThis compound (pHis)Phosphomonoesters (pSer, pThr, pTyr)Notes
ΔG°' (kcal/mol) -12 to -14[1]-6.5 to -9.5The high negative value for pHis indicates a more exergonic hydrolysis reaction.
ΔH°' (kcal/mol) Not explicitly reportedVariesRepresents the heat absorbed or released during the reaction.
ΔS°' (cal/mol·K) Not explicitly reportedVariesRepresents the change in disorder of the system.

This compound Signaling Pathways

Reversible histidine phosphorylation is regulated by protein histidine kinases and phosphatases. In mammals, the primary kinases responsible for histidine phosphorylation are Nucleoside Diphosphate Kinases NME1 and NME2. The dephosphorylation is carried out by a dedicated set of this compound phosphatases, including PHPT1, LHPP, and PGAM5.[2] These enzymes control the phosphorylation state of a variety of protein substrates, influencing numerous cellular processes.

Phosphohistidine_Signaling_Pathway cluster_kinase Histidine Kinases cluster_substrate Protein Substrates cluster_phosphatase Histidine Phosphatases NME1 NME1 Protein Histidine-containing Protein NME1->Protein phosphorylates ADP ADP NME2 NME2 NME2->Protein phosphorylates pHis_Protein This compound Protein Protein->pHis_Protein Phosphorylation pHis_Protein->Protein Dephosphorylation PHPT1 PHPT1 pHis_Protein->PHPT1 dephosphorylates LHPP LHPP pHis_Protein->LHPP dephosphorylates PGAM5 PGAM5 pHis_Protein->PGAM5 dephosphorylates PHPT1->Protein dephosphorylates Pi Pi LHPP->Protein dephosphorylates PGAM5->Protein dephosphorylates ATP ATP ATP->NME1 phosphorylates ATP->NME2 phosphorylates H2O H₂O

Mammalian this compound Signaling Cascade.

Experimental Protocols for Thermodynamic Analysis

The determination of the thermodynamic parameters of pHis hydrolysis requires specialized techniques due to the lability of the phosphoramidate bond. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy, ΔH) associated with a chemical reaction, allowing for the subsequent calculation of the Gibbs free energy (ΔG) and entropy (ΔS). This technique is ideal for studying enzyme-catalyzed hydrolysis.

Objective: To determine the enthalpy of hydrolysis (ΔH°') for a pHis-containing peptide catalyzed by a this compound phosphatase (e.g., PHPT1).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of a synthetic this compound-containing peptide (e.g., 1-pHis or 3-pHis peptide) in a suitable, degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The buffer composition should be identical for both the peptide and the enzyme to minimize heats of dilution.

    • Prepare a stock solution of purified recombinant this compound phosphatase (e.g., PHPT1) in the same buffer.

    • Determine the precise concentrations of the peptide and enzyme using a reliable method (e.g., UV-Vis spectroscopy or amino acid analysis).

  • ITC Experiment Setup:

    • The ITC instrument (e.g., MicroCal ITC200) consists of a reference cell and a sample cell.

    • Fill the reference cell with deionized water or buffer.

    • Load the sample cell with the PHPT1 solution at a concentration that ensures a measurable reaction rate (e.g., 10-50 µM).

    • Load the injection syringe with the pHis peptide solution at a concentration significantly higher than the enzyme (e.g., 1-2 mM).

  • Data Acquisition:

    • Equilibrate the system at the desired temperature (e.g., 25°C or 37°C).

    • Perform a series of small, timed injections of the pHis peptide from the syringe into the sample cell.

    • The instrument records the heat flow (in µcal/sec) required to maintain a zero temperature difference between the sample and reference cells. Each injection will produce a heat-releasing (exothermic) or heat-absorbing (endothermic) peak corresponding to the hydrolysis of the peptide.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the total heat change (q) for that injection.

    • Knowing the concentration of the injected peptide, the molar enthalpy of hydrolysis (ΔH°') can be calculated.

    • The rate of the reaction can also be determined from the rate of heat change, allowing for the calculation of kinetic parameters such as Km and kcat.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffer Prepare & Degas Identical Buffers Prep_Enzyme Prepare Purified Phosphatase (e.g., PHPT1) Prep_Buffer->Prep_Enzyme Prep_Substrate Prepare Synthetic pHis Peptide Prep_Buffer->Prep_Substrate Load_Cell Load Phosphatase into Sample Cell Prep_Enzyme->Load_Cell Load_Syringe Load pHis Peptide into Syringe Prep_Substrate->Load_Syringe Titration Inject Peptide into Cell & Measure Heat Flow Load_Cell->Titration Load_Syringe->Titration Integrate Integrate Heat Flow Peaks Titration->Integrate Calculate_H Calculate Molar Enthalpy (ΔH°') Integrate->Calculate_H Calculate_Kinetics Determine Kinetic Parameters (Km, kcat) Integrate->Calculate_Kinetics

Workflow for ITC analysis of pHis hydrolysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 31P NMR, can be used to monitor the hydrolysis of this compound over time by distinguishing the phosphorus signals of the reactant (pHis) and the product (inorganic phosphate, Pi).

Objective: To determine the equilibrium constant (Keq) and subsequently the standard Gibbs free energy of hydrolysis (ΔG°') for a pHis-containing peptide.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the pHis peptide in a deuterated buffer (e.g., D2O with 50 mM HEPES, 150 mM NaCl, pD 7.4) to a known concentration.

    • A phosphorus reference standard (e.g., phosphoric acid) can be included for chemical shift referencing and quantification.

  • NMR Data Acquisition:

    • Acquire a series of 31P NMR spectra over time at a constant temperature in a high-field NMR spectrometer.

    • The initial spectrum will show a characteristic peak for the phosphoramidate phosphorus in the pHis peptide.

    • As hydrolysis proceeds (either spontaneously or catalyzed by a phosphatase), the intensity of the pHis peak will decrease, and a new peak corresponding to inorganic phosphate (Pi) will appear and increase in intensity.

  • Data Analysis:

    • Integrate the peak areas of the pHis and Pi signals in each spectrum. The peak area is directly proportional to the concentration of the respective species.

    • Plot the concentrations of pHis and Pi as a function of time to determine the reaction kinetics.

    • Allow the reaction to reach equilibrium, at which point the concentrations of pHis and Pi no longer change.

    • Calculate the equilibrium constant (Keq) from the equilibrium concentrations: Keq = [His][Pi] / [pHis]

    • Calculate the standard Gibbs free energy of hydrolysis using the equation: ΔG°' = -RT ln(Keq)

    • By performing the experiment at different temperatures, the enthalpy (ΔH°') and entropy (ΔS°') can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).

NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sample Prepare pHis Peptide in D₂O Buffer Acquire_Spectra Acquire Time-Resolved ³¹P NMR Spectra Prep_Sample->Acquire_Spectra Monitor_Peaks Monitor Decrease of pHis Peak and Increase of Pi Peak Acquire_Spectra->Monitor_Peaks Integrate_Signals Integrate Peak Areas to Determine Concentrations Monitor_Peaks->Integrate_Signals Determine_Keq Calculate Equilibrium Constant (Keq) Integrate_Signals->Determine_Keq Calculate_G Calculate Gibbs Free Energy (ΔG°' = -RT ln(Keq)) Determine_Keq->Calculate_G Vant_Hoff Perform Temperature Dependence (van 't Hoff Plot) for ΔH°' & ΔS°' Determine_Keq->Vant_Hoff

Workflow for NMR analysis of pHis hydrolysis.
Enzyme-Coupled Spectrophotometric Assay

This indirect method measures the rate of pHis hydrolysis by coupling the production of one of its products to a reaction that results in a change in absorbance.

Objective: To determine the kinetics of pHis hydrolysis by a phosphatase.

Methodology:

  • Assay Principle:

    • The hydrolysis of pHis yields histidine and inorganic phosphate (Pi).

    • The release of Pi can be continuously monitored using the EnzChek® Phosphate Assay Kit or a similar system. In this system, purine (B94841) nucleoside phosphorylase (PNP) converts 2-amino-6-mercapto-7-methylpurine riboside (MESG) to ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine in the presence of Pi. This enzymatic conversion causes a spectrophotometric shift in absorbance to 360 nm.

  • Experimental Protocol:

    • Prepare a reaction mixture in a microplate containing the pHis peptide substrate at various concentrations, the components of the phosphate assay kit (MESG and PNP), and a suitable buffer.

    • Initiate the reaction by adding the this compound phosphatase (e.g., PHPT1).

    • Immediately place the microplate in a spectrophotometer capable of reading absorbance at 360 nm and monitoring it over time at a constant temperature.

  • Data Analysis:

    • The rate of increase in absorbance at 360 nm is directly proportional to the rate of Pi production, and thus to the rate of pHis hydrolysis.

    • Calculate the initial reaction velocities (v0) at different substrate concentrations.

    • Plot v0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. While this method primarily provides kinetic data, it is invaluable for characterizing the enzymes that regulate pHis stability.

Conclusion

The high-energy nature of the phosphoramidate bond in this compound, evidenced by its large negative standard Gibbs free energy of hydrolysis, is fundamental to its diverse roles in cellular signaling and metabolism. While direct experimental values for the enthalpic and entropic contributions to this free energy are not widely available, established techniques such as Isothermal Titration Calorimetry and NMR Spectroscopy provide robust frameworks for their determination. A thorough understanding of the thermodynamic landscape of this compound hydrolysis, coupled with detailed kinetic analysis of the enzymes that regulate it, is essential for advancing our knowledge of this critical post-translational modification and for the development of novel therapeutic strategies targeting this compound-dependent pathways.

References

Cellular localization of phosphohistidine signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization of Phosphohistidine Signaling

Introduction

This compound (pHis) is a highly labile, yet crucial, post-translational modification (PTM) involved in a multitude of cellular processes.[1][2][3] Unlike the well-studied phosphoester bonds on serine, threonine, and tyrosine, the phosphoramidate (B1195095) (P-N) bond in pHis is sensitive to both acid and heat, which has historically made its detection and study challenging.[4][5][6] Histidine can be phosphorylated on either of the two nitrogen atoms of its imidazole (B134444) ring, resulting in two distinct isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis).[2][3][7] Recent advancements, particularly the development of stable pHis analogs and specific monoclonal antibodies, have begun to shed light on the subcellular distribution and functional significance of this elusive modification.[2][5][8] This guide provides a comprehensive overview of the cellular localization of key components of pHis signaling, detailed experimental protocols for their study, and visual representations of the associated pathways and workflows.

Core Components of this compound Signaling and Their Subcellular Localization

The spatial organization of pHis signaling is critical for its function. The specific location of histidine kinases, phosphatases, and their substrates dictates their interaction and the downstream cellular response.

Histidine Kinases

In mammals, the primary enzymes responsible for histidine phosphorylation are members of the NME (Non-Metastatic Cells 23) family, also known as Nucleoside Diphosphate Kinases (NDPKs).[2][6][9]

  • NME1 (NDPK-A) and NME2 (NDPK-B): These are the best-characterized mammalian protein histidine kinases.[6][9] They are found in multiple cellular compartments, including the cytoplasm, the nucleus, and at the plasma membrane, allowing them to participate in a wide range of signaling events.[6]

  • NME3 and NME4: NME4 is localized to the mitochondria, where it is implicated in regulating mitochondrial homeostasis.[6][10] NME3 has also been reported to associate with the outer mitochondrial membrane.[6]

This compound Phosphatases

The reversibility of histidine phosphorylation is controlled by specific phosphatases.

  • PHPT1 (Protein Histidine Phosphatase 1): This phosphatase is a key regulator of pHis signaling.[4]

  • LHPP (Phospholysine this compound Inorganic Pyrophosphate Phosphatase): Initially isolated from bovine liver, LHPP has been shown to dephosphorylate NME1 and NME2.[4][6] It is considered a tumor suppressor.[10]

  • PGAM5 (Phosphoglycerate Mutase Family Member 5): Identified more recently as a pHis phosphatase, PGAM5 is known to dephosphorylate NME2 and plays a role in regulating T-cell function.[2][6]

Key this compound Substrates

Several proteins have been identified as substrates for histidine phosphorylation, each with a distinct subcellular localization and function.

  • Succinate (B1194679) Thiokinase (Succinyl-CoA Synthetase - SCS): This mitochondrial enzyme was where pHis was first discovered.[3][4][6][11][12] It plays a crucial role in the Krebs cycle.[3]

  • ATP-Citrate Lyase (ACLY): Localized in the cytoplasm, ACLY is a key metabolic enzyme that links carbohydrate metabolism to fatty acid synthesis.[6][13][14] It is phosphorylated on a histidine residue as part of its catalytic cycle.[3][13]

  • Histone H4: Found in the nucleus, Histone H4 is phosphorylated on histidine residues H18 and H75.[4][15] This modification is associated with liver cell proliferation and has been observed to be significantly elevated in hepatocellular carcinoma.[15]

  • PGAM1 (Phosphoglycerate Mutase 1): This cytoplasmic enzyme is a key component of the glycolytic pathway.[6][16] Its activity is regulated by phosphorylation on Histidine 11.[17][18][19]

  • KCa3.1 and TRPV5: These ion channels, located at the plasma membrane, are regulated by pHis, demonstrating the role of this PTM in controlling ion flux.[2]

Quantitative Data on this compound Signaling

The development of new detection methods has allowed for the quantification of pHis and the identification of numerous pHis-containing proteins across different cellular compartments.

Protein/ModificationFunction/RolePrimary Subcellular Localization(s)References
Kinases
NME1 / NME2Histidine KinaseCytoplasm, Nucleus, Plasma Membrane[6]
NME4Histidine KinaseMitochondria[6]
Phosphatases
PHPT1Histidine PhosphataseCytoplasm[4]
LHPPHistidine PhosphataseCytoplasm[4][6]
PGAM5Histidine PhosphataseMitochondria[2][6]
Substrates
Succinate Thiokinase (SCS)TCA Cycle EnzymeMitochondria[6][11][12]
ATP-Citrate Lyase (ACLY)Fatty Acid SynthesisCytoplasm[6][13]
Histone H4Chromatin StructureNucleus[4][15]
PGAM1Glycolysis EnzymeCytoplasm[16]
KCa3.1 / TRPV5Ion ChannelsPlasma Membrane[2]

Table 1: Subcellular Localization of Key Proteins in this compound Signaling.

MeasurementFindingCell/Tissue TypeReferences
Relative Abundance pHis is ~1/3 as abundant as pSer/pThr combined.Ovine Airway Epithelia[20]
Relative Abundance pHis is ~20 times more abundant than pTyr.Ovine Airway Epithelia[20]
Concentration (per gram of protein) 23 µmol/gHuman Bronchial Epithelial Cells[20]
Concentration (per cell) 1.8 fmol/cellHuman Bronchial Epithelial Cells[20]
Proteomic Identification 280 proteins with 1-pHis modification.Immunoaffinity Purification from Cell Lysates[7]
Proteomic Identification 156 proteins with 3-pHis modification.Immunoaffinity Purification from Cell Lysates[7]

Table 2: Quantitative Analysis of this compound Abundance.

Experimental Protocols

Studying the labile pHis modification requires optimized protocols that preserve the phosphoramidate bond throughout the experimental process.

Protocol 1: Indirect Immunofluorescence for pHis Localization

This method allows for the visualization of pHis within the subcellular context of fixed cells.[8][21][22] The key is to maintain neutral to alkaline conditions to prevent hydrolysis of the P-N bond.[8][21][23]

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS, pH 7.4

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20), pH 7.4

  • Primary Antibodies: Anti-1-pHis or Anti-3-pHis monoclonal antibodies.[5]

  • Secondary Antibody: Fluorophore-conjugated secondary antibody.

  • Mounting Medium with DAPI.

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish.

  • Fixation: Gently wash cells with PBS (pH 7.4). Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS (pH 7.4) for 5 minutes each.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBST (pH 7.4). Block with 5% BSA in PBST for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-pHis antibody in the blocking buffer. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBST (pH 7.4) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash three times with PBST (pH 7.4) for 5 minutes each. The final wash should be with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize using a fluorescence or confocal microscope.

Protocol 2: Immunoblotting for pHis Detection

This technique is used to detect and quantify pHis-containing proteins separated by size.[24] Maintaining pH and avoiding high temperatures are critical.[24]

Materials:

  • Lysis Buffer: Tris-buffered saline (TBS), pH 7.5, with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer Buffer: Tris-Glycine buffer, pH 8.3, with 20% methanol.

  • PVDF membrane.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (TBS + 0.1% Tween-20), pH 7.5.

  • Primary and secondary antibodies as in Protocol 1.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Harvest cells and lyse on ice in a lysis buffer with inhibitors. Ensure the pH remains neutral to alkaline.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Use a wet transfer system at 4°C to minimize heat.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-pHis antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash three times with TBST. Add chemiluminescent substrate and image the blot.

Protocol 3: Immunoaffinity Purification and Mass Spectrometry (IAP-MS)

This powerful technique enriches for pHis-containing peptides from a complex mixture, allowing for their identification by mass spectrometry.[25][26]

Materials:

  • Cell Lysis Buffer (as above).

  • Trypsin for protein digestion.

  • Anti-pHis antibodies cross-linked to agarose (B213101) beads.

  • Wash Buffers (neutral to alkaline pH).

  • Elution Buffer (e.g., high pH buffer).

  • Mass spectrometer.

Procedure:

  • Protein Extraction and Digestion: Lyse cells under conditions that preserve pHis. Digest the proteome into peptides using trypsin.

  • Immunoaffinity Purification: Incubate the peptide mixture with anti-pHis antibody-conjugated beads. This will capture peptides containing the pHis modification.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. All wash steps must be performed under non-acidic conditions.

  • Elution: Elute the bound pHis-peptides from the beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and identify the specific sites of histidine phosphorylation.[27]

Visualizations of Pathways and Workflows

Phosphohistidine_Signaling_Pathways Overview of this compound Signaling Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Signal Signal NME1/2 NME1/2 Signal->NME1/2 ACLY ACLY NME1/2->ACLY pHis PGAM1 PGAM1 NME1/2->PGAM1 pHis KCa3.1 KCa3.1 NME1/2->KCa3.1 pHis NME1/2_nuc NME1/2 NME1/2->NME1/2_nuc translocation PHPT1/LHPP PHPT1/LHPP ACLY->PHPT1/LHPP de-pHis PGAM1->PHPT1/LHPP de-pHis KCa3.1->PHPT1/LHPP de-pHis Histone H4 Histone H4 NME1/2_nuc->Histone H4 pHis NME4 NME4 SCS SCS NME4->SCS pHis PGAM5 PGAM5 SCS->PGAM5 de-pHis

Caption: Overview of key pHis signaling components in different cellular compartments.

Immunofluorescence_Workflow Workflow for Immunofluorescence Detection of pHis A 1. Grow Cells on Coverslips B 2. Fix with 4% PFA (pH 7.4) A->B C 3. Permeabilize (0.1% Triton X-100) B->C D 4. Block (5% BSA in PBST) C->D E 5. Incubate with Primary Ab (anti-pHis) D->E F 6. Incubate with Secondary Ab (Fluorophore-conjugated) E->F G 7. Mount with DAPI F->G H 8. Image with Fluorescence Microscope G->H IAP_MS_Workflow Workflow for IAP-MS of pHis Peptides A 1. Cell Lysis (Preserve pHis) B 2. Proteolytic Digestion (e.g., Trypsin) A->B C 3. Immunoaffinity Purification (anti-pHis Antibody Beads) B->C D 4. Wash Beads (Non-acidic) C->D E 5. Elute pHis Peptides D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Protein ID F->G

References

The Evolving Landscape of Histidine Kinase Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-component systems (TCSs) represent the most prevalent signal transduction paradigm in prokaryotes, enabling them to sense and respond to a vast array of environmental stimuli.[1][2] At the heart of these systems lies the histidine kinase (HK), a versatile sensor protein that, upon detecting a specific signal, initiates a phosphotransfer cascade, typically culminating in a change in gene expression.[3][4] The evolutionary success of HK-based signaling is evident in its widespread distribution not only in bacteria but also in archaea, plants, fungi, and some protists.[5][6][7] This guide provides an in-depth exploration of the evolution of histidine kinase signaling pathways, detailing their core components, the mechanisms driving their diversification, and the experimental approaches used to elucidate their function. This information is critical for researchers seeking to understand fundamental biological processes and for professionals in drug development targeting these pathways for novel antimicrobial strategies.[8][9][10]

Core Components and Canonical Signaling

The archetypal TCS consists of two proteins: a sensor histidine kinase and a cognate response regulator (RR).[2][3] The HK is typically a transmembrane protein with an extracellular sensor domain and a cytoplasmic transmitter domain.[11][12] The response regulator is a cytoplasmic protein comprising a receiver domain and an output or effector domain, often with DNA-binding capabilities.[13]

The canonical signaling pathway is a two-step phosphorelay:

  • Autophosphorylation: Upon stimulus perception by the sensor domain, the HK undergoes a conformational change that triggers the autophosphorylation of a conserved histidine residue within its transmitter domain, utilizing ATP as the phosphate (B84403) donor.[3][14] This is often a trans-phosphorylation event, where one subunit of an HK dimer phosphorylates the other.[15][16]

  • Phosphotransfer: The phosphoryl group is then transferred from the histidine residue of the HK to a conserved aspartate residue on the receiver domain of the cognate response regulator.[13][15]

  • Response: Phosphorylation of the RR induces a conformational change that activates its effector domain, leading to a specific cellular response, such as the regulation of gene expression.[3][13]

Most histidine kinases are bifunctional, also possessing phosphatase activity that dephosphorylates the response regulator, allowing the system to be reset when the stimulus is no longer present.[3][13] The ratio of kinase to phosphatase activity ultimately determines the level of the output response.[3]

The Evolution of Complexity: From Simple Pairs to Intricate Networks

The simple two-component paradigm has undergone extensive elaboration throughout evolution, giving rise to more complex signaling architectures. This diversification has been driven primarily by gene duplication, horizontal gene transfer (HGT), and domain shuffling.[1][3]

Multi-Step Phosphorelays and Hybrid Kinases

In many systems, the phosphotransfer from the HK to the final response regulator is not direct but occurs via a multi-step phosphorelay. These pathways often involve hybrid histidine kinases, which contain both a transmitter domain and a receiver domain within the same polypeptide chain.[5][15] The signal transduction cascade in these systems typically involves a histidine phosphotransfer (HPt) protein that acts as an intermediary.[5][15]

Eukaryotic two-component systems predominantly utilize this multi-step phosphorelay architecture.[5][7] The typical eukaryotic pathway is: HK (with a receiver domain) → HPt protein → Response Regulator.[5]

Drivers of Evolutionary Diversification
  • Gene Duplication and Lineage-Specific Expansion (LSE): Duplication of HK and RR genes provides the raw material for the evolution of new signaling pathways.[1][3] One of the duplicated genes can then diverge to acquire new specificities for signals or downstream targets.[1] LSE is a major source of novel genetic diversity and is often accompanied by the rearrangement of signaling domains.[1]

  • Horizontal Gene Transfer (HGT): Bacteria can acquire new TCSs from other species via HGT.[1][2] Genes transferred horizontally are often more likely to retain their original functionality and operon structure, providing a complete, pre-packaged signaling module.[1]

  • Domain Shuffling: The modular nature of HKs and RRs, with their distinct sensor, transmitter, receiver, and effector domains, facilitates the evolution of new functionalities through the shuffling of these domains.[17][18] This process can create novel combinations of input and output domains, allowing organisms to respond to new environmental cues.[17] For instance, a new sensor domain can be coupled to an existing kinase domain, enabling the cell to sense a different stimulus while utilizing a pre-existing signaling pathway.[17]

Quantitative Distribution of Two-Component Systems

The number of TCSs in a given organism's genome is highly correlated with its size and the complexity of its ecological niche.[2] Bacteria inhabiting environments with frequent fluctuations tend to have a larger repertoire of HKs and RRs.[2]

OrganismDomainNumber of Histidine KinasesNumber of Response RegulatorsTotal Two-Component ProteinsReference
Escherichia coliBacteria303262[2]
Bacillus subtilisBacteria363571[1]
Pseudomonas aeruginosaBacteria~64~72~136[15]
Mycoplasma genitaliumBacteria000[2]
Saccharomyces cerevisiaeEukaryote123[19]
Arabidopsis thalianaEukaryote162339[20]
Aspergillus nidulansEukaryote~15~3~18[19][21]

Note: The numbers presented are approximate and can vary slightly between different strains and databases.

Experimental Protocols for Studying Histidine Kinase Signaling

A variety of experimental techniques are employed to investigate the function and evolution of HK signaling pathways.

Phosphotransfer Profiling

This in vitro technique is used for the systematic identification of cognate HK-RR pairs within an organism.[22][23]

Methodology:

  • Protein Purification: The histidine kinase and all potential response regulators from the organism of interest are individually expressed and purified.

  • HK Autophosphorylation: The purified HK is incubated with radiolabeled ATP (e.g., [γ-³²P]ATP) to allow for autophosphorylation.

  • Phosphotransfer Reaction: The autophosphorylated HK is then mixed with each of the purified response regulators in separate reactions.

  • Analysis: The reactions are analyzed by SDS-PAGE and autoradiography. A strong radioactive signal corresponding to the molecular weight of a response regulator indicates that it is a substrate for the histidine kinase.[22]

  • Kinetic Analysis: The specificity of the interaction is confirmed by the strong kinetic preference of the HK for its cognate RR in vitro.[3]

In Vivo Kinase and Phosphatase Activity Assays

These assays aim to quantify the enzymatic activities of HKs within a cellular context.

Methodology using Concentration-Dependent Phosphorylation Profiling: [24]

  • Strain Construction: Engineer strains where the expression levels of the HK and RR can be precisely controlled, for example, using inducible promoters.

  • Protein Quantification: Grow the engineered strains under various induction levels and quantify the absolute concentrations of the HK and RR proteins, for instance, using quantitative Western blotting or mass spectrometry.

  • Phosphorylation Measurement: For each induction level, measure the in vivo phosphorylation level of the response regulator. This can be done by separating the phosphorylated and unphosphorylated forms of the RR using Phos-tag SDS-PAGE followed by Western blotting.

  • Mathematical Modeling: The relationship between the concentrations of the signaling proteins and the level of RR phosphorylation is then fitted to a mathematical model of the kinase and phosphatase reactions to derive the in vivo biochemical parameters of the system.[24]

Analysis of Protein-Protein Interactions

Techniques to study the physical interactions between HKs and RRs, as well as the dimerization of HKs, are crucial for understanding signaling specificity.

Methodology using Surface Plasmon Resonance (SPR): [25]

  • Protein Immobilization: One of the purified proteins (e.g., the HK) is immobilized on a sensor chip.

  • Analyte Injection: The other protein (e.g., the RR) is flowed over the sensor surface at various concentrations.

  • Binding Measurement: The binding of the analyte to the immobilized protein is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

  • Kinetic Analysis: From the resulting sensorgrams, association and dissociation rate constants, and the equilibrium dissociation constant (KD) can be calculated to quantify the binding affinity.

Visualizing Histidine Kinase Signaling Pathways and Workflows

Diagrams are essential for representing the complex relationships in HK signaling.

Canonical_TCS cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Domain Transmembrane Transmitter Domain (H) RR Receiver Domain (D) Effector Domain HK:transmitter->RR:receiver 3. Phosphotransfer ADP ADP HK:transmitter->ADP Response Response RR:effector->Response 4. Cellular Response Stimulus Stimulus Stimulus->HK:sensor 1. Signal Perception ATP ATP ATP->HK:transmitter 2. Autophosphorylation Phosphorelay cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hybrid_HK Sensor Domain Transmembrane Transmitter Domain (H) Receiver Domain (D) Hybrid_HK:transmitter->Hybrid_HK:receiver_hk 3. Intramolecular Phosphotransfer HPt HPt Protein (H) Hybrid_HK:receiver_hk->HPt 4. Phosphotransfer RR Response Regulator (D) HPt->RR 5. Phosphotransfer Response Response RR->Response 6. Response Stimulus Stimulus Stimulus->Hybrid_HK:sensor 1. Signal ATP ATP ATP->Hybrid_HK:transmitter 2. Autophosphorylation Experimental_Workflow cluster_workflow Phosphotransfer Profiling Workflow start Start: Identify Putative HK and RR Genes clone_express Clone and Express All HKs and RRs start->clone_express purify Purify All Proteins clone_express->purify autophosphorylate Autophosphorylate HK with [γ-³²P]ATP purify->autophosphorylate incubate Incubate Labeled HK with Each RR Individually autophosphorylate->incubate analyze Analyze by SDS-PAGE and Autoradiography incubate->analyze identify Identify Cognate HK-RR Pairs analyze->identify Evolution_Mechanisms TCS_Diversity Diversity of Two-Component Systems Gene_Duplication Gene Duplication & Lineage-Specific Expansion TCS_Diversity->Gene_Duplication HGT Horizontal Gene Transfer TCS_Diversity->HGT Domain_Shuffling Domain Shuffling TCS_Diversity->Domain_Shuffling New_Pathways Evolution of Novel Signaling Pathways Gene_Duplication->New_Pathways Divergence of Paralogs HGT->New_Pathways Acquisition of Intact Operons Domain_Shuffling->New_Pathways Novel Sensor-Effector Combinations

References

Methodological & Application

Detecting the Elusive Sibling: Application Notes and Protocols for Phosphohistidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Histidine phosphorylation, a phosphoramidate (B1195095) linkage on either the N1 (π, pros) or N3 (τ, tele) nitrogen of the imidazole (B134444) ring, is a crucial post-translational modification (PTM) involved in numerous signaling pathways in both prokaryotes and eukaryotes.[1] Despite its discovery over 50 years ago and its estimated abundance being comparable to tyrosine phosphorylation, the study of phosphohistidine (pHis) has been hampered by the inherent lability of the P-N bond, which is susceptible to hydrolysis under acidic conditions commonly used in traditional phosphoproteomic workflows.[2][3] This has created a "blind spot" in our understanding of cellular signaling.

Recent advancements in the development of novel reagents and methodologies are now enabling researchers to overcome these challenges. This document provides detailed application notes and protocols for the detection and analysis of this compound in proteins, focusing on antibody-based and mass spectrometry-based approaches.

Key Challenges in this compound Detection

The primary obstacle in studying this compound is the instability of the phosphoramidate bond.[3] Unlike the stable phosphoester bonds of phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr), the P-N bond of pHis is rapidly hydrolyzed in acidic conditions.[2] This lability necessitates the modification of standard protocols for sample preparation, protein/peptide enrichment, and analysis to maintain neutral or alkaline pH.

Antibody-Based Detection of this compound

The development of specific antibodies has revolutionized the detection of this compound. Early attempts were hindered by the inability to use immunogens with native pHis due to their rapid dephosphorylation.[4] The breakthrough came with the design and synthesis of stable, non-hydrolyzable pHis analogs, such as phosphotriazolylalanine (pTza) and pyrazole-based analogs (pPye), which mimic the structure of pHis.[4][5] These analogs have been successfully used to generate both pan-pHis and isomer-specific (1-pHis and 3-pHis) monoclonal and polyclonal antibodies.[1][5]

These antibodies have demonstrated high affinity and specificity, with minimal cross-reactivity to phosphotyrosine, a common issue with earlier generations of pHis antibodies.[6][7] They can be employed in a variety of immunoassays to detect and quantify this compound-containing proteins.

Quantitative Data for this compound-Specific Monoclonal Antibodies
Antibody TypeClone ExamplesTargetAffinity (KD)ApplicationsReference
1-pHis Specific SC1-1, SC50-31-PhosphohistidineSubmicromolarWB, IP, IF, MS[7][8]
3-pHis Specific SC39-6, SC56-2, SC44-83-PhosphohistidineSubmicromolarWB, IP, IF, MS[7][8]
Pan-pHis pPye-derived1- and 3-PhosphohistidineNot specifiedELISA, WB, IP[5]

Note: Affinity values are reported as submicromolar, indicating high-affinity binding.

Experimental Protocols

This protocol is optimized to preserve the labile this compound modification.

Materials:

  • Lysis Buffer: RIPA buffer (or similar) supplemented with phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors. Crucially, maintain a neutral to alkaline pH (7.4-8.0).

  • SDS-PAGE Sample Buffer (2x)

  • Transfer Buffer (neutral pH)

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST), pH 7.6.

  • Primary Antibodies: Anti-1-pHis, anti-3-pHis, or pan-pHis antibodies (see table above for examples).

  • Secondary Antibody: HRP-conjugated or fluorescently-labeled anti-species IgG.

  • Chemiluminescent or fluorescent detection reagents.

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in ice-cold lysis buffer with phosphatase and protease inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Mix protein lysate with an equal volume of 2x SDS-PAGE sample buffer.

    • Avoid boiling the samples. Instead, heat at 70°C for 10 minutes to denature proteins while minimizing pHis hydrolysis.[6]

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane using a neutral pH transfer buffer.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pHis antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Develop the blot using a chemiluminescent or fluorescent detection system.

Materials:

  • Lysis Buffer (as in Protocol 1).

  • IP Wash Buffer: Lysis buffer with a lower detergent concentration.

  • Elution Buffer: Glycine-HCl, pH 2.5 (for subsequent MS analysis, consider a non-acidic elution method like competitive elution with a pHis analog).

  • Protein A/G agarose (B213101) or magnetic beads.

  • Anti-pHis antibodies.

Procedure:

  • Lysate Preparation:

    • Prepare cell or tissue lysates as described in the Western blotting protocol, ensuring the use of phosphatase inhibitors and maintaining a neutral pH.

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-pHis antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold IP wash buffer.

  • Elution:

    • Elute the bound proteins using an appropriate elution buffer. For subsequent Western blot analysis, proteins can be eluted directly in SDS-PAGE sample buffer. For functional assays or mass spectrometry, a non-denaturing or non-acidic elution method should be employed.

This protocol requires careful attention to pH during fixation and permeabilization.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fixation Buffer: 4% paraformaldehyde in PBS, pH 7.4.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS, pH 7.4.

  • Blocking Buffer: 5% BSA in PBS.

  • Primary and fluorescently-labeled secondary antibodies.

  • Antifade mounting medium with DAPI.

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on coverslips.

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

    • Block with 5% BSA in PBS for 1 hour.

  • Antibody Incubation:

    • Incubate with anti-pHis primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash cells three times with PBS.

    • Mount coverslips on slides using an antifade mounting medium containing DAPI.

    • Image using a fluorescence or confocal microscope.

Mass Spectrometry-Based Detection of this compound

Mass spectrometry (MS) is a powerful tool for identifying and quantifying specific phosphorylation sites. However, the acid lability of pHis poses a significant challenge for standard MS workflows that utilize acidic conditions for phosphopeptide enrichment (e.g., TiO2 or IMAC) and reverse-phase liquid chromatography (LC). Therefore, non-acidic enrichment strategies are essential.

Non-Acidic Enrichment of this compound Peptides

Hydroxyapatite chromatography is a form of affinity chromatography that can be performed under neutral or alkaline conditions, making it suitable for the enrichment of acid-labile phosphopeptides.[5][9]

The high specificity of anti-pHis antibodies can be leveraged for the direct enrichment of pHis-containing peptides from a complex mixture.[5][9] This method is highly selective and can be performed under non-acidic conditions.

A combined approach using HAP followed by IAP can provide a highly enriched sample of pHis peptides for MS analysis.[5][9]

Experimental Protocol 4: Non-Acidic Phosphopeptide Enrichment for MS Analysis

This protocol outlines a combined HAP and IAP approach.

Materials:

  • Digestion Buffer: 100 mM Tris-HCl, pH 8.5.

  • Trypsin (MS-grade).

  • HAP Binding Buffer: 10 mM Tris-HCl, pH 8.5.

  • HAP Elution Buffer: 200 mM potassium phosphate, pH 8.5.

  • IAP Buffer: 10 mM Tris-HCl, pH 8.5, 150 mM NaCl.

  • Anti-pHis antibody-coupled beads.

  • Elution Buffer for MS: 0.1% Trifluoroacetic acid (TFA) in 50% acetonitrile (B52724) (use immediately before MS analysis to minimize acid exposure).

Procedure:

  • Protein Digestion:

    • Denature, reduce, and alkylate proteins from cell/tissue lysates.

    • Digest proteins with trypsin overnight at 37°C in a neutral or alkaline buffer (pH 8.0-8.5).

  • HAP Chromatography:

    • Equilibrate a HAP column with HAP Binding Buffer.

    • Load the tryptic digest onto the column.

    • Wash the column extensively with HAP Binding Buffer to remove non-phosphorylated peptides.

    • Elute phosphopeptides with HAP Elution Buffer.

  • Immunoaffinity Purification:

    • Incubate the HAP-eluted phosphopeptides with anti-pHis antibody-coupled beads overnight at 4°C.

    • Wash the beads extensively with IAP Buffer.

  • Elution and MS Analysis:

    • Elute the pHis peptides from the beads. For immediate LC-MS/MS analysis, a brief exposure to an acidic elution buffer can be used.

    • Analyze the enriched peptides by LC-MS/MS using a short chromatographic gradient to minimize acid exposure.[3]

Visualizing the Workflows

Signaling Pathway with this compound

G Generic this compound Signaling Pathway cluster_0 Signal Transduction Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Histidine_Kinase Histidine Kinase (autophosphorylation) Receptor->Histidine_Kinase 2. Activation Histidine_Kinase->Histidine_Kinase 3. pHis Response_Regulator Response Regulator Histidine_Kinase->Response_Regulator 4. Phosphotransfer Downstream_Target Downstream Target Response_Regulator->Downstream_Target 5. Regulation Cellular_Response Cellular_Response Downstream_Target->Cellular_Response 6. Effect

Caption: A simplified diagram of a two-component signaling pathway involving this compound.

Experimental Workflow for Antibody-Based Detection

G Workflow for Antibody-Based pHis Detection cluster_0 Sample Preparation cluster_1 Detection Methods cluster_2 Analysis Cell_Lysis Cell/Tissue Lysis (neutral pH, + inhibitors) Western_Blot Western Blot Cell_Lysis->Western_Blot Immunoprecipitation Immunoprecipitation (IP) Cell_Lysis->Immunoprecipitation Immunofluorescence Immunofluorescence (IF) Cell_Lysis->Immunofluorescence WB_Analysis Protein Size & Abundance Western_Blot->WB_Analysis IP_Analysis Protein Identification (MS) Interaction Partners Immunoprecipitation->IP_Analysis IF_Analysis Subcellular Localization Immunofluorescence->IF_Analysis

Caption: Workflow for detecting this compound using antibody-based methods.

Experimental Workflow for Mass Spectrometry-Based Detection

G Workflow for MS-Based pHis Detection cluster_0 Sample Preparation cluster_1 Non-Acidic Enrichment cluster_2 Analysis Lysis_Digestion Lysis & Tryptic Digestion (neutral/alkaline pH) HAP Hydroxyapatite (HAP) Chromatography Lysis_Digestion->HAP IAP Immunoaffinity Purification (anti-pHis Ab) HAP->IAP optional sequential enrichment LC_MSMS LC-MS/MS Analysis (short gradient) HAP->LC_MSMS IAP->LC_MSMS Data_Analysis Data Analysis (pHis site identification) LC_MSMS->Data_Analysis

Caption: A workflow for identifying this compound sites using mass spectrometry with non-acidic enrichment.

Conclusion

The detection and characterization of this compound are now more accessible than ever due to the development of specific antibodies and optimized, non-acidic enrichment protocols. These tools are poised to unlock a deeper understanding of the roles of histidine phosphorylation in cellular signaling and disease. The protocols and workflows provided in this document offer a starting point for researchers to explore this once-elusive post-translational modification. Careful attention to maintaining neutral or alkaline conditions throughout sample handling and analysis is paramount for successful this compound detection.

References

The Advent of Phosphohistidine-Specific Antibodies: Illuminating a Hidden Landscape of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the study of protein histidine phosphorylation, a critical post-translational modification, has been hampered by the inherent instability of the phosphohistidine (pHis) bond. This has left a significant gap in our understanding of cellular signaling. The recent development of highly specific antibodies targeting this compound is revolutionizing the field, enabling researchers to detect, quantify, and isolate pHis-containing proteins and unravel their roles in health and disease.

This comprehensive guide provides detailed application notes and protocols for the use of these novel antibodies, catering to researchers, scientists, and drug development professionals. A key challenge in generating pHis-specific antibodies has been the lability of the phosphoramidate (B1195095) (P-N) bond, which is susceptible to heat and acidic conditions.[1] To overcome this, researchers have pioneered the use of stable synthetic pHis mimetics, such as phosphoryltriazolylalanine (pTza) and pyrazole-based analogs (pPye), as haptens to elicit a robust and specific immune response.[2][3][4] These efforts have yielded a powerful toolkit of both pan-pHis specific antibodies and isomer-specific monoclonal antibodies (mAbs) that can distinguish between 1-pHis and 3-pHis, the two possible isoforms of this compound.[1][5]

Key Applications and Methodologies

The development of these antibodies has opened the door to a variety of applications for studying this compound signaling. These antibodies have been successfully utilized in a range of immunoassays, including ELISA, Western blotting, dot blot assays, and immunoprecipitation, often coupled with mass spectrometry for the identification of novel pHis sites and proteins.[2][6]

Quantitative Analysis of Antibody Specificity

The specificity of anti-pHis antibodies is paramount for reliable experimental outcomes. Enzyme-Linked Immunosorbent Assay (ELISA) is a fundamental technique for assessing the binding affinity and cross-reactivity of these antibodies against various phosphorylated amino acids. The data below summarizes the improved specificity of a second-generation pan-pHis antibody developed using a pyrazole-based pHis analog (pPye).[3]

Antigen Coated on PlateFirst-Generation Antibody (pTze-derived) Absorbance (A.U.)Second-Generation Antibody (pPye-derived) Absorbance (A.U.)Commercial pan-pTyr Antibody (4G10) Absorbance (A.U.)
BSA-pHis~1.8~2.5~0.2
BSA-pTyr~1.2~0.3~2.8
BSA-pSer~0.2~0.1~0.1
BSA-pThr~0.2~0.1~0.1
BSA~0.1~0.1~0.1

Table 1: Comparative ELISA data demonstrating the enhanced specificity of a second-generation pan-pHis antibody. The higher absorbance value for BSA-pHis and lower values for other phosphoamino acids indicate greater specificity. Data adapted from Kee et al., 2014.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound-specific antibodies. The following protocols are compiled from multiple sources to provide a comprehensive guide for researchers.

Protocol 1: Western Blotting for this compound Detection

This protocol is optimized to preserve the labile this compound signal.[6][7]

1. Sample Preparation:

  • Lyse cells in a buffer with a pH maintained above 8.0 to ensure pHis stability. A recommended lysis buffer is: 150 mM NaCl, 0.5% sodium deoxycholate, 1% Triton X-100, 0.1% SDS, 10 mM NaF, 5 mM sodium orthovanadate, 10 mM sodium pyrophosphate, protease inhibitor cocktail, and 50 mM Tris base, pH 9.0.[8]
  • To confirm pHis specificity, a control sample can be treated with 0.1 M HCl at 60°C for 30 minutes to hydrolyze the pHis bond.[9] Another control is to treat the lysate with hydroxylamine, which selectively dephosphorylates pHis.[3]

2. SDS-PAGE and Protein Transfer:

  • Denature samples in a loading buffer at room temperature for 30 minutes; do not heat the samples .[8]
  • Resolve proteins on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane using a transfer buffer with a pH of 8.3 (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 10% methanol).[6]

3. Immunoblotting:

  • Block the membrane with 3% Bovine Serum Albumin (BSA) in a wash buffer (e.g., TBST: 25 mM Tris, 137 mM NaCl, 2.7 mM KCl, 0.1% Tween-20, pH 8.5) for 1 hour at room temperature.[6] Using milk for blocking is not recommended as it may contain proteins that interfere with detection.[10]
  • Incubate the membrane with the primary anti-pHis antibody (e.g., 0.5 µg/mL) diluted in the blocking buffer for 1-4 hours at 4°C or 1 hour at room temperature.[7]
  • Wash the membrane three times for 5 minutes each with the wash buffer.[7]
  • Incubate with a suitable secondary antibody (e.g., anti-rabbit IgG conjugated to a fluorophore) diluted in the blocking buffer for 1 hour at room temperature.[6]
  • Wash the membrane three times for 5 minutes each with the wash buffer.
  • Develop the blot using an appropriate detection system, such as an infrared imaging system.[7]

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol can be used to assess antibody specificity and quantify pHis levels in a sample.[3][11]

1. Plate Coating:

  • Coat the wells of a 96-well microtiter plate with 100 µL of antigen (e.g., BSA-pHis conjugate at 1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.[12]

2. Blocking:

  • Wash the plate three times with a wash buffer (e.g., PBST).
  • Block the wells with 200 µL of a blocking buffer (e.g., 3% BSA in PBST) for 1 hour at 37°C.[12]

3. Antibody Incubation:

  • Wash the plate three times with the wash buffer.
  • Add 100 µL of the primary anti-pHis antibody, serially diluted in an antibody dilution buffer (e.g., 3% BSA in PBST), to the wells. Incubate for 1 hour at 37°C.[12]

4. Secondary Antibody and Detection:

  • Wash the plate three times with the wash buffer.
  • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well. Incubate for 30 minutes at room temperature.[13]
  • Wash the plate three times with the wash buffer.
  • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and allow the color to develop.[11]
  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at the appropriate wavelength using a microplate reader.

Protocol 3: Immunoprecipitation (IP) of this compound-Containing Proteins

This protocol allows for the enrichment of pHis proteins from complex cell lysates for subsequent analysis.[6][14]

1. Lysate Preparation:

  • Prepare cell lysates under non-denaturing conditions using an IP-compatible lysis buffer with a pH maintained above 8.0.
  • Adjust the protein concentration of the supernatant to 1-2 mg/mL.[14]

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
  • Add the anti-pHis antibody (typically 2-10 µg) to the pre-cleared lysate and incubate with gentle rocking overnight at 4°C.[15]
  • Add protein A/G agarose beads (e.g., 20 µL of a 50% slurry) and incubate for an additional 1-3 hours at 4°C.[16]

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.
  • Wash the beads three to five times with ice-cold lysis buffer.[14][16]
  • Elute the immunoprecipitated proteins by resuspending the beads in 1X SDS sample buffer and heating at 90-100°C for 5 minutes.[15]

4. Analysis:

  • The eluted proteins can be analyzed by Western blotting with the same or a different antibody, or subjected to mass spectrometry for protein identification.[17]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental procedures and biological pathways.

Antibody_Development_Workflow cluster_Hapten Hapten Synthesis cluster_Immunization Immunization & Antibody Production cluster_Purification Antibody Purification & Validation pHis_mimetic Stable pHis Mimetic (e.g., pTza, pPye) Conjugation Conjugation to Carrier Protein (KLH) pHis_mimetic->Conjugation Immunization Immunization of Host (e.g., Rabbit) Conjugation->Immunization Serum Antiserum Collection Immunization->Serum Affinity_Purification Affinity Purification (BSA-pHis column) Serum->Affinity_Purification Validation Validation (ELISA, Western Blot, etc.) Affinity_Purification->Validation

Figure 1. Workflow for this compound-specific antibody development.

Two_Component_Signaling Stimulus Environmental Stimulus HK Histidine Kinase (HK) Stimulus->HK Activates HK->HK Autophosphorylation on Histidine (pHis) RR Response Regulator (RR) HK->RR Phosphotransfer Output Cellular Response (e.g., Gene Expression) RR->Output Activates

Figure 2. Bacterial two-component signaling pathway involving this compound.

Future Perspectives

The availability of robust this compound-specific antibodies is a significant milestone. These tools are already beginning to shed light on the roles of pHis in mammalian cell biology, with emerging evidence linking it to processes such as G-protein signaling, ion conduction, and even cancer.[18][19] The continued application and refinement of these immunological tools, in conjunction with advanced mass spectrometry, will undoubtedly uncover novel signaling pathways and potential therapeutic targets, transforming our understanding of this once-elusive post-translational modification.

References

Application Note: Mass Spectrometry Analysis of Phosphohistidine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification (PTM) that governs a vast array of cellular processes. While phosphorylation of serine, threonine, and tyrosine residues is extensively studied, phosphorylation on histidine (phosphohistidine, pHis) remains a challenging and often overlooked PTM.[1][2] Histidine phosphorylation plays a critical role in signaling pathways in prokaryotes, such as the two-component systems that regulate bacterial responses to environmental stimuli.[3][4] Emerging evidence also highlights its significance in mammalian cell signaling, with involvement in processes like G-protein signaling, ion conduction, and metabolism, and its dysregulation has been implicated in diseases like cancer.[1]

The imidazole (B134444) ring of histidine can be phosphorylated on either the N-1 (π) or N-3 (τ) nitrogen atom, leading to two distinct isomers, 1-pHis and 3-pHis.[5] The analysis of this compound is complicated by the inherent instability of the phosphoramidate (B1195095) (P-N) bond, which is highly susceptible to hydrolysis under acidic conditions and at elevated temperatures.[1][6][7] This acid lability makes traditional phosphoproteomic workflows, which often employ acidic conditions for peptide enrichment and separation, unsuitable for pHis analysis.[8][9]

This application note provides a comprehensive overview of the challenges and solutions for the mass spectrometry-based analysis of this compound peptides. It details non-acidic enrichment strategies and provides protocols for sample preparation, enrichment, and mass spectrometry analysis to facilitate the study of this elusive but important post-translational modification.

Challenges in this compound Analysis

The primary challenge in studying this compound is the lability of the P-N bond.[1][2] Standard phosphoproteomic methods that utilize acidic conditions (pH < 5) for immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) enrichment lead to the rapid hydrolysis of this compound, rendering it undetectable.[8][9][10] Furthermore, the low abundance of this compound-containing peptides in complex biological samples necessitates highly efficient and selective enrichment techniques.[11] The existence of two positional isomers, 1-pHis and 3-pHis, adds another layer of complexity to their analysis and the development of specific analytical reagents.[6]

To address these challenges, several strategies have been developed:

  • Non-Acidic Enrichment Protocols: The use of enrichment methods that operate at neutral or basic pH is crucial for preserving the integrity of this compound.

  • Development of Stable Analogs: The synthesis of non-hydrolyzable this compound analogs has been instrumental in the generation of specific antibodies.[12][13]

  • Specialized Mass Spectrometry Techniques: Tailored fragmentation methods and data analysis strategies are required to confidently identify and localize this compound sites.

This compound Signaling Pathways

This compound is a key component of signaling pathways in both prokaryotes and eukaryotes.

Bacterial Two-Component System

In bacteria, two-component systems are a primary mechanism for sensing and responding to environmental changes.[3][5][14] These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon stimulus perception, the histidine kinase autophosphorylates on a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, modulating its activity, which often involves regulating gene expression.[14][15]

Bacterial Two-Component Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sensor_Histidine_Kinase Sensor Histidine Kinase (HK) ADP ADP Sensor_Histidine_Kinase->ADP Response_Regulator_U Response Regulator (RR) Sensor_Histidine_Kinase->Response_Regulator_U 3. Phosphotransfer ATP ATP ATP->Sensor_Histidine_Kinase 2. Autophosphorylation Response_Regulator_P Phosphorylated Response Regulator (RR-P) Response_Regulator_U->Response_Regulator_P DNA DNA Response_Regulator_P->DNA 4. Regulation Output Cellular Response (e.g., Gene Expression) DNA->Output Stimulus Stimulus Stimulus->Sensor_Histidine_Kinase 1. Signal Perception

Bacterial Two-Component Signaling Pathway
Eukaryotic NME1/NME2 Signaling

In mammals, Nucleoside Diphosphate Kinases NME1 and NME2 have been identified as protein histidine kinases.[16][17][18][19] These enzymes can phosphorylate other proteins on histidine residues, thereby regulating their function. NME1 and NME2 are involved in a multitude of cellular processes, including cell proliferation, differentiation, and metastasis.[16][17][18]

Eukaryotic NME1/NME2 Signaling Pathway NME1_NME2 NME1/NME2 (Histidine Kinase) ADP ADP NME1_NME2->ADP Substrate_Protein Substrate Protein (with Histidine) NME1_NME2->Substrate_Protein Phosphorylation ATP ATP ATP->NME1_NME2 Phosphorylated_Substrate This compound- containing Protein Substrate_Protein->Phosphorylated_Substrate Phosphorylated_Substrate->Substrate_Protein Dephosphorylation Downstream_Signaling Downstream Signaling Events Phosphorylated_Substrate->Downstream_Signaling PHPT1 PHPT1 (Phosphatase) PHPT1->Phosphorylated_Substrate

Eukaryotic NME1/NME2 Signaling Pathway

Experimental Workflow and Protocols

A generalized workflow for the analysis of this compound peptides is presented below. This workflow emphasizes the use of non-acidic conditions to preserve the labile this compound modification.

Experimental Workflow for this compound Peptide Analysis Start Start Cell_Lysis Cell Lysis (Non-acidic buffer) Start->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion pHis_Enrichment This compound Peptide Enrichment (Non-acidic) Protein_Digestion->pHis_Enrichment LC_MS_MS LC-MS/MS Analysis pHis_Enrichment->LC_MS_MS Data_Analysis Data Analysis (Neutral loss scanning, Database search) LC_MS_MS->Data_Analysis End Identified pHis Peptides Data_Analysis->End

General Experimental Workflow
Quantitative Comparison of Enrichment Strategies

Several non-acidic enrichment strategies have been developed for this compound peptide analysis. The choice of method depends on the specific experimental goals, sample complexity, and available resources.

Enrichment StrategyPrincipleAdvantagesDisadvantagesReported Identifications
UPAX (Unbiased Phosphopeptide Enrichment by Strong Anion Exchange) [1][8][20][21][22]Separation of peptides based on charge at neutral or high pH.Unbiased enrichment of both acid-labile and acid-stable phosphopeptides.May require offline fractionation, increasing sample handling.Identification of numerous non-canonical phosphorylation sites, including pHis, pArg, and pLys.[21]
Immunoaffinity Purification (IAP) [2][9][12][23][24]Use of monoclonal antibodies specific for 1-pHis or 3-pHis.Highly specific for this compound peptides.Antibody availability and cost; potential for sequence- or context-dependent binding.Identification of 77 new pHis sites from HeLa cell digests.[2]
Molecularly Imprinted Polymers (MIPs) [6][25]Synthetic polymers with cavities designed to selectively bind this compound.High selectivity and stability.Development and optimization of polymers can be complex.Successful enrichment of pHis peptides from tryptic digests.[6]
Hydroxyapatite (HAP) Chromatography [9]Mixed-mode chromatography with affinity for phosphate (B84403) groups.Can be performed under non-acidic conditions.May have lower selectivity compared to IAP and MIPs.Used in combination with IAP for pHis peptide enrichment.[9]
Protocol 1: Unbiased Phosphopeptide Enrichment using Strong Anion Exchange (UPAX)

This protocol is adapted from methodologies described for the unbiased enrichment of phosphopeptides, including those containing this compound.[1][8][20][21][22]

1. Sample Preparation: a. Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors at a neutral pH (e.g., pH 7.4). b. Perform protein quantification (e.g., BCA assay). c. Reduce and alkylate the proteins. d. Digest the proteins with an appropriate protease (e.g., trypsin) overnight at 37°C. e. Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge, ensuring all solutions are maintained at a neutral pH.

2. Strong Anion Exchange (SAX) Chromatography: a. Equilibrate a SAX column with a low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0). b. Load the desalted peptide sample onto the column. c. Wash the column with the low-salt buffer to remove unbound, non-phosphorylated peptides. d. Elute the phosphopeptides using a step-wise or linear gradient of a high-salt buffer (e.g., 10 mM Tris-HCl, 1 M NaCl, pH 8.0). e. Collect fractions and desalt each fraction using C18 micro-spin columns prior to LC-MS/MS analysis.

Protocol 2: Immunoaffinity Purification of this compound Peptides

This protocol is based on the use of monoclonal antibodies specific for 1-pHis and 3-pHis.[9][12][23][24]

1. Antibody-Resin Conjugation: a. Covalently couple anti-1-pHis and anti-3-pHis monoclonal antibodies to a solid support (e.g., protein A/G agarose (B213101) beads) according to the manufacturer's instructions.

2. Sample Preparation: a. Prepare the peptide digest as described in Protocol 1 (steps 1a-1e), ensuring all steps are performed under non-acidic conditions.

3. Immunoaffinity Enrichment: a. Incubate the peptide digest with the antibody-conjugated resin overnight at 4°C with gentle rotation. b. Wash the resin extensively with a non-acidic wash buffer (e.g., TBS) to remove non-specifically bound peptides. c. Elute the bound this compound peptides using a competitive elution buffer (e.g., containing a high concentration of a stable pHis analog) or a high pH buffer. d. Desalt the eluted peptides using C18 micro-spin columns.

Protocol 3: Mass Spectrometry Analysis

1. Liquid Chromatography (LC): a. Use a nano-flow HPLC system with a C18 analytical column. b. Employ a neutral or slightly basic mobile phase for the LC separation to maintain the stability of this compound peptides. However, short acidic gradients can be tolerated.[6] c. Develop a suitable gradient for peptide separation.

2. Mass Spectrometry (MS): a. Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). b. Set the instrument to acquire full MS scans followed by data-dependent MS/MS scans. c. Use a fragmentation method such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[26][27]

3. Data Analysis: a. Search the MS/MS data against a relevant protein database using a search engine that allows for the specification of variable modifications, including phosphorylation on histidine (+79.9663 Da). b. Implement a search strategy that looks for the characteristic neutral losses of this compound peptides upon CID/HCD, which include prominent losses of 98 Da (H3PO4), 80 Da (HPO3), and 116 Da.[26][27][28] Specialized software tools can be used to screen for this triplet neutral loss pattern.[26] c. Manually validate the spectra of putative this compound peptides to confirm the presence of these characteristic neutral losses and sufficient peptide backbone fragmentation for confident site localization.

Conclusion

The analysis of this compound peptides by mass spectrometry presents unique challenges, primarily due to the acid-labile nature of the phosphoramidate bond. However, with the implementation of non-acidic enrichment strategies such as UPAX and immunoaffinity purification, coupled with optimized mass spectrometry and data analysis workflows, it is now possible to identify and characterize this important post-translational modification. The protocols and information provided in this application note serve as a guide for researchers to explore the this compound proteome and unravel its roles in cellular signaling and disease.

References

Unlocking the Hidden Phosphoproteome: Advanced Enrichment Strategies for Phosphohistidine Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation is a fundamental post-translational modification (PTM) that governs a vast array of cellular processes. While the roles of serine, threonine, and tyrosine phosphorylation are well-established, the study of phosphohistidine (pHis) has been historically challenging due to the inherent instability of the phosphoramidate (B1195095) bond under acidic conditions typically used in proteomics workflows.[1] This has led to a significant knowledge gap regarding its prevalence and function, particularly in mammalian cells.[2] However, recent advancements in enrichment techniques and analytical methods are beginning to shed light on this elusive modification, revealing its involvement in critical signaling pathways.[3][4]

This document provides detailed application notes and protocols for the enrichment of this compound-containing peptides, enabling researchers to explore this underexplored area of the phosphoproteome. We will cover strategies including immunoaffinity purification with novel monoclonal antibodies, the use of molecularly imprinted polymers, and non-acidic chromatographic methods.

The Challenge of this compound Analysis

The primary obstacle in this compound proteomics is the acid-labile nature of the P-N bond, which is rapidly hydrolyzed at the low pH used in standard phosphopeptide enrichment and mass spectrometry protocols.[1][5] Consequently, traditional methods like immobilized metal affinity chromatography (IMAC) and titanium dioxide (TiO2) affinity chromatography, which operate under acidic conditions, are generally unsuitable for pHis analysis.[6][7] Furthermore, this compound exists as two distinct isoforms, 1-pHis and 3-pHis, adding another layer of complexity to its detection and characterization.[3]

Key Enrichment Strategies for this compound Proteomics

To overcome these challenges, several innovative enrichment strategies have been developed that preserve the integrity of this compound modifications.

Immunoaffinity Purification (IAP) with this compound-Specific Monoclonal Antibodies

The development of monoclonal antibodies (mAbs) that specifically recognize the 1-pHis and 3-pHis isoforms has been a breakthrough in the field.[3][8] These antibodies, generated using stable this compound analogs, enable the highly specific enrichment of pHis-containing peptides from complex biological samples.[8][9]

Experimental Workflow:

start Cell Lysate (pHis Stabilizing Buffer) digest Tryptic Digestion start->digest iap Immunoaffinity Purification (anti-pHis mAbs) digest->iap wash Wash Steps iap->wash elute Elution wash->elute ms LC-MS/MS Analysis elute->ms

Caption: Immunoaffinity purification workflow for pHis peptides.

Protocol: Immunoaffinity Purification of this compound Peptides

  • Cell Lysis: Lyse cells in a denaturing buffer that stabilizes this compound, such as a buffer containing high concentrations of urea (B33335) or guanidinium (B1211019) chloride at a neutral or slightly basic pH.[10]

  • Protein Digestion: Perform in-solution or on-bead tryptic digestion of the protein lysate.

  • Antibody Coupling: Couple a mixture of anti-1-pHis and anti-3-pHis monoclonal antibodies to protein A or protein G magnetic beads. A combination of multiple clones for each isoform is recommended to capture a wider range of sequence contexts.[11]

  • Incubation: Incubate the digested peptide mixture with the antibody-coupled beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides. A series of washes with buffers of decreasing salt concentration is recommended.

  • Elution: Elute the enriched this compound peptides from the antibodies using a non-acidic elution buffer, such as a high pH buffer or a solution containing a competitive this compound analog.

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data:

Enrichment MethodNumber of pHis Peptides IdentifiedReference
IAP with 1-pHis and 3-pHis mAbs77 novel pHis sites[8]
IAP combined with HAP5,347 pHis-containing peptides[11]
Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic materials engineered to have high affinity and selectivity for a target molecule.[6] MIPs designed to specifically bind this compound have emerged as a promising tool for enrichment.

Protocol: Enrichment of pHis Peptides using MIPs

  • Sample Preparation: Resuspend the tryptic digest in a high organic solvent concentration (e.g., 95% acetonitrile) with a small amount of a weak base like triethylamine (B128534) (TEA).[6][7]

  • MIP Incubation: Incubate the peptide mixture with the pHis-MIPs for 2 hours with vigorous shaking.[6][7]

  • Washing: Wash the MIPs with the binding buffer to remove non-specifically bound peptides.

  • Elution: Elute the enriched this compound peptides using an appropriate elution buffer.

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.

Quantitative Data:

PolymerSpiking Ratio (pHis:non-pHis)Recovery of pHis PeptidesReference
MIP31:10High[6][7]
MIP31:20High[6][7]
Non-Acidic Chromatography: Hydroxyapatite (HAP)

Hydroxyapatite chromatography can be used for the global enrichment of phosphopeptides under non-acidic conditions, thereby preserving this compound.[1][11] This method can be used as a pre-enrichment step before more specific techniques like IAP.

Protocol: HAP Enrichment of Phosphopeptides

  • Sample Loading: Load the tryptic digest onto a HAP column equilibrated with a neutral pH buffer.

  • Washing: Wash the column with the equilibration buffer to remove non-phosphorylated peptides.

  • Elution: Elute the phosphopeptides using a phosphate-containing buffer at a neutral or slightly basic pH.

  • Further Enrichment (Optional): The eluted phosphopeptides can be further enriched for this compound-containing peptides using IAP.[11]

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.

This compound in Signaling Pathways

This compound is a key component of the two-component signaling systems in bacteria, which are involved in processes like chemotaxis and transcriptional regulation.[3] In this system, a sensor histidine kinase autophosphorylates on a histidine residue in response to an environmental stimulus. The phosphoryl group is then transferred to an aspartate residue on a response regulator protein.[4]

stimulus Environmental Stimulus hk Histidine Kinase (HK) stimulus->hk Activates hk->hk rr Response Regulator (RR) hk->rr Phosphotransfer output Cellular Response rr->output Regulates

Caption: Bacterial two-component signaling pathway.

Emerging evidence also points to a significant role for this compound in mammalian cell signaling, with NME1 and NME2 identified as mammalian protein histidine kinases.[3][4] These kinases are involved in regulating various cellular processes, including G-protein signaling and ion channel activity.[2][9]

Mass Spectrometry and Data Analysis Considerations

A unique characteristic of this compound-containing peptides is their fragmentation pattern during collision-induced dissociation (CID) in the mass spectrometer. They exhibit prominent neutral losses of 98, 80, and 116 Da.[12][13][14] This distinct fragmentation signature can be used as a bioinformatics tool to specifically identify potential this compound-containing peptides from complex LC-MS/MS data.[12][13][14]

Conclusion

The study of this compound is a rapidly evolving field with the potential to uncover novel regulatory mechanisms in both health and disease. The enrichment strategies and protocols outlined in this document provide a roadmap for researchers to confidently explore the this compound proteome. By employing these advanced techniques, the scientific community can begin to unravel the full extent and functional significance of this historically overlooked post-translational modification.

References

Application Notes and Protocols: Synthesis and Application of Stable Phosphohistidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification (PTM) that governs a vast array of cellular processes. While phosphorylation of serine, threonine, and tyrosine residues is extensively studied, the phosphorylation of histidine (pHis) remains comparatively enigmatic, largely due to the inherent instability of the phosphoramidate (B1195095) (P-N) bond.[1][2][3][4] Phosphohistidine exists in two isomeric forms, 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis), both of which are susceptible to hydrolysis under acidic conditions, posing significant challenges for their detection and functional characterization.[1][4][5]

To overcome these limitations, stable analogues of this compound have been developed, primarily by replacing the labile P-N bond with a robust carbon-phosphorus (C-P) bond.[1][5] These non-hydrolyzable and non-isomerizable mimics have proven invaluable for a range of applications, including the generation of pHis-specific antibodies, solid-phase peptide synthesis (SPPS) of pHis-containing peptides, and the semi-synthesis of proteins incorporating a stable pHis moiety.[1][2][5] This document provides detailed application notes and protocols for the synthesis and utilization of these crucial research tools.

Rationale for Stable this compound Analogues

The primary challenge in studying this compound is the lability of the P-N bond, which readily undergoes hydrolysis in acidic environments commonly used in biochemical analyses.[2][3] Furthermore, the 1-pHis isomer can rearrange to the more thermodynamically stable 3-pHis isomer.[1] Stable analogues are designed to address these issues by:

  • Replacing the P-N bond: The phosphoramidate linkage is replaced with a hydrolytically stable P-C bond.[1][6]

  • Mimicking the native structure: The analogues are designed to mimic the geometry and electronic properties of the natural this compound isomers.[1][7]

  • Preventing isomerization: The design of separate, stable analogues for 1-pHis and 3-pHis allows for the specific investigation of each isomer's biological role.[1]

Prominent examples of such analogues include phosphoryltriazolylalanine (pTza) and pyrazole-based analogues (pPye), which have been successfully used to generate the first antibodies specific for this compound.[1][7][8]

Signaling Pathways Involving this compound

This compound plays a critical role in various signaling pathways, most notably in bacterial two-component systems. It also serves as a key intermediate in several enzymatic reactions in mammals.[3]

Phosphohistidine_Signaling cluster_bacterial Bacterial Two-Component System cluster_mammalian Mammalian Signaling (Example) SensorKinase Sensor Histidine Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator P DNA DNA ResponseRegulator->DNA Gene Expression NDPK NDPK (NME1/2) G_protein G Protein (Gβ) NDPK->G_protein P GTP GTP G_protein->GTP Activation

Caption: Key signaling pathways involving this compound intermediates.

Synthesis of Stable this compound Analogues

The synthesis of stable this compound analogues, such as phosphoryltriazolylalanine (pTza), typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[6][9] This reaction joins an azidoalanine derivative with an alkynylphosphonate.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials: Azidoalanine derivative Alkynylphosphonate Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Start->Reaction Protection Introduction of Protecting Groups (e.g., Fmoc for SPPS) Reaction->Protection Purification1 Purification of Protected Analogue Protection->Purification1 FinalProduct Fmoc-Protected pTza Analogue Purification1->FinalProduct

Caption: General workflow for the synthesis of pTza analogues.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected Phosphoryltriazolylalanine (pTza) Analogue

This protocol is a generalized procedure based on published methods for synthesizing Fmoc-protected pTza analogues suitable for solid-phase peptide synthesis (SPPS).[10][11][12]

Materials:

  • Fmoc-L-azidoalanine

  • Diethyl acetylenylphosphonate

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Fmoc-L-azidoalanine (1 equivalent) and diethyl acetylenylphosphonate (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add CuI (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the pure Fmoc-protected pTza analogue.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Protocol 2: Incorporation of pTza into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the synthesized Fmoc-pTza analogue into a peptide chain using standard Fmoc-based SPPS.[1][10][11]

Materials:

  • Fmoc-protected pTza analogue

  • Rink amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution in DMF (20%)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of Standard Amino Acids: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol with HBTU/DIPEA or HATU/DIPEA in DMF.

  • Coupling of Fmoc-pTza Analogue:

    • Pre-activate a solution of the Fmoc-pTza analogue (1.5-2 equivalents) with the coupling reagent and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the coupling efficiency using a ninhydrin (B49086) test.

  • Repeat the deprotection and coupling steps for the remaining amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Quantitative Data Summary

The use of stable this compound analogues has enabled quantitative studies of their stability and their interactions with biological systems. The following tables summarize key quantitative data from the literature.

AnalogueConditionHalf-lifeReference
Thiothis compound (tpHis)pH 0> 70% remaining after 3 hours[4]
This compound (pHis)pH 0Completely dephosphorylated[4]

Table 1: Comparative Stability of this compound and its Analogue

AntibodyAntigenTargetDissociation Constant (Kd)
Anti-3-pHis mAb3-pTza peptide library3-pTza peptidesNot specified
Anti-1-pHis mAb1-pTza peptide library1-pTza peptidesNot specified

Table 2: Antibodies Generated Using Stable pHis Analogues (Note: Specific Kd values are often not explicitly stated in initial reports but are characterized by high specificity and affinity.)[13]

Applications of Stable this compound Analogues

The development of stable pHis analogues has opened up new avenues for research in histidine phosphorylation.

Logical Relationship of Applications

Applications Analogues Stable pHis Analogues SPPS Solid-Phase Peptide Synthesis Analogues->SPPS Antibody Antibody Generation Analogues->Antibody ProteinSemi Protein Semi-Synthesis Analogues->ProteinSemi Peptides pHis-containing Peptides SPPS->Peptides Antibodies pHis-Specific Antibodies Antibody->Antibodies Proteins pHis-containing Proteins ProteinSemi->Proteins Biochem Biochemical & Structural Studies Peptides->Biochem Detection Detection of pHis in Samples Antibodies->Detection Functional Functional Studies of pHis Proteins->Functional

Caption: Applications stemming from the synthesis of stable pHis analogues.

Key Applications Include:

  • Generation of pHis-Specific Antibodies: Peptides incorporating stable pHis analogues can be used as immunogens to generate monoclonal and polyclonal antibodies that specifically recognize either 1-pHis or 3-pHis.[1][7][13][14] These antibodies are crucial for the detection and characterization of histidine-phosphorylated proteins in complex biological samples.

  • Biochemical and Structural Studies: Synthetic peptides containing stable pHis analogues serve as valuable tools for investigating the binding interactions and substrate specificities of proteins that recognize or are regulated by histidine phosphorylation.

  • Drug Discovery: The ability to synthesize stable pHis-containing peptides and proteins allows for the development of high-throughput screening assays to identify inhibitors of histidine kinases or phosphatases, which are potential therapeutic targets.[8][9]

  • Protein Semi-Synthesis: Stable pHis analogues can be incorporated into larger proteins through semi-synthetic methods like expressed protein ligation, enabling detailed functional studies of histidine phosphorylation in the context of the full-length protein.[1]

Conclusion

The synthesis of stable this compound analogues represents a significant advancement in the study of this elusive post-translational modification. By providing the necessary tools to overcome the challenges of instability and isomerization, these analogues have paved the way for a deeper understanding of the roles of 1-pHis and 3-pHis in cellular signaling and disease. The protocols and data presented here offer a comprehensive guide for researchers to synthesize and utilize these powerful chemical probes in their own investigations.

References

Application Notes and Protocols for Phosphohistidine Immunoblotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the detection and analysis of protein histidine phosphorylation, a labile and often overlooked post-translational modification, via immunoblotting. Adherence to these protocols is critical for the successful and reproducible detection of phosphohistidine (pHis).

Introduction

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes. While serine, threonine, and tyrosine phosphorylation are extensively studied, histidine phosphorylation plays a crucial, albeit historically underappreciated, role in signaling pathways in both prokaryotes and eukaryotes.[1][2] The inherent instability of the phosphoramidate (B1195095) bond in this compound, particularly its susceptibility to acid hydrolysis, presents significant technical challenges for its detection.[1][3]

This document outlines an optimized immunoblotting protocol designed to preserve the this compound signal, enabling its reliable detection. It also provides an overview of the known signaling pathways involving this modification.

Key Considerations for this compound Detection

The primary challenge in detecting this compound is the lability of the P-N bond, which is unstable under acidic conditions and at high temperatures.[1][4] Therefore, all steps of the immunoblotting procedure must be performed at a pH of 8.5 or higher to maintain the integrity of the phosphorylation.

Critical Parameters:

  • pH Control: Maintain a basic pH (≥8.5) in all buffers used for sample preparation, electrophoresis, and immunoblotting.

  • Temperature: Perform all steps, especially incubations, at 4°C unless otherwise specified to minimize heat-induced degradation.[5]

  • Inhibitors: The use of both protease and phosphatase inhibitors during cell lysis is essential to prevent protein degradation and dephosphorylation.[6][7][8]

  • Antibody Specificity: Utilize monoclonal antibodies specific for either 1-pHis or 3-pHis isoforms for precise analysis.[4][5][9]

Comparative Abundance of Phosphoamino Acids

Quantitative analysis reveals that this compound is a relatively abundant modification compared to the well-studied phosphotyrosine.

Phosphoamino AcidRelative Abundance (Compared to pSer/pThr)Molar Amount (per gram of protein)Molar Amount (per cell)
This compound~1/323 µmol/g1.8 fmol/cell
Phosphoserine/Phosphothreonine168 µmol/g5.8 fmol/cell
Phosphotyrosine~1/20th of pHisNot explicitly quantified in these sourcesNot explicitly quantified in these sources
Data compiled from references[10].

Experimental Protocols

I. Cell Lysis and Protein Extraction

This protocol is designed to preserve the labile this compound modification during sample preparation.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.5, 1.5 M NaCl, with protease and phosphatase inhibitors added fresh.

  • Cultured cells (e.g., HeLa, IMR-32).[5]

  • Cell scraper.

  • Microcentrifuge.

Procedure:

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells by adding ice-cold Lysis Buffer and scraping.

  • Incubate the lysate on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a standard protein assay.

  • Crucially, do not heat the samples. Heating to 95°C will reverse histidine phosphorylation and can be used as a negative control.[11]

II. SDS-PAGE and Protein Transfer

Maintaining a basic pH during electrophoresis and transfer is paramount.

Materials:

  • SDS-PAGE running buffer (10x stock): 30 g Tris base, 144 g glycine, adjust pH to 8.5 with HCl, bring volume to 1 L. To make 1x running buffer, dilute 100 mL of 10x stock in 890 mL of water and add 10 mL of 10% (w/v) SDS just before use. Pre-cool to 4°C.[5]

  • Transfer buffer: 25 mM Tris-HCl pH 8.5, 192 mM Glycine, 20% methanol, 0.1% SDS.[5]

  • PVDF membrane (0.45 µM).

  • SDS-PAGE gels.

Procedure:

  • Mix protein samples (~30 µg) with 5x sample buffer (basic loading buffer: 160 mM Tris, pH 8.5, 40% (v/v) glycerol, 4% (w/v) SDS, 0.08% (w/v) bromophenol blue, and 8% (v/v) BME).[12]

  • Load samples onto the SDS-PAGE gel along with a protein marker.

  • Run the gel in pre-cooled SDS-PAGE running buffer at 4°C.[5]

  • Following electrophoresis, transfer the separated proteins to a PVDF membrane using a wet transfer system with the specified transfer buffer.[12]

III. Immunoblotting and Detection

All incubation and wash steps should be performed at 4°C to preserve the this compound signal.

Materials:

  • Blocking buffer: 0.2x Tris-NaCl buffer (pH 8.5) with 0.1% casein or 3-5% BSA.[5][6][12]

  • Antibody dilution buffer: Blocking buffer with 0.1% Tween 20.[5]

  • Wash buffer: 1x Tris-NaCl buffer with 0.1% Tween 20.[5]

  • Primary antibody (anti-1-pHis or anti-3-pHis): Dilute to 0.5 µg/mL in antibody dilution buffer.[5]

  • Secondary antibody (e.g., anti-rabbit IgG-HRP conjugate): Dilute 1:20,000 in antibody dilution buffer with 0.01% SDS.[5]

  • Chemiluminescent substrate.

Procedure:

  • Immediately after transfer, block the membrane with Blocking buffer for 2 hours at 4°C or 45-60 minutes at room temperature with shaking.[5]

  • Incubate the membrane with the diluted primary antibody for 1-4 hours at 4°C or 1 hour at room temperature.[5] For extended incubation, membranes can be left in the primary antibody solution for up to 18 hours at 4°C.[5]

  • Wash the membrane three times for 5 minutes each with Wash buffer.[5]

  • Incubate the membrane with the diluted secondary antibody for 1-4 hours at 4°C or 1 hour at room temperature.[5]

  • Wash the membrane three times for 10 minutes each with Wash buffer.[5]

  • Develop the blot using a chemiluminescent substrate and image using an appropriate imaging system.[12]

Signaling Pathways and Experimental Workflow Diagrams

Prokaryotic Two-Component Signaling Pathway

This pathway is a primary mechanism for bacteria to respond to environmental stimuli.

Prokaryotic_Two_Component_System cluster_membrane Cell Membrane Histidine Kinase Histidine Kinase Histidine Kinase->Histidine Kinase Response Regulator Response Regulator Histidine Kinase->Response Regulator Phosphotransfer Environmental Signal Environmental Signal Environmental Signal->Histidine Kinase Activates Gene Expression Gene Expression Response Regulator->Gene Expression Regulates

Caption: Prokaryotic two-component signaling pathway.

Mammalian this compound Signaling

Emerging evidence points to the role of this compound in key mammalian cellular processes, regulated by specific kinases and phosphatases.[13][14]

Mammalian_pHis_Signaling NME1 NME1 (Kinase) pHis_Substrate pHis-Substrate Protein NME1->pHis_Substrate Phosphorylation NME2 NME2 (Kinase) NME2->pHis_Substrate Phosphorylation PHPT1 PHPT1 (Phosphatase) LHPP LHPP (Phosphatase) PGAM5 PGAM5 (Phosphatase) Substrate Substrate Protein pHis_Substrate->PHPT1 Dephosphorylation pHis_Substrate->LHPP Dephosphorylation pHis_Substrate->PGAM5 Dephosphorylation Cellular_Response Cellular Response pHis_Substrate->Cellular_Response

Caption: Key enzymes in mammalian this compound signaling.

This compound Immunoblotting Workflow

A graphical representation of the key steps in the this compound immunoblotting protocol.

Immunoblotting_Workflow A Cell Lysis (pH ≥ 8.5) + Protease/Phosphatase Inhibitors B Protein Quantification A->B C SDS-PAGE (4°C, pH 8.5) B->C D Protein Transfer to PVDF (pH 8.5) C->D E Blocking (BSA or Casein) D->E F Primary Antibody Incubation (anti-pHis, 4°C) E->F G Washing F->G H Secondary Antibody Incubation (4°C) G->H I Washing H->I J Chemiluminescent Detection I->J

Caption: Workflow for this compound immunoblotting.

References

Quantitative Phosphoproteomics for Phosphohistidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine phosphorylation, a labile and often overlooked post-translational modification, is increasingly recognized for its critical role in cellular signaling and disease. Unlike the well-studied serine, threonine, and tyrosine phosphorylation, the inherent instability of the phosphoramidate (B1195095) bond in phosphohistidine (pHis) presents significant analytical challenges. This application note provides detailed protocols and quantitative data for the successful enrichment and analysis of this compound-containing peptides, enabling researchers to explore this crucial modification in their biological systems of interest.

Recent advancements, particularly the development of specific antibodies against 1-pHis and 3-pHis isoforms, have paved the way for robust quantitative phosphoproteomic workflows.[1] This document outlines key methodologies, from sample preparation to mass spectrometry analysis, designed to preserve and accurately quantify this compound.

I. Quantitative Data Summary

The following tables summarize quantitative data from phosphoproteomic studies focusing on this compound, offering insights into its abundance and distribution.

Table 1: Abundance of this compound in Mammalian Cells

Cell LineMethodpHis Abundance (relative to other PTMs)Reference
16HBE14o- (human bronchial epithelial)31P NMR~15 times more abundant than phosphotyrosine[2]
Human cell lineMass SpectrometrypTyr:pHis ratio of 1:0.6[2]

Table 2: Identified this compound-Containing Proteins by Immunoaffinity Purification

Cell Line/TissueAntibody SpecificityNumber of Identified ProteinsReference
Human cell line1-pHis and 3-pHis mAbs786 total pHis-containing proteins[1]
Human cell line1-pHis specific280 exclusive proteins[1]
Human cell line3-pHis specific156 exclusive proteins[1]

II. Experimental Protocols

Here, we provide detailed protocols for the enrichment and analysis of this compound-containing peptides. The key to successful this compound analysis is the careful maintenance of alkaline pH throughout the sample preparation process to prevent the acid-labile phosphoramidate bond from hydrolysis.

A. Cell Lysis and Protein Digestion (pHis-Compatible)

This protocol is designed to lyse cells and digest proteins while preserving this compound modifications.

Materials:

  • Lysis Buffer: 8 M Urea (B33335) in 100 mM AMBIC (Ammonium Bicarbonate), pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT)

  • Alkylating Agent: 0.5 M Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching Solution: 200 mM DTT

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cell pellet with Lysis Buffer on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.

  • Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature.

  • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Dilute the sample with 100 mM AMBIC, pH 8.5, to reduce the urea concentration to below 2 M.

  • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

B. Immunoaffinity Purification of this compound Peptides

This protocol utilizes specific anti-pHis monoclonal antibodies to enrich for this compound-containing peptides.

Materials:

  • Anti-1-pHis and Anti-3-pHis monoclonal antibodies

  • Protein A/G magnetic beads

  • Wash Buffer 1: 1x PBS, 0.05% Tween-20, pH 7.4

  • Wash Buffer 2: 100 mM AMBIC, pH 8.5

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Equilibrate the required amount of Protein A/G magnetic beads by washing three times with Wash Buffer 1.

  • Incubate the beads with the anti-pHis antibodies (consult manufacturer's recommendation for antibody amount) for 1-2 hours at 4°C with gentle rotation to couple the antibodies.

  • Wash the antibody-coupled beads three times with Wash Buffer 1 to remove unbound antibodies.

  • Add the digested peptide solution to the antibody-coupled beads and incubate overnight at 4°C with gentle rotation.

  • Place the tube on a magnetic rack and discard the supernatant.

  • Wash the beads three times with 1 mL of Wash Buffer 1.

  • Wash the beads twice with 1 mL of Wash Buffer 2.

  • Elute the bound phosphopeptides by adding 50-100 µL of Elution Buffer and incubating for 10 minutes at room temperature.

  • Immediately neutralize the eluate by adding 1/10th volume of Neutralization Buffer.

C. Strong Anion Exchange (SAX) Chromatography for Phosphopeptide Fractionation

SAX chromatography can be used as an orthogonal method to further fractionate phosphopeptides based on their charge.

Materials:

  • SAX Column

  • Buffer A: 10 mM Tris-HCl, 25% Acetonitrile (ACN), pH 8.5

  • Buffer B: 10 mM Tris-HCl, 25% ACN, 500 mM NaCl, pH 8.5

Procedure:

  • Equilibrate the SAX column with Buffer A.

  • Load the desalted peptide sample onto the column.

  • Wash the column with Buffer A to remove unbound peptides.

  • Elute the bound peptides using a linear gradient of Buffer B (e.g., 0-100% over 60 minutes).

  • Collect fractions and desalt them using C18 spin columns before LC-MS/MS analysis.

D. LC-MS/MS Analysis for Quantitative Phosphoproteomics

Instrumentation:

  • High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

  • Gradient: A linear gradient from 2% to 35% B over 90 minutes, followed by a wash at 90% B.

  • Flow Rate: 300 nL/min.

MS Parameters:

  • MS1 Scan:

    • Resolution: 60,000 - 120,000

    • Scan Range: m/z 350-1500

    • AGC Target: 1e6

    • Max IT: 50 ms

  • MS2 Scan (Data-Dependent Acquisition):

    • TopN: 10-15 most intense precursors

    • Isolation Window: 1.6 m/z

    • Collision Energy (HCD): Normalized collision energy of 27-30%

    • Resolution: 15,000 - 30,000

    • AGC Target: 5e4

    • Max IT: 100 ms

    • Dynamic Exclusion: 30 seconds

Data Analysis:

  • Use a search engine like MaxQuant or Sequest to identify peptides and phosphorylation sites.

  • Include variable modifications for phosphorylation on Ser, Thr, Tyr, and His (+79.9663 Da).

  • For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling (e.g., TMT, SILAC).

III. Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis CellLysis Cell Lysis (Alkaline pH) ProteinDigestion Protein Digestion (Trypsin) CellLysis->ProteinDigestion Immunoaffinity Immunoaffinity Purification (anti-pHis Abs) ProteinDigestion->Immunoaffinity pHis Peptide Enrichment SAX Strong Anion Exchange (SAX) ProteinDigestion->SAX Optional Fractionation LCMS LC-MS/MS Analysis Immunoaffinity->LCMS SAX->LCMS DataAnalysis Data Analysis (Quantification & Identification) LCMS->DataAnalysis

Caption: Workflow for quantitative this compound proteomics.

NME1/NME2 Signaling Pathway

The Nucleoside Diphosphate Kinases NME1 and NME2 are key histidine kinases in mammals. They autophosphorylate on a histidine residue and subsequently transfer the phosphate (B84403) group to substrates, regulating various cellular processes.[3]

NME1_NME2_Signaling cluster_kinase Histidine Kinase cluster_substrates Substrates cluster_phosphatase This compound Phosphatase cluster_cellular_response Cellular Response NME1_NME2 NME1 / NME2 ADP ADP NME1_NME2->ADP G_beta G-protein β subunit NME1_NME2->G_beta Phosphorylation KCa3_1 KCa3.1 K+ Channel NME1_NME2->KCa3_1 Phosphorylation ACLY ATP Citrate Lyase NME1_NME2->ACLY Phosphorylation ATP ATP ATP->NME1_NME2 Autophosphorylation on Histidine PHPT1 PHPT1 G_beta->PHPT1 Dephosphorylation Signaling Signal Transduction G_beta->Signaling KCa3_1->PHPT1 Dephosphorylation Ion_Transport Ion Transport KCa3_1->Ion_Transport ACLY->PHPT1 Dephosphorylation Metabolism Metabolism ACLY->Metabolism

Caption: NME1/NME2 this compound signaling pathway.

IV. Conclusion

The study of this compound is a rapidly evolving field with the potential to uncover novel regulatory mechanisms in health and disease. The protocols and data presented in this application note provide a robust framework for researchers to confidently investigate this elusive post-translational modification. By employing these specialized techniques, the scientific community can further elucidate the roles of this compound in cellular signaling and identify new therapeutic targets.

References

Application Notes and Protocols for the Generation of Phosphohistidine-Specific Antibodies Utilizing Stable Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein histidine phosphorylation, a labile and often overlooked post-translational modification (PTM), plays a crucial role in a multitude of cellular processes, including signal transduction, metabolism, and ion channel regulation.[1][2][3] The study of this PTM has been historically hampered by the intrinsic instability of the phosphoramidate (B1195095) (P-N) bond in phosphohistidine (pHis), which is susceptible to hydrolysis under acidic conditions and heat.[4][5] This lability makes it nearly impossible to generate specific antibodies using native this compound as an immunogen, as the modification is rapidly lost in vivo before an effective immune response can be mounted.[6]

To overcome this significant technical barrier, chemically stable synthetic analogues of this compound have been developed. These analogues mimic the structural and electronic properties of native pHis but replace the unstable P-N bond with a robust, non-hydrolyzable linkage.[1][7] Key examples of these analogues include triazole-based compounds like phosphoryltriazolylalanine (pTza) and a second-generation pyrazole-based analogue (pPye), which exhibits improved specificity and reduced cross-reactivity with the structurally similar phosphotyrosine (pTyr).[1][3][7]

These stable pHis analogues serve as effective haptens for the generation of both polyclonal and monoclonal antibodies that can recognize native this compound in a sequence-independent ("pan-specific") or sequence-dependent manner.[4] This breakthrough has provided researchers with invaluable tools to detect, quantify, and functionally characterize histidine-phosphorylated proteins, paving the way for a deeper understanding of their roles in health and disease.[4][8]

This document provides detailed protocols for the generation and validation of this compound-specific antibodies using these stable analogues, from immunogen preparation to antibody purification and characterization.

Data Presentation: Performance of this compound-Specific Monoclonal Antibodies

The following table summarizes the binding affinities of several rabbit monoclonal antibodies (mAbs) generated against stable this compound analogues. The dissociation constant (KD) is a measure of binding affinity, with lower values indicating a stronger interaction.

Antibody CloneSpecificityAntigen (pTza Peptide) KD (nM)Antigen (pHis Peptide) KD (nM)
SC1-1 1-pHis25~50-100
SC50-3 1-pHis16~32-64
SC39-4 3-pHis67~670-1675
SC44-8 3-pHis0.24Not specified, but weaker than pTza
SC56-2 3-pHis97~970-2425
Data synthesized from Kalagiri, R., et al. (2021).[9]

Experimental Workflow for Antibody Generation

The overall process for generating this compound-specific antibodies using stable analogues is outlined below. This workflow begins with the synthesis of an immunogenic peptide containing the pHis analogue and culminates in the purification and validation of specific antibodies.

G cluster_0 Immunogen Preparation cluster_1 Immunization & Screening cluster_2 Antibody Purification & Validation pHis_analog Synthesis of pHis Analogue peptide_synthesis Solid-Phase Peptide Synthesis (SPPS) pHis_analog->peptide_synthesis klh_conjugation Conjugation to Carrier Protein (KLH) peptide_synthesis->klh_conjugation immunization Animal Immunization (e.g., Rabbits) klh_conjugation->immunization titer_check Serum Titer Check (ELISA) immunization->titer_check screening Hybridoma Screening (for Monoclonals) titer_check->screening If Monoclonal affinity_purification Affinity Purification titer_check->affinity_purification screening->affinity_purification specificity_test Specificity Testing (ELISA, Western Blot) affinity_purification->specificity_test validation Validation with Native pHis Proteins specificity_test->validation

Caption: General workflow for pHis-specific antibody generation.

Experimental Protocols

Protocol 1: Immunogen Preparation

1.1. Synthesis of pHis Analogue-Containing Peptide

For the generation of pan-specific antibodies, a degenerate peptide library is often used. For example, a peptide with the sequence Ac-Gly-Ala-Gly-Ala-(1-pTza)-Ala-Gly-Ala-Gly-Cys-NH2 can be synthesized for a 1-pHis specific antibody.[6] The N-terminal acetyl group and C-terminal amide reduce degradation, and the C-terminal cysteine provides a thiol group for conjugation to a carrier protein.

  • Method: Utilize standard solid-phase peptide synthesis (SPPS) protocols (e.g., Fmoc or Boc chemistry). The pHis analogue is incorporated as a custom amino acid derivative during the synthesis cycles.[1]

  • Purification: After cleavage from the resin and deprotection, purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

1.2. Conjugation of Peptide to Keyhole Limpet Hemocyanin (KLH)

To elicit a strong immune response, the synthesized peptide (hapten) must be conjugated to a large, immunogenic carrier protein like KLH.[10][11] This protocol utilizes the crosslinker m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), which links the cysteine on the peptide to primary amines on KLH.

  • Materials:

    • Lyophilized KLH

    • Synthesized pHis analogue peptide with a terminal cysteine

    • m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

    • Dimethylformamide (DMF)

    • Phosphate (B84403) Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.2)

    • Desalting column (e.g., PD-10)

  • Procedure:

    • Activate KLH: Dissolve 5 mg of KLH in 0.5 mL of phosphate buffer. In a separate tube, dissolve 3 mg of MBS in 200 µL of DMF. Add 70 µL of the MBS solution to the KLH solution and stir for 30 minutes at room temperature.

    • Purify Activated KLH: Remove excess MBS by passing the KLH-MBS solution through a desalting column equilibrated with 0.05 M phosphate buffer (pH 6.0). Collect the protein fraction.

    • Prepare Peptide: Dissolve 5 mg of the pHis analogue peptide in 100 µL of DMF.

    • Conjugation Reaction: Rapidly add 1 mL of the purified KLH-MBS solution to the dissolved peptide. Mix immediately and adjust the pH to 7.0-7.2 with 2 N NaOH if necessary.

    • Incubation: Gently rotate the reaction mixture for 3 hours at room temperature or overnight at 4°C.

    • Final Preparation: The resulting KLH-peptide conjugate can be used directly for immunization. It can be lyophilized for long-term storage after adding ammonium (B1175870) bicarbonate to 0.1 M.[11][12]

Protocol 2: Immunization and Antibody Production
  • Animal Model: New Zealand white rabbits are commonly used for generating polyclonal and monoclonal antibodies.

  • Immunization Schedule:

    • Pre-immune Bleed: Collect blood from the animal before the first immunization to obtain pre-immune serum, which serves as a negative control.

    • Primary Immunization: Emulsify 0.5-1.0 mg of the KLH-peptide conjugate in a suitable adjuvant (e.g., Freund's Complete Adjuvant) and inject subcutaneously at multiple sites.

    • Booster Injections: Administer booster injections every 2-4 weeks with 0.25-0.5 mg of the conjugate emulsified in an incomplete adjuvant (e.g., Freund's Incomplete Adjuvant).

    • Titer Monitoring: After the second or third booster, collect small blood samples to monitor the antibody titer against the immunizing peptide using an ELISA assay (see Protocol 3.1).

    • Final Bleed: Once a high titer is achieved, perform a final bleed to collect a large volume of antiserum. For monoclonal antibody production, the spleen is harvested for hybridoma generation.[6]

Protocol 3: Antibody Screening, Purification, and Validation

3.1. ELISA Screening

  • Method:

    • Coat a 96-well microplate with the pHis analogue peptide (not conjugated to KLH) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

    • Add serial dilutions of the rabbit serum (or hybridoma supernatant) to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate thoroughly.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at room temperature.

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2 N H₂SO₄) and measure the absorbance at 450 nm.

3.2. Affinity Purification of Polyclonal Antibodies

To ensure specificity, the antiserum must be purified. This protocol involves a two-step process: first removing antibodies that recognize the non-phosphorylated peptide backbone, and then enriching for the desired phospho-specific antibodies.[13][14]

  • Materials:

    • Rabbit antiserum

    • Non-phosphorylated control peptide and the pHis analogue peptide (both with a terminal cysteine)

    • Sulfhydryl-reactive agarose (B213101) resin (e.g., SulfoLink Coupling Resin)

    • Binding/Wash Buffer (e.g., TBS)

    • Elution Buffer (e.g., 100 mM Glycine, pH 2.5)

    • Neutralization Buffer (e.g., 1 M Tris, pH 8.0)

  • Procedure:

    • Prepare Affinity Columns: Covalently couple the non-phosphorylated peptide and the pHis analogue peptide to separate agarose resin columns according to the manufacturer's instructions.

    • Negative Selection (Subtraction): Pass the crude antiserum over the non-phospho-peptide column. Collect the flow-through, which contains antibodies that did not bind to the non-phosphorylated peptide backbone. This fraction is enriched for phospho-specific antibodies.[13]

    • Positive Selection: Apply the flow-through from the previous step to the pHis analogue peptide column.

    • Wash: Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound antibodies using the low-pH Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH and prevent antibody denaturation.

    • Concentration and Storage: Pool the antibody-containing fractions, concentrate if necessary, and dialyze against PBS. Store at 4°C for short-term use or at -20°C or -80°C for long-term storage.

3.3. Specificity Validation by Western Blot

  • Method:

    • Prepare protein lysates from cells under conditions known to induce or inhibit histidine phosphorylation.

    • As a control, prepare protein samples containing in vitro phosphorylated proteins. For example, NME1 autophosphorylates to produce 1-pHis.[6]

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the purified anti-pHis antibody.

    • To confirm specificity, perform peptide competition assays by pre-incubating the antibody with an excess of the pHis analogue peptide or the non-phosphorylated control peptide before adding it to the membrane. The specific signal should be blocked by the pHis analogue peptide but not the control peptide.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways Involving this compound

NME1/NME2 Histidine Kinase Pathway

The Nucleoside Diphosphate Kinases NME1 and NME2 are the best-characterized mammalian protein histidine kinases.[15] They autophosphorylate on a conserved histidine residue (His118) to form a 1-pHis intermediate. This phosphate can then be transferred to other proteins, regulating their function. This pathway has been implicated in suppressing cancer metastasis and modulating G-protein signaling.[2][15][16]

G ATP ATP NME1_2 NME1/NME2 ATP->NME1_2 Autophosphorylation ADP ADP NME1_2_pHis NME1/NME2-pHis¹¹⁸ NME1_2->NME1_2_pHis NME1_2_pHis->ADP Substrate Substrate Protein (e.g., Gβ, KCa3.1) NME1_2_pHis->Substrate Phosphotransfer Substrate_pHis Substrate-pHis Substrate->Substrate_pHis Substrate_pHis->Substrate Dephosphorylation Response Cellular Response (e.g., ↓ Motility, Ion Flux) Substrate_pHis->Response PHPT1 PHPT1 (Phosphatase) PHPT1->Substrate_pHis

Caption: The NME1/NME2 histidine kinase signaling pathway.
G-Protein Signaling

Heterotrimeric G-proteins, which are central to signal transduction from G-protein coupled receptors (GPCRs), can be regulated by histidine phosphorylation. For instance, NME2 can phosphorylate the Gβ subunit, which is a mechanism for G-protein activation.

G Ligand Ligand GPCR GPCR Ligand->GPCR G_protein Gαβγ (GDP-bound) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector G_beta_gamma->Effector Response Cellular Response Effector->Response NME2_pHis NME2-pHis NME2_pHis->G_beta_gamma Phosphorylates Gβ

References

Immunoaffinity Purification of Phosphohistidine-Containing Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immunoaffinity purification of proteins containing phosphohistidine (pHis), a labile but increasingly recognized important post-translational modification in cellular signaling.

Introduction

Histidine phosphorylation, occurring on either the N1 (1-pHis) or N3 (3-pHis) nitrogen of the imidazole (B134444) ring, plays a crucial role in signaling pathways in both prokaryotes and eukaryotes.[1][2] Unlike the more stable phosphoester bonds on serine, threonine, and tyrosine, the phosphoramidate (B1195095) (P-N) bond of this compound is labile, particularly in acidic conditions, which has historically hindered its study.[3] The recent development of monoclonal antibodies (mAbs) specific to 1-pHis and 3-pHis has revolutionized the field, enabling the enrichment and identification of this compound-containing proteins from complex biological samples.[3]

These application notes provide a comprehensive guide to utilizing these specific antibodies for the immunoaffinity purification of pHis-containing proteins, a critical step for their identification and functional characterization.

Data Presentation

Immunoaffinity purification using pHis-specific monoclonal antibodies has proven effective in enriching a significant number of proteins from cell lysates. The following table summarizes the quantitative results from a study utilizing this technique on HeLa cell lysates, demonstrating the power of this approach in identifying novel this compound-modified proteins.

This compound IsomerTotal Proteins IdentifiedProteins Enriched (≥2-fold)Unique Proteins Identified
1-pHis Not specified630280
3-pHis Not specified506156
Total Unique Proteins Not specifiedNot applicable786

Table 1: Summary of proteins identified by immunoaffinity purification of 1-pHis and 3-pHis containing proteins from HeLa cell lysates. Data sourced from Fuhs et al. (2015).[3]

Signaling Pathways Involving this compound

This compound is a key component of various signaling pathways. In prokaryotes, it is central to the "two-component" signaling systems that regulate responses to environmental stimuli.[1][4] In mammals, evidence is mounting for the involvement of this compound in diverse cellular processes, regulated by histidine kinases like NME1 and NME2, and phosphatases such as PHPT1.[1][5]

Phosphohistidine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Signal Signal Receptor_HK Receptor Histidine Kinase Signal->Receptor_HK 1. Activation NME1_NME2 NME1/NME2 (Histidine Kinase) Receptor_HK->NME1_NME2 2. Signal Transduction ATP ATP ATP->NME1_NME2 P ADP ADP NME1_NME2->ADP pHis_Protein This compound Protein NME1_NME2->pHis_Protein 3. Phosphorylation PHPT1 PHPT1 (Phosphatase) pHis_Protein->PHPT1 Dephosphorylation Response_Regulator Response Regulator pHis_Protein->Response_Regulator 4. Phosphate Transfer Cellular_Response Cellular Response (e.g., Gene Expression) Response_Regulator->Cellular_Response 5. Regulation

Figure 1: A simplified diagram of a mammalian this compound signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the immunoaffinity purification of this compound-containing proteins.

Protocol 1: Preparation of Immunoaffinity Resin

This protocol describes the coupling of anti-phosphohistidine monoclonal antibodies to a solid support matrix.

Materials:

  • Anti-1-pHis or Anti-3-pHis monoclonal antibody

  • Protein A or Protein G agarose/sepharose beads

  • Coupling Buffer (e.g., 0.2 M sodium borate, pH 9.0)

  • Cross-linking agent (e.g., Dimethyl pimelimidate - DMP)

  • Quenching Buffer (e.g., 0.2 M ethanolamine, pH 8.0)

  • Wash Buffer (e.g., Phosphate Buffered Saline - PBS)

  • Storage Buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

  • Wash the Protein A/G beads (e.g., 2 mL of a 50% slurry) three times with 10 volumes of ice-cold PBS. Centrifuge at 500 x g for 2 minutes between washes.

  • Add the monoclonal antibody (typically 1-2 mg per mL of beads) to the washed beads.

  • Incubate with gentle rotation for 1-2 hours at room temperature.

  • Wash the beads three times with 10 volumes of Coupling Buffer to remove unbound antibody.

  • Resuspend the beads in 10 volumes of Coupling Buffer containing the cross-linking agent (e.g., 20 mM DMP).

  • Incubate with gentle rotation for 30 minutes at room temperature.

  • Stop the cross-linking reaction by washing the beads twice with Quenching Buffer.

  • Incubate the beads in Quenching Buffer for 2 hours at room temperature with gentle rotation.

  • Wash the beads three times with PBS.

  • Resuspend the antibody-coupled beads in Storage Buffer and store at 4°C.

Protocol 2: Immunoaffinity Purification of this compound-Containing Proteins

This protocol outlines the enrichment of pHis proteins from a cell lysate.

Materials:

  • Cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

  • Prepared anti-pHis immunoaffinity resin

  • Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Lyse the cell pellet in ice-cold Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Add the cleared lysate to the equilibrated anti-pHis immunoaffinity resin.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Wash the resin three to five times with 10 volumes of ice-cold Wash Buffer.

  • Elute the bound proteins by adding 2-3 bead volumes of Elution Buffer. Incubate for 5-10 minutes at room temperature.

  • Collect the eluate and immediately neutralize it by adding 1/10th volume of Neutralization Buffer.

  • Repeat the elution step for complete recovery.

  • The eluted proteins are now ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.

Immunoaffinity_Purification_Workflow Cell_Lysate 1. Cell Lysate Preparation Incubation 3. Incubation (Binding of pHis Proteins) Cell_Lysate->Incubation Antibody_Beads 2. Antibody-Coupled Beads Antibody_Beads->Incubation Washing 4. Washing (Removal of Unbound Proteins) Incubation->Washing Elution 5. Elution (Release of pHis Proteins) Washing->Elution Analysis 6. Downstream Analysis (SDS-PAGE, MS, etc.) Elution->Analysis

Figure 2: The experimental workflow for immunoaffinity purification of pHis proteins.

Important Considerations

  • Lability of this compound: Due to the acid-labile nature of the P-N bond, all steps should be performed at 4°C, and exposure to acidic conditions during elution should be minimized.[3] Immediate neutralization of the eluate is critical.

  • Antibody Specificity: Use highly specific monoclonal antibodies for 1-pHis or 3-pHis to ensure the selective enrichment of the desired protein isoforms.[3]

  • Elution Conditions: While low pH elution is common, other methods such as using a high concentration of a competing peptide or denaturing agents can be explored if the protein of interest is sensitive to low pH.[6]

By following these protocols and considerations, researchers can successfully purify this compound-containing proteins, paving the way for a deeper understanding of their roles in cellular function and disease.

References

Preserving the Message: Advanced Techniques for Stabilizing Labile Protein Phosphorylations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible protein phosphorylation is a cornerstone of cellular signaling, governing a vast array of physiological and pathological processes. The dynamic nature of this post-translational modification, however, presents a significant challenge for accurate analysis. Labile phosphorylations, in particular, are susceptible to rapid removal by endogenous phosphatases upon cell lysis or tissue extraction, obscuring the true signaling state of a biological system. This document provides a comprehensive guide to state-of-the-art techniques for preserving these transient phosphorylation events, ensuring the fidelity of experimental results in phosphoproteomic studies.

Section 1: The Critical Role of Phosphatase Inhibition

Upon cell disruption, the compartmentalization of kinases and phosphatases is lost, leading to uncontrolled dephosphorylation of target proteins. The inclusion of phosphatase inhibitors in lysis buffers is the first and most critical line of defense against this artifact.

Overview of Phosphatase Inhibitor Cocktails

Commercially available phosphatase inhibitor cocktails offer a convenient and broad-spectrum approach to preserving protein phosphorylation. These cocktails typically contain a mixture of inhibitors targeting the major classes of phosphatases: serine/threonine phosphatases, protein tyrosine phosphatases (PTPs), and acid/alkaline phosphatases.

Table 1: Common Components of Phosphatase Inhibitor Cocktails and Their Targets

Inhibitor ClassExample InhibitorsPrimary Targets
Serine/Threonine Phosphatase Inhibitors Calyculin A, Okadaic Acid, Microcystin-LRPP1, PP2A
Sodium Fluoride (NaF)Ser/Thr phosphatases, Acid phosphatases
β-GlycerophosphateSer/Thr phosphatases
Sodium PyrophosphateSer/Thr phosphatases
Protein Tyrosine Phosphatase (PTP) Inhibitors Sodium Orthovanadate (Na₃VO₄)PTPs, Alkaline phosphatases
PervanadatePTPs
Acid and Alkaline Phosphatase Inhibitors Sodium TartrateAcid phosphatases
LevamisoleAlkaline phosphatases (non-intestinal)

Note: The precise composition and concentration of inhibitors in commercial cocktails are often proprietary.

Protocol for Cell Lysis with Phosphatase Inhibitors for Western Blotting

This protocol is designed for the routine analysis of phosphoproteins from cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail (e.g., Roche cOmplete™ Mini)

  • Phosphatase Inhibitor Cocktail (e.g., Roche PhosSTOP™)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Prepare the complete lysis buffer immediately before use by adding one tablet of protease inhibitor cocktail and one tablet of phosphatase inhibitor cocktail to 10 mL of RIPA buffer.

  • Add an appropriate volume of complete lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Using a cell scraper, scrape the cells into the lysis buffer and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 5-10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube. This is the protein extract.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Add SDS-PAGE sample buffer to the desired amount of protein, boil for 5 minutes at 95°C, and proceed with Western blotting or store at -80°C.

Section 2: Rapid Quenching for Capturing Transient Phosphorylation Events

For signaling events that occur on the scale of seconds to minutes, even the brief delay during standard cell lysis can lead to significant changes in the phosphoproteome. Rapid quenching techniques are designed to instantaneously halt all enzymatic activity, providing a more accurate snapshot of the cellular state at a specific time point.

Cold Methanol (B129727) Quenching for Adherent Cells

This protocol is particularly useful for studies involving time-course stimulation of adherent cell cultures.

Materials:

  • Ice-cold 0.9% (w/v) NaCl solution

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Aspirate the cell culture medium.

  • Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining medium.

  • Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Using a pre-chilled cell scraper, scrape the cell lysate from the wells.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Proceed with downstream processing, such as protein extraction for Western blotting or metabolite extraction for metabolomics.

Experimental Workflow for Rapid Quenching and Analysis

G cluster_0 Cell Culture and Stimulation cluster_1 Rapid Quenching cluster_2 Sample Processing cluster_3 Downstream Analysis A Adherent Cell Culture B Stimulation (e.g., Growth Factor) A->B C Aspirate Medium B->C Time Course D Wash with Ice-Cold Saline C->D E Add -80°C Methanol D->E F Scrape and Collect Lysate G Protein Extraction/Quantification F->G H Western Blotting G->H I Mass Spectrometry G->I EGFR_Pathway cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR Dimer EGF->EGFR Binding & Dimerization pEGFR pY1068/pY1086 (Labile) EGFR->pEGFR pEGFR_PLC pY992 EGFR->pEGFR_PLC Grb2 Grb2 pEGFR->Grb2 Docking SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK_Cascade MAPK Cascade (see Fig. 2) Ras->MAPK_Cascade Transcription Gene Transcription (Proliferation, Survival) MAPK_Cascade->Transcription PLCg PLCγ pEGFR_PLC->PLCg MAPK_Pathway cluster_0 Upstream Signal (from Ras) cluster_1 MAPK Cascade cluster_2 Downstream Effects Ras_GTP Active Ras-GTP Raf Raf Ras_GTP->Raf pRaf p-Raf Raf->pRaf Phosphorylation MEK MEK pRaf->MEK pMEK p-MEK (pS218/pS222) MEK->pMEK Phosphorylation ERK ERK pMEK->ERK pERK p-ERK (pT202/pY204) ERK->pERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Nuclear Translocation & Phosphorylation

Strong Anion Exchange Chromatography for Robust Phosphopeptide Enrichment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The low stoichiometry of phosphorylation events necessitates highly selective enrichment techniques for comprehensive phosphoproteomic analysis. Strong Anion Exchange (SAX) chromatography has emerged as a powerful and reproducible method for the enrichment and fractionation of phosphopeptides. This application note provides detailed protocols and quantitative data to guide researchers in implementing SAX-based workflows for in-depth phosphoproteome characterization.

SAX chromatography separates molecules based on their net negative charge. At neutral to alkaline pH, the phosphate (B84403) groups on phosphopeptides are negatively charged, facilitating their strong retention on a positively charged SAX stationary phase. Non-phosphorylated and basic peptides are typically washed away, while acidic and phosphorylated peptides are retained and can be eluted using a descending pH gradient or an increasing salt concentration.[1][2] SAX is particularly effective for the enrichment of acidic phosphopeptides and those with multiple phosphorylation sites.[3][4]

Application: Elucidating the EGFR-MAPK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is frequently implicated in various cancers. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation on multiple tyrosine residues within its intracellular domain.[7][8] These phosphorylated sites serve as docking stations for a host of downstream signaling proteins, initiating cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][9] Understanding the intricate phosphorylation events within this network is paramount for developing targeted therapies. SAX chromatography can be effectively employed to enrich phosphopeptides from cell lysates stimulated with EGF, enabling the identification and quantification of key phosphorylation sites on EGFR and downstream kinases like MEK and ERK, thereby providing insights into pathway activation and drug response.[1][10][11][12]

EGFR_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 pY SOS SOS GRB2->SOS RAS RAS SOS->RAS GTP RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors P GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 1: Simplified EGFR-MAPK signaling pathway highlighting key phosphorylation events.

Quantitative Data Presentation

The following tables summarize the performance of SAX chromatography in phosphopeptide enrichment from various studies, often in comparison with other common techniques.

Method Number of Unique Phosphopeptides Identified Percentage of Multiply Phosphorylated Peptides Reference
SAX1516Not Specified[3]
TiO₂-only92912.3%[3]
SCX-TiO₂1686Not Specified[3]
SAX (HeLa cells)>305Not Specified[13]
ERLIC (HeLa cells)12,467 (4,233 multi-phosphorylated)34%[13]
SAX (Mouse Liver)6944 phosphositesNot Specified[14]

Table 1: Comparison of Phosphopeptide Identification using Different Enrichment Strategies. This table highlights the number of unique phosphopeptides identified using SAX in comparison to other methods. The efficiency of identification can vary based on the sample type and subsequent analytical techniques.

Parameter SAX Fractionation SCX Fractionation Reference
Phosphopeptides in a single fraction 78.57%68.01%[3]
Phosphopeptides in two fractions 12.08%17.40%[3]
Phosphopeptides in three fractions 4.48%7.93%[3]
Phosphopeptides in four fractions 2.24%3.04%[3]
Phosphopeptides in over four fractions 2.62%3.61%[3]

Table 2: Cross-overlap of Identified Phosphopeptides in Successive Elution Fractions. This table demonstrates the fractionation resolution of SAX compared to SCX, showing that a higher percentage of phosphopeptides are eluted in a single fraction with SAX, indicating better separation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for phosphopeptide enrichment using SAX chromatography. The protocol is a synthesis of methodologies reported in the literature.

SAX_Workflow cluster_prep Sample Preparation cluster_sax SAX Chromatography cluster_analysis Downstream Analysis CellLysis 1. Cell Lysis & Protein Extraction ReductionAlkylation 2. Reduction & Alkylation CellLysis->ReductionAlkylation ProteolyticDigestion 3. Proteolytic Digestion ReductionAlkylation->ProteolyticDigestion PeptideDesalting 4. Peptide Desalting ProteolyticDigestion->PeptideDesalting ColumnEquilibration 5. Column Equilibration PeptideDesalting->ColumnEquilibration SampleLoading 6. Sample Loading ColumnEquilibration->SampleLoading Washing 7. Washing SampleLoading->Washing Elution 8. Elution Washing->Elution FractionDesalting 9. Fraction Desalting Elution->FractionDesalting LCMS 10. LC-MS/MS Analysis FractionDesalting->LCMS DataAnalysis 11. Data Analysis LCMS->DataAnalysis

Figure 2: General experimental workflow for SAX-based phosphopeptide enrichment.

Sample Preparation

1.1. Cell Lysis and Protein Extraction

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

  • Sonicate the lysate to shear DNA and reduce viscosity.

  • Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine protein concentration using a standard protein assay (e.g., BCA).

1.2. Protein Reduction and Alkylation

  • To a desired amount of protein (e.g., 1-5 mg), add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.

  • Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 15 mM. Incubate for 45 minutes in the dark at room temperature.

1.3. Proteolytic Digestion

  • Dilute the urea concentration to less than 2 M with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5).

  • Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

1.4. Peptide Desalting

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

  • Lyophilize the desalted peptides.

Strong Anion Exchange (SAX) Chromatography

2.1. Materials and Buffers

  • SAX column (e.g., PolySAX LP, 200 x 4.6 mm, 5 µm, 300 Å).

  • Buffer A (Loading/Wash): 5 mM citric acid, 20% acetonitrile, adjusted to pH 7.0 with NH₄OH.[3]

  • Buffer B (Elution - pH Gradient): 5 mM citric acid, adjusted to pH 2.5 with formic acid.[3]

  • Buffer C (Final Elution - pH Gradient): 5 mM citric acid, adjusted to pH 2.0 with formic acid.[3]

  • Alternative Elution Buffers (Salt Gradient): Buffer A with increasing concentrations of NaCl or KCl.

2.2. Protocol for Continuous pH Gradient Elution

  • Column Equilibration: Equilibrate the SAX column with Buffer A at a flow rate of 1 mL/min for at least 15 minutes.

  • Sample Loading: Reconstitute the lyophilized peptides (e.g., 500 µg) in 80 µL of Buffer A and load onto the equilibrated column.[3]

  • Washing: Wash the column with Buffer A for 10-15 minutes to remove unbound peptides.

  • Elution: Elute the bound peptides using a continuous pH gradient. A typical gradient could be:

    • 0-10 min: 100% Buffer A

    • 10-60 min: Linear gradient from 100% Buffer A to 100% Buffer B

    • 60-70 min: Linear gradient from 100% Buffer B to 100% Buffer C

    • 70-80 min: 100% Buffer C

  • Fraction Collection: Collect fractions at regular intervals (e.g., every 2-4 minutes) throughout the elution gradient.

2.3. Protocol for Step-wise Salt Gradient Elution

  • Column Equilibration: Equilibrate the SAX column with a low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • Sample Loading: Load the reconstituted peptide sample onto the column.

  • Washing: Wash the column with the low-salt buffer.

  • Elution: Elute the bound peptides with a step-wise gradient of increasing salt concentration (e.g., 50 mM, 100 mM, 250 mM, 500 mM, 1 M NaCl or KCl in the equilibration buffer). Collect each salt step as a separate fraction.

Downstream Processing and Analysis

3.1. Fraction Desalting

  • Desalt each collected fraction using C18 StageTips or SPE cartridges to remove salts and prepare the samples for mass spectrometry.

  • Lyophilize the desalted fractions.

3.2. LC-MS/MS Analysis

  • Reconstitute the dried phosphopeptide fractions in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).

  • Analyze the samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

3.3. Data Analysis

  • Process the raw mass spectrometry data using a suitable search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify phosphopeptides.

  • Perform bioinformatics analysis to identify regulated phosphorylation sites and affected signaling pathways.

Conclusion

Strong Anion Exchange chromatography is a versatile and effective technique for the enrichment and fractionation of phosphopeptides. Its ability to separate peptides based on charge provides a complementary approach to other affinity-based methods like IMAC and TiO₂, particularly for acidic and multiply phosphorylated peptides.[3][4] The detailed protocols and comparative data presented in this application note serve as a comprehensive resource for researchers aiming to implement robust phosphoproteomic workflows. By leveraging the power of SAX, scientists can achieve deeper coverage of the phosphoproteome, leading to novel insights into cellular signaling and the identification of potential therapeutic targets.

References

Application Notes and Protocols for Pan-Specific Antibodies in Histidine Phosphorylation Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine phosphorylation (pHis) is a crucial but historically understudied post-translational modification involved in a multitude of cellular processes, including signal transduction, metabolism, and cell cycle regulation.[1][2] The primary challenge in studying pHis has been the labile nature of the phosphoramidate (B1195095) (P-N) bond, which is susceptible to hydrolysis under acidic conditions and heat.[1][3][4] The development of pan-specific and isomer-specific (1-pHis and 3-pHis) antibodies, generated using stable phosphohistidine analogs, has provided researchers with powerful tools to detect, quantify, and characterize histidine-phosphorylated proteins.[1][2][3][5][6][7][8][9][10]

These application notes provide detailed protocols for the use of pan-specific anti-phosphohistidine (anti-pHis) antibodies in key immunoassays, along with data presentation guidelines and visualizations of relevant signaling pathways to facilitate your research and drug discovery efforts.

Antibody Validation and Specificity

The pan-specific anti-pHis antibodies have been validated through various methods to ensure their specificity for this compound. Key validation experiments have demonstrated that these antibodies can detect pHis in a sequence-independent manner and can distinguish it from other phospho-amino acids, although some early-generation antibodies showed mild cross-reactivity with phosphotyrosine (pTyr).[5][11] This cross-reactivity can be addressed by biochemical means, such as acid or hydroxylamine (B1172632) treatment, which selectively dephosphorylates pHis.[5][11]

Table 1: Summary of Pan-Specific Anti-pHis Antibody Validation Data

Assay TypeTarget Protein(s)Key FindingsReference(s)
ELISA BSA-pHis, Histone H4-pHisRobust binding to pHis-containing proteins; binding is abolished by acid or hydroxylamine treatment and inhibited by free pHis.[5][11]
Western Blot Histone H4, KinB, PtsI, PpsASuccessful detection of in vitro and endogenously phosphorylated proteins; signal is sensitive to acid and hydroxylamine treatment.[5][12]
Dot Blot pHis and pTyr peptidesPreferential binding to pHis peptides over pTyr peptides.[5][11][13]
Immunoprecipitation Endogenous pHis proteins from E. coliSuccessful enrichment of pHis-containing proteins from cell lysates for subsequent mass spectrometry analysis.[5][6][14]

Experimental Protocols

A. Sample Preparation for this compound Detection

Due to the labile nature of the this compound bond, special care must be taken during sample preparation to preserve the modification.

Materials:

  • Lysis Buffer: 10 mM Tris (pH 7.4), 100 mM NaCl, 1 mM EGTA, 1 mM EDTA, 1 mM NaF, 20 mM Na4P2O7, 2 mM Na3VO4, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate.[4] It is crucial to maintain a pH above 8.0 to stabilize pHis.[8]

  • Protease and Phosphatase Inhibitor Cocktails

  • Ice-cold PBS

Protocol:

  • Wash cells with ice-cold PBS.

  • Lyse cells on ice using the recommended lysis buffer supplemented with protease and phosphatase inhibitors. To minimize pHis hydrolysis, lysis buffers with a pH of 10.8 (0.1 M Na2CO3/NaHCO3, 7 M urea) can be used.[15]

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).

  • For subsequent applications, it is recommended to use the lysate immediately or store it at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.

B. Western Blotting

Protocol:

  • SDS-PAGE: Separate 20-50 µg of protein lysate per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the pan-specific anti-pHis antibody (typical dilution 1:1000) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[16][17]

Control for Specificity: To confirm that the detected signal is specific to this compound, a parallel sample can be treated with 0.1 M HCl for 30 minutes at 60°C to hydrolyze the pHis bond before loading on the gel.[18] A significant reduction or absence of the signal in the acid-treated sample indicates pHis specificity.

C. Immunoprecipitation (IP)

Protocol:

  • Lysate Preparation: Prepare cell lysate as described in section A.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Antibody Incubation: Add 1-5 µg of pan-specific anti-pHis antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis: The eluted proteins can be analyzed by Western blotting or identified by mass spectrometry.[19][20][21]

D. Enzyme-Linked Immunosorbent Assay (ELISA)

Protocol:

  • Coating: Coat a 96-well microplate with the protein sample of interest (e.g., cell lysate) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add the pan-specific anti-pHis antibody (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[4][22][23]

E. Dot Blot

Protocol:

  • Sample Application: Spot 1-2 µL of your protein samples at various dilutions directly onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the pan-specific anti-pHis antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Detect the signal using an ECL substrate.[24]

Signaling Pathways and Workflows

Bacterial Two-Component Signaling Pathway

Bacterial two-component systems are a primary mechanism for sensing and responding to environmental changes.[5][6][9] They typically consist of a sensor histidine kinase and a cognate response regulator.

TwoComponentSystem Stimulus Environmental Stimulus HK Sensor Histidine Kinase (HK) Stimulus->HK Activates ADP ADP HK_P HK-pHis HK->HK_P Autophosphorylation ATP ATP RR Response Regulator (RR) HK_P->RR Phosphotransfer RR_P RR-pAsp Response Cellular Response RR_P->Response Initiates

Caption: A typical bacterial two-component signaling pathway.

Succinyl-CoA Synthetase (SCS) Catalytic Cycle

SCS, an enzyme in the citric acid cycle, utilizes a histidine phosphorylation intermediate to catalyze the synthesis of ATP or GTP.[3][7]

SCScatalysis SCS Succinyl-CoA Synthetase (SCS) - His NTP NTP (ATP/GTP) SCS->NTP SuccinylCoA Succinyl-CoA SCS_SuccinylP SCS-Succinyl-P SuccinylCoA->SCS_SuccinylP Pi Pi Pi->SCS_SuccinylP CoA CoA SCS_SuccinylP->CoA SCS_pHis SCS-pHis SCS_SuccinylP->SCS_pHis SCS_pHis->SCS Succinate Succinate SCS_pHis->Succinate NDP NDP (ADP/GDP) NDP->SCS

Caption: Histidine phosphorylation in the catalytic cycle of Succinyl-CoA Synthetase.

NME1/NME2 Kinase Signaling

NME1 and NME2 are histidine kinases that play roles in various cellular processes, including signal transduction and metastasis suppression.[8][10][25][26][27]

NMEsignaling ATP_NME ATP NME NME1/NME2 ATP_NME->NME Autophosphorylation NME_pHis NME1/NME2-pHis Substrate Substrate Protein (e.g., KCa3.1, G-protein β) NME_pHis->Substrate Phosphotransfer Substrate_pHis Substrate-pHis Downstream Downstream Signaling Substrate_pHis->Downstream PHPT1 PHPT1 (Phosphatase) Substrate_pHis->PHPT1 Dephosphorylation

Caption: Signaling pathway involving NME1/NME2 histidine kinases.

General Experimental Workflow for pHis Detection

The following diagram illustrates a typical workflow for the detection and identification of histidine-phosphorylated proteins using pan-specific anti-pHis antibodies.

pHisWorkflow SamplePrep Sample Preparation (pHis-stabilizing buffer) Detection Detection Method SamplePrep->Detection WB Western Blot Detection->WB IP Immunoprecipitation Detection->IP ELISA ELISA Detection->ELISA DotBlot Dot Blot Detection->DotBlot WB_Result Detection & Quantification WB->WB_Result IP_Result Enrichment of pHis Proteins IP->IP_Result ELISA_Result Quantification ELISA->ELISA_Result DotBlot_Result Semi-quantitative Detection DotBlot->DotBlot_Result MS Mass Spectrometry (Identification) IP_Result->MS

Caption: Experimental workflow for this compound detection.

References

Application Notes and Protocols: Isomer-Specific Monoclonal Antibodies for 1-pHis and 3-pHis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histidine phosphorylation (pHis) is a crucial but historically understudied post-translational modification involved in a multitude of cellular processes across all kingdoms of life. Unlike the well-characterized phosphoester linkages on serine, threonine, and tyrosine, the phosphoramidate (B1195095) (P-N) bond in pHis is labile, particularly in acidic conditions, posing significant challenges for its detection and study.[1][2][3] Histidine can be phosphorylated on either of the two nitrogen atoms of its imidazole (B134444) ring, resulting in two distinct isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis).[1][4] These isomers are not functionally equivalent and are associated with different signaling pathways and enzymatic intermediates.[1][5]

The development of highly specific monoclonal antibodies (mAbs) that can distinguish between these two isomers has revolutionized the study of histidine phosphorylation.[1][6][7] These antibodies were generated using stable, non-hydrolyzable phosphohistidine analogs, specifically phosphotriazolylalanine (pTza), which allowed for the production of reagents that are not only isomer-specific but also do not cross-react with phosphotyrosine.[1][5][8] This document provides detailed application notes and protocols for the use of these novel isomer-specific monoclonal antibodies, enabling researchers to confidently investigate the roles of 1-pHis and 3-pHis in their biological systems of interest.

Antibody Specificity and Performance

The anti-1-pHis and anti-3-pHis monoclonal antibodies exhibit high specificity for their respective isomers and have been validated for use in a variety of immunoassays. Their development has enabled the identification of numerous pHis-containing proteins and their involvement in cellular processes such as phagocytosis and mitosis.[5]

Quantitative Data Summary

The following tables summarize the binding affinities of selected pHis-specific antibody fragments (Fabs) to their cognate pHis and pTza peptides, and the enrichment of known pHis proteins using immunoaffinity purification.

Table 1: Binding Affinities of Isomer-Specific Anti-pHis Fabs

Fab CloneSpecificityPeptideK_D (nM)Reference
SC1-11-pHis1-pTza peptide25[5]
SC1-11-pHis1-pHis peptide~50-100[5]
SC50-31-pHis1-pTza peptide16[5]
SC50-31-pHis1-pHis peptide~32-64[5]

Note: The affinities for 1-pHis peptides were observed to be two- to four-fold weaker than for the 1-pTza analog used for immunization.[5]

Table 2: SILAC Enrichment of Known pHis Proteins by Immunoaffinity Purification

ProteinpHis IsomerSite1-pHis mAb Enrichment (Fold Change)3-pHis mAb Enrichment (Fold Change)Reference
NME1/21-pHisH11855-[1]
PGAM3-pHis-4[1]
Histone H43-pHis-22[1]
ACLY3-pHis-11[1]
TUBBpHis5-115-11[1]
TCP1/CCT1pHis5-115-11[1]
YWHABpHis5-115-11[1]
LDHApHis5-115-11[1]
RPS3ApHis5-115-11[1]
GAPDHpHis5-115-11[1]

Data from SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiments. The fold change represents the ratio of protein abundance in the untreated versus heat- and acid-treated lysates.[1]

Signaling Pathways and Experimental Workflows

The isomer-specific nature of histidine phosphorylation is critical for its function in distinct cellular pathways. The following diagrams illustrate a simplified overview of pathways involving 1-pHis and 3-pHis, the antibody development strategy, and a general workflow for detecting pHis proteins.

cluster_1pHis 1-pHis Signaling cluster_3pHis 3-pHis Signaling ATP1 ATP NME1_2 NME1/NME2 (His Kinase) ATP1->NME1_2 Autophosphorylation NME1_2_p NME1/NME2-1-pHis NME1_2->NME1_2_p NDP NDP NME1_2_p->NDP Phosphate Transfer Protein Substrate Protein NME1_2_p->Protein Phosphate Transfer NTP NTP NDP->NTP Protein_p Phosphorylated Protein Protein->Protein_p Phagocytosis Phagocytosis Protein_p->Phagocytosis Regulation PGAM PGAM Intermediates Enzyme Intermediates PGAM->Intermediates SCS SCS SCS->Intermediates ACLY ACLY ACLY->Intermediates G_Protein G-Protein Signaling Mitosis Mitosis G_Protein->Mitosis Intermediates->G_Protein Modulation

Caption: Overview of 1-pHis and 3-pHis signaling pathways.

cluster_dev Antibody Development Workflow pTza Synthesize Stable Analogs (1-pTza & 3-pTza Peptides) Immunize Immunize Rabbits with Degenerate Peptide Libraries pTza->Immunize Screen Screen Antisera for Isomer Specificity Immunize->Screen Hybridoma Generate Hybridomas Screen->Hybridoma Select Select & Characterize Monoclonal Antibodies Hybridoma->Select Validate Validate in Immunoassays (WB, IF, IP) Select->Validate

Caption: Workflow for developing isomer-specific pHis antibodies.

cluster_exp Experimental Workflow for pHis Protein Detection Lysate Prepare Cell/Tissue Lysate (Maintain pH > 7.0, Avoid Heat) Application Choose Application Lysate->Application WB Western Blotting Application->WB IP Immunoprecipitation / Immunoaffinity Purification Application->IP IF Immunofluorescence Application->IF Detection Detect with Isomer-Specific (1-pHis or 3-pHis) mAb WB->Detection IP->Detection IF->Detection Analysis Data Analysis Detection->Analysis

Caption: General experimental workflow for pHis protein analysis.

Experimental Protocols

Crucial Handling Information: The phosphoramidate (P-N) bond of this compound is labile. 1-pHis is particularly unstable below pH 7.[5] All buffers for sample preparation and analysis should be maintained at a pH of 8.0-9.0 to preserve the modification. Avoid heating samples whenever possible.[7]

Protocol 1: Western Blotting for 1-pHis and 3-pHis

This protocol is optimized for the detection of pHis-modified proteins from cell lysates.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.

  • Sample Buffer (non-reducing, no heating): 4X Laemmli buffer prepared in Tris-HCl pH 8.0, without β-mercaptoethanol or DTT.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine (B1666218), 20% methanol, pH 8.3.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20), pH 8.0.

  • Primary Antibodies: Anti-1-pHis (e.g., clone SC1-1) or Anti-3-pHis monoclonal antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • ECL Substrate.

Procedure:

  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS (pH 7.4).

    • Lyse cells on ice for 30 minutes in Lysis Buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix 20-40 µg of protein lysate with 4X non-reducing sample buffer.

    • CRITICAL: Do NOT heat the samples.

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and perform electrophoresis at a constant voltage.

    • Transfer proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with the primary anti-pHis antibody (diluted in Blocking Buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST (pH 8.0).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST (pH 8.0).

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Protocol 2: Immunofluorescence (IF) for 1-pHis and 3-pHis

This protocol allows for the visualization of the subcellular localization of pHis proteins.

Materials:

  • Cells grown on coverslips.

  • PBS (pH 7.4).

  • Fixation Buffer: 4% paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 1% BSA, 22.52 mg/mL glycine in PBST (PBS with 0.1% Tween-20).

  • Primary and fluorescently-labeled secondary antibodies.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

Procedure:

  • Cell Preparation:

    • Wash cells on coverslips twice with PBS.

  • Fixation and Permeabilization:

    • Fix cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block with Blocking Buffer for 30 minutes.

    • Incubate with primary anti-pHis antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with fluorescently-labeled secondary antibody (and DAPI if desired) for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount coverslips onto microscope slides using mounting medium.

    • Image using a fluorescence or confocal microscope.

Protocol 3: Immunoaffinity Purification (IAP) of pHis Proteins

This protocol is for enriching pHis-containing proteins from complex lysates for subsequent analysis, such as mass spectrometry.

Materials:

  • Lysis Buffer (as in Protocol 1, ensure pH 8.0).

  • Antibody-Coupling Resin: Protein A/G agarose (B213101) beads.

  • Anti-1-pHis or Anti-3-pHis monoclonal antibody.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% Triton X-100.

  • Elution Buffer: High pH (e.g., 100 mM triethylamine, pH 11.5) or gentle elution buffer (e.g., using a competing pHis analog peptide if available).

  • Neutralization Buffer: 1M Tris-HCl, pH 6.8 (for high pH elution).

Procedure:

  • Antibody-Resin Coupling:

    • Incubate 5-10 µg of anti-pHis antibody with 30 µL of Protein A/G agarose bead slurry in 1 mL of Lysis Buffer for 2-4 hours at 4°C on a rotator.

    • Wash the antibody-coupled beads three times with ice-cold Lysis Buffer.

  • Immunoprecipitation:

    • Pre-clear 1-2 mg of cell lysate by incubating with uncoupled Protein A/G beads for 1 hour at 4°C.

    • Add the pre-cleared lysate to the antibody-coupled beads.

    • Incubate overnight at 4°C on a rotator.

  • Washing:

    • Centrifuge the beads at low speed (e.g., 500 x g) for 1 minute and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • High pH Elution: Add 50 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature with gentle vortexing. Centrifuge and collect the supernatant. Immediately neutralize the eluate with Neutralization Buffer. Repeat elution once.

    • Peptide Competition: If a specific competing peptide is available, incubate the beads with an excess of the peptide in Wash Buffer for 30-60 minutes to release the bound proteins.

  • Downstream Analysis:

    • The eluted proteins can be analyzed by Western blotting or prepared for mass spectrometry analysis. For mass spectrometry, proceed with in-solution or on-bead digestion protocols.

Conclusion

The development of isomer-specific monoclonal antibodies against 1-pHis and 3-pHis represents a significant technological advancement for the field of signal transduction.[1][6] These reagents provide the necessary tools to dissect the distinct biological roles of the two pHis isomers with high specificity and reliability. By following the provided protocols and paying careful attention to the labile nature of the this compound modification, researchers can successfully employ these antibodies to identify novel pHis substrates, delineate their roles in signaling pathways, and explore their implications in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Phosphohistidine Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphohistidine (pHis) research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges of working with this compound-specific antibodies. Due to the inherent chemical instability of the this compound bond, its study requires specialized protocols and a keen awareness of potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to generate and use antibodies specific for this compound?

The primary challenge lies in the chemical nature of the phosphoramidate (B1195095) (P-N) bond in this compound. This bond is highly labile and sensitive to both acid and heat, which are common conditions in standard biochemical and immunological techniques.[1][2][3][4][5][6][7][8] This instability makes native this compound a poor immunogen for generating antibodies, as it rapidly hydrolyzes in vivo.[3][6] To overcome this, researchers have developed stable, non-hydrolyzable analogs of pHis, such as phosphotriazolylalanine (pTza), to generate specific monoclonal antibodies (mAbs).[6][9][10][11][12]

Q2: What are the different isomers of this compound, and why is isomer-specific recognition important?

Histidine can be phosphorylated on two different nitrogen atoms of its imidazole (B134444) ring, resulting in two isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis).[6][13][14] 3-pHis is the more thermodynamically stable of the two.[3][6] These isomers can have distinct biological roles, so it is crucial to use antibodies that can specifically recognize one isomer without cross-reacting with the other.[9][14] Recently developed monoclonal antibodies have shown high specificity for either 1-pHis or 3-pHis.[9][10][14]

Q3: My anti-pHis antibody shows cross-reactivity with phosphotyrosine (pTyr). How can I address this?

Cross-reactivity with phosphotyrosine was a significant issue with early polyclonal anti-pHis antibodies, partly because pTyr is much more abundant in eukaryotic cells.[6][10][11] Newer monoclonal antibodies, developed using stable pHis analogs, have largely eliminated this cross-reactivity.[9][10] If you are experiencing pTyr cross-reactivity, consider the following:

  • Switch to a validated monoclonal antibody: Ensure you are using a well-characterized mAb with published data demonstrating specificity against pTyr.

  • Perform peptide competition assays: Pre-incubate your antibody with an excess of pTyr-containing peptides to block any non-specific binding sites before applying it to your sample.

  • Optimize blocking conditions: Use appropriate blocking agents like Bovine Serum Albumin (BSA) instead of milk, as milk contains the phosphoprotein casein which can lead to high background.[15][16]

Q4: I am not getting any signal in my Western blot for my protein of interest. What could be the problem?

The absence of a signal in a pHis Western blot can stem from several factors, many of which are related to the lability of the pHis modification.

  • Sample Preparation: Standard lysis buffers and protocols often use acidic conditions which can lead to the rapid dephosphorylation of pHis.[7][17] It is critical to use non-acidic buffers and to work quickly at 4°C.[15][16][18] The inclusion of phosphatase inhibitors is also essential.[15][16]

  • Electrophoresis and Transfer: High temperatures can also degrade pHis.[8][17] Running your gel and performing the transfer at 4°C is recommended.[18]

  • Antibody Incubation: The affinity of some anti-pHis antibodies may be lower for the native pHis compared to the analog used for immunization.[11] Optimizing antibody concentration and incubation time (e.g., overnight at 4°C) is crucial.[19]

  • Low Abundance: Phosphorylated proteins are often present in low abundance.[15] You may need to enrich your sample for the protein of interest or for phosphoproteins in general using compatible methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
High Background in Western Blot - Milk used as a blocking agent. Casein in milk is a phosphoprotein.[15][16] - Non-specific binding of primary or secondary antibodies. - Inadequate washing.- Use 3-5% BSA in TBST as the blocking buffer.[16] - Optimize primary and secondary antibody concentrations. - Increase the number and duration of washes with TBST.[15]
No or Weak Signal in Western Blot - Loss of pHis modification due to acidic pH or high temperature during sample prep, electrophoresis, or transfer.[7][8][17] - Low abundance of the target protein.[15] - Insufficient antibody concentration or incubation time.[19] - Inefficient transfer of the protein to the membrane.- Maintain a neutral or slightly basic pH throughout the experiment. Perform all steps at 4°C.[18] - Consider immunoprecipitation (IP) to enrich for your target protein before running the Western blot. - Increase antibody concentration and/or incubate overnight at 4°C.[19] - Confirm transfer efficiency using a total protein stain like Ponceau S.
Multiple Bands or Non-Specific Bands in Western Blot - Antibody is cross-reacting with other phosphorylated proteins (e.g., pTyr).[10] - Proteolytic degradation of the target protein. - The antibody may recognize the pHis modification on other proteins of similar molecular weight.- Use a highly specific monoclonal antibody. Perform peptide competition assays to confirm specificity. - Add a protease inhibitor cocktail to your lysis buffer. - Perform immunoprecipitation with an antibody against your protein of interest first, then blot with the anti-pHis antibody.
Difficulty Enriching for pHis-Peptides for Mass Spectrometry - Standard phosphopeptide enrichment methods (IMAC, TiO2) use acidic conditions that hydrolyze pHis.[7][20][21][22]- Use non-acidic enrichment techniques such as Unbiased Phosphopeptide Enrichment using Strong Anion Exchange (UPAX), hydroxyapatite (B223615) (HAP) chromatography, or immunoaffinity purification (IAP) with pHis-specific monoclonal antibodies.[17][20][21][22]

Experimental Protocols

1. Modified Western Blotting Protocol for this compound Detection

This protocol is adapted to preserve the labile pHis modification.

  • Sample Preparation:

    • Lyse cells in a non-acidic buffer (e.g., Tris-based, pH 7.4-8.0) supplemented with protease and phosphatase inhibitor cocktails. All steps should be performed on ice.[15][16]

    • Avoid sonication if possible, as it can generate heat.

    • Quantify protein concentration and add SDS-PAGE loading buffer. Do not boil samples containing pHis, as this can lead to dephosphorylation. Instead, incubate at 37°C for 30 minutes.

  • Electrophoresis and Transfer:

    • Prepare and run the SDS-PAGE gel in a cold room or with a cooling unit to maintain a low temperature (4°C).[18]

    • Transfer proteins to a PVDF membrane at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]

    • Incubate with the primary anti-pHis antibody (at the manufacturer's recommended dilution) in 5% BSA/TBST, preferably overnight at 4°C.[19]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane as in step 3.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

2. Immunoprecipitation (IP) of this compound-Containing Proteins

This protocol is for enriching pHis-containing proteins from cell lysates.

  • Lysate Preparation:

    • Prepare cell lysates as described in the Western blot protocol, using a non-denaturing, non-acidic lysis buffer.

    • Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C to reduce non-specific binding.[23]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-pHis antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and wash them 3-4 times with cold lysis buffer.

    • Elute the immunoprecipitated proteins by adding SDS-PAGE loading buffer and heating at 37°C for 30 minutes.

    • Analyze the eluate by Western blotting with an antibody against the protein of interest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (4°C, neutral pH) cluster_separation Separation & Transfer (4°C) cluster_detection Immunodetection cell_lysis Cell Lysis (with inhibitors) quantification Protein Quantification cell_lysis->quantification denaturation Denaturation (37°C) quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer PVDF Transfer sds_page->transfer blocking Blocking (BSA) transfer->blocking primary_ab Primary Ab (anti-pHis) blocking->primary_ab secondary_ab Secondary Ab (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Workflow for this compound Western Blotting.

troubleshooting_logic start Western Blot Result? no_signal No/Weak Signal start->no_signal No/Weak Signal high_background High Background start->high_background High Background check_phis_loss Check for pHis Loss (pH, Temp) no_signal->check_phis_loss optimize_conditions Use neutral pH buffer Run at 4°C check_phis_loss->optimize_conditions Yes check_abundance Low Protein Abundance? check_phis_loss->check_abundance No enrich_sample Enrich via IP check_abundance->enrich_sample Yes check_ab Antibody Issue? check_abundance->check_ab No optimize_ab Increase Ab concentration Incubate overnight at 4°C check_ab->optimize_ab Yes check_blocking Blocking Agent? high_background->check_blocking use_bsa Switch from milk to BSA check_blocking->use_bsa Milk check_washing Washing Sufficient? check_blocking->check_washing BSA increase_washes Increase wash number/duration check_washing->increase_washes No

Caption: Troubleshooting Logic for pHis Western Blots.

References

Technical Support Center: Phosphohistidine Enrichment for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphohistidine (pHis) enrichment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges of this compound analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (pHis) so difficult to analyze compared to phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr)?

A1: The primary challenge in analyzing this compound lies in the chemical nature of the bond between the phosphate (B84403) group and the histidine residue. Unlike the stable P-O (phosphoester) bonds in pSer, pThr, and pTyr, pHis has a high-energy P-N (phosphoramidate) bond.[1][2] This bond is highly sensitive to acid and heat, conditions that are common in standard phosphoproteomic workflows.[3][4] Consequently, pHis is often lost during sample preparation and analysis.[5][6]

Q2: What are the different isomers of this compound and does their stability differ?

A2: this compound exists in two isomeric forms: 1-phosphohistidine (1-pHis or π-pHis) and 3-phosphohistidine (3-pHis or τ-pHis), depending on which nitrogen atom of the imidazole (B134444) ring is phosphorylated.[3][4] 3-pHis is chemically more stable than 1-pHis.[3] The stability of both isomers is pH-dependent, with increased lability under acidic conditions.[2][4] For example, at 46°C, 3-pHis has a half-life of 78 minutes at a pH greater than 7, while 1-pHis has a half-life of only 1 minute at pH 7.[4]

Q3: Can I use standard phosphopeptide enrichment methods like IMAC or TiO2 for pHis analysis?

A3: Standard Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) protocols are generally unsuitable for this compound enrichment.[5] These methods rely on acidic conditions (typically pH < 3) for optimal binding of the phosphate group.[7][8] These acidic conditions will hydrolyze the labile P-N bond of this compound, leading to the loss of the modification.[5][9]

Q4: What are the recommended enrichment strategies for this compound?

A4: To successfully enrich for this compound-containing peptides, it is crucial to use methods that operate under non-acidic conditions.[10] Recommended strategies include:

  • Strong Anion Exchange (SAX) Chromatography: Methods like Unbiased Phosphopeptide Enrichment by strong Anion eXchange (UPAX) use a pH above 6.0, which preserves pHis stability while separating phosphopeptides from their non-phosphorylated counterparts.[9][11]

  • Hydroxyapatite (HAP) Chromatography: HAP can be used under non-acidic conditions to enrich for phosphopeptides, including those with pHis modifications.[10]

  • Immunoaffinity Purification (IAP): This highly specific method utilizes monoclonal antibodies that recognize 1-pHis and 3-pHis.[10][12] This approach allows for the direct capture of pHis-containing peptides.

  • Molecularly Imprinted Polymers (MIPs): MIPs can be designed to selectively bind pHis-containing peptides with high affinity and selectivity under mild, non-acidic conditions.[5][13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no identification of pHis peptides in my mass spectrometry data. Use of acidic conditions during sample preparation or enrichment (e.g., standard IMAC or TiO2 protocols).[5][9]Switch to a non-acidic enrichment method such as SAX (UPAX), HAP, pHis-specific immunoaffinity purification, or MIPs.[5][9][10] Ensure all buffers used throughout the workflow are at a neutral or basic pH.
High temperatures during sample processing.[4][6]Maintain low temperatures (e.g., 4°C) during all sample handling steps, including cell lysis, protein digestion, and enrichment.[10][14]
Inefficient fragmentation of pHis peptides during MS/MS analysis.pHis peptides can exhibit a characteristic neutral loss of 98 Da (H3PO4) during Collision-Induced Dissociation (CID), which can dominate the spectrum and result in poor sequence coverage.[15][16] Consider using alternative fragmentation methods like Electron-Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD) which may provide better sequence information.[17]
Poor recovery of pHis peptides after enrichment. Suboptimal binding or elution conditions for the chosen non-acidic enrichment method.Optimize the pH, salt concentration, and organic solvent content of your binding, washing, and elution buffers for your specific enrichment method. Refer to protocols specific for pHis enrichment.
Loss of sample during multiple handling steps.Minimize the number of transfer steps. The combination of multiple enrichment steps (e.g., HAP followed by IAP) can sometimes lead to lower recovery.[10]
Ambiguous localization of the phosphorylation site on a histidine residue. Poor MS/MS fragmentation leading to insufficient fragment ions to pinpoint the exact location of the modification.[18][19]Utilize fragmentation techniques that preserve the phosphate group on the peptide backbone, such as ETD.[17] Look for the presence of the this compound immonium ion (m/z 190.0376) in your HCD spectra, which can serve as a diagnostic marker.[17]
Co-elution of isobaric peptides with modifications on different residues.[18]Improve chromatographic separation to resolve isobaric species. High-resolution mass spectrometry is essential to differentiate between modifications with very similar masses.[18]

Quantitative Data Summary

Table 1: Comparison of Phosphopeptide Enrichment Strategies for this compound Analysis.

Enrichment MethodPrinciplepH ConditionAdvantagesDisadvantages
IMAC / TiO2 Affinity of metal ions for phosphate groups.[20]Acidic (pH < 3)High capacity for general phosphopeptides.Unsuitable for acid-labile pHis.[5]
SAX (e.g., UPAX) Anion exchange chromatography.[9]Neutral to Basic (pH > 6)Unbiased enrichment of both acid-stable and acid-labile phosphopeptides.[9][11]May co-enrich other acidic peptides.
HAP Mixed-mode chromatography with affinity for phosphate.[10]Neutral to BasicEffective for global phosphopeptide enrichment under non-acidic conditions.[10]Specificity can be lower than affinity-based methods.
pHis IAP Specific antibody-antigen binding.[10]Neutral to BasicHighly specific for pHis-containing peptides.[10]Can be expensive; antibody performance may vary.
MIPs Custom-synthesized polymers with cavities that recognize pHis.[5]Neutral to BasicHigh selectivity and affinity; stable and reusable.[5]Development of specific MIPs can be complex.

Experimental Protocols & Workflows

General Workflow for pHis Analysis

A successful this compound analysis workflow minimizes exposure to acidic conditions and high temperatures.

cluster_0 Sample Preparation (Keep Cold) cluster_1 Enrichment (Non-Acidic) cluster_2 Mass Spectrometry CellLysis Cell Lysis (Alkaline Buffer, e.g., pH 8.5) ProteinDigestion Tryptic Digestion (pH 8.5) CellLysis->ProteinDigestion Enrichment pHis Enrichment (SAX, HAP, IAP, or MIPs) ProteinDigestion->Enrichment Peptide Mixture LCMS LC-MS/MS Analysis (Neutral pH mobile phase if possible) Enrichment->LCMS Enriched pHis Peptides DataAnalysis Data Analysis (Include pHis as variable modification) LCMS->DataAnalysis

Caption: General experimental workflow for this compound analysis.

Protocol: Immunoaffinity Purification (IAP) of pHis Peptides

This protocol is adapted from methodologies using anti-pHis monoclonal antibodies.[10][12]

  • Antibody-Bead Conjugation: Covalently couple anti-1-pHis and anti-3-pHis monoclonal antibodies to protein A/G magnetic beads according to the manufacturer's instructions.

  • Sample Preparation: Lyse cells in a buffer at pH 8.0-8.5 containing phosphatase and protease inhibitors. Perform protein digestion (e.g., with trypsin) under the same alkaline conditions.

  • Enrichment:

    • Incubate the peptide digest with the antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three times with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20, pH 8.0) to remove non-specifically bound peptides.

  • Elution: Elute the bound pHis peptides from the beads using a non-acidic elution buffer. A common method is competitive elution with a high concentration of a stable pHis analog, or by using a high pH buffer (e.g., pH 11.5).

  • Sample Cleanup: Desalt the eluted peptides using a C18 StageTip, ensuring to neutralize the sample before loading if a high pH elution was used.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

Signaling Pathways Involving this compound

This compound is a key component of two-component signaling systems, which are prevalent in bacteria.[3][21] There is also growing evidence for the importance of pHis in mammalian signaling.[2][21]

Bacterial Two-Component Signaling

Stimulus External Stimulus HK Histidine Kinase (HK) Stimulus->HK HK->HK Autophosphorylation on Histidine (pHis) RR Response Regulator (RR) HK->RR Phosphotransfer DNA DNA RR->DNA Response Cellular Response (e.g., Gene Expression) DNA->Response

Caption: Prokaryotic two-component signal transduction pathway.

Mammalian this compound Signaling Example

The Nucleoside Diphosphate Kinases (NME1/NME2) act as histidine kinases in mammalian cells, and PHPT1 is a key this compound phosphatase.[3]

NME1_2 NME1/NME2 (Histidine Kinase) Substrate Substrate Protein NME1_2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (pHis) PHPT1 PHPT1 (Phosphatase) pSubstrate->PHPT1 Dephosphorylation Response Downstream Signaling pSubstrate->Response

Caption: Regulation of a substrate by NME1/2 kinase and PHPT1 phosphatase.

References

Technical Support Center: Overcoming Stability Issues with Phosphohistidine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent stability challenges of phosphohistidine (pHis) in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so unstable compared to other phosphoamino acids?

A1: this compound contains a high-energy phosphoramidate (B1195095) bond (P-N), which is intrinsically less stable than the phosphoester bonds (P-O) found in phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr).[1][2] This phosphoramidate linkage is highly susceptible to hydrolysis under acidic conditions and at elevated temperatures.[3][4] The free energy of hydrolysis for the P-N bond in pHis is significantly higher (-12 to -14 kcal/mol) compared to that of phosphoester bonds (-6.5 to -9.5 kcal/mol), contributing to its lability.[1][3]

Q2: Are the two isomers of this compound equally stable?

A2: No, the two isomers, 1-phosphohistidine (1-pHis or pros-pHis) and 3-phosphohistidine (3-pHis or tele-pHis), exhibit different stability profiles. 1-pHis is generally less stable than 3-pHis, particularly at neutral and slightly basic pH.[5][3] Under mildly basic conditions, 1-pHis can slowly convert to the more thermodynamically stable 3-pHis.[5]

Q3: How does the local peptide environment affect this compound stability?

A3: The stability of this compound within a peptide or protein can differ significantly from that of the free amino acid.[1][3] The surrounding amino acid sequence can influence the susceptibility of the phosphoramidate bond to hydrolysis. For example, the half-life of pHis in histone H4 has been estimated to be around 2 hours, which is longer than that of the free monomer under similar conditions.[3]

Troubleshooting Guide

Issue 1: Loss of this compound Signal During Sample Preparation for Mass Spectrometry

  • Question: I am consistently losing my this compound signal during my phosphoproteomics workflow. What are the likely causes and how can I prevent this?

  • Answer: The most common cause for the loss of pHis signal is the use of standard phosphoproteomic protocols that involve acidic conditions.[2][4][6] The phosphoramidate bond of pHis is rapidly hydrolyzed at the low pH typically used for phosphopeptide enrichment with materials like TiO2 or IMAC resins.[4][6]

    Solutions:

    • Utilize Non-Acidic Enrichment Strategies: Employ methods that operate at neutral or basic pH to preserve the pHis modification.[2][7] Techniques such as Unbiased Phosphopeptide Enrichment using Strong Anion Exchange (UPAX) or the use of molecularly imprinted polymers (MIPs) are designed for this purpose.[2][6]

    • Maintain Cold Temperatures: Keep samples on ice or at 4°C throughout the entire sample preparation process to minimize thermal degradation.

    • Incorporate Phosphatase Inhibitors: Immediately upon cell lysis, add a cocktail of broad-spectrum phosphatase inhibitors to prevent enzymatic dephosphorylation of your target proteins.

Issue 2: High Background or No Signal in this compound Western Blots

  • Question: My Western blots for this compound are showing high background or no specific signal. What can I do to improve my results?

  • Answer: High background in pHis Western blotting can often be attributed to the blocking agent, while a lack of signal may be due to sample degradation or issues with the primary antibody.

    Solutions:

    • Optimize Blocking Conditions: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background. Instead, use 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Use Phosphatase Inhibitors: Ensure that a potent phosphatase inhibitor cocktail is included in your lysis buffer to protect the pHis modification from cellular phosphatases.

    • Antibody Selection and Incubation: Use recently developed monoclonal antibodies specific for 1-pHis or 3-pHis, as they have shown higher specificity and less cross-reactivity with phosphotyrosine compared to older polyclonal antibodies.[8][9] Incubate the primary antibody overnight at 4°C to enhance specific binding.

    • Sample Handling: Prepare cell lysates under denaturing conditions (e.g., using urea-based buffers at a slightly basic pH) to inactivate phosphatases immediately.[10]

Issue 3: Difficulty in Separating Phosphorylated and Non-Phosphorylated Proteins

  • Question: I am struggling to resolve the phosphorylated and non-phosphorylated forms of my protein of interest. What technique can I use for better separation?

  • Answer: Phos-tag™ SDS-PAGE is a powerful technique for separating phosphorylated proteins based on the number and location of phosphate (B84403) groups.[11][12][13] This method can also be used for acid-labile phosphoproteins like those containing this compound.[8][11]

    Solutions:

    • Proper Gel Preparation: The concentration of Phos-tag™ acrylamide (B121943) and the divalent metal ion (Mn²⁺ or Zn²⁺) in the gel are critical for optimal separation. Refer to the manufacturer's protocol for recommended concentrations for your protein of interest.

    • Optimize Running Conditions: Electrophoresis time and voltage may need to be adjusted to achieve the best resolution. A longer run time at a lower voltage often improves separation.[12][14]

    • Efficient Protein Transfer: After electrophoresis, ensure efficient transfer of proteins to the membrane for subsequent Western blot analysis. Soaking the gel in a transfer buffer containing EDTA prior to transfer can improve efficiency by chelating the metal ions from the Phos-tag™ molecules.

Quantitative Data Summary

Table 1: Half-life of this compound Isomers Under Various Conditions

IsomerpHTemperature (°C)ConditionHalf-life
1-pHis746Monomeric1 minute[3]
1-pHis846Monomeric34 minutes[3]
3-pHis>746Monomeric78 minutes[3]
pHis (isomer not specified)Acidic (1 M HCl)46Monomeric18-25 seconds[3]
pHis in Histone H4Not specifiedNot specifiedIn Protein~2 hours[3]

Key Experimental Protocols

Protocol 1: Non-Acidic Phosphopeptide Enrichment for Mass Spectrometry (UPAX-based)

  • Protein Extraction and Digestion:

    • Lyse cells in a urea-based buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.5) containing a phosphatase inhibitor cocktail.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Dilute the urea concentration to below 2 M and digest proteins with trypsin overnight at 37°C.

  • Strong Anion Exchange (SAX) Chromatography:

    • Equilibrate a PolySAX LP column with SAX buffer A (e.g., 10 mM Tris-HCl, 25% acetonitrile (B52724), pH 7.4).

    • Load the tryptic digest onto the column.

    • Elute peptides using a gradient of SAX buffer B (e.g., 10 mM Tris-HCl, 25% acetonitrile, 500 mM NaCl, pH 7.4).

    • Collect fractions containing phosphopeptides.

  • Desalting:

    • Desalt the phosphopeptide-enriched fractions using C18 StageTips.

    • Wash the tips with 0.1% formic acid (a brief exposure to mild acid is generally tolerated, but should be minimized).

    • Elute the phosphopeptides with a solution containing acetonitrile and 0.1% formic acid.

    • Immediately dry the eluted peptides in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the samples using a high-resolution mass spectrometer, employing a fragmentation method suitable for phosphopeptides (e.g., HCD or ETD).

Protocol 2: Phos-tag™ SDS-PAGE for this compound Analysis

  • Gel Preparation (for a standard mini-gel):

    • Prepare a resolving gel solution containing the appropriate percentage of acrylamide for your protein of interest, Tris-HCl (pH 8.8), SDS, and the desired concentration of Phos-tag™ Acrylamide and MnCl₂ (or ZnCl₂).

    • Add APS and TEMED to initiate polymerization. Pour the resolving gel and overlay with water.

    • After polymerization, pour a standard stacking gel.

  • Sample Preparation:

    • Mix your protein sample with 2x Laemmli sample buffer.

    • Heat the samples at 70°C for 10 minutes. Avoid boiling , as this can lead to hydrolysis of this compound.

  • Electrophoresis:

    • Run the gel in a standard SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer and Immunodetection:

    • Equilibrate the gel in transfer buffer containing 1 mM EDTA for 10 minutes.

    • Equilibrate the gel in transfer buffer without EDTA for another 10 minutes.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with your primary anti-phosphohistidine antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Sensor_Kinase Sensor Histidine Kinase (HK) Sensor_Kinase->Sensor_Kinase ADP ADP Sensor_Kinase->ADP Response_Regulator Response Regulator (RR) Sensor_Kinase->Response_Regulator 3. Phosphotransfer Stimulus Environmental Stimulus Stimulus->Sensor_Kinase 1. Signal Perception ATP ATP ATP->Sensor_Kinase Phosphorylated_RR Phosphorylated Response Regulator Response_Regulator->Phosphorylated_RR 4. Activation Gene_Expression Target Gene Expression Phosphorylated_RR->Gene_Expression 5. Cellular Response

Caption: Bacterial Two-Component Signaling Pathway.

experimental_workflow Start Cell Lysate (with Phosphatase Inhibitors) Denaturation Denaturation (Urea, pH 8.5) Start->Denaturation Reduction_Alkylation Reduction (DTT) & Alkylation (IAA) Denaturation->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Enrichment Non-Acidic Phosphopeptide Enrichment (e.g., UPAX) Digestion->Enrichment Desalting Desalting (C18 StageTip) Enrichment->Desalting Analysis LC-MS/MS Analysis Desalting->Analysis End Data Interpretation Analysis->End

Caption: Non-Acidic Phosphopeptide Enrichment Workflow.

troubleshooting_logic Start Poor pHis Signal? Sample_Prep Sample Prep Issue? Start->Sample_Prep Yes Western_Blot Western Blot Issue? Start->Western_Blot No Acidic_Conditions Used Acidic Buffers? Sample_Prep->Acidic_Conditions Blocking_Agent Used Milk for Blocking? Western_Blot->Blocking_Agent Phosphatase_Inhibitors Used Phosphatase Inhibitors? Acidic_Conditions->Phosphatase_Inhibitors No Solution1 Switch to Non-Acidic Enrichment Protocol Acidic_Conditions->Solution1 Yes Solution2 Add Phosphatase Inhibitor Cocktail Phosphatase_Inhibitors->Solution2 No Antibody_Issue Antibody Specificity/ Concentration Issue? Blocking_Agent->Antibody_Issue No Solution3 Use BSA for Blocking Blocking_Agent->Solution3 Yes Solution4 Optimize Antibody/ Use pHis-specific mAb Antibody_Issue->Solution4 Yes

Caption: Troubleshooting Logic for Poor this compound Signal.

References

Troubleshooting phosphohistidine mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphohistidine mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

General Mass Spectrometry Troubleshooting

This section addresses common issues that can occur during any mass spectrometry experiment.

Q1: Why am I seeing no peaks or a very low signal in my chromatogram?

A1: A lack of signal can stem from several sources. First, verify that your sample is properly prepared and at an appropriate concentration; overly dilute samples may not produce a strong enough signal.[1] Check the instrument's auto-sampler and syringe to ensure they are functioning correctly and that the sample is reaching the detector.[2] It is also crucial to inspect the column for any cracks or blockages.[2] Finally, confirm that the detector is on and that gases are flowing at the correct rates.[2]

Q2: My mass values are inaccurate or shifted. What could be the cause?

A2: Inaccurate mass values are often a result of calibration issues. Ensure that you have performed a recent mass calibration with the appropriate standards.[1][3] Instrument drift and contamination can also affect mass accuracy, so regular maintenance is crucial.[1] If low mass ions are the most affected, it could indicate a specific type of calibration issue.

Q3: I'm observing a high signal in my blank runs. How can I resolve this?

A3: A high signal in blank runs typically points to contamination or carryover from previous samples.[3][4] To mitigate carryover, implement needle washes between injections or run additional blank samples between your experimental samples.[4] Ensure that all your reagents and mobile phases are of LC-MS grade to avoid introducing contaminants.[4] If contamination is suspected, a system bake-out or cleaning of the ion source may be necessary.

Q4: The instrument has stopped communicating with the computer. What should I do?

A4: Communication loss between the instrument and the computer can often be resolved by rebooting both systems.[4] If a simple reboot does not work, follow the instrument vendor's guidelines for a hard system reboot.[4] It is recommended to recalibrate the mass spectrometer after every reboot.[4]

Troubleshooting this compound-Specific Fragmentation

The unique chemical nature of this compound (pHis) presents specific challenges during mass spectrometric analysis.

Q5: My this compound peptide spectra are dominated by neutral losses, with very little backbone fragmentation. Is this normal?

A5: Yes, this is a well-documented characteristic of this compound peptides, especially when using Collision-Induced Dissociation (CID).[5][6] The phosphoramidate (B1195095) bond in pHis is labile and readily undergoes fragmentation, leading to prominent neutral losses that can dominate the ion current in the MS/MS spectra.[5][6] This often results in reduced efficiency of peptide backbone fragmentation.[5][6]

Q6: What are the characteristic neutral losses for this compound peptides in CID?

A6: this compound peptides consistently display a characteristic "triplet" of neutral losses upon CID fragmentation:

  • Δ98 Da (H₃PO₄): This is typically the most dominant neutral loss.[5][6] It occurs via a gas-phase phosphoryl transfer from the this compound to the peptide's C-terminal α-carboxylate or to the side chain of glutamic or aspartic acid residues if present.[5][7]

  • Δ80 Da (HPO₃): This loss results from the direct fragmentation of the labile P-N bond.[5]

  • Δ116 Da (H₃PO₄ + H₂O): This involves the loss of phosphoric acid and a water molecule from the peptide.[5]

This distinct triplet pattern can be used to specifically screen for pHis-containing peptides in your dataset.[5][7]

Q7: I am using Higher-Energy Collisional Dissociation (HCD). Why are the neutral loss patterns inconsistent?

A7: While HCD can also produce the characteristic neutral losses for pHis peptides, their production is highly sensitive to small changes in HCD parameter settings.[5][6] This can lead to significant variation in the observed neutral loss patterns. Unlike trap-based CID where neutral loss ions can be trapped and not further fragmented, HCD activates all ions, which can lead to subsequent fragmentation of the neutral loss products into informative b- and y-ions, potentially improving peptide identification.[8]

Q8: How can I improve backbone fragmentation for this compound peptide identification?

A8: To improve backbone fragmentation and increase confidence in peptide identification and site localization, consider using alternative fragmentation methods such as Electron Transfer Dissociation (ETD) or combined fragmentation techniques like EThcD (ETD with HCD).[8][9] ETD is known to preserve labile post-translational modifications like phosphorylation, leading to less neutral loss and more extensive backbone cleavage (c- and z-type ions).[8] EThcD combines the benefits of both ETD and HCD, generating dual ion series (b/y and c/z ions) for very rich fragmentation spectra and improved sequence coverage.[8][9]

Comparison of Fragmentation Techniques for this compound Analysis

Choosing the right fragmentation method is critical for successful this compound analysis. The table below summarizes the advantages and disadvantages of common techniques.

Fragmentation TechniqueAdvantagesDisadvantagesBest For
Collision-Induced Dissociation (CID) Produces a characteristic and diagnostic triplet of neutral losses (Δ98, Δ80, Δ116 Da) useful for screening.[5][7]Often results in extensive neutral loss, which can dominate the spectrum and lead to poor peptide backbone fragmentation.[5][6]Initial screening and detection of potential this compound peptides based on their unique neutral loss signature.
Higher-Energy Collisional Dissociation (HCD) Can provide richer fragment ion spectra compared to CID. Fragments can undergo sequential fragmentation, potentially leading to better sequence information.[8]Neutral loss patterns can be inconsistent and highly dependent on collision energy settings.[5][6]Obtaining more sequence information than CID, although optimization of collision energy is crucial.
Electron Transfer Dissociation (ETD) Preserves labile post-translational modifications, minimizing neutral loss of the phosphate (B84403) group.[8] Generates c- and z-type fragment ions, providing complementary sequence information.Less effective for smaller, low-charged peptides. Slower scan rate compared to CID/HCD.Unambiguous localization of the this compound site and analysis of multiply phosphorylated peptides.
EThcD (ETD + HCD) Combines the benefits of ETD and HCD, generating both b/y and c/z ion series.[8][9] Provides extensive backbone fragmentation and high peptide sequence coverage.[9]Increased spectral complexity.[10]Confident phosphosite localization and comprehensive peptide sequencing, especially for complex samples.[9]

Sample Preparation and Enrichment

The acid-labile nature of this compound requires special considerations during sample preparation.[11]

Q9: My standard phosphopeptide enrichment protocol (IMAC/TiO₂) is not working for this compound peptides. Why?

A9: Standard immobilized metal affinity chromatography (IMAC) and titanium dioxide (TiO₂) protocols often use highly acidic conditions (e.g., pH ≤ 2.0).[12] The phosphoramidate (P-N) bond in this compound is unstable in acidic environments and will be hydrolyzed, leading to the loss of the modification before it can be detected.[13]

Q10: What are the best practices for preserving this compound during sample preparation?

A10: To preserve the pHis modification, it is crucial to maintain a neutral or basic pH throughout the sample preparation process. This includes cell lysis, protein digestion, and peptide enrichment steps. The addition of this compound phosphatase inhibitors during cell lysis can also help prevent enzymatic dephosphorylation.[12]

Q11: What enrichment strategies are suitable for this compound peptides?

A11: Due to the instability of pHis, specialized enrichment methods have been developed:

  • Antibody-based Enrichment: The development of pan-pHis and isomer-specific monoclonal antibodies, often using stable pHis analogs as immunogens, allows for the selective immunoprecipitation of pHis-containing peptides or proteins.[14][15]

  • Molecularly Imprinted Polymers (MIPs): These are synthetic polymers designed to specifically capture pHis peptides.[13]

  • Modified IMAC: Some studies have reported successful enrichment using Cu²⁺-IMAC under mild acidic conditions.[13]

Experimental Protocols and Workflows

Protocol: General Workflow for this compound Proteomics
  • Cell Lysis: Lyse cells in a buffer maintained at a neutral or slightly basic pH, containing a cocktail of protease and phosphatase inhibitors, including those specific for pHis if available.

  • Protein Digestion: Perform in-solution or on-bead protein digestion with trypsin or another suitable protease, ensuring the pH remains neutral or basic.

  • pHis Peptide Enrichment: Enrich for this compound-containing peptides using an appropriate method such as antibody-based immunoprecipitation.

  • LC-MS/MS Analysis: Separate the enriched peptides using liquid chromatography with a neutral or basic mobile phase to prevent hydrolysis on the column.[16] Analyze the peptides using a mass spectrometer with a suitable fragmentation method (e.g., a combination of CID for screening and ETD/EThcD for confident identification).

  • Data Analysis: Use specialized software to screen for the characteristic pHis neutral loss signature in CID spectra.[5] For ETD/EThcD spectra, use standard search engines to identify peptide sequences and localize the phosphorylation site.

Diagram: this compound Analysis Workflow

Phosphohistidine_Analysis_Workflow cluster_prep Sample Preparation (Neutral/Basic pH) cluster_ms Mass Spectrometry cluster_analysis Data Analysis Lysis Cell Lysis (with Phosphatase Inhibitors) Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment pHis Peptide Enrichment (e.g., Antibody-based) Digestion->Enrichment LC LC Separation (Neutral/Basic Mobile Phase) Enrichment->LC MS MS/MS Analysis LC->MS Screening Screen for pHis Signature (e.g., Neutral Loss Triplet) MS->Screening Identification Peptide Identification & Site Localization Screening->Identification Validation Data Validation Identification->Validation

Caption: A typical experimental workflow for the analysis of this compound-containing peptides.

Data Analysis and Visualization

Q12: What software can I use to analyze my this compound mass spectrometry data?

A12: Several software tools can be used for pHis data analysis:

  • Screening for Neutral Losses: Custom scripts or specialized software can be used to screen raw MS/MS data for the characteristic triplet neutral loss pattern of pHis peptides observed in CID spectra.[5][7]

  • Peptide Identification: Standard proteomics software suites like Proteome Discoverer, MaxQuant, and Byonic can be used for peptide identification.[17][18] Ensure that this compound is included as a variable modification in your search parameters.

  • Quantitative Analysis: For quantitative phosphoproteomics, tools like MaxQuant and Skyline are widely used.[18][19] Phospho-Analyst is a web-based tool designed for the downstream statistical analysis and visualization of phosphoproteomics data.[19]

Diagram: Troubleshooting Logic for pHis Fragmentation

pHis_Troubleshooting_Workflow Start Start: Poor pHis Peptide ID Check_Enrichment Was pHis-compatible enrichment used? (e.g., Ab-based, neutral pH) Start->Check_Enrichment Check_Frag Which fragmentation method was used? Check_Enrichment->Check_Frag Yes Fix_Enrichment Action: Use neutral pH and pHis-specific enrichment methods. Check_Enrichment->Fix_Enrichment No CID_HCD CID / HCD Check_Frag->CID_HCD CID/HCD ETD_EThcD ETD / EThcD Check_Frag->ETD_EThcD ETD/EThcD Check_NL Is the characteristic neutral loss triplet (98, 80, 116 Da) present? CID_HCD->Check_NL Check_Data_Analysis Problem: Potential issue with data analysis settings or low signal. ETD_EThcD->Check_Data_Analysis Low_Backbone_Frag Problem: Low backbone fragmentation due to dominant neutral loss. Check_NL->Low_Backbone_Frag Yes Check_NL->Check_Data_Analysis No Optimize_HCD Action: Optimize HCD collision energy. Low_Backbone_Frag->Optimize_HCD Use_ETD Action: Re-acquire data using ETD or EThcD to preserve phosphate group. Low_Backbone_Frag->Use_ETD End Confident pHis ID Optimize_HCD->End Use_ETD->End Fix_Enrichment->End Check_Data_Analysis->End

Caption: A flowchart outlining the troubleshooting steps for this compound fragmentation issues.

Diagram: Simplified Histidine Kinase Signaling Pathway

Histidine_Kinase_Pathway Signal Environmental Signal HK Histidine Kinase (HK) Signal->HK HK_P HK~His-P HK->HK_P Autophosphorylation ADP ADP HK->ADP RR Response Regulator (RR) HK_P->RR Phosphotransfer RR_P RR~Asp-P RR->RR_P RR_P->RR Dephosphorylation Output Cellular Response (e.g., Gene Expression) RR_P->Output Pi Pi RR_P->Pi ATP ATP ATP->HK Phosphatase Phosphatase Phosphatase->RR_P

Caption: A diagram of a two-component signaling system involving histidine phosphorylation.

Contamination and Prevention

Q13: What are the most common contaminants in phosphoproteomics experiments?

A13: Common contaminants can mask the signals of your low-abundance phosphopeptides. Key culprits include:

  • Keratins: These proteins from skin and hair are ubiquitous in lab environments.[20][21] Always wear gloves and a lab coat, and maintain a clean workspace to minimize keratin (B1170402) contamination.[20]

  • Detergents: Many common lab detergents like Triton X-100, Tween, and NP-40 are not compatible with mass spectrometry and can suppress the ionization of your peptides of interest.[20][22] If a detergent is necessary, use one that is MS-compatible, such as SDS or an acid-labile surfactant.[20]

  • Polymers: Polyethylene glycol (PEG) is a very common contaminant that can produce a series of peaks separated by 44 Da in the mass spectrum, interfering with data analysis.[22]

Q14: How can I prevent contamination in my samples?

A14: To prevent contamination, adopt the following practices:

  • Dedicated Reagents and Glassware: If possible, maintain separate stocks of reagents and glassware exclusively for mass spectrometry experiments.[20][22]

  • Clean Workspace: Thoroughly clean your bench space and any equipment with 70% ethanol (B145695) before starting your work.[20]

  • Personal Protective Equipment (PPE): Always wear clean nitrile gloves and a lab coat. Tie back long hair to avoid keratin contamination.[20]

  • High-Purity Solvents: Use only high-purity, LC-MS grade solvents and reagents for your sample preparation and analysis.[4]

References

Technical Support Center: Optimizing Western Blot for Labile Phosphorylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Western blots for the detection of labile phosphorylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is detecting phosphorylated proteins, especially those with labile phosphorylations, so challenging?

A1: Detecting phosphorylated proteins is challenging due to the low abundance of many phosphoproteins and the transient nature of phosphorylation. Labile phosphorylations are particularly unstable and can be rapidly removed by endogenous phosphatases released during sample preparation.[1] This necessitates specific precautions to preserve the phosphorylation state from cell lysis to signal detection.

Q2: What is the single most critical step for successfully detecting labile phosphorylations?

A2: The most critical step is sample preparation. It is essential to inhibit endogenous phosphatase activity immediately upon cell lysis to protect the labile phosphate (B84403) groups from being removed.[1][2] This is primarily achieved by using lysis buffers supplemented with a cocktail of phosphatase inhibitors and working quickly at low temperatures.

Q3: Can I use non-fat dry milk for blocking when detecting phosphoproteins?

A3: It is generally recommended to avoid non-fat dry milk for blocking when detecting phosphoproteins. Milk contains a high concentration of the phosphoprotein casein, which can lead to high background noise due to non-specific binding of the phospho-specific antibody.[3][4] Bovine Serum Albumin (BSA) is a preferred blocking agent in these experiments.

Q4: Is there a difference between using TBS-T and PBS-T for washing steps?

A4: Yes, it is highly recommended to use Tris-Buffered Saline with Tween-20 (TBS-T) instead of Phosphate-Buffered Saline with Tween-20 (PBS-T). The phosphate in PBS can compete with the phospho-epitope for binding to the primary antibody, potentially reducing the signal.[1][2]

Q5: How can I improve the signal for a low-abundance phosphoprotein?

A5: To improve the signal for low-abundance phosphoproteins, you can try several strategies:

  • Increase the amount of protein loaded onto the gel.[1]

  • Enrich your sample for the protein of interest using immunoprecipitation (IP) before running the Western blot.

  • Use a highly sensitive enhanced chemiluminescence (ECL) substrate for detection.[1]

  • Optimize the primary and secondary antibody concentrations and incubation times.

Troubleshooting Guides

Problem: Weak or No Signal
Possible Cause Solution
Inefficient Phosphatase Inhibition During sample preparation, ensure the lysis buffer contains a fresh, broad-spectrum phosphatase inhibitor cocktail. Always keep samples on ice or at 4°C to minimize phosphatase activity.[1][2]
Low Abundance of Phosphorylated Protein Increase the total protein load per lane (50-100 µg). Consider enriching the target protein through immunoprecipitation (IP) prior to Western blotting. Use a more sensitive ECL substrate for detection.[1]
Suboptimal Antibody Concentration Titrate the primary antibody to find the optimal concentration. A common starting point is a 1:1000 dilution, but this can vary significantly. Incubate the primary antibody overnight at 4°C to increase binding.[5]
Inefficient Protein Transfer For large proteins (>150 kDa), consider a wet transfer method overnight at 4°C. For smaller proteins, ensure the membrane pore size is appropriate (e.g., 0.2 µm for proteins <20 kDa). Verify transfer efficiency with Ponceau S staining.[6][7]
Use of PBS-based Buffers Switch to Tris-based buffers (TBS-T) for all washing and antibody dilution steps to avoid interference from phosphate ions.[1]
Problem: High Background
Possible Cause Solution
Blocking with Non-fat Dry Milk Use 3-5% Bovine Serum Albumin (BSA) in TBS-T as the blocking agent instead of milk. Milk contains casein, a phosphoprotein that can cause high background.[3][4]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody. High antibody concentrations can lead to non-specific binding.
Insufficient Washing Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a sufficient volume of wash buffer (TBS-T) with gentle agitation.[4]
Membrane Drying Ensure the membrane does not dry out at any stage of the blotting process, as this can cause irreversible, non-specific antibody binding.[4]
Cross-reactivity of Secondary Antibody Run a control lane with only the secondary antibody to check for non-specific binding. If bands appear, consider using a different secondary antibody.

Quantitative Data Summary

Table 1: Comparison of Common Phosphatase Inhibitor Cocktails
Inhibitor CocktailTarget PhosphatasesKey ComponentsTypical Working Concentration
Commercial Cocktail 1 (e.g., PhosSTOP™) Broad-spectrum (Ser/Thr and Tyr phosphatases)Proprietary mix, often includes sodium fluoride, sodium orthovanadate, sodium pyrophosphate, and beta-glycerophosphate.1X (as per manufacturer)
Commercial Cocktail 2 (e.g., Halt™ Phosphatase Inhibitor Cocktail) Broad-spectrum (Ser/Thr and Tyr phosphatases)Proprietary mix, often includes sodium fluoride, sodium orthovanadate, sodium pyrophosphate, and beta-glycerophosphate.1X (as per manufacturer)
Homemade Cocktail Broad-spectrum (Ser/Thr and Tyr phosphatases)Sodium Fluoride, Sodium Orthovanadate, Sodium Pyrophosphate, β-Glycerophosphate10 mM, 1 mM, 10 mM, 20 mM
Table 2: Comparison of Protein Transfer Methods
Transfer MethodPrincipleRecommended ForAdvantagesDisadvantages
Wet Transfer Gel and membrane are submerged in transfer buffer in a tank.Large proteins (>100 kDa) and quantitative analysis.[6][8]High transfer efficiency, especially for large proteins.[9]Time-consuming (1 hour to overnight), requires large volumes of buffer.[10]
Semi-dry Transfer Buffer is contained within saturated filter papers that sandwich the gel and membrane.Rapid screening and small to medium-sized proteins (<100 kDa).[11]Fast (15-60 minutes), uses less buffer.[9][10]Lower transfer efficiency for very large proteins.[9]
Table 3: Comparison of ECL Substrates for Detection
ECL Substrate SensitivityDetection LimitSignal DurationRecommended For
Standard (e.g., Pierce™ ECL) Low picogram~1-2 hoursHigh to medium abundance proteins.
Mid-range (e.g., SuperSignal™ West Pico PLUS) Mid to high femtogram~6-8 hoursMedium to low abundance proteins.[6]
High-sensitivity (e.g., SuperSignal™ West Dura) Low femtogram~24 hoursVery low abundance proteins.
Ultra-sensitive (e.g., SuperSignal™ West Atto) High attogram>24 hoursExtremely low abundance or precious samples.[6]

Experimental Protocols

Protocol 1: Sample Preparation for Labile Phosphoproteins
  • Cell Culture Treatment: Grow cells to the desired confluency and treat with appropriate stimuli to induce phosphorylation.

  • Cell Lysis:

    • Place the cell culture dish on ice and wash cells twice with ice-cold PBS.

    • Aspirate the PBS completely.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail. A common recommendation is 1 mL of lysis buffer per 10^7 cells.

    • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Sample Preparation for SDS-PAGE:

    • Mix the desired amount of protein (typically 20-50 µg) with 4X Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.[2]

    • Samples are now ready for SDS-PAGE or can be stored at -80°C.

Protocol 2: Low-Temperature SDS-PAGE and Protein Transfer
  • Gel Electrophoresis (Cold Room):

    • Assemble the SDS-PAGE gel apparatus and place it in a cold room (4°C).

    • Pre-cool the running buffer to 4°C.

    • Load the prepared protein samples and a molecular weight marker into the wells.

    • Run the gel at a constant voltage (e.g., 100-120V). Running the gel at a lower temperature will take longer but helps to preserve labile modifications.

  • Protein Transfer (Wet Transfer in Cold Room):

    • Once the electrophoresis is complete, disassemble the gel cassette.

    • Equilibrate the gel, PVDF membrane (pre-activated in methanol), filter papers, and sponges in ice-cold transfer buffer.

    • Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.

    • Place the transfer cassette into the transfer tank filled with cold transfer buffer.

    • Perform the transfer at a constant current (e.g., 200-300 mA) for 90 minutes to 2 hours, or overnight at a lower voltage (e.g., 30V), all within the cold room.[3]

Protocol 3: Antibody Incubation and Signal Detection
  • Blocking:

    • After transfer, wash the membrane briefly with TBS-T.

    • Incubate the membrane in a blocking solution of 3-5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the phospho-specific primary antibody in the blocking buffer at the optimized concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBS-T at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBS-T at room temperature with gentle agitation.

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cell_lysis Cell Lysis with Phosphatase Inhibitors quantification Protein Quantification cell_lysis->quantification denaturation Denaturation quantification->denaturation sds_page Low-Temperature SDS-PAGE denaturation->sds_page transfer Protein Transfer (Wet/Semi-dry) sds_page->transfer blocking Blocking (BSA) transfer->blocking primary_ab Primary Antibody (Phospho-specific) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Signal Detection secondary_ab->detection

Caption: Workflow for Western Blotting of Labile Phosphorylations.

Troubleshooting_Logic start Western Blot Result no_signal Weak or No Signal start->no_signal Issue high_bg High Background start->high_bg Issue good_signal Clear Signal start->good_signal Success phosphatase Check Phosphatase Inhibitor Usage no_signal->phosphatase blocking_agent Switch to BSA Blocking high_bg->blocking_agent protein_load Increase Protein Load or Enrich Sample phosphatase->protein_load If still weak ab_conc Optimize Antibody Concentration protein_load->ab_conc If still weak transfer_eff Verify Transfer Efficiency ab_conc->transfer_eff If still weak wash Increase Washing Steps/Duration blocking_agent->wash If still high ab_conc2 Reduce Antibody Concentration wash->ab_conc2 If still high

Caption: Troubleshooting Logic for Common Western Blot Issues.

Signaling_Pathway_Example cluster_inhibition Site of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P TargetProtein Target Protein Kinase2->TargetProtein P PhosphoTarget Phosphorylated Target Protein TargetProtein->PhosphoTarget PhosphoTarget->TargetProtein Dephosphorylation CellularResponse Cellular Response PhosphoTarget->CellularResponse Phosphatase Phosphatase

Caption: Example Signaling Pathway with Phosphorylation.

References

Technical Support Center: Preventing Dephosphorylation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent protein dephosphorylation during sample preparation. Maintaining the integrity of protein phosphorylation is critical for the accurate study of cellular signaling pathways and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for preventing dephosphorylation during sample preparation?

A1: The three core principles to ensure successful phosphorylation analysis are rapid processing, sustained low temperatures, and the use of a comprehensive range of enzymatic inhibitors.[1] Disruption of cell membranes releases enzymes that can degrade and dephosphorylate proteins; therefore, minimizing their activity is crucial.[2]

  • Speed: Process samples immediately after harvesting to minimize the time endogenous phosphatases are active.[1] For tissue samples, this means flash-freezing in liquid nitrogen within 30 seconds of extraction.[1]

  • Low Temperature: All steps of sample preparation should be performed on ice or at 4°C.[1][3] This includes pre-chilling all buffers, reagents, centrifuges, and equipment that will come into contact with the sample.[1][2]

  • Inhibition: Use a combination of broad-spectrum phosphatase and protease inhibitors in your lysis buffer to inactivate enzymes that are released during cell lysis.[1][4][5]

Q2: What are phosphatase inhibitors and why are they essential?

A2: Phosphatase inhibitors are compounds that block the activity of phosphatases, the enzymes responsible for removing phosphate (B84403) groups from proteins.[4][5] When cells are lysed, phosphatases are released and can rapidly dephosphorylate target proteins, leading to a loss of the signal you are trying to detect.[6][7] The turnover rate of some phosphatases is so rapid that a phosphorylated protein can be dephosphorylated in milliseconds.[6] Therefore, adding phosphatase inhibitors to the lysis buffer is essential to preserve the phosphorylation state of your proteins of interest.[4][6]

Q3: What types of phosphatase inhibitors should I use?

A3: Phosphatases are broadly classified into serine/threonine phosphatases and protein tyrosine phosphatases (PTPs).[4][5] It is crucial to use a combination of inhibitors that target both types to ensure broad-spectrum protection.[4] Commercially available cocktails are often the most convenient and effective option.[8][9]

Here is a summary of common phosphatase inhibitors and their targets:

InhibitorTarget PhosphataseTypical Working Concentration
Sodium Fluoride (B91410) (NaF)Serine/Threonine Phosphatases, Acid Phosphatases1-20 mM
Sodium Orthovanadate (Na₃VO₄)Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases1 mM
β-GlycerophosphateSerine/Threonine Phosphatases1-100 mM
Sodium PyrophosphateSerine/Threonine Phosphatases1-100 mM
(-)-p-Bromotetramisole oxalateAlkaline Phosphatases2.5 mM
CantharidinSerine/Threonine Phosphatases (PP1, PP2A)500 µM
Microcystin-LRSerine/Threonine Phosphatases (PP1, PP2A)500 nM

Data compiled from multiple sources.[4][10][11][12]

Q4: Can I make my own phosphatase inhibitor cocktail?

A4: Yes, you can prepare your own cocktail. A common recipe includes inhibitors for both major classes of phosphatases. For example, a combination of sodium fluoride and sodium orthovanadate is frequently used to inhibit serine/threonine and tyrosine phosphatases, respectively.[11][12] However, for optimal protection, using a broader spectrum of inhibitors, such as those found in commercial cocktails, is recommended.[8]

Q5: When should I add phosphatase inhibitors to my lysis buffer?

A5: Phosphatase inhibitors should be added to the lysis buffer immediately before use.[11][13] Some inhibitors are not stable in aqueous solutions for extended periods, so adding them fresh ensures their efficacy.[11]

Troubleshooting Guide

Issue 1: Weak or no phospho-protein signal on my Western blot.

This is a common issue that can arise from several factors during sample preparation.

Possible Cause & Solution Workflow:

G start Weak/No Phospho Signal check_inhibitors Were fresh phosphatase and protease inhibitors used? start->check_inhibitors check_temp Was the entire procedure performed at low temperature (on ice/4°C)? check_inhibitors->check_temp Yes end_node Re-run experiment with optimized protocol check_inhibitors->end_node No, add fresh inhibitors check_lysis Is the lysis buffer appropriate for the protein of interest? check_temp->check_lysis Yes check_temp->end_node No, maintain cold chain check_protein_load Was enough total protein loaded on the gel? check_lysis->check_protein_load Yes check_lysis->end_node No, optimize lysis buffer (e.g., RIPA vs. Urea-based) enrich_sample Consider enriching the phosphoprotein via immunoprecipitation. check_protein_load->enrich_sample No, increase protein load check_protein_load->end_node Yes enrich_sample->end_node

Caption: Troubleshooting workflow for weak or absent phospho-protein signals.

Detailed Steps:

  • Verify Inhibitor Activity: Ensure that both protease and phosphatase inhibitor cocktails were added fresh to the lysis buffer just before use.[11][13] Outdated or improperly stored inhibitors will be ineffective.[1]

  • Maintain Low Temperatures: Strict adherence to a cold environment (on ice or 4°C) for all reagents and steps is critical to suppress enzymatic activity.[1][3]

  • Optimize Lysis Buffer: Some proteins, particularly membrane-bound or cytoskeletal proteins, may not be efficiently extracted with certain buffers like RIPA.[6] Consider using a stronger lysis buffer containing urea (B33335) if your protein is difficult to solubilize.

  • Increase Protein Load: Phosphorylated proteins can be of low abundance.[6] Increasing the amount of total protein loaded onto the gel can enhance the signal. If the signal is still weak, consider enriching your sample for the phosphoprotein of interest using immunoprecipitation.[14]

  • Use a Positive Control: Include a sample known to have high levels of phosphorylation for your protein of interest to validate that the detection method is working.

Issue 2: High background on my Western blot when probing for a phosphoprotein.

High background can obscure the specific signal and make data interpretation difficult.

Possible Causes and Solutions:

  • Blocking Agent: Avoid using milk as a blocking agent. Milk contains casein, which is a phosphoprotein and can cause high background due to cross-reactivity with the phospho-specific antibody.[3][6] Use Bovine Serum Albumin (BSA) or other protein-free blocking agents instead.[6][15]

  • Buffer Choice: Use Tris-buffered saline (TBS) with Tween-20 (TBST) for wash steps and antibody dilutions instead of phosphate-buffered saline (PBS).[14] The phosphate in PBS can compete with the antibody for binding to the phosphorylated epitope.[14]

  • Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of the protein. You can confirm this by treating a control lysate with a phosphatase (like calf intestinal phosphatase, CIP) to remove the phosphate group; the signal should disappear in the treated sample.[15]

Experimental Protocol: Lysis Buffer Preparation and Sample Lysis

This protocol is a general guideline for preparing a lysis buffer and lysing adherent cells to preserve protein phosphorylation.

Materials:

  • RIPA Buffer (or other suitable lysis buffer)

  • Protease Inhibitor Cocktail (e.g., 100X stock)

  • Phosphatase Inhibitor Cocktail (e.g., 100X stock)

  • Cultured adherent cells

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Prepare Complete Lysis Buffer: Immediately before starting the lysis, prepare the complete lysis buffer. For every 1 mL of lysis buffer, add 10 µL of 100X protease inhibitor cocktail and 10 µL of 100X phosphatase inhibitor cocktail. Keep the complete lysis buffer on ice.

  • Cell Washing: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Aspirate the PBS completely. Add an appropriate volume of complete lysis buffer to the dish (e.g., 100-200 µL for a 10 cm dish).

  • Scraping and Collection: Use a pre-chilled cell scraper to scrape the cells off the dish in the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled microcentrifuge tube.

  • Quantification and Storage: Determine the protein concentration of the lysate using a standard protein assay. It is recommended to immediately add SDS-PAGE loading buffer to the lysate to further inhibit phosphatase activity.[6] Store the samples at -80°C for long-term use.[1]

Signaling Pathway and Experimental Workflow Visualization

G cluster_cell Cellular Environment cluster_lysis Sample Preparation (In vitro) Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Kinase Kinase Receptor->Kinase 2. Activation Protein (Inactive) Protein (Inactive) Kinase->Protein (Inactive) 3. Phosphorylation Protein-P (Active) Protein-P (Active) Phosphatase Phosphatase Protein-P (Active)->Phosphatase 4. Dephosphorylation (In vivo regulation) Cell_Lysis Cell Lysis Protein-P (Active)->Cell_Lysis Start of Lysis Uncontrolled_Activity Uncontrolled Phosphatase Activity Cell_Lysis->Uncontrolled_Activity Preserved_ProteinP Preserved Phospho-protein Inhibitors Phosphatase Inhibitors Inhibitors->Uncontrolled_Activity Block

Caption: The role of phosphatase inhibitors in preserving phosphorylation during cell lysis.

References

Phosphohistidine Detection & Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphohistidine (pHis) detection and analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and artifacts encountered during pHis research. Due to the inherent instability of the phosphoramidate (B1195095) (P-N) bond, detecting this compound requires specialized techniques to prevent artifacts and ensure data accuracy.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound (pHis) and why is it so difficult to detect?

A1: this compound is a post-translational modification where a phosphate (B84403) group is attached to a histidine residue on a protein.[1][5] Unlike the more commonly studied phospho-serine, -threonine, and -tyrosine, which form stable phosphoester (P-O) bonds, pHis involves a high-energy phosphoramidate (P-N) bond.[1] This bond is notoriously unstable, particularly in acidic conditions and at high temperatures, which are common in standard biochemical workflows.[2][4][6][7] This instability is the primary reason for the difficulty in its detection and analysis.[1][5]

Q2: What are the two main isomers of this compound?

A2: Histidine can be phosphorylated on either of the two nitrogen atoms in its imidazole (B134444) ring, resulting in two distinct isomers: 1-phosphohistidine (1-pHis or π-pHis) and 3-phosphohistidine (3-pHis or τ-pHis).[1][7][8] The 1-pHis isomer is thermodynamically less stable and can convert to the more stable 3-pHis isomer, especially under mildly basic conditions.[5]

Q3: What is the most critical step for preventing pHis degradation during sample preparation?

A3: The most critical step is maintaining an alkaline pH (pH > 8.0) throughout the entire sample preparation process, from cell lysis to final analysis.[9][10] this compound is highly susceptible to acid hydrolysis; even neutral pH can lead to significant loss.[5][11][12] Using alkaline lysis buffers and avoiding acidic stains or solutions is paramount for preserving the pHis signal.[9][10][13]

Q4: Can I use standard phosphatase inhibitors to protect pHis?

A4: While general phosphatase inhibitor cocktails are essential, they may not be sufficient.[14] There are specific protein histidine phosphatases, such as PHPT1 and LHPP, that require dedicated consideration.[1][15] Since specific pHis phosphatase inhibitors are not widely available, the most effective strategy is to use denaturing conditions (e.g., with urea) in an alkaline buffer to halt all enzymatic activity immediately upon cell lysis.[1][8]

Q5: Do pan-phosphohistidine antibodies cross-react with other phosphoamino acids?

A5: Some early-generation pan-pHis antibodies showed cross-reactivity with phosphotyrosine (pTyr).[16][17][18] However, newer monoclonal antibodies have been developed using stable pHis analogs that show high specificity for either 1-pHis or 3-pHis, with no significant cross-reactivity to pTyr or other phosphoamino acids.[8][17] It is crucial to validate the specificity of your antibody. A common control is to treat a sample with acid or hydroxylamine, which selectively dephosphorylates pHis, to confirm that the signal is specific.[16][19]

Troubleshooting Guides

This section addresses specific issues encountered during Western blotting for this compound.

Problem: Weak or No Signal
Potential Cause Recommended Solution
Degradation of pHis Ensure all buffers (lysis, running, transfer) are alkaline (pH 8.5–10.0).[9][10] Always work quickly and keep samples cold (4°C) to minimize enzymatic and chemical degradation.[14] Use fresh lysis buffer containing both protease and a broad-spectrum phosphatase inhibitor cocktail.[9][20]
Low Abundance of Target Increase the amount of protein loaded onto the gel (50-100 µg).[20][21] Consider enriching your sample for the phosphoprotein of interest via immunoprecipitation using a validated pHis-specific antibody.[21]
Inefficient Antibody Binding Optimize the primary antibody concentration and consider incubating overnight at 4°C to enhance binding.[20] Ensure the antibody is validated for the specific pHis isomer you are studying.[8]
Poor Transfer Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage as needed.
Problem: High Background
Potential Cause Recommended Solution
Blocking Agent Interference Avoid using non-fat milk for blocking, as it contains the phosphoprotein casein, which can cause high background.[14][20] Use 3-5% Bovine Serum Albumin (BSA) in an alkaline Tris-Buffered Saline with Tween-20 (TBST) buffer.[14]
Non-specific Antibody Binding Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[20] Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Use of Phosphate Buffers Do not use Phosphate-Buffered Saline (PBS) for wash steps or antibody dilutions, as the free phosphate can compete with the antibody for binding to the phospho-epitope.[14][21] Always use Tris-based buffers (TBST).[21]
Problem: Non-Specific Bands
Potential Cause Recommended Solution
Antibody Cross-Reactivity Confirm the specificity of your pHis antibody. Perform a dot blot with peptides containing pHis, pTyr, pSer, and pThr to check for cross-reactivity.[16] Run a control lane where the cell lysate is pre-treated with acid to hydrolyze pHis; specific bands should disappear.[9][10]
Proteolytic Degradation Ensure that a potent protease inhibitor cocktail is added fresh to the lysis buffer immediately before use to prevent the generation of protein fragments that might be non-specifically detected.[9]

Experimental Protocols & Methodologies

Protocol 1: Acid-Labile this compound Preservation during Sample Lysis

This protocol is optimized to preserve the unstable pHis modification during cell or tissue lysis.

  • Buffer Preparation : Prepare a lysis buffer containing 25 mM Tris-HCl (pH 8.5), 140 mM NaCl, 7 M Urea, and 0.1% Tween 20.[8][9][10] Just before use, add freshly prepared protease and phosphatase inhibitor cocktails.[9]

  • Cell Lysis : Wash cultured cells with ice-cold, alkaline Tris-buffered saline (pH 8.5). Add the prepared lysis buffer directly to the culture dish, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.

  • Homogenization : Immediately sonicate the lysate on ice to shear DNA and ensure complete lysis.[10] This denaturing and alkaline condition helps to inactivate phosphatases instantly.[1]

  • Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification : Transfer the supernatant to a new tube. Determine the protein concentration using a Bradford or BCA assay, ensuring the buffer is compatible with the assay.

  • Storage : Add SDS-PAGE loading buffer, aliquot the samples to avoid repeat freeze-thaw cycles, and store at -80°C.[20]

Protocol 2: Western Blotting for this compound Detection

This protocol outlines the key modifications required for successful pHis immunodetection.

  • Gel Electrophoresis : Prepare SDS-PAGE gels with a stacking gel pH of 8.8. A conventional stacking gel pH of 6.8 is too acidic and can cause pHis hydrolysis.[9] Load 30-50 µg of protein lysate per well.

  • Protein Transfer : Transfer proteins to a PVDF membrane using a standard wet or semi-dry transfer system. Use an alkaline transfer buffer (e.g., Tris-Glycine with methanol, pH ~8.3-8.5).

  • Blocking : Block the membrane for 1 hour at room temperature in 5% BSA dissolved in Tris-Buffered Saline with 0.1% Tween-20 (TBST), pH 8.0. Do not use milk or PBS. [14][20]

  • Primary Antibody Incubation : Dilute the pan- or isomer-specific pHis antibody in 5% BSA/TBST. Incubate the membrane overnight at 4°C with gentle agitation.[9][20]

  • Washing : Wash the membrane three times for 10 minutes each with TBST (pH 8.0).

  • Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes and Detection : Repeat the wash step (Step 5). Detect the signal using an enhanced chemiluminescence (ECL) substrate. For low-abundance targets, use a high-sensitivity substrate.[21]

Visualizations: Workflows and Pathways

pHis_Workflow cluster_prep Sample Preparation (Alkaline) cluster_wb Western Blotting (Alkaline) Lysis Cell Lysis (pH > 8.5, +Inhibitors) Sonicate Sonication (Denature) Lysis->Sonicate pH_Control Maintain Alkaline pH Inhibitor_Control Add Fresh Inhibitors Clarify Clarification (Centrifuge) Sonicate->Clarify Quantify Quantification Clarify->Quantify SDS_PAGE SDS-PAGE (Stacking Gel pH 8.8) Quantify->SDS_PAGE Load Sample Transfer Transfer (Alkaline Buffer) SDS_PAGE->Transfer Block Blocking (BSA in TBST) Transfer->Block Antibody Antibody Incubation (pHis Specific) Block->Antibody Block_Control Use BSA, Not Milk Detect Detection (ECL) Antibody->Detect

Caption: Workflow for pHis detection highlighting critical alkaline steps.

WB_Troubleshooting Start Western Blot Result NoSignal Weak or No Signal? Start->NoSignal HighBG High Background? NoSignal->HighBG No CheckDegrade Check Sample Prep: - Alkaline pH? - Inhibitors used? - Sample fresh? NoSignal->CheckDegrade Yes GoodSignal Clear Signal HighBG->GoodSignal No CheckBlock Check Blocking: - Used BSA, not milk? - Blocked for 1 hr? HighBG->CheckBlock Yes CheckAb Check Antibody: - Optimize concentration? - Incubate overnight? CheckDegrade->CheckAb CheckLoad Check Loading: - Increase protein amount? - Ponceau S stain OK? CheckAb->CheckLoad CheckWash Check Washes: - Used TBST, not PBS? - Increased wash duration? CheckBlock->CheckWash CheckAbConc Check Antibody: - Titrate primary/secondary Ab? CheckWash->CheckAbConc NME1_Pathway cluster_ndpk NDPK Activity cluster_hk Histidine Kinase Activity ATP ATP NME1 NME1/NDPK ATP->NME1 Autophosphorylation ADP ADP NDP NDP NTP NTP Substrate Substrate Protein (e.g., KCa3.1) pSubstrate Phosphorylated Substrate pNME1 NME1-His~P (1-pHis Intermediate) pNME1->NDP Phosphotransfer pNME1->Substrate Phosphotransfer

References

Cross-reactivity of phosphohistidine antibodies with other PTMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cross-reactivity of phosphohistidine (pHis) antibodies with other post-translational modifications (PTMs).

Frequently Asked Questions (FAQs)

Q1: What is this compound (pHis) and why is it difficult to study?

A1: this compound (pHis) is a post-translational modification where a phosphate (B84403) group is attached to a histidine residue in a protein. It plays a crucial role in signaling pathways in both prokaryotes and eukaryotes.[1] The study of pHis is challenging due to the inherent instability of the phosphoramidate (B1195095) bond (P-N), which is labile under acidic conditions and high temperatures.[1][2][3] This instability makes it difficult to generate and use antibodies against native pHis-containing proteins.[2]

Q2: How are pHis-specific antibodies developed?

A2: Due to the instability of native pHis, pHis-specific antibodies are typically generated using stable, non-hydrolyzable analogs of pHis as immunogens.[2][3] Common analogs include phosphotriazolylalanine (pTza) and pyrazole-based compounds, which mimic the structure of pHis but have a more stable linkage.[3] This approach has led to the development of both polyclonal and monoclonal antibodies that can recognize native pHis.

Q3: What are the main cross-reactivity concerns with pHis antibodies?

A3: The primary cross-reactivity concern for pHis antibodies is with other phosphorylated amino acids, particularly phosphotyrosine (pTyr).[4][5] Early generation polyclonal pHis antibodies showed significant cross-reactivity with pTyr.[4] However, newer monoclonal antibodies, especially those developed using improved stable analogs, exhibit high specificity for pHis with minimal to no cross-reactivity with pTyr, phosphoserine (pSer), or phosphothreonine (pThr).[4][6]

Q4: Are there different isoforms of pHis, and can antibodies distinguish between them?

A4: Yes, histidine can be phosphorylated on either of the two nitrogen atoms of its imidazole (B134444) ring, resulting in two isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis).[2] Monoclonal antibodies have been developed that are highly specific for either the 1-pHis or 3-pHis isoform and do not cross-react with the other isomer.[4]

Q5: Can anti-phosphotyrosine (pTyr) antibodies cross-react with pHis?

A5: Some early anti-pTyr monoclonal antibodies have been shown to cross-react with pHis. This highlights the importance of thorough validation of any phospho-specific antibody to ensure it does not bind to unintended PTMs.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound antibodies.

Problem Possible Cause Recommended Solution
High Background in Western Blot 1. Antibody concentration is too high. 2. Blocking is insufficient. 3. Non-specific binding of the secondary antibody. 4. Cross-reactivity with abundant non-target proteins (e.g., pTyr proteins).1. Titrate the primary antibody to determine the optimal concentration. 2. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, as milk contains phosphoproteins). 3. Run a control lane with only the secondary antibody. 4. Perform a dot blot or competitive ELISA to confirm specificity. Use a newer generation, highly specific anti-pHis antibody. Pre-clear lysate with an anti-pTyr antibody.
Weak or No Signal 1. Low abundance of pHis on the target protein. 2. Dephosphorylation of the sample during preparation. 3. The antibody does not recognize the pHis in the context of the specific protein sequence. 4. Inefficient transfer of the protein to the membrane.1. Enrich for the protein of interest via immunoprecipitation before Western blotting. 2. Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice. Avoid acidic conditions. 3. Test the antibody on a positive control peptide or protein known to be recognized. 4. Check transfer efficiency with a total protein stain (e.g., Ponceau S).
Multiple Bands 1. The target protein exists in multiple isoforms or has other PTMs affecting migration. 2. Non-specific binding of the primary antibody. 3. Proteolytic degradation of the target protein.1. Consult protein databases (e.g., UniProt) for known isoforms or modifications. 2. Increase the stringency of washes (e.g., higher salt or detergent concentration). Perform a peptide competition assay. 3. Use fresh samples and add protease inhibitors to the lysis buffer.
Inconsistent Results in Immunoprecipitation (IP) 1. The antibody has a low affinity for the native conformation of the pHis-containing protein. 2. The pHis epitope is buried within the protein structure. 3. Dephosphorylation during the IP procedure.1. Use a higher concentration of the antibody or a different antibody clone. 2. Try a denaturing IP protocol, if compatible with downstream applications. 3. Ensure phosphatase inhibitors are present throughout the IP and wash steps. Keep samples cold.

Below is a troubleshooting decision tree to help diagnose issues with high background in Western blotting experiments.

Troubleshooting High Background start High Background in Western Blot check_secondary Run secondary antibody only control start->check_secondary secondary_issue Secondary antibody is binding non-specifically. - Use a different secondary. - Pre-absorb secondary against sample. check_secondary->secondary_issue Yes check_blocking Is blocking sufficient? check_secondary->check_blocking No resolved Problem Resolved secondary_issue->resolved blocking_solution Optimize blocking: - Increase blocking time. - Change blocking agent (e.g., BSA). - Increase blocker concentration. check_blocking->blocking_solution No check_primary_conc Is primary antibody concentration too high? check_blocking->check_primary_conc Yes blocking_solution->resolved primary_conc_solution Titrate primary antibody to a lower concentration. check_primary_conc->primary_conc_solution Yes check_cross_reactivity Possible cross-reactivity with other PTMs? check_primary_conc->check_cross_reactivity No primary_conc_solution->resolved cross_reactivity_solution Verify antibody specificity: - Perform Dot Blot or Competitive ELISA. - Use a more specific antibody clone. - Pre-clear lysate. check_cross_reactivity->cross_reactivity_solution Yes check_cross_reactivity->resolved No cross_reactivity_solution->resolved

Figure 1. Troubleshooting decision tree for high background in Western blotting.

Quantitative Data on Antibody Cross-Reactivity

The following table summarizes binding affinity data for various this compound antibodies, demonstrating their specificity. Lower KD values indicate higher affinity.

AntibodyTarget PTMBinding Affinity (KD)MethodNotes
hSC44 IgG 3-pTza peptide1.2 nMBLIHumanized rabbit monoclonal antibody. No binding detected (NBD) for 1-pTza or non-phosphorylated peptide.[6]
3-pHis peptide40.5 nMBLI[7]
pTyr, pSer, pThr peptidesNo Binding DetectedELISADemonstrates high specificity for the 3-pHis modification over other common phosphoamino acids.[7]
hSC44.20.N32FL IgG 3-pTza peptide1.54 nMBLIEngineered variant of hSC44 with improved affinity for native pHis.[6]
3-pHis peptide6.63 nMBLI[7]
pTyr, pSer, pThr peptidesNo Binding DetectedELISAMaintained high specificity after engineering.[7]
SC44-8 Fab 3-pTza peptide0.24 nMBLIRabbit monoclonal antibody fragment.[8]
3-pHis peptide18 nMBLI~75-fold weaker affinity for native pHis compared to the pTza analog.[8]
SC1-1 Fab 1-pTza peptide25 nMBLI1-pHis specific rabbit monoclonal antibody fragment.[8]
1-pHis peptide~50-100 nMBLIWeaker affinity for native 1-pHis compared to the 1-pTza analog.[8]
Pyrazole-based pHis Ab BSA-pHisHighELISASecond-generation antibody with improved specificity over triazole-based antibodies.[3]
BSA-pTyrLowELISASignificantly reduced cross-reactivity with pTyr compared to first-generation antibodies.[3]
BSA-pSer / BSA-pThrNoneELISANo detectable binding to pSer or pThr.[3]

BLI = Biolayer Interferometry; ELISA = Enzyme-Linked Immunosorbent Assay; pTza = phosphotriazolylalanine (a stable pHis analog); Fab = Fragment, antigen-binding.

Key Experimental Protocols

Protocol 1: Dot Blot Assay for Antibody Specificity

This protocol allows for a rapid assessment of antibody specificity against various phosphorylated and non-phosphorylated peptides.

Materials:

  • Nitrocellulose or PVDF membrane

  • Peptides of interest (e.g., pHis, pTyr, pSer, pThr, and non-phosphorylated control peptides)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary anti-pHis antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Peptide Spotting: Spot 1-2 µL of each peptide solution (at various concentrations, e.g., 1µM to 1pM) directly onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary anti-pHis antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 4) to remove unbound secondary antibody.

  • Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

  • Analysis: Compare the signal intensity of the pHis peptide spots to the other PTM and non-phosphorylated peptide spots. A specific antibody will only show a strong signal for the pHis peptide.

The diagram below illustrates a typical workflow for validating antibody specificity.

Antibody Validation Workflow cluster_0 Initial Specificity Screen cluster_1 Application-Specific Validation cluster_2 Confirmation A Dot Blot Assay (pHis, pTyr, pSer, pThr peptides) C Western Blot (Positive & Negative Controls) A->C B ELISA (vs. various phospho-peptides) B->C D Immunoprecipitation (followed by MS or WB) C->D E Peptide Competition Assay C->E F Antibody is Specific and Fit for Purpose D->F E->F

Figure 2. Experimental workflow for this compound antibody validation.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

This method quantifies the cross-reactivity of an antibody by measuring how effectively different PTMs compete with the target pHis for antibody binding.

Materials:

  • 96-well microplate

  • pHis-conjugated carrier protein (e.g., BSA-pHis) for coating

  • Competitor peptides (pHis, pTyr, pSer, pThr, non-phosphorylated)

  • Anti-pHis antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a microplate with the BSA-pHis conjugate overnight at 4°C.

  • Washing and Blocking: Wash the plate with PBST and block the remaining sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Competition Reaction: In a separate plate, pre-incubate a fixed, limiting concentration of the anti-pHis antibody with serial dilutions of the competitor peptides for 1-2 hours.

  • Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the washed and blocked BSA-pHis coated plate. Incubate for 1-2 hours at room temperature. During this step, free antibody (not bound to a competitor peptide) will bind to the coated BSA-pHis.

  • Washing: Wash the plate thoroughly to remove unbound antibodies and competitor peptides.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Wash the plate, add TMB substrate, and stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. A decrease in signal indicates that the competitor peptide is binding to the primary antibody, preventing it from binding to the coated antigen. Plot the absorbance versus the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of the antibody binding). The relative IC50 values indicate the degree of cross-reactivity.

Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification

This protocol is used to enrich and identify pHis-containing proteins from a complex mixture, which can also serve as a definitive test of antibody specificity.

Materials:

  • Cell or tissue lysate

  • Anti-pHis antibody

  • Protein A/G magnetic beads

  • Lysis buffer with phosphatase and protease inhibitors

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysate in a buffer containing a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-pHis antibody for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-antigen complexes and incubate for another 1-2 hours.

  • Washing: Pellet the beads and wash them several times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) or SDS-PAGE sample buffer).

  • Protein Digestion: The eluted proteins are then subjected to in-solution or in-gel digestion with trypsin to generate peptides.

  • Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against a protein database to identify the proteins that were immunoprecipitated. The presence of known pHis-containing proteins and the absence of known abundant proteins with other PTMs can confirm the specificity of the antibody in a complex biological sample.

Signaling Pathway Visualization

This compound is a key intermediate in the two-component signaling systems common in bacteria, which allow them to sense and respond to environmental stimuli.

Figure 3. A generalized bacterial two-component signaling pathway involving this compound.

References

Isomerization of 1-pHis to 3-pHis during sample handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphohistidine (pHis). The focus is on addressing the common challenge of 1-phosphohistidine (1-pHis) isomerization to 3-phosphohistidine (3-pHis) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are 1-pHis and 3-pHis, and why is their distinction important?

A1: 1-pHis and 3-pHis are two positional isomers of this compound, a post-translational modification where a phosphate (B84403) group is attached to one of the nitrogen atoms of the histidine imidazole (B134444) ring.[1][2] The specific isomer can be critical for biological function, as different isomers may be recognized by different downstream signaling proteins or have varying roles in cellular processes. For instance, the NME family of kinases produces the 1-pHis isomer as an intermediate.[3]

Q2: Which this compound isomer is more stable?

A2: 3-pHis is the more chemically and thermodynamically stable isomer compared to 1-pHis.[1][2][4][5] 1-pHis is the kinetically favored product during chemical phosphorylation but can spontaneously isomerize to the more stable 3-pHis form.[4][5]

Q3: What are the primary factors that induce the isomerization of 1-pHis to 3-pHis?

A3: The primary factors influencing the isomerization of 1-pHis to 3-pHis are pH and temperature. 1-pHis is particularly unstable at a pH below 7 and at elevated temperatures.[6][7] Both pHis isomers are generally sensitive to acid and heat.[1][6]

Q4: How does the stability of this compound in a peptide or protein differ from the free amino acid?

A4: The local peptide environment can significantly influence the stability of this compound.[6] For example, the half-life of pHis in histone H4 has been observed to be longer than that of the free pHis amino acid, suggesting that the surrounding amino acid sequence can affect its lability.[6]

Troubleshooting Guide: Isomerization of 1-pHis to 3-pHis

This guide provides solutions to common issues encountered during sample handling that can lead to the isomerization of 1-pHis.

Problem Potential Cause Recommended Solution
Low or undetectable 1-pHis signal in subsequent analyses (e.g., Western blot, Mass Spectrometry). Isomerization to 3-pHis during sample lysis and preparation. - Maintain a basic pH: Use lysis and processing buffers with a pH of 8.0 or higher to stabilize pHis.[8][9] - Work at low temperatures: Perform all sample preparation steps on ice or at 4°C to minimize thermal degradation and isomerization.[10] - Avoid acidic conditions: Standard protocols that use acidic conditions, such as some mass spectrometry sample preparations, will lead to the rapid loss of pHis.[5][11][12]
Inconsistent quantification of 1-pHis across replicate samples. Variable sample handling times and temperatures. - Standardize protocols: Ensure that all samples are processed for the same duration and at the same temperature. - Minimize processing time: Work efficiently to reduce the time samples spend in conditions that could promote isomerization.
Detection of 3-pHis when 1-pHis is the expected isoform. Spontaneous isomerization due to inappropriate storage or handling. - Flash-freeze samples: For long-term storage, rapidly freeze samples in liquid nitrogen and store them at -80°C. - Use fresh samples: Whenever possible, analyze fresh samples to minimize the opportunity for isomerization during storage.
Quantitative Data on this compound Stability

The stability of 1-pHis and 3-pHis is highly dependent on pH and temperature. The following table summarizes the reported half-lives under different conditions.

IsomerpHTemperature (°C)Half-life
1-pHis7461 minute[6]
1-pHis84634 minutes[6]
3-pHis>74678 minutes[6]
pHis (isomer not specified)In 1 M HCl4618-25 seconds[6]

Experimental Protocols

Protocol 1: Cell Lysis for Preservation of this compound

This protocol is designed to minimize the degradation and isomerization of pHis during cell lysis.

  • Preparation of Lysis Buffer: Prepare a lysis buffer containing a buffering agent to maintain a pH of 8.0 or higher (e.g., Tris-HCl), detergents (e.g., NP-40), and phosphatase inhibitors. Crucially, ensure the final pH of the buffer is at least 8.0.

  • Cell Harvesting: Wash cells with ice-cold PBS.

  • Lysis: Add ice-cold lysis buffer to the cell pellet. Keep the tube on ice for the entire duration.

  • Homogenization: Gently sonicate or pass the lysate through a fine-gauge needle to shear DNA and homogenize the sample. Avoid excessive heating from sonication by performing short bursts on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Immediate Analysis or Storage: Proceed immediately with downstream applications or flash-freeze the lysate in liquid nitrogen and store at -80°C.

Protocol 2: Immunoaffinity Purification of pHis-containing Proteins/Peptides

This protocol utilizes isomer-specific monoclonal antibodies to enrich for 1-pHis or 3-pHis containing molecules.[8]

  • Antibody Resin Preparation: Covalently couple anti-1-pHis or anti-3-pHis monoclonal antibodies to a solid support (e.g., agarose (B213101) beads).

  • Lysate Preparation: Prepare cell lysate as described in Protocol 1, ensuring the pH is maintained at 8.0 or above.

  • Incubation: Incubate the clarified cell lysate with the antibody-coupled resin at 4°C with gentle rotation for 2-4 hours.

  • Washing: Wash the resin several times with ice-cold wash buffer (similar composition to lysis buffer but with lower detergent concentration) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins/peptides using a high pH elution buffer or a competitive gentle elution method. Avoid acidic eluents.

  • Neutralization: If a high pH elution buffer is used, immediately neutralize the eluate with a suitable buffer.

  • Downstream Analysis: Proceed with downstream analysis such as Western blotting or mass spectrometry.

Visualizations

Isomerization_Pathway 1-pHis 1-pHis 3-pHis 3-pHis 1-pHis->3-pHis Isomerization (Spontaneous, accelerated by low pH and heat)

Caption: Isomerization pathway from 1-pHis to 3-pHis.

Experimental_Workflow cluster_prep Sample Preparation (Low Temperature, pH ≥ 8.0) cluster_analysis Analysis Cell Lysis Cell Lysis Clarification Clarification Cell Lysis->Clarification Immunoaffinity Purification Immunoaffinity Purification Clarification->Immunoaffinity Purification Isomer-specific Antibodies Western Blot Western Blot Immunoaffinity Purification->Western Blot Mass Spectrometry Mass Spectrometry Immunoaffinity Purification->Mass Spectrometry

Caption: Recommended workflow for pHis analysis.

Troubleshooting_Logic rect rect start Low 1-pHis Signal? q1 pH of Buffers < 8.0? start->q1 q2 Sample Prep on Ice? q1->q2 No ans1_yes Adjust buffer pH to ≥ 8.0 q1->ans1_yes Yes q3 Prolonged Handling? q2->q3 Yes ans2_no Perform all steps at 4°C q2->ans2_no No ans3_yes Minimize sample handling time q3->ans3_yes Yes end_node Re-analyze q3->end_node No ans1_yes->end_node ans2_no->end_node ans3_yes->end_node

Caption: Troubleshooting logic for low 1-pHis signal.

References

Technical Support Center: Phosphate Transfer in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of phosphopeptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in phosphoproteomics analysis via mass spectrometry?

A1: The analysis of phosphopeptides by mass spectrometry is complicated by several factors. Key challenges include the low abundance of phosphoproteins in cells, the transient nature of phosphorylation, and the low stoichiometry of this post-translational modification.[1][2] During MS analysis, specific issues include the inefficient ionization of phosphopeptides compared to their non-phosphorylated counterparts, the labile nature of the phosphate (B84403) group leading to neutral loss during fragmentation, and potential phosphopeptide losses during sample preparation and chromatography.[1][2]

Q2: Which enrichment strategies are best for phosphopeptide analysis?

A2: Due to the low abundance of phosphopeptides, enrichment is a critical step prior to MS analysis.[2][3] The two most widely used methods are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography.[4][5][6]

  • IMAC utilizes immobilized trivalent metal ions (e.g., Fe³⁺, Ga³⁺) that chelate the negatively charged phosphate groups.[5] It is particularly effective for capturing multiphosphorylated peptides.[5][6]

  • TiO₂ chromatography is based on the strong Lewis acid-base interaction between titanium dioxide and phosphate groups under acidic conditions.[5][7] It demonstrates high selectivity, especially for monophosphorylated peptides.[5]

Often, a combination or sequential use of both IMAC and TiO₂ can provide more comprehensive coverage of the phosphoproteome, as they tend to enrich for distinct populations of phosphopeptides.[4]

Q3: What is neutral loss and why is it a problem for phosphopeptide identification?

A3: Neutral loss in the context of phosphoproteomics refers to the facile cleavage of the phosphate group from phosphoserine (pS) and phosphothreonine (pT) residues during collision-induced dissociation (CID). This results in a characteristic loss of phosphoric acid (H₃PO₄), observed as a mass difference of -98 Da for a 1+ ion, -49 Da for a 2+ ion, or -32.7 Da for a 3+ ion.[8][9]

This phenomenon is problematic because it can dominate the tandem mass spectrum, producing a very intense neutral loss peak and few other sequence-informative fragment ions (b- and y-ions).[8][10] This lack of fragmentation data makes it difficult to confidently identify the peptide sequence and pinpoint the exact location of the phosphorylation site.[1][10]

Troubleshooting Guide

Issue 1: Poor Phosphopeptide Enrichment or Low Specificity

Symptom: Low number of identified phosphopeptides; high number of non-phosphorylated peptides in the enriched fraction.

Potential Cause Troubleshooting Solution
Non-specific binding of acidic peptides For TiO₂ enrichment, add competitive inhibitors like 2,5-dihydroxybenzoic acid (DHB) or glycolic acid to the loading buffer to reduce non-specific binding of acidic (e.g., glutamic acid, aspartic acid rich) peptides.[11][12]
Incomplete elution from enrichment media Optimize elution buffers. For TiO₂, use a high pH buffer, such as 1.5% ammonia (B1221849) hydroxide (B78521).[7] For IMAC, elution is often performed with phosphate-containing buffers (e.g., 500 mM KH₂PO₄).[13] Incomplete elution can be a reason why IMAC and TiO₂ appear to enrich for different peptide groups.[4]
Suboptimal pH of buffers Ensure the pH of loading and washing buffers is acidic (e.g., pH < 3.0) for both TiO₂ and IMAC to promote specific binding of the negatively charged phosphate groups.[7][14]
Loss of phosphopeptides during sample handling Phosphopeptides can adhere to metal surfaces in HPLC systems. Adding chelators like EDTA to LC buffers may help mitigate this issue.[1] Use low-binding tubes and pipette tips throughout the workflow.
Issue 2: Dominant Neutral Loss Peak and Poor Fragmentation

Symptom: MS/MS spectra are dominated by a peak corresponding to the loss of 98 Da (or 49/32.7 Da), with very few b- or y-ions for sequence identification.

Potential Cause Troubleshooting Solution
Collision-Induced Dissociation (CID) of pS/pT The phosphate-ester bonds on serine and threonine are highly labile under low-energy CID.[1]
High Collision Energy Excessive Higher-Energy Collisional Dissociation (HCD) energy (>35%) can also induce phosphate group cleavage, impairing site localization.[11]
Fragmentation Method Optimize Collision Energy: Systematically test different normalized collision energies. For HCD, parameterizing the collision energy as a function of the precursor's m/z and charge state can improve results.[15] Use Alternative Fragmentation Methods: Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) are non-ergodic methods that cleave the peptide backbone while preserving labile modifications like phosphorylation. Use Multi-Stage Activation (MSA): Employ neutral loss-triggered MS³ methods. In this approach, the instrument detects the characteristic neutral loss in the MS² scan and automatically selects that ion for a further round of fragmentation (MS³), which can generate more sequence-informative ions.[8][9]
Issue 3: In-Source Decay or Fragmentation

Symptom: Observation of fragment ions in the full MS scan (MS1), particularly with MALDI-TOF instruments. This can complicate precursor ion selection.

Potential Cause Troubleshooting Solution
Matrix/Laser Energy in MALDI In-source decay (ISD) is a fragmentation process that occurs in the ion source before ion extraction, often influenced by the matrix and laser energy.[16] It can be induced by radicals or thermal activation.[16]
High Source Energy in ESI High voltages or temperatures in the electrospray ionization source can cause fragmentation before ions enter the mass analyzer.
Method Optimization While often considered an issue, ISD can be leveraged for sequencing peptides that are too large for efficient CID or PSD.[17][18] If ISD is undesirable, try reducing the laser power (MALDI) or source energies (ESI). Experiment with different matrices, as some are more prone to inducing ISD.[16]

Experimental Protocols & Data

Protocol 1: General Phosphopeptide Enrichment Workflow

This protocol outlines the key steps for enriching phosphopeptides from a complex protein digest.

Phospho_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Prot_Ext Protein Extraction & Digestion Desalt Desalting (e.g., C18) Prot_Ext->Desalt Tryptic Peptides Enrich Phosphopeptide Enrichment (TiO2 or IMAC) Desalt->Enrich Peptides LCMS LC-MS/MS Analysis Enrich->LCMS Enriched Peptides Data Data Analysis LCMS->Data

A typical workflow for phosphoproteomics analysis.
Protocol 2: Titanium Dioxide (TiO₂) Enrichment

  • Column Equilibration: Equilibrate the TiO₂ column with TiO₂ washing buffer (e.g., 80% acetonitrile (B52724) (ACN) / 0.1% trifluoroacetic acid (TFA)).[7]

  • Sample Loading: Dissolve the peptide sample in a loading buffer (e.g., 80% ACN / 5% TFA / 1M glycolic acid) and load it onto the column.

  • Washing: Wash the column extensively to remove non-specifically bound peptides. This typically involves a sequence of washes with:

    • TiO₂ washing buffer 1 (e.g., 80% ACN / 1% TFA).[13]

    • TiO₂ washing buffer 2 (e.g., 0.1% TFA in H₂O).[13]

  • Elution: Elute the bound phosphopeptides using a high pH buffer, such as 1.5% ammonium (B1175870) hydroxide (NH₄OH).[7]

  • Post-Elution: Immediately acidify the eluate with formic acid or TFA to prevent phosphate group migration and prepare the sample for LC-MS/MS analysis.

Data: Comparison of IMAC and TiO₂ Enrichment

Studies comparing IMAC and TiO₂ show they have complementary specificities.

FeatureIMAC (Fe³⁺)TiO₂Reference
Specificity Tends to enrich for multi-phosphorylated peptides. May also bind non-phosphorylated acidic peptides.High selectivity for mono-phosphorylated peptides.[4][5][6]
Enrichment Efficiency Overall efficiency can be slightly higher, especially in multi-step enrichments (e.g., 72.3% phosphopeptides).Can be highly selective in the first round (e.g., 86.1%), but efficiency may drop in subsequent rounds.[4]
Peptide Properties Enriches for longer, more basic, and hydrophilic phosphopeptides.Less bias compared to IMAC regarding peptide length and charge.[6]
Visualization: Neutral Loss in CID

The following diagram illustrates the dominant fragmentation pathway for a phosphoserine-containing peptide during CID, leading to the characteristic neutral loss.

Neutral_Loss Precursor Precursor Ion [M+H]⁺ (pS-Peptide) CID Collision-Induced Dissociation (CID) Precursor->CID NeutralLoss_Ion Neutral Loss Ion [M+H-98]⁺ CID->NeutralLoss_Ion Dominant Pathway (-H₃PO₄) Sequence_Ions Sequence Ions (b- and y-ions) (Low Abundance) CID->Sequence_Ions Minor Pathway

Fragmentation pathways of phosphopeptides in CID.

References

Limitations of current phosphohistidine detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphohistidine (pHis) detection. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying this labile but crucial post-translational modification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound detection experiments.

Problem 1: No or Weak Signal in Western Blot for this compound

Possible Cause & Solution

Possible CauseRecommended Solution
This compound Instability pHis is highly labile in acidic conditions.[1][2][3][4] Ensure all buffers used during sample preparation, electrophoresis, and transfer are at a neutral or slightly basic pH (pH 7.0-9.0).[5] Avoid heating samples.[5]
Phosphatase Activity Cellular phosphatases can rapidly dephosphorylate pHis upon cell lysis. Always use pre-chilled buffers and keep samples on ice. Add a freshly made cocktail of phosphatase inhibitors to your lysis buffer.
Inefficient Antibody Binding Use a blocking buffer that is compatible with your specific anti-pHis antibody. Bovine serum albumin (BSA) is often recommended over milk, as milk contains casein, a phosphoprotein that can cause high background. Incubate the primary antibody overnight at 4°C to enhance binding.[6]
Low Abundance of pHis The target protein may have a low level of histidine phosphorylation. Consider immunoprecipitation to enrich for the protein of interest before running the Western blot. Use a highly sensitive chemiluminescent substrate for detection.
Antibody Cross-reactivity Issues Some older or polyclonal anti-pHis antibodies have shown cross-reactivity with the much more abundant phosphotyrosine (pTyr).[3][7][8] Use recently developed monoclonal antibodies specific for either 1-pHis or 3-pHis, which have been shown to have minimal cross-reactivity with pTyr.[3][7]
Inefficient Transfer For low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.22 µm) and adding methanol (B129727) to the transfer buffer to improve protein retention.[6][9] For high molecular weight proteins, adding a small amount of SDS (0.01–0.05%) to the transfer buffer can aid in transfer from the gel.[9]
Problem 2: Poor Enrichment of this compound-containing Peptides for Mass Spectrometry

Possible Cause & Solution

Possible CauseRecommended Solution
Use of Acidic Buffers Standard phosphopeptide enrichment methods like Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC, e.g., TiO2) rely on acidic conditions, which lead to the hydrolysis of pHis.[1][10]
Suboptimal Enrichment Strategy Employ non-acidic enrichment methods. Options include immunoaffinity purification using pHis-specific monoclonal antibodies or enrichment with molecularly imprinted polymers (MIPs) designed for pHis-containing peptides.[1][10][11] A combination of hydroxyapatite (B223615) (HAP) chromatography followed by immunoaffinity purification has also been shown to be effective.[10]
Low Stoichiometry of Phosphorylation The stoichiometry of histidine phosphorylation is often low, making enrichment challenging.[12] Increase the amount of starting material to improve the chances of isolating a sufficient quantity of pHis peptides for detection.[12]

Frequently Asked Questions (FAQs)

Q1: Why is detecting this compound so challenging compared to phosphoserine, phosphothreonine, and phosphotyrosine?

A1: The primary challenge lies in the chemical nature of the phosphoramidate (B1195095) (P-N) bond in this compound, which is chemically labile, particularly in acidic conditions.[2][3][4] In contrast, the phosphoester (P-O) bonds in phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr) are stable in acidic environments.[3] This instability means that standard biochemical and proteomic workflows, which often utilize acidic buffers, can lead to the complete loss of the pHis modification before it can be detected.[1] Additionally, the existence of two pHis isomers, 1-pHis (π-pHis) and 3-pHis (τ-pHis), further complicates analysis as they have different stabilities and may require specific detection reagents.[2][13]

Q2: What are the main limitations of currently available this compound antibodies?

A2: While the development of monoclonal antibodies (mAbs) against stable pHis analogs has been a significant breakthrough, some limitations persist:

  • Affinity: Some antibodies raised against stable synthetic pHis analogs may show a slightly lower affinity for the native pHis modification.[8]

  • Cross-reactivity: Early polyclonal antibodies and even some more recent ones have exhibited cross-reactivity with phosphotyrosine, which is a significant issue given the high abundance of pTyr in mammalian cells.[7][8] Newer generation monoclonal antibodies have largely overcome this issue.[7]

  • Isomer Specificity: Antibodies are typically specific to either the 1-pHis or the 3-pHis isomer, meaning that to get a complete picture of histidine phosphorylation, both types of antibodies may be needed.[3][7]

  • Context-Dependence: While many pan-pHis antibodies are designed to be sequence-independent, the surrounding amino acid sequence can sometimes influence antibody recognition.[7]

Q3: Can I use standard phosphopeptide enrichment kits (e.g., IMAC, TiO2) for my this compound proteomics study?

A3: It is not recommended. Standard enrichment techniques like IMAC and TiO2 are optimized for the acid-stable pSer, pThr, and pTyr and use strongly acidic buffers for binding and washing.[10] These conditions will hydrolyze the acid-labile P-N bond of this compound, leading to the loss of your target peptides.[1] For successful enrichment of pHis peptides, it is crucial to use non-acidic methods.

Q4: What are the best practices for sample preparation to preserve this compound?

A4: To preserve the pHis modification, the following practices are essential:

  • Maintain a Neutral to Basic pH: All buffers for cell lysis, protein extraction, and subsequent handling should be maintained at a pH between 7.0 and 9.0.[5]

  • Work Quickly and at Low Temperatures: Perform all steps on ice with pre-chilled buffers and equipment to minimize the activity of phosphatases and prevent chemical degradation.

  • Use Phosphatase Inhibitors: Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before use.

  • Avoid Acidic Conditions: Steer clear of any reagents or protocols that involve acidic steps.

  • Store Samples Appropriately: After quantification, samples can be mixed with a loading buffer to halt phosphatase activity and stored at -80°C.

Q5: How can I confirm that the signal I am detecting is indeed from this compound?

A5: Confirmation of pHis can be achieved through several control experiments:

  • Acid/Base Treatment: Treat a duplicate sample with a mild acid (e.g., 0.1 M HCl) or hydroxylamine, both of which will cleave the P-N bond of pHis.[13][14] A loss of signal in the treated sample compared to the control indicates that the signal was dependent on pHis.[14] Conversely, treatment with a mild base (e.g., 0.1 M NaOH) should not affect the pHis signal.[15]

  • Phosphatase Treatment: Incubating the sample with a specific protein histidine phosphatase, such as PHPT1, should lead to a loss of the pHis signal.[14]

  • Mass Spectrometry: For proteomics studies, the identification of a +80 Da mass shift on a histidine residue, coupled with fragmentation data consistent with a phosphorylated peptide, provides strong evidence.[16]

Experimental Protocols

Protocol 1: Western Blotting for this compound

This protocol is adapted from general phosphoprotein western blotting guidelines with specific modifications for pHis detection.

  • Sample Preparation:

    • Lyse cells in a pre-chilled lysis buffer (e.g., RIPA buffer) with a neutral to slightly basic pH (7.4-8.0), supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.

    • Keep samples on ice throughout the process.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Add Laemmli sample buffer and store at -80°C. Avoid heating the samples.

  • SDS-PAGE and Transfer:

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane using a transfer buffer with a pH of 8.3-9.0.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using non-fat dry milk.

    • Incubate the membrane with the primary anti-pHis antibody (diluted in 5% BSA in TBST) overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Non-Acidic Enrichment of pHis Peptides using Immunoaffinity Purification

This protocol provides a general workflow for the enrichment of pHis-containing peptides.

  • Protein Extraction and Digestion:

    • Extract proteins under denaturing conditions using a buffer containing 8 M urea (B33335) at a pH of ~8.0.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the urea concentration to <2 M and digest the proteins with trypsin overnight at 37°C.

  • Immunoaffinity Purification:

    • Couple anti-1-pHis and anti-3-pHis monoclonal antibodies to protein A/G beads.

    • Incubate the tryptic peptide digest with the antibody-coupled beads overnight at 4°C with gentle rotation.

    • Wash the beads several times with a non-acidic wash buffer (e.g., MOPS or Tris-based buffer at pH 7.2) to remove non-specifically bound peptides.

    • Elute the enriched pHis peptides from the beads using a suitable elution buffer (e.g., a high pH buffer or a gentle denaturant, as recommended by the antibody manufacturer).

  • Sample Cleanup and Mass Spectrometry Analysis:

    • Desalt the eluted peptides using a C18 StageTip or equivalent, ensuring all solutions remain non-acidic.

    • Analyze the enriched peptides by LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation (pH 7.0-9.0) cluster_enrich pHis Enrichment (Non-Acidic) cluster_detect Detection cell_lysis Cell Lysis with Phosphatase Inhibitors protein_quant Protein Quantification cell_lysis->protein_quant digestion Tryptic Digestion (for MS) protein_quant->digestion MS Path sds_page SDS-PAGE (for WB) protein_quant->sds_page WB Path iap Immunoaffinity Purification digestion->iap hap Hydroxyapatite Chromatography digestion->hap mip Molecularly Imprinted Polymers digestion->mip western_blot Western Blot sds_page->western_blot mass_spec LC-MS/MS iap->mass_spec hap->mass_spec mip->mass_spec

Caption: Workflow for this compound detection.

troubleshooting_logic start No/Weak pHis Signal in Western Blot check_ph Are all buffers pH 7.0-9.0? start->check_ph check_inhibitors Were phosphatase inhibitors used? check_ph->check_inhibitors Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_blocking Is blocking agent appropriate (e.g., BSA)? check_inhibitors->check_blocking Yes add_inhibitors Add fresh inhibitors check_inhibitors->add_inhibitors No check_antibody Is the antibody a validated mAb? check_blocking->check_antibody Yes change_blocking Switch to BSA blocking check_blocking->change_blocking No enrich_sample Consider IP to enrich target protein check_antibody->enrich_sample Yes change_antibody Use a specific 1-pHis or 3-pHis mAb check_antibody->change_antibody No signal_ok Signal Improved enrich_sample->signal_ok adjust_ph->check_inhibitors add_inhibitors->check_blocking change_blocking->check_antibody change_antibody->enrich_sample

Caption: Troubleshooting logic for weak Western blot signals.

References

Technical Support Center: Phosphohistidine Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with phosphohistidine (pHis). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preserving and analyzing this labile post-translational modification.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to study compared to phosphoserine, phosphothreonine, or phosphotyrosine?

A1: The primary challenge lies in the chemical nature of the bond. This compound contains a high-energy phosphoramidate (B1195095) (P-N) bond, which is fundamentally different from the more stable phosphoester (P-O) bonds found in phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr).[1] This P-N bond is highly susceptible to hydrolysis under acidic conditions and is also sensitive to heat.[1][2] Standard biochemical techniques, such as those used for phosphoproteomics that often involve acidic conditions for peptide enrichment, can lead to the rapid loss of the phosphate (B84403) group from histidine residues.[3][4]

Q2: What is the optimal pH range for maintaining this compound stability?

A2: this compound is significantly more stable under basic (alkaline) conditions. The recommended pH range for maintaining pHis stability is generally above neutral, ideally between pH 9.0 and 12.0.[5] Acidic conditions (below pH 6) lead to rapid hydrolysis and loss of the phosphate group.[1][6] Therefore, all buffers used for sample lysis, protein extraction, and subsequent analysis should be maintained at a basic pH whenever possible.

Q3: Are there different forms of this compound I should be aware of?

A3: Yes, histidine can be phosphorylated on either of the two nitrogen atoms in its imidazole (B134444) ring, resulting in two distinct isomers: 1-phosphohistidine (1-pHis or π-pHis) and 3-phosphohistidine (3-pHis or τ-pHis).[1][2] Both forms are found in biological samples, but 3-pHis is the more thermodynamically stable of the two isomers.[2][6] 1-pHis is kinetically favored during chemical phosphorylation reactions but can convert to the more stable 3-pHis over time.[6]

Q4: What are the most critical additions to my lysis buffer to preserve this compound?

A4: The two most critical components are a basic buffer system and a comprehensive cocktail of phosphatase inhibitors.

  • Basic Buffer: To prevent acid hydrolysis, use a buffer with a pH well above neutral. A sodium carbonate/bicarbonate buffer at pH 10.8 has been shown to be effective.[5]

  • Phosphatase Inhibitors: Upon cell lysis, endogenous phosphatases are released and can rapidly dephosphorylate your target proteins.[7][8] It is essential to add a freshly prepared cocktail of broad-spectrum phosphatase inhibitors to your lysis buffer immediately before use.[9][10]

Q5: How should I store my this compound-containing samples?

A5: Proper storage is critical. For short-term storage (days to weeks), samples can be kept at 4°C.[11] For long-term storage, aliquoting samples and storing them at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[12][13] It is crucial to use a buffer system that does not become acidic upon freezing; for instance, phosphate-based buffers can experience a significant pH drop when frozen and should be avoided.[14] Storing quantified protein samples mixed with loading buffer can also help halt phosphatase activity.

Troubleshooting Guides

Problem 1: Low or No Signal in Western Blotting
Possible Cause Troubleshooting Step
Loss of Phosphorylation during Sample Prep Ensure your lysis buffer is alkaline (e.g., pH 9-11) and always contains a fresh, potent cocktail of phosphatase inhibitors.[5][7] Keep samples on ice or at 4°C at all times during preparation.
Acidic Conditions in Protocol Avoid using phosphate-buffered saline (PBS) for wash steps or antibody dilutions. Use Tris-buffered saline with Tween-20 (TBST) instead. If PBS must be used, wash the membrane thoroughly with TBST before antibody incubation.[7]
Ineffective Blocking Do not use milk as a blocking agent. Milk contains high levels of the phosphoprotein casein, which can cause high background and mask your signal. Use 3-5% Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.
Low Protein Abundance/Phosphorylation Stoichiometry The phosphorylated form of your protein may be of very low abundance. Increase the amount of total protein loaded onto the gel (50-100 µg may be necessary).[7][9] Consider performing an immunoprecipitation (IP) with a total protein antibody to enrich for your target before running the Western blot.
Ineffective Antibody Use antibodies specifically validated for this compound detection. Recently developed monoclonal antibodies against stable pHis analogs are available and offer high specificity for 1-pHis or 3-pHis isomers.[1][15] Ensure you are using the antibody at the recommended dilution and incubation conditions (often overnight at 4°C is recommended for phospho-antibodies).[16]
Problem 2: Difficulty Identifying pHis Peptides in Mass Spectrometry
Possible Cause Troubleshooting Step
Loss of pHis during Enrichment Standard phosphopeptide enrichment methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography are incompatible with pHis analysis because they use acidic buffers.[3]
Recommended Enrichment Strategy Use an enrichment strategy that operates under neutral or basic conditions. Strong Anion Exchange (SAX) chromatography is an effective method for separating phosphopeptides, including the acid-labile pHis-containing peptides, at a pH above 6.0.[3] Immunoaffinity purification using pHis-specific antibodies under non-acidic conditions is also a powerful enrichment technique.[15]
Inappropriate LC-MS/MS Conditions Standard reverse-phase liquid chromatography often uses acidic mobile phases (e.g., 0.1% formic acid), which can cause pHis hydrolysis. While some studies report success with very short gradients using acidic mobile phases, it is a significant risk.[6]
Optimized LC-MS/MS Strategy If possible, use neutral or basic buffers as the eluent. Alternatively, minimize the time peptides are exposed to acid by using a very short analytical gradient.[6]
Incorrect Data Analysis pHis peptides exhibit a unique fragmentation pattern under Collision-Induced Dissociation (CID). Look for a characteristic triplet of neutral losses (Δ98 for H3PO4, Δ80 for HPO3, and Δ116) which can serve as a distinguishing feature for pHis-containing peptides during data analysis.[17]

Data & Protocols

Table 1: Recommended Buffer Compositions for this compound Stability
ApplicationBuffer SystemKey ComponentsRecommended pHRationaleCitation(s)
Cell Lysis / Protein Extraction Sodium Carbonate/Bicarbonate0.1 M Na₂CO₃/NaHCO₃, Urea, Phosphatase Inhibitors10.8Strongly basic pH provides maximum stability against acid hydrolysis.[5]
Western Blotting (Wash/Antibody Dilution) Tris-Buffered Saline with Tween-20 (TBST)Tris-HCl, NaCl, Tween-207.4 - 7.6Avoids phosphate ions present in PBS which can interfere with phospho-antibody binding.[7]
Peptide Enrichment (Mass Spec) Strong Anion Exchange (SAX) BufferBuffer salts compatible with MS (e.g., Ammonium Bicarbonate)> 6.0Separates peptides based on charge under non-acidic conditions, preserving pHis.[3]
HPLC/LC-MS Mobile Phase Acetic Acid (Short Gradient)0.5% Acetic AcidAcidicUse with caution. A short 10-minute gradient can sometimes be used without extensive hydrolysis for in vitro phosphorylated samples.[6]
Table 2: Summary of Storage Conditions
Storage DurationTemperatureRecommended Buffer/AdditiveKey ConsiderationsCitation(s)
Short-term 4°CAlkaline Lysis Buffer (pH > 9.0)Add protease/phosphatase inhibitors. Suitable for a few days to a week.[11]
Long-term -80°CAlkaline Lysis BufferAliquot samples to avoid repeated freeze-thaw cycles. Avoid phosphate buffers which become acidic upon freezing.[12][13][14]
Antibody Storage -20°C or -80°CAdd 50% glycerolPrevents freezing and protects against damage from ice crystals.[11]
Experimental Protocol: Alkaline Lysis for pHis Preservation

This protocol is designed to extract total protein from mammalian cells while preserving acid-labile this compound marks.

  • Buffer Preparation: Prepare a pHis-stabilizing lysis buffer: 0.1 M Sodium Carbonate/Bicarbonate (pH 10.8), 8 M Urea, and a commercial broad-spectrum phosphatase inhibitor cocktail (add fresh immediately before use). Pre-chill the buffer to 4°C.[5]

  • Cell Harvesting: Wash cultured cells with ice-cold PBS (briefly, to minimize exposure) and then scrape them into the pre-chilled alkaline lysis buffer.

  • Lysis: Sonicate the cell suspension on ice to ensure complete lysis and shearing of nucleic acids. Use short bursts to prevent sample heating.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a compatible protein assay (e.g., Bradford assay, ensuring compatibility with urea).

  • Storage: Add SDS-PAGE loading buffer to the quantified lysates. For immediate use, proceed to Western blotting. For long-term storage, aliquot the samples and store them at -80°C.

Visualizations

Diagram 1: General this compound Signaling

pHis_Signaling cluster_input Signal Input cluster_pathway Signaling Cascade cluster_output Cellular Response Signal External Signal (e.g., Growth Factor) NME1 NME1/NME2 (Histidine Kinase) Signal->NME1 Activates Target Substrate Protein NME1->Target Phosphorylates (ATP -> ADP) pHis_Target pHis-Substrate (Active/Inactive) Target->pHis_Target pHis_Target->Target Dephosphorylates Response Cellular Response (e.g., Proliferation, Ion Channel Activity) pHis_Target->Response Triggers PHPT1 PHPT1 (pHis Phosphatase) PHPT1->pHis_Target Catalyzes Dephosphorylation

Caption: A simplified diagram of a this compound signaling pathway.

Diagram 2: Experimental Workflow for pHis Western Blot

WB_Workflow start Start: Cultured Cells lysis Alkaline Lysis (pH 10.8) + Phosphatase Inhibitors start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF sds->transfer block Blocking (5% BSA in TBST) transfer->block pAb Primary Antibody Incubation (Anti-pHis, 4°C Overnight) block->pAb wash1 Wash (TBST) pAb->wash1 sAb Secondary Antibody Incubation wash1->sAb wash2 Wash (TBST) sAb->wash2 detect Chemiluminescent Detection wash2->detect end End: Image Analysis detect->end

Caption: Key steps in a Western Blot workflow optimized for this compound.

Diagram 3: Troubleshooting Logic for No pHis Signal

Troubleshooting_Logic start No pHis Signal Detected? check_lysis Lysis Buffer Alkaline (pH >9)? start->check_lysis check_inhibitors Fresh Phosphatase Inhibitors Used? check_lysis->check_inhibitors Yes success Re-run Experiment with Optimized Conditions check_lysis->success No. Correct Buffer check_blocking Blocking Agent BSA (not milk)? check_inhibitors->check_blocking Yes check_inhibitors->success No. Add Fresh Inhibitors check_buffers Washes Done with TBST? check_blocking->check_buffers Yes check_blocking->success No. Use BSA check_protein Total Protein Loaded >50µg? check_buffers->check_protein Yes check_buffers->success No. Use TBST check_ab pHis Antibody Validated? check_protein->check_ab Yes check_protein->success No. Increase Load check_ab->success Yes. Consider IP or New Target Conditions check_ab->success No. Change Antibody

Caption: A decision tree for troubleshooting absent this compound signals.

References

Technical Support Center: Minimizing Hydrolysis of Phosphoramidate Bonds in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of phosphoramidate (B1195095) bonds (phosphohistidine, phosphoarginine, and phospholysine) during your proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are phosphoramidate bonds, and why are they challenging to study in proteomics?

A1: Phosphoramidate bonds are covalent linkages between a phosphorus atom and a nitrogen atom. In proteomics, this refers to the phosphorylation of the side chains of histidine (pHis), arginine (pArg), and lysine (B10760008) (pLys). Unlike the more commonly studied phosphoester bonds in phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr), phosphoramidate bonds are highly labile, particularly under acidic conditions and at elevated temperatures. This instability poses a significant challenge for their detection and quantification using standard phosphoproteomics workflows, which often employ acidic buffers for enrichment and mass spectrometry analysis.[1][2]

Q2: What are the primary factors that lead to the hydrolysis of phosphoramidate bonds?

A2: The primary factors contributing to the hydrolysis of phosphoramidate bonds are:

  • Low pH: Acidic conditions rapidly break down the P-N bond.[1][2]

  • High Temperature: Elevated temperatures accelerate the rate of hydrolysis.[3]

  • Enzymatic Activity: Phosphatases present in cell lysates can actively remove these modifications.

Q3: How does the stability of different phosphoramidate bonds compare?

A3: The stability of phosphoramidate bonds varies depending on the specific amino acid and the isomer. For this compound, the 3-pHis (τ-pHis) isomer is more stable than the 1-pHis (π-pHis) isomer, especially at neutral to slightly alkaline pH.[4][5] Both isomers, however, are significantly more labile than phosphoester bonds. Phosphoarginine and phospholysine are also known to be acid-labile.[1]

Quantitative Data on Phosphoramidate Bond Stability

The following tables summarize the available quantitative data on the stability of phosphoramidate bonds. Please note that comprehensive data for all conditions and all types of phosphoramidate bonds are still an active area of research.

Table 1: Half-life of this compound (pHis) Isomers at 46°C

pHHalf-life of 1-pHis (minutes)Half-life of 3-pHis (minutes)
< 7UnstableMore stable than 1-pHis
7178
83478

Data derived from studies on monomeric pHis amino acids. The stability within a peptide or protein can be influenced by the local sequence environment.[4]

Table 2: General Stability of Phosphoramidate Bonds Under Different Conditions

ConditionThis compound (pHis)Phosphoarginine (pArg)Phospholysine (pLys)
Acidic pH (<5) Highly LabileLabileLabile
Neutral pH (7-7.5) Moderately Stable (isomer-dependent)Moderately StableModerately Stable
Alkaline pH (>8) More StableMore StableMore Stable
Elevated Temperature LabileLabileLabile

This table provides a qualitative summary. Quantitative data for pArg and pLys are limited in the literature.

Troubleshooting Guides

Problem 1: Low or no identification of phosphoramidate-containing peptides in my mass spectrometry data.

Possible Cause 1.1: Hydrolysis during sample preparation.

  • Solution: Employ a strict non-acidic workflow from cell lysis to mass spectrometry analysis. Maintain a pH between 7.5 and 8.5 throughout the entire process. Keep samples on ice or at 4°C at all times.

Possible Cause 1.2: Inefficient enrichment of phosphoramidate-containing peptides.

  • Solution: Standard phosphopeptide enrichment methods like IMAC and TiO2 often use acidic buffers and may not be optimal. Consider using hydroxyapatite (B223615) (HAP) chromatography at a neutral pH or immunoaffinity purification with antibodies specific for 1-pHis and 3-pHis.

Possible Cause 1.3: Mass spectrometry data analysis workflow is not optimized for phosphoramidate-containing peptides.

  • Solution: Phosphoramidate-containing peptides can exhibit unique fragmentation patterns. Ensure your search parameters account for the potential neutral loss of HPO3 (80 Da) and H3PO4 (98 Da).

Problem 2: I see a signal that could be a phosphoramidate-containing peptide, but the confidence is low.

Possible Cause 2.1: Isomeric ambiguity (e.g., 1-pHis vs. 3-pHis).

  • Solution: High-resolution mass spectrometry and careful analysis of fragmentation patterns can sometimes help distinguish between isomers. However, definitive identification may require the use of isomer-specific antibodies for enrichment or validation.

Possible Cause 2.2: Contaminants or artifacts in the mass spectrometry data.

  • Solution: Ensure high purity of all reagents and solvents. Run blank injections to identify potential sources of contamination. Be aware of potential mass spectrometry artifacts that can mimic the mass of a phosphate (B84403) group.[6]

Experimental Protocols

Protocol 1: Non-Acidic Cell Lysis and Protein Digestion

This protocol is designed to preserve acid-labile phosphoramidate bonds during the initial stages of sample preparation.

Materials:

  • Lysis Buffer: 8 M Urea (B33335) in 100 mM AMBIC (Ammonium Bicarbonate), pH 8.5, supplemented with phosphatase and protease inhibitors.

  • Reduction Solution: 10 mM Dithiothreitol (DTT) in 100 mM AMBIC, pH 8.5.

  • Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM AMBIC, pH 8.5.

  • Trypsin solution: Sequencing-grade modified trypsin.

Methodology:

  • Harvest cells and wash with ice-cold PBS containing phosphatase inhibitors.

  • Immediately lyse the cell pellet with Lysis Buffer on ice.

  • Sonicate briefly to shear DNA and reduce viscosity.

  • Centrifuge at high speed to pellet cell debris.

  • Quantify protein concentration of the supernatant.

  • Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

  • Alkylate free cysteines by adding IAA and incubating for 30 minutes in the dark at room temperature.

  • Dilute the sample with 100 mM AMBIC, pH 8.5, to reduce the urea concentration to below 1.5 M.

  • Add trypsin at a 1:50 enzyme-to-protein ratio and digest overnight at 37°C.

  • Stop the digestion by adding a final concentration of 1% (v/v) of a suitable inhibitor (e.g., Roche cOmplete™ Protease Inhibitor Cocktail). Do not use acid to stop the digestion.

Protocol 2: Enrichment of Phosphoramidate Peptides using Hydroxyapatite (HAP) Chromatography

This protocol provides a method for the enrichment of phosphopeptides, including those with phosphoramidate bonds, under non-acidic conditions.

Materials:

  • HAP binding buffer: 10 mM Potassium Phosphate, pH 7.0.

  • HAP elution buffer: 250 mM Potassium Phosphate, pH 7.0.

  • HAP chromatography column.

Methodology:

  • Equilibrate the HAP column with HAP binding buffer.

  • Load the digested peptide sample onto the column.

  • Wash the column extensively with HAP binding buffer to remove non-phosphorylated peptides.

  • Elute the phosphopeptides with HAP elution buffer.

  • Desalt the eluted phosphopeptides using a C18 desalting column equilibrated with a neutral pH buffer before mass spectrometry analysis.

Visualizations

experimental_workflow cluster_sample_prep Non-Acidic Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis lysis Cell Lysis (pH 8.5, 4°C) digestion Protein Digestion (pH 8.5, 37°C) lysis->digestion Urea-based buffer enrichment HAP Chromatography (pH 7.0) digestion->enrichment Peptide mixture ms LC-MS/MS (Neutral pH mobile phase) enrichment->ms Enriched phosphopeptides

Caption: Non-acidic experimental workflow for phosphoramidate proteomics.

troubleshooting_logic start Low/No Phosphoramidate Peptide Identification q1 Was a non-acidic workflow used? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Implement non-acidic sample preparation (pH > 7.5) a1_no->s1 q2 Was a suitable enrichment method used? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Use HAP chromatography or immunoaffinity purification a2_no->s2 q3 Are MS search parameters optimized? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes s3 Include neutral loss (98 Da) in search a3_no->s3 end_node Review data for other potential issues a3_yes->end_node

Caption: Troubleshooting logic for low phosphoramidate peptide identification.

signaling_pathway NME1 NME1/NME2 (Histidine Kinase) pSubstrate Phosphorylated Substrate (pHis) NME1->pSubstrate P ATP ATP ADP ADP ATP->ADP Substrate Substrate Protein (e.g., KCa3.1, ACLY) Substrate->pSubstrate pSubstrate->Substrate PHPT1 PHPT1 (Phosphatase) Function Altered Protein Function (e.g., Ion channel activity, metabolism) pSubstrate->Function Pi Pi PHPT1->Pi

Caption: Simplified this compound signaling pathway.

References

Validation & Comparative

A Comparative Guide to Phosphohistidine, Phosphoserine, and Phosphothreonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein phosphorylation is critical for unraveling cellular signaling and designing effective therapeutics. While phosphoserine and phosphothreonine are the most studied phosphoamino acids, the less stable but significant phosphohistidine presents unique characteristics and functional roles. This guide provides an objective comparison of these three key post-translational modifications, supported by experimental data and detailed methodologies.

At a Glance: Key Distinctions

FeatureThis compound (pHis)Phosphoserine (pSer)Phosphothreonine (pThr)
Chemical Bond Phosphoramidate (B1195095) (P-N)Phosphoester (P-O)Phosphoester (P-O)
Bond Energy (ΔG°' of hydrolysis) High (~ -12 to -14 kcal/mol)[1][2]Moderate (~ -6.5 to -9.5 kcal/mol)[1][2]Moderate (~ -6.5 to -9.5 kcal/mol)[2]
Stability Labile, sensitive to acid and heat[3][4][5]Stable under acidic conditions[3][4]Stable under acidic conditions[4]
Isomers Two: 1-pHis and 3-pHis[3][6]OneOne
Relative Abundance in Mammals ~6% of total phosphorylation; ~1/3 as abundant as pSer/pThr combined[5][7][8]~86.4% of total phosphorylation[9]~11.8% of total phosphorylation[9]
Key Kinases NME1/NME2 (in mammals)[3][10]Numerous Ser/Thr kinases (e.g., PKA, PKC, CDKs)[11]Numerous Ser/Thr kinases (e.g., MAPKs, CDKs)[9][12]
Key Phosphatases PHPT1, LHPP, PGAM5[3][6]PP1, PP2A, PP2B[13]PP1, PP2A, PP2B[13]
Primary Role Signal transduction (prokaryotic two-component systems), metabolic enzyme intermediate[3][4][10]Broad roles in signaling, cell cycle, metabolism[9][14]Broad roles in signaling, cell cycle, protein-protein interactions[9][15]

Biochemical Properties: A Deeper Dive

The fundamental difference between this compound and its more stable counterparts lies in the nature of the phosphate (B84403) linkage. This compound features a high-energy phosphoramidate (P-N) bond, whereas phosphoserine and phosphothreonine possess a more stable phosphoester (P-O) bond.[2][4] This chemical distinction has profound implications for their stability and function.

The high free energy of hydrolysis of the P-N bond makes this compound an excellent phosphate donor, a property exploited in phosphorelay signaling systems and as a catalytic intermediate in several enzymes.[16] However, this high-energy state also renders it highly susceptible to hydrolysis, particularly under acidic conditions and at elevated temperatures, which has historically made it a challenging modification to study.[3][4][5][16] In contrast, the phosphoester bonds of phosphoserine and phosphothreonine are relatively stable, allowing for their ready detection and analysis using standard biochemical techniques.[3][4]

Histidine can be phosphorylated on either of the two nitrogen atoms of its imidazole (B134444) ring, resulting in two isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis).[3][6] Both forms have been observed in biological systems, with 3-pHis being the more chemically stable of the two.[3]

Roles in Cellular Signaling

While all three phosphoamino acids are integral to cellular signaling, they participate in distinct and sometimes overlapping pathways.

This compound: In prokaryotes, this compound is a cornerstone of two-component signaling systems, which enable bacteria to sense and respond to environmental stimuli.[10] In this pathway, a membrane-bound histidine kinase autophosphorylates on a histidine residue, and this phosphate is subsequently transferred to an aspartate residue on a response regulator protein, often a transcription factor.[10] While less studied in mammals, evidence is mounting for the role of this compound in key cellular processes, including signal transduction, cancer biology, and metabolism.[2][10] The NME (non-metastatic) family of proteins, specifically NME1 and NME2, are the primary histidine kinases identified in mammals.[3][10]

Phosphoserine and Phosphothreonine: These are the most abundant protein phosphorylations in eukaryotes, regulating a vast array of cellular processes.[9][15] They are key components of numerous signaling cascades, including the MAPK and PI3K/AKT pathways, which control cell growth, proliferation, and survival.[14] The addition and removal of phosphate groups on serine and threonine residues act as molecular switches, modulating enzyme activity, protein-protein interactions, and subcellular localization.[9][11] The structural consequences of serine versus threonine phosphorylation can also differ, with phosphothreonine having a greater propensity to induce ordered, compact conformations in proteins.[15]

Visualizing Signaling Pathways

Below are simplified diagrams of representative signaling pathways for this compound and phosphoserine/threonine.

TwoComponentSystem cluster_membrane Cell Membrane Histidine Kinase (HK) Histidine Kinase (HK) Histidine Kinase (HK)->Histidine Kinase (HK) Response Regulator (RR) Response Regulator (RR) Histidine Kinase (HK)->Response Regulator (RR) Phosphotransfer External Stimulus External Stimulus External Stimulus->Histidine Kinase (HK) Activates Gene Expression Gene Expression Response Regulator (RR)->Gene Expression Regulates

A simplified prokaryotic two-component signaling pathway.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (pSer/pThr) ERK ERK MEK->ERK Phosphorylates (pThr/pTyr) Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates (pSer/pThr) Cellular Response Cellular Response Transcription Factors->Cellular Response

The MAPK/ERK signaling cascade, a key pSer/pThr pathway.

Experimental Protocols

The analysis of these phosphoamino acids requires distinct methodologies due to their differing stabilities.

Phosphoserine and Phosphothreonine Analysis

A standard workflow for identifying phosphoserine and phosphothreonine sites involves the following steps:

  • Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment: Due to their low abundance, phosphopeptides are typically enriched from the complex peptide mixture. Common methods include titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[14][17]

  • Mass Spectrometry Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][17] The fragmentation pattern in the MS/MS spectrum allows for the identification of the peptide sequence and the precise location of the phosphorylation site.

  • Data Analysis: The acquired MS data is searched against a protein sequence database to identify the phosphorylated proteins and map the phosphorylation sites.

This compound Analysis: Overcoming Instability

The acid-labile nature of this compound necessitates modifications to the standard phosphoproteomic workflow.

  • Lysis and Digestion at Neutral or Basic pH: To prevent the hydrolysis of the P-N bond, cell lysis and subsequent proteolytic digestion must be performed under neutral or slightly basic conditions.

  • Alternative Enrichment Strategies: Standard TiO₂ and IMAC enrichment protocols often use acidic buffers and are therefore unsuitable for this compound analysis.[1] Unbiased enrichment methods like strong anion exchange (SAX) chromatography can be employed.[1]

  • Mass Spectrometry: Analysis by LC-MS/MS is performed similarly to pSer/pThr analysis, but care must be taken to avoid acidic conditions during sample handling and chromatography.

  • ³¹P NMR Spectroscopy: For quantitative analysis, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be used on protein extracts prepared in a way that preserves this compound. This technique allows for the direct measurement of this compound concentrations.[7][18]

  • Use of Stable Analogs and Specific Antibodies: The synthesis of non-hydrolyzable this compound analogs has enabled the development of antibodies that can specifically recognize this compound, facilitating its detection by methods like Western blotting.[19][20]

Experimental Workflow Visualization

Phosphoproteomics_Workflow cluster_pSer_pThr pSer/pThr Analysis cluster_pHis pHis Analysis Protein Digestion (Trypsin) Protein Digestion (Trypsin) Phosphopeptide Enrichment (TiO2/IMAC) Phosphopeptide Enrichment (TiO2/IMAC) Protein Digestion (Trypsin)->Phosphopeptide Enrichment (TiO2/IMAC) LC-MS/MS (Acidic Conditions) LC-MS/MS (Acidic Conditions) Phosphopeptide Enrichment (TiO2/IMAC)->LC-MS/MS (Acidic Conditions) Data Analysis Data Analysis LC-MS/MS (Acidic Conditions)->Data Analysis Protein Digestion (Neutral/Basic pH) Protein Digestion (Neutral/Basic pH) Enrichment (SAX) Enrichment (SAX) Protein Digestion (Neutral/Basic pH)->Enrichment (SAX) LC-MS/MS (Neutral Conditions) LC-MS/MS (Neutral Conditions) Enrichment (SAX)->LC-MS/MS (Neutral Conditions) LC-MS/MS (Neutral Conditions)->Data Analysis Protein Extraction (pHis Preserving) Protein Extraction (pHis Preserving) 31P NMR 31P NMR Protein Extraction (pHis Preserving)->31P NMR Sample (Cells/Tissue) Sample (Cells/Tissue) Sample (Cells/Tissue)->Protein Digestion (Trypsin) Sample (Cells/Tissue)->Protein Digestion (Neutral/Basic pH) Sample (Cells/Tissue)->Protein Extraction (pHis Preserving)

Comparison of phosphoproteomic workflows.

References

A Researcher's Guide to Orthogonal Methods for Phosphohistidine Detection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of current techniques for the analysis of a labile, yet crucial, post-translational modification.

The study of protein phosphorylation has long been a cornerstone of signal transduction research. However, the focus has predominantly been on serine, threonine, and tyrosine phosphorylation, leaving the equally important, yet more elusive, phosphohistidine (pHis) modification largely in the shadows. The inherent instability of the phosphoramidate (B1195095) (P-N) bond in pHis, particularly its susceptibility to acid hydrolysis, has historically presented a significant analytical challenge. This guide provides a comparative overview of four orthogonal methods for the detection and characterization of this compound, equipping researchers, scientists, and drug development professionals with the knowledge to select the most appropriate technique for their experimental needs.

Introduction to this compound Signaling

This compound is a key intermediate in two-component signaling (TCS) systems, which are prevalent in bacteria and plants, and are increasingly recognized for their roles in mammalian cell regulation.[1][2][3][4][5] In these pathways, a sensor histidine kinase autophosphorylates on a histidine residue in response to an environmental stimulus. This phosphate (B84403) group is then transferred to a conserved aspartate residue on a response regulator protein, initiating a downstream cellular response.[1][2][3] In mammals, enzymes such as Nucleoside Diphosphate (B83284) Kinase 1 and 2 (NME1/NME2) act as histidine kinases, playing roles in processes like cell proliferation, differentiation, and metastasis.[6][7][8][9] The existence of two pHis isomers, 1-pHis and 3-pHis, adds another layer of complexity and regulatory potential to these signaling cascades.

Below is a diagram illustrating a canonical bacterial two-component signaling pathway.

Bacterial_Two_Component_Signaling SensorHK Sensor Histidine Kinase (HK) ADP ADP SensorHK->ADP ResponseRegulator Response Regulator (RR) SensorHK->ResponseRegulator Stimulus Environmental Stimulus Stimulus->SensorHK 1. Signal Perception ATP ATP ATP->SensorHK 2. Autophosphorylation pResponseRegulator Phosphorylated Response Regulator ResponseRegulator->pResponseRegulator DNA DNA pResponseRegulator->DNA 4. Binds to DNA CellularResponse Cellular Response (e.g., Gene Expression) DNA->CellularResponse 5. Regulates Transcription

A canonical bacterial two-component signaling pathway.

This guide will delve into four distinct methodologies for pHis detection: antibody-based assays, mass spectrometry, Phos-tag™ technology, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers unique advantages and disadvantages, and their comparative performance is summarized below.

Comparison of this compound Detection Methods

FeatureAntibody-Based Methods (Western Blot/ELISA)Mass Spectrometry (MS)Phos-tag™ Technology³¹P Nuclear Magnetic Resonance (NMR)
Principle Specific recognition of 1-pHis or 3-pHis by monoclonal antibodies.Detection of mass shift due to phosphorylation on peptides.Separation of phosphorylated and non-phosphorylated proteins by mobility shift in SDS-PAGE.Detection and quantification of phosphorus nuclei in different chemical environments.
Sensitivity High (pg to ng range).[10]Very High (fmol to amol range).Moderate to High.Low (µM to mM range).[11][12]
Specificity High for the target pHis isomer; potential for cross-reactivity with pTyr needs to be assessed.[13]High; provides sequence context and precise site of phosphorylation.Dependent on the separation resolution of the gel.High for phosphorus-containing molecules; distinguishes different phospho-amino acids by chemical shift.
Quantitative? Semi-quantitative (Western Blot), Quantitative (ELISA).Quantitative (with appropriate standards and labeling).[11]Semi-quantitative (relative abundance).Quantitative.[11][12][14]
Throughput High (Western Blot), Very High (ELISA).High (with automation).Moderate.Low.
Cost Moderate (antibodies can be expensive).High (instrumentation and expertise).Low to Moderate.High (instrumentation).
Strengths Widely accessible, easy to implement, isomer-specific detection.Unambiguous site identification, high sensitivity, and specificity.Simple, cost-effective, applicable to whole proteins.Non-destructive, absolute quantification without standards.
Limitations Antibody availability and specificity, semi-quantitative nature of Western blotting.Labile nature of pHis requires specialized protocols, expensive instrumentation.Does not identify the specific site of phosphorylation, resolution can be protein-dependent.Low sensitivity, requires large amounts of sample, not suitable for in-gel detection.

Experimental Protocols

Antibody-Based Detection: Western Blotting for this compound

This protocol is adapted for the detection of labile this compound modifications and requires careful handling to prevent dephosphorylation.

a. Sample Preparation (Cell Lysates):

  • Wash cells with ice-cold PBS.

  • Lyse cells on ice in a lysis buffer containing phosphatase and protease inhibitors. A recommended lysis buffer is RIPA buffer supplemented with 1 mM NaF, 1 mM Na₃VO₄, and a protease inhibitor cocktail. The pH of the buffer should be maintained at or above 8.0 to preserve the pHis modification.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Electrotransfer:

  • Mix the protein lysate with 2x Laemmli sample buffer. Crucially, do not heat the samples , as this can lead to the hydrolysis of the P-N bond.

  • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

  • Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Ensure the transfer buffer is at a neutral or slightly alkaline pH.

c. Immunodetection:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause background signal.

  • Incubate the membrane with the primary anti-pHis antibody (specific for 1-pHis or 3-pHis) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

The following diagram illustrates the general workflow for Western blotting.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Sample Preparation B 2. SDS-PAGE A->B C 3. Protein Transfer B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection F->G

A simplified workflow for Western blotting.
Mass Spectrometry-Based Detection of this compound

Due to the acid-labile nature of pHis, standard phosphoproteomic workflows are not suitable. The following protocol is a modified approach to enhance the preservation and detection of pHis-containing peptides.

a. Protein Extraction and Digestion:

  • Lyse cells or tissues in a buffer containing 8 M urea (B33335) and phosphatase inhibitors at a pH of 8.0.

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

  • Dilute the urea concentration to below 2 M with a neutral or slightly alkaline buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).

  • Digest the proteins with trypsin overnight at 37°C.

b. Phosphopeptide Enrichment (non-acidic):

  • Employ enrichment strategies that operate under neutral or basic conditions. Options include:

    • Immunoaffinity purification: Use immobilized anti-pHis antibodies to specifically capture pHis-containing peptides.

    • Strong Anion Exchange (SAX) chromatography: Perform separation at a pH above 6 to retain the negatively charged phosphopeptides.

c. LC-MS/MS Analysis:

  • Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.

  • Employ fragmentation methods that are less energetic than collision-induced dissociation (CID), such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), to minimize the neutral loss of the phosphate group.

  • Utilize specialized search algorithms that account for the characteristic neutral losses of pHis peptides (e.g., -98 Da for H₃PO₄) to aid in identification.

Phos-tag™ SDS-PAGE for this compound Detection

Phos-tag™ is a molecule that specifically binds to phosphate groups, causing a mobility shift of phosphorylated proteins in SDS-PAGE.

a. Gel Preparation:

  • Prepare a standard SDS-polyacrylamide gel, adding Phos-tag™ acrylamide (B121943) and MnCl₂ or ZnCl₂ to the resolving gel solution before polymerization. The optimal concentration of Phos-tag™ and metal ions needs to be empirically determined for each protein of interest (typically 25-100 µM Phos-tag™ and 50-200 µM metal chloride).

b. Electrophoresis and Transfer:

  • Prepare and load samples as you would for a standard Western blot (without heating for pHis detection).

  • Run the gel at a constant voltage. The migration of phosphorylated proteins will be retarded compared to their non-phosphorylated counterparts.

  • Before transferring the proteins to a membrane, wash the gel in transfer buffer containing EDTA to chelate the metal ions, which improves transfer efficiency.

c. Detection:

  • Proceed with standard Western blot detection using an antibody against the protein of interest (not a phospho-specific antibody). The presence of multiple bands will indicate different phosphorylation states.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Quantification

³¹P NMR allows for the direct and quantitative detection of phosphorus-containing compounds.

a. Sample Preparation:

  • Extract proteins from a large number of cells or a sufficient amount of tissue under denaturing and alkaline conditions (e.g., using a buffer with 8 M urea at pH 9-10) to preserve pHis and inactivate phosphatases.

  • Concentrate the protein sample to the highest possible concentration (ideally >10 mg/mL).

  • Add a known concentration of a phosphorus-containing standard (e.g., phosphocreatine) for absolute quantification.

  • Add D₂O to the sample for the NMR lock.

b. NMR Data Acquisition:

  • Acquire ³¹P NMR spectra on a high-field NMR spectrometer.

  • Use proton decoupling to simplify the spectra and improve sensitivity.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which can take several hours.

c. Data Analysis:

  • Identify the pHis signals based on their characteristic chemical shifts (typically between -4 and -6 ppm for 1-pHis and 3-pHis, respectively).

  • Integrate the area under the pHis peaks and compare it to the integral of the internal standard to determine the absolute concentration of this compound.

Mammalian this compound Signaling: The NME1/NME2 Pathway

In mammals, NME1 and NME2 are key histidine kinases. They autophosphorylate on a conserved histidine residue and can then transfer this phosphate to other proteins, influencing a variety of cellular processes, including signal transduction and metastasis.[6][7][8][9] The following diagram provides a simplified overview of NME1/NME2 signaling.

NME1_NME2_Signaling cluster_cytoplasm Cytoplasm NME1_NME2 NME1/NME2 pNME1_NME2 pHis-NME1/NME2 NME1_NME2->pNME1_NME2 ADP_cyto ADP NME1_NME2->ADP_cyto Substrate Substrate Protein (e.g., KCa3.1, Gβ) pNME1_NME2->Substrate Phosphotransfer pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream ATP_cyto ATP ATP_cyto->NME1_NME2 Autophosphorylation

A simplified diagram of NME1/NME2 signaling.

Conclusion

The detection and characterization of this compound are critical for a comprehensive understanding of cellular signaling. While the lability of the P-N bond presents a challenge, the orthogonal methods described in this guide provide a robust toolkit for researchers. The choice of method will depend on the specific research question, available resources, and the desired level of detail. Antibody-based methods offer a convenient and high-throughput approach for initial screening and validation. Phos-tag™ technology provides a simple way to assess the overall phosphorylation status of a protein. For unambiguous site identification and high-sensitivity detection, mass spectrometry is the gold standard, provided that appropriate protocols are followed. Finally, ³¹P NMR stands out as a powerful tool for the absolute quantification of pHis in bulk samples. By leveraging the strengths of these orthogonal approaches, the scientific community is now better equipped to unravel the complexities of this compound signaling in health and disease.

References

Unmasking Specificity: A Comparative Analysis of 1-pHis and 3-pHis Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of histidine phosphorylation, the specificity of analytical tools is paramount. This guide provides an objective comparison of monoclonal antibodies targeting 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis), focusing on their cross-reactivity and performance in key immunological assays. The experimental data and detailed protocols herein serve as a vital resource for ensuring the accuracy and reliability of research in this emerging field.

Histidine phosphorylation (pHis) is a labile post-translational modification with two isomeric forms, 1-pHis and 3-pHis, implicated in a multitude of cellular processes.[1][2] The development of monoclonal antibodies (mAbs) with high specificity for each isomer has been a significant breakthrough, enabling deeper investigation into the roles of these modifications.[2][3][4] This guide examines the cross-reactivity of these critical reagents, providing a framework for their effective application.

Comparative Analysis of Antibody Specificity

The development of specific monoclonal antibodies for 1-pHis and 3-pHis has been achieved through the use of stable phosphohistidine analogs, such as phosphotriazolylalanine (pTza), for immunization.[1][5] This strategy has yielded antibodies with remarkable specificity, showing minimal to no cross-reactivity between the two pHis isomers or with other phosphoamino acids like phosphotyrosine (pTyr).[1][3][4][6]

Below is a summary of the cross-reactivity profiles for well-characterized 1-pHis and 3-pHis specific monoclonal antibodies.

Antibody CloneTarget IsomerCross-Reactivity with other pHis IsomerCross-Reactivity with pTyrApplication
SC50-3 1-pHisNo detectable cross-reactivity with 3-pTza peptides.[7]No detectable immunoreactivity toward peptides containing only phosphorylated tyrosine.[7]Western Blotting, Dot Blot[7]
SC39-4 3-pHisNo detectable cross-reactivity with 1-pHis.Not specified, but generally low for this class of antibodies.Western Blotting
SC44-8 3-pHisNo detectable cross-reactivity with 1-pHis.Not specified, but generally low for this class of antibodies.Western Blotting
SC56-2 3-pHisNo detectable cross-reactivity with 1-pHis.[8]Not specified, but generally low for this class of antibodies.[8]Western Blotting[8]
SC39-6 3-pHisSelectively detects proteins with histidine(s) phosphorylated at N3, but not 1-pHis.[9]Not specified, but generally low for this class of antibodies.Western Blotting[9]

Visualizing the Experimental Workflow

To rigorously assess antibody specificity, a standardized experimental workflow is crucial. The following diagram illustrates a typical process for evaluating the cross-reactivity of 1-pHis and 3-pHis antibodies using dot blot and Western blot analyses.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Analysis cluster_antibodies Antibody Incubation pHis_peptides Synthesize Peptides: - 1-pTza - 3-pTza - pTyr Control - Non-phosphorylated His dot_blot Dot Blot pHis_peptides->dot_blot Spot onto membrane protein_samples Prepare Protein Samples: - NME1 (1-pHis) - PGAM (3-pHis) western_blot Western Blot protein_samples->western_blot SDS-PAGE & Transfer imaging Chemiluminescent/ Fluorescent Imaging dot_blot->imaging primary_ab Incubate with Primary Ab: - Anti-1-pHis - Anti-3-pHis western_blot->imaging quantification Signal Quantification and Cross-Reactivity Assessment imaging->quantification secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab

Caption: Experimental workflow for assessing the cross-reactivity of 1-pHis and 3-pHis antibodies.

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying experimental findings. The following are standard protocols for dot blot and Western blot analysis of pHis antibody cross-reactivity.

Dot Blot Protocol for pHis Antibody Specificity

This method allows for the rapid assessment of antibody binding to various peptide antigens.

  • Antigen Spotting: Spot 1-2 µL of each peptide solution (e.g., 1-pTza, 3-pTza, pTyr control, and non-phosphorylated histidine peptides at a concentration of 1 mg/mL) onto a nitrocellulose or PVDF membrane.[10][11] Allow the spots to air dry completely.

  • Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.[10][11]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-1-pHis or anti-3-pHis) to its recommended working concentration in the blocking buffer. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10][11]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[10][11]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP) or fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10][11]

  • Final Washes: Repeat the washing step (step 4) to remove unbound secondary antibody.

  • Detection: For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence detection system.[12] For fluorescently labeled antibodies, image using a suitable fluorescence imaging system.

Western Blot Protocol for pHis Antibody Specificity

This technique is used to assess antibody specificity against full-length protein targets.

  • Sample Preparation: Prepare protein lysates containing either 1-pHis (e.g., from NME1 autophosphorylation) or 3-pHis (e.g., from PGAM).[3] Crucially, do not heat the samples , as the phosphoramidate (B1195095) bond of pHis is heat and acid-labile.[7][9]

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane as described in the dot blot protocol (step 2).

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-pHis antibody as described in the dot blot protocol (step 3).

  • Washing: Wash the membrane as described in the dot blot protocol (step 4).

  • Secondary Antibody Incubation: Incubate with a suitable secondary antibody as described in the dot blot protocol (step 5).

  • Final Washes: Repeat the washing step.

  • Detection: Visualize the protein bands using an appropriate detection method as described for the dot blot.

Signaling and Phosphorylation

While a single, linear signaling pathway involving both 1-pHis and 3-pHis is not yet fully elucidated, it is understood that histidine kinases (in two-component systems) and enzymes like NME1/NME2 and PGAM are key players in generating these modifications. The following diagram illustrates the generation of 1-pHis and 3-pHis by these enzymes.

pHis_generation cluster_1pHis 1-pHis Generation cluster_3pHis 3-pHis Generation ATP ATP NME1_2 NME1/NME2 (Autophosphorylation) ATP->NME1_2 PGAM PGAM ATP->PGAM ADP ADP Protein_His Protein (His) Protein_His->NME1_2 Protein_His->PGAM NME1_2->ADP Protein_1pHis Protein (1-pHis) NME1_2->Protein_1pHis P PGAM->ADP Protein_3pHis Protein (3-pHis) PGAM->Protein_3pHis P

Caption: Enzymatic generation of 1-pHis and 3-pHis.

References

Quantitative comparison of phosphohistidine levels in different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of phosphohistidine (pHis) levels across different cellular conditions, supported by experimental data. Due to the inherent instability of the phosphoramidate (B1195095) bond in pHis, its quantification has been challenging. However, recent advancements in analytical techniques have begun to shed light on the prevalence and dynamic regulation of this crucial post-translational modification.

Quantitative Comparison of this compound Levels

The following tables summarize the current understanding of this compound abundance relative to other phosphoamino acids and its changes in different biological contexts.

Table 1: Relative Abundance of Phosphoamino Acids in a Human Cell Line

This table presents data from a study on the human bronchial epithelial cell line 16HBE14o-, providing a baseline for the relative stoichiometry of different phosphoamino acids.

Phosphoamino AcidAbundance (μmol/g of protein)Abundance (fmol/cell)Relative Abundance Ratio (pHis:pSer/pThr)
This compound (pHis)231.80.34:1
Phosphoserine/Phosphothreonine (pSer/pThr)685.8

Data sourced from a study utilizing ³¹P NMR spectroscopy for quantification, a method that avoids the acid-lability issues of traditional phosphoproteomic workflows.[1][2][3][4]

Table 2: Regulation of this compound Levels in Cancer and Cell Migration

This table provides a qualitative and semi-quantitative overview of changes in this compound levels observed in different pathological and physiological conditions. While precise fold-changes are not always available in the literature, the direction of change and the key molecular players are indicated.

ConditionCellular ContextKey Regulatory ProteinsObserved Change in this compound Levels
Hepatocellular Carcinoma (HCC) Liver Cancer Tissue vs. Normal TissueLHPP (Phosphatase) : DownregulatedNME1/2 (Kinases) : UpregulatedGlobal pHis levels are increased. Decreased LHPP expression is correlated with poor prognosis.[5] Elevated levels of phosphorylated NME1/2 are also observed.
Triple-Negative Breast Cancer (TNBC) TNBC TumorsLHPP (Phosphatase) : Higher protein levels compared to other breast cancer subtypes.The functional consequence on global pHis levels is under investigation, but it is hypothesized that the interplay between LHPP and NME1 impacts cancer cell invasion.
Cell Migration Migrating vs. Stationary Cancer CellsNME1 (Kinase) Lower levels of 1-pHis on NME1 are observed in migrating cells compared to non-migrating cells, suggesting a dynamic regulation of NME1 activity and its this compound status during cell motility.

Signaling Pathways Involving this compound

The following diagrams illustrate key signaling pathways where this compound plays a regulatory role.

NME1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds NME1_NME2 NME1/NME2 (Histidine Kinase) Receptor->NME1_NME2 Activates ADP ADP NME1_NME2->ADP pHis_NME1_NME2 pHis-NME1/NME2 NME1_NME2->pHis_NME1_NME2 Autophosphorylation ATP ATP ATP->NME1_NME2 Phosphate Donor Substrate_Protein Substrate Protein (e.g., KCa3.1, G-proteins) pHis_NME1_NME2->Substrate_Protein Phosphorylates pHis_Substrate pHis-Substrate Protein Cellular_Response Regulation of: - Ion Channel Activity - G-protein Signaling - Cell Motility pHis_Substrate->Cellular_Response Leads to

NME1/NME2 Signaling Pathway

LHPP_Signaling_Pathway cluster_cytoplasm Cytoplasm pHis_Protein This compound- containing Protein LHPP LHPP (this compound Phosphatase) pHis_Protein->LHPP Substrate Protein Dephosphorylated Protein LHPP->Protein Dephosphorylates Pi Pi LHPP->Pi Tumor_Suppression Tumor Suppression: - Inhibition of Proliferation - Inhibition of Metastasis Protein->Tumor_Suppression Contributes to HCC Hepatocellular Carcinoma (HCC) HCC->LHPP Downregulation of LHPP leads to increased pHis and tumor progression

LHPP Phosphatase Signaling Pathway

Experimental Protocols

Accurate quantification of this compound requires specialized protocols that account for its chemical lability. Below are summaries of key experimental methodologies.

Quantification of this compound by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

This method allows for the absolute quantification of this compound in cell lysates while preserving the labile phosphoramidate bond.

Experimental Workflow Diagram

NMR_Workflow Cell_Culture 1. Cell Culture (e.g., 16HBE14o-) Lysis 2. Cell Lysis (Alkaline Buffer, e.g., pH 10.8) Cell_Culture->Lysis Sonication_DNA_Removal 3. Sonication & DNA Removal Lysis->Sonication_DNA_Removal Buffer_Exchange 4. Buffer Exchange & Concentration (into alkaline buffer with D2O) Sonication_DNA_Removal->Buffer_Exchange NMR_Acquisition 5. 31P NMR Data Acquisition Buffer_Exchange->NMR_Acquisition Data_Analysis 6. Data Analysis (Integration of pHis signals) NMR_Acquisition->Data_Analysis

Workflow for ³¹P NMR Analysis of this compound

Detailed Steps:

  • Cell Lysis: Cells are harvested and lysed in a denaturing buffer maintained at a high pH (e.g., pH 10.8) to stabilize the this compound.[1][2] This is a critical step as this compound is labile in acidic or neutral conditions.[1][2]

  • DNA Removal and Protein Precipitation: The lysate is treated to remove DNA and other small phosphorus-containing molecules that could interfere with the NMR signal.

  • Buffer Exchange and Concentration: The protein fraction is concentrated and buffer-exchanged into an NMR-compatible alkaline buffer containing D₂O for the field frequency lock.

  • ³¹P NMR Spectroscopy: Data is acquired on a high-field NMR spectrometer. The this compound signals are typically observed in a specific region of the ³¹P spectrum.

  • Quantification: The amount of this compound is determined by integrating the corresponding signals and comparing them to an internal or external standard.[2]

Mass Spectrometry-Based Quantification of this compound

While challenging due to the lability of pHis, specialized mass spectrometry workflows have been developed.

Experimental Workflow Diagram

MS_Workflow Protein_Extraction 1. Protein Extraction (Alkaline Conditions) Digestion 2. Proteolytic Digestion (e.g., Trypsin at pH 8.5) Protein_Extraction->Digestion Enrichment 3. Phosphopeptide Enrichment (Non-acidic methods, e.g., UPAX, Hydroxyapatite) Digestion->Enrichment LC_MS_MS 4. LC-MS/MS Analysis (Neutral or basic pH mobile phases) Enrichment->LC_MS_MS Data_Analysis 5. Data Analysis (Specialized search algorithms for labile modifications) LC_MS_MS->Data_Analysis

Workflow for Mass Spectrometry Analysis of this compound

Detailed Steps:

  • Protein Extraction and Digestion: Proteins are extracted and digested with a protease like trypsin under non-acidic conditions (e.g., pH 8.5) to preserve pHis.

  • Phosphopeptide Enrichment: This is a crucial step to isolate the low-abundance phosphopeptides.

    • Unbiased Phosphopeptide Enrichment using Strong Anion Exchange (UPAX): This method allows for the separation of both acid-stable and acid-labile phosphopeptides from non-phosphorylated peptides under non-acidic conditions.

    • Hydroxyapatite (HAP) Chromatography: HAP can be used for the global enrichment of phosphopeptides under non-acidic conditions.

    • Immunoaffinity Purification: Antibodies specific for 1-pHis and 3-pHis can be used to enrich for this compound-containing peptides.

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. It is important to use mobile phases with neutral or basic pH to prevent the degradation of pHis during the analysis.

  • Data Analysis: The MS/MS data is searched against a protein database using algorithms that are configured to identify peptides with the labile this compound modification.

This guide highlights the significant presence and dynamic nature of this compound in cellular processes. The provided data and protocols offer a foundation for researchers to further explore the roles of this elusive post-translational modification in health and disease.

References

A Researcher's Guide to the Functional Validation of Histidine Phosphorylation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate functional validation of histidine phosphorylation sites is a critical step in elucidating cellular signaling pathways and identifying novel therapeutic targets. This guide provides an objective comparison of key methodologies for this purpose, complete with supporting experimental data, detailed protocols, and workflow visualizations.

Histidine phosphorylation, a labile but crucial post-translational modification, plays a pivotal role in signal transduction, particularly in two-component systems in bacteria, archaea, and lower eukaryotes.[1][2][3][4] Its study presents unique challenges due to the inherent instability of the phosphohistidine (pHis) bond, especially under acidic conditions.[4][5] This guide focuses on two primary approaches for functional validation: Site-Directed Mutagenesis coupled with functional assays and In Vitro Kinase Assays .

Comparative Analysis of Validation Methodologies

The choice of method for validating a histidine phosphorylation site depends on a variety of factors, including the specific biological question, the available resources, and the desired throughput. Below is a summary of the key characteristics of the primary validation strategies.

ParameterSite-Directed MutagenesisIn Vitro Kinase AssaysMass Spectrometry
Principle Substitution of the target histidine with a non-phosphorylatable (e.g., Alanine) or phosphomimetic (e.g., Aspartate, Glutamate) residue to assess functional changes.Direct measurement of kinase activity and phosphorylation of a substrate in a controlled, cell-free system.Identification and quantification of phosphopeptides from a complex biological sample.
Primary Application Elucidating the in vivo functional consequence of phosphorylation at a specific site.Characterizing kinase-substrate relationships, enzyme kinetics, and screening for inhibitors.[6][7][8]High-throughput discovery and localization of phosphorylation sites.[9]
Sensitivity Dependent on the functional assay's sensitivity.High, especially with radiometric or luminescence-based readouts.[8][10]High, capable of detecting low-abundance phosphopeptides.[9][11]
Specificity High for the targeted site, but phosphomimetics may not perfectly replicate the phosphorylated state.[12]High for the specific kinase-substrate interaction being tested.High for site localization, but requires careful data analysis to distinguish from other modifications.[11]
Throughput Low to medium, as it involves molecular cloning and individual functional assays for each mutant.Medium to high, with many commercially available kits and automated platforms.[6][13]High, suitable for large-scale phosphoproteomic studies.[9]
Quantitative Data Changes in cellular response, enzyme activity, or protein-protein interactions.Enzyme kinetics (Km, Vmax), IC50 values for inhibitors.[14]Relative or absolute quantification of phosphopeptide abundance.
Key Limitations Phosphomimetic mutations can introduce structural artifacts. Non-phosphorylatable mutants may affect protein stability or function through mechanisms other than preventing phosphorylation.[15]In vitro conditions may not fully recapitulate the cellular environment, potentially leading to non-physiological phosphorylation events.The lability of this compound can lead to its loss during sample preparation, requiring specialized protocols.[4][5][16]

Experimental Protocols

Site-Directed Mutagenesis of a Target Histidine Residue

This protocol outlines the generation of non-phosphorylatable (Histidine to Alanine) and phosphomimetic (Histidine to Aspartate) mutants using a PCR-based method.

Materials:

  • Plasmid DNA containing the gene of interest

  • High-fidelity DNA polymerase (e.g., Phusion, Pfu)

  • dNTPs

  • Mutagenic primers (forward and reverse)

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Protocol:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., changing the histidine codon CAC or CAT to the alanine (B10760859) codon GCC or the aspartate codon GAC). The primers should be 25-45 bases in length with the mutation in the center, have a melting temperature (Tm) of ≥78°C, and a GC content of at least 40%.[17][18]

  • PCR Amplification:

    • Set up the PCR reaction with 5-50 ng of template plasmid, 125 ng of each primer, dNTPs, and high-fidelity DNA polymerase in the appropriate buffer.[17]

    • Perform thermal cycling, typically with an initial denaturation at 98°C, followed by 18-25 cycles of denaturation, annealing (e.g., 55-68°C), and extension (72°C), and a final extension step.[17]

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[18][19]

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

In Vitro Histidine Kinase Activity Assay (Filter-Binding Method)

This protocol describes a radiometric assay to measure the autophosphorylation of a histidine kinase.

Materials:

  • Purified histidine kinase

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • Nitrocellulose membrane

  • Wash buffer (e.g., 1 M NaCl in 1% phosphoric acid)

  • Scintillation fluid and counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified histidine kinase with the kinase reaction buffer.

  • Initiate Reaction: Add [γ-³²P]ATP to initiate the autophosphorylation reaction and incubate at the optimal temperature for the kinase (e.g., 30°C) for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Spotting: At each time point, spot an aliquot of the reaction mixture onto a nitrocellulose membrane.[3]

  • Washing: Immediately wash the membrane extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried membrane in a scintillation vial with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter. The counts per minute (CPM) are proportional to the extent of kinase autophosphorylation.[10]

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Histidine Kinase (HK) Histidine Kinase (HK) Histidine Kinase (HK)->Histidine Kinase (HK) Response Regulator (RR) Response Regulator (RR) Histidine Kinase (HK)->Response Regulator (RR) 3. Phosphotransfer Environmental Stimulus Environmental Stimulus Environmental Stimulus->Histidine Kinase (HK) 1. Signal Perception Phosphorylated RR Phosphorylated RR Response Regulator (RR)->Phosphorylated RR 4. Phosphorylation (on Asp) Downstream Cellular Response Downstream Cellular Response Phosphorylated RR->Downstream Cellular Response 5. Activation

Caption: A typical two-component signaling pathway involving histidine kinase activation.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_validation Functional Validation Wild-type Plasmid Wild-type Plasmid Mutagenic PCR Mutagenic PCR Wild-type Plasmid->Mutagenic PCR DpnI Digestion DpnI Digestion Mutagenic PCR->DpnI Digestion Transformation Transformation DpnI Digestion->Transformation Mutant Plasmids (His->Ala, His->Asp) Mutant Plasmids (His->Ala, His->Asp) Transformation->Mutant Plasmids (His->Ala, His->Asp) Protein Expression Protein Expression Mutant Plasmids (His->Ala, His->Asp)->Protein Expression Functional Assays Functional Assays Protein Expression->Functional Assays Data Analysis Data Analysis Functional Assays->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for functional validation using site-directed mutagenesis.

References

A Comparative Analysis of Histidine Kinases Across Different Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of histidine kinases (HKs) across bacteria, archaea, fungi, and plants. It delves into their structural diversity, signaling mechanisms, and the experimental methods used to study them, supported by relevant data and detailed protocols.

Histidine kinases are integral components of two-component signal transduction systems (TCSs), which are widespread in bacteria, archaea, fungi, and plants, but absent in animals.[1][2] This makes them attractive targets for the development of novel antimicrobial and agricultural agents.[1] These kinases typically function as homodimers and exhibit autokinase, phosphotransfer, and sometimes phosphatase activity.[3] They act as cellular receptors, sensing a wide array of environmental and cellular signals and initiating an appropriate response through a phosphorelay cascade.[4]

I. Diversity in Numbers and Domain Architecture

The number and complexity of histidine kinases vary significantly across different species, reflecting their adaptation to diverse environments and signaling needs. Bacteria often possess a large number of HKs, allowing them to respond to a wide range of stimuli.[2] In contrast, archaea and eukaryotes generally have fewer, though often more complex, HKs.[5]

Below is a comparative table summarizing the number of histidine kinases and the typical domain architecture in representative species.

Species Kingdom Number of Histidine Kinases Representative Histidine Kinase Domain Architecture
Escherichia coliBacteria~25-30[2]EnvZTransmembrane domains, HAMP domain, DHp (Dimerization and Histidine phosphotransfer) domain, CA (Catalytic and ATP-binding) domain[2]
Halobacterium salinarumArchaea18[5]CheAP1 (Hpt domain), P2 (CheY-binding domain), P3 (Dimerization domain), P4 (Kinase domain), P5 (CheW-like domain)[6]
Saccharomyces cerevisiaeFungi1 (Sln1p)[7]Sln1pTransmembrane domains, Histidine kinase domain, Receiver (REC) domain[7][8]
Arabidopsis thalianaPlantae~16ETR1 (Ethylene Receptor)Transmembrane domains, GAF domain, Histidine kinase domain, Receiver (REC) domain[9]

II. Comparative Analysis of Signaling Pathways

Histidine kinase signaling pathways, while sharing the core principle of phosphotransfer, exhibit notable differences in their architecture and complexity across species.

A. Bacterial Two-Component Systems: The Direct Approach

In bacteria, the canonical two-component system involves a direct phosphotransfer from the histidine kinase to a response regulator. The E. coli EnvZ-OmpR system, which responds to changes in osmolarity, is a classic example.

bacterial_tcs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EnvZ EnvZ (Histidine Kinase) ADP ADP EnvZ->ADP P P EnvZ->P Autophosphorylation OmpR OmpR (Response Regulator) ompF_ompC ompF/ompC genes OmpR->ompF_ompC Transcriptional Regulation stimulus High Osmolarity stimulus->EnvZ ATP ATP ATP->EnvZ P->OmpR Phosphotransfer

Bacterial Two-Component System (EnvZ-OmpR)
B. Archaeal Chemotaxis: A Specialized System

Archaea, like bacteria, utilize two-component systems. The chemotaxis pathway in Halobacterium salinarum involves the histidine kinase CheA, which integrates signals from various chemoreceptors to control flagellar motion.[10][11][12]

archaeal_chemotaxis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Chemoreceptor CheA CheA (Histidine Kinase) Receptor->CheA ADP ADP CheA->ADP P P CheA->P Autophosphorylation CheW CheW (Adaptor) CheW->CheA CheY CheY (Response Regulator) FlagellarMotor Flagellar Motor CheY->FlagellarMotor Controls Rotation Stimulus Attractant/ Repellent Stimulus->Receptor ATP ATP ATP->CheA P->CheY Phosphotransfer

Archaeal Chemotaxis Pathway (CheA-CheY)
C. Fungal Osmosensing: A Multi-step Phosphorelay

Fungal two-component systems often employ a more complex multi-step phosphorelay. The osmosensing pathway in Saccharomyces cerevisiae is initiated by the hybrid histidine kinase Sln1p.[7][13][14]

fungal_osmosensing cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sln1 Sln1p (Hybrid HK) ADP ADP Sln1->ADP P P Sln1->P Autophosphorylation Ypd1 Ypd1 (HPt) Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Phosphotransfer Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Inhibits Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Activates Hog1 Hog1 (MAPK) Pbs2->Hog1 Activates GeneExpression Osmotic Stress Genes Hog1->GeneExpression Transcriptional Activation Stimulus High Osmolarity Stimulus->Sln1 Inhibits ATP ATP ATP->Sln1 P->Ypd1 Phosphotransfer plant_ethylene_signaling cluster_er Endoplasmic Reticulum cluster_cytoplasm_nucleus Cytoplasm / Nucleus ETR1 ETR1 (Ethylene Receptor HK) CTR1 CTR1 (Raf-like Kinase) ETR1->CTR1 Activates (in absence of ethylene) EIN2 EIN2 CTR1->EIN2 Inhibits (in absence of ethylene) EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 Activates (in presence of ethylene) ERF1 ERF1 (Transcription Factor) EIN3_EIL1->ERF1 Transcriptional Activation Ethylene Ethylene Ethylene->ETR1 Binds and Inactivates kinase_assay_workflow start Start step1 Prepare reaction mix: - Purified HK - Kinase buffer - [γ-32P]ATP start->step1 step2 Incubate at optimal temperature and time step1->step2 step3 Stop reaction (e.g., with SDS-PAGE buffer) step2->step3 step4 Separate proteins by SDS-PAGE step3->step4 step5 Detect radiolabel (Autoradiography or Phosphorimaging) step4->step5 end End step5->end phosphotransfer_workflow start Start step1 Autophosphorylate HK with [γ-32P]ATP start->step1 step2 Incubate 32P-HK with individual purified response regulators step1->step2 step3 Stop reactions at various time points step2->step3 step4 Separate proteins by SDS-PAGE step3->step4 step5 Detect radiolabel transfer to response regulators step4->step5 end End step5->end

References

Distinguishing phosphohistidine from other non-canonical phosphorylations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Distinguishing Phosphohistidine from other Non-Canonical and Canonical Phosphorylations

For researchers, scientists, and drug development professionals, the accurate identification and characterization of protein phosphorylations are paramount. While canonical phosphorylations on serine, threonine, and tyrosine are well-studied, non-canonical phosphorylations, particularly on histidine, are gaining recognition for their critical roles in cellular signaling and disease. This compound (pHis), with its unique chemical properties, presents distinct challenges and opportunities for detection and analysis. This guide provides a comprehensive comparison of methods to distinguish this compound from other phosphoamino acids, supported by experimental data and detailed protocols.

Distinguishing Features of Phosphoamino Acids

The primary challenge in studying this compound lies in the inherent instability of its phosphoramidate (B1195095) (P-N) bond, especially under acidic conditions and at elevated temperatures. This is in stark contrast to the more stable phosphoester (P-O) bonds found in phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr).[1][2][3][4][5][6] This fundamental difference in chemical stability necessitates specialized analytical approaches for the study of pHis.

Furthermore, this compound exists as two distinct isomers, 1-phosphohistidine (1-pHis or π-pHis) and 3-phosphohistidine (3-pHis or τ-pHis), with the 3-pHis form being the more chemically stable of the two.[4][5][7] This isomerism is another key feature that distinguishes it from canonical phosphoamino acids. The free energy of hydrolysis for the P-N bond in pHis is significantly higher (-12 to -14 kcal/mol) compared to that of the P-O bond in pSer, pThr, and pTyr (-6.5 to -9.5 kcal/mol), highlighting its high-energy nature.[4][8]

Comparative Analysis of Analytical Techniques

A variety of techniques can be employed to differentiate this compound from other phosphorylated residues. The choice of method depends on the specific research question, sample type, and available instrumentation.

TechniquePrincipleAdvantage for pHisDisadvantage for pHis
Chemical Lability Assays Differential stability to acid and base hydrolysis.pHis is acid-labile but base-stable, while pSer and pThr are base-labile.[4]Destructive method; provides indirect evidence.
Antibody-based Methods Use of specific monoclonal antibodies (mAbs) to detect pHis isomers.Highly specific for 1-pHis and 3-pHis; no cross-reactivity with pTyr or the other isomer.[7][9][10][11]Availability of specific antibodies for other non-canonical phosphorylations is limited.
Mass Spectrometry (MS) Separation and identification of phosphopeptides based on mass-to-charge ratio and fragmentation patterns.Unique neutral loss patterns (98, 80, 116 Da) during collision-induced dissociation (CID).[12]Requires specialized enrichment techniques to avoid acid-induced hydrolysis.[2][13][14]
Chromatography Separation of molecules based on their physicochemical properties.Strong Anion Exchange (SAX) at neutral pH can enrich for pHis-containing peptides.[2][15][16]Traditional methods like IMAC and TiO2 use acidic conditions that degrade pHis.[2]
Nuclear Magnetic Resonance (NMR) 31P NMR can distinguish different phosphoamino acids based on their chemical shifts.Can unambiguously identify and quantify pHis in a complex sample.[4]Requires relatively large amounts of purified sample.

Experimental Protocols

Protocol 1: Strong Anion Exchange (SAX) Chromatography for Phosphopeptide Enrichment (UPAX Method)

This protocol is adapted from methodologies designed to enrich for acid-labile phosphopeptides.[2][15][16]

Objective: To enrich for both canonical and non-canonical phosphopeptides, including this compound, from a complex protein digest.

Materials:

  • Proteolytic digest of protein sample (e.g., tryptic digest)

  • SAX chromatography column

  • Binding Buffer: 10 mM Tris-HCl, pH 6.8

  • Elution Buffers: A series of buffers with increasing salt concentration or decreasing pH. For example:

    • Elution Buffer 1: 10 mM Tris-HCl, 50 mM NaCl, pH 6.8

    • Elution Buffer 2: 10 mM Tris-HCl, 200 mM NaCl, pH 6.8

    • Elution Buffer 3: 10 mM Tris-HCl, 500 mM NaCl, pH 6.8

    • Acidic Elution: 0.1% Trifluoroacetic Acid (TFA) (for stable phosphopeptides)

Procedure:

  • Equilibrate the SAX column with Binding Buffer.

  • Load the proteolytic digest onto the column.

  • Wash the column extensively with Binding Buffer to remove non-phosphorylated peptides.

  • Elute phosphopeptides using a stepwise gradient of increasing salt concentration (Elution Buffers 1-3). Acid-labile phosphopeptides will elute in these fractions.

  • Optionally, elute acid-stable phosphopeptides with an acidic buffer.

  • Collect fractions and desalt prior to mass spectrometry analysis.

Protocol 2: Western Blotting for this compound Detection

This protocol utilizes isomer-specific anti-pHis monoclonal antibodies.[10][11][17]

Objective: To detect the presence of 1-pHis or 3-pHis in a protein sample.

Materials:

  • Protein lysate

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies: Anti-1-pHis and anti-3-pHis monoclonal antibodies.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

Procedure:

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pHis antibody (e.g., anti-3-pHis) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm specificity, pre-treat a parallel sample with acid (e.g., 0.1 M HCl) to hydrolyze pHis before running the gel; the signal should be abolished.[18]

Signaling Pathways and Workflows

Histidine Kinase Signaling Pathway

Histidine kinases are involved in two-component signaling systems, which are prevalent in prokaryotes and also found in eukaryotes.[1][3][5] This pathway involves the autophosphorylation of a histidine kinase on a conserved histidine residue, followed by the transfer of the phosphoryl group to an aspartate residue on a response regulator protein.

Histidine_Kinase_Pathway cluster_autophos 2. Autophosphorylation Signal Signal HK Histidine Kinase (Inactive) Signal->HK 1. Signal Perception HK_P Histidine Kinase (Active, pHis) HK->HK_P HK_P->HK RR Response Regulator (Inactive) RR_P Response Regulator (Active, pAsp) HK_P->RR_P RR->RR_P Output Cellular Response RR_P->Output Pi Pi RR_P->Pi Phosphatase Phosphatase ATP ATP ADP ADP ATP:e->ADP:w Phosphatase->RR

Caption: Two-component signaling pathway involving histidine phosphorylation.

Experimental Workflow for pHis Identification

The following workflow outlines the key steps for the robust identification of this compound sites from a biological sample.

pHis_Workflow Start Protein Sample Lysis Cell Lysis (Neutral pH, Phosphatase Inhibitors) Start->Lysis Digestion Proteolytic Digestion (e.g., Trypsin) Lysis->Digestion Enrichment Phosphopeptide Enrichment (SAX/UPAX) Digestion->Enrichment Control Acid Treatment Control Digestion->Control Parallel Sample LCMS LC-MS/MS Analysis Enrichment->LCMS Control->LCMS DataAnalysis Data Analysis (Search for pHis neutral loss) LCMS->DataAnalysis Validation Site Validation (e.g., Synthetic Peptides, Mutagenesis) DataAnalysis->Validation End Identified pHis Sites Validation->End

Caption: Workflow for this compound identification.

References

A Researcher's Guide to Quantitative Phosphohistidine Analysis: A Comparative Look at Isotope Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of protein phosphorylation is paramount to understanding cellular signaling and disease pathogenesis. While serine, threonine, and tyrosine phosphorylation have been extensively studied, the dynamic and often elusive nature of phosphohistidine (pHis) presents unique analytical challenges. This guide provides a comprehensive comparison of isotope labeling and alternative methods for the quantitative analysis of this compound, offering insights into their principles, performance, and supporting experimental data to inform your research strategy.

The primary obstacle in studying this compound is the inherent chemical instability of its phosphoramidate (B1195095) (P-N) bond, which is highly susceptible to hydrolysis under acidic conditions commonly used in traditional phosphoproteomic workflows.[1][2] This acid lability necessitates specialized methods to preserve and accurately quantify this critical post-translational modification.

Comparing Quantitative Methods for this compound Analysis

The choice of a quantitative method for this compound analysis depends on several factors, including the biological question, available instrumentation, and the desired level of sensitivity and accuracy. Here, we compare the leading isotope-labeling techniques with alternative quantitative approaches.

MethodPrincipleAdvantagesDisadvantagesThroughput
Isotope Labeling Methods
³²P Radioactive Labeling In vivo or in vitro labeling with [γ-³²P]ATP, followed by detection of incorporated radioactivity. Quantification relies on the differential stability of pHis (alkali-stable, acid-labile) versus pSer/pThr (alkali-labile).[3]- High sensitivity.- Direct measurement of phosphorylation.- Use of hazardous radioactive material.- Lower throughput.- Does not identify the specific phosphorylation site.Low
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) into proteins. Relative quantification is achieved by comparing the mass-to-charge ratios of "heavy" and "light" peptide pairs using mass spectrometry.- High accuracy and precision for relative quantification.[4][5][6]- Early mixing of samples minimizes experimental variability.[5]- Adaptable for multiplexing (e.g., triplex SILAC).[7]- Requires metabolically active, dividing cells for efficient labeling.- Incomplete labeling can affect accuracy.- Standard acidic workflows must be modified to preserve pHis.High
¹⁵N Metabolic Labeling In vivo incorporation of ¹⁵N from a ¹⁵N-enriched nitrogen source into all nitrogen-containing amino acids. Quantification is based on the mass shift between ¹⁵N-labeled and unlabeled peptides.[8][9][10]- Labels all proteins, providing a global internal standard.- High accuracy for relative quantification.- Incomplete labeling can be more pronounced and complicate data analysis.[9][11]- Requires specialized data analysis software to account for variable mass shifts.High
Alternative Quantitative Methods
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Direct detection and quantification of phosphorus-containing compounds based on their unique chemical shifts. Allows for absolute quantification of different phosphoamino acids.- Absolute quantification without the need for standards or labels.[12][13]- Non-destructive.- Provides information on the chemical environment of the phosphate (B84403) group.- Lower sensitivity compared to MS-based methods.[12]- Requires larger amounts of sample.- Does not provide sequence-specific information.Low
Antibody-Based Methods (e.g., Western Blot, ELISA) Utilization of monoclonal antibodies that specifically recognize 1-pHis or 3-pHis for detection and quantification.- High specificity for pHis isomers.- Can be used in a variety of standard laboratory assays.- Enables in situ visualization (immunofluorescence).- Quantification is semi-quantitative (Western blot) or requires a standard curve (ELISA).- Antibody performance can be context-dependent.- Does not identify the specific protein unless coupled with other techniques.Medium to High
Label-Free Quantification (LFQ) Mass Spectrometry Relative quantification based on the signal intensity or spectral counts of peptides in different samples analyzed by mass spectrometry.- Applicable to any sample type, including tissues and clinical samples.- No need for metabolic labeling.- Lower precision and accuracy compared to isotope labeling methods.[14][15]- More susceptible to variations in sample preparation and instrument performance.[15]High

Experimental Protocols: Key Considerations for this compound Analysis

Preserving the labile this compound modification is the most critical aspect of the experimental workflow. Standard protocols for phosphoproteomics often need significant modification.

Sample Preparation for Mass Spectrometry-Based Methods (SILAC, ¹⁵N Labeling, LFQ)

A typical workflow for quantitative this compound analysis by mass spectrometry involves several key steps. The following diagram illustrates a generalized workflow, emphasizing the need for non-acidic conditions.

G General Experimental Workflow for Quantitative pHis Analysis cluster_labeling Isotope Labeling (for SILAC/15N) cluster_prep Sample Preparation cluster_enrichment pHis Peptide Enrichment (Non-Acidic) cluster_analysis Analysis labeling Metabolic Labeling ('Heavy' vs 'Light' amino acids/nitrogen source) cell_lysis Cell Lysis (in buffer with phosphatase inhibitors, pH ≥ 7.5) labeling->cell_lysis protein_extraction Protein Extraction & Quantification cell_lysis->protein_extraction sample_mixing Sample Mixing (for SILAC/15N) protein_extraction->sample_mixing digestion Protein Digestion (e.g., Trypsin at neutral to basic pH) sample_mixing->digestion enrichment Enrichment using: - pHis Antibodies - Hydroxyapatite (HAP) - Molecularly Imprinted Polymers (MIPs) - Modified IMAC (pH > 6.0) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis G Bacterial Two-Component Signaling Pathway cluster_hk cluster_rr stimulus Environmental Stimulus hk Sensor Histidine Kinase (HK) stimulus->hk rr Response Regulator (RR) hk->rr Phosphotransfer hk_p HK-His~P hk->hk_p Autophosphorylation response Cellular Response (e.g., Gene Expression) rr->response rr_p RR-Asp~P rr->rr_p atp ATP hk_p->hk Dephosphorylation hk_p->rr rr_p->rr Dephosphorylation rr_p->response G Mammalian NME1/NME2 Histidine Kinase Pathway atp ATP nme_p NME1/NME2-His~P atp->nme_p adp ADP ndp NDP ntp NTP ndp->ntp nme NME1/NME2 nme->nme_p Autophosphorylation nme_p->adp nme_p->ndp NDP Kinase Activity substrate_protein Substrate Protein nme_p->substrate_protein Histidine Phosphorylation substrate_protein_p Substrate Protein-pHis substrate_protein->substrate_protein_p cellular_processes Regulation of: - Cell Motility - Proliferation - Endocytosis - Gene Expression substrate_protein_p->cellular_processes phpt1 PHPT1 (Phosphatase) substrate_protein_p->phpt1 Dephosphorylation phpt1->substrate_protein

References

A Head-to-Head Battle: Comparing the Synthesis of Phosphohistidine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the synthesis of phosphohistidine (pHis) peptides is a critical yet challenging endeavor. The inherent instability of the phosphoramidate (B1195095) bond in pHis presents a significant hurdle in studying its role in various biological processes. This guide provides an objective comparison of the two primary methods for synthesizing these valuable research tools: chemical synthesis and enzymatic synthesis. We will delve into the experimental data, detailed protocols, and the inherent advantages and disadvantages of each approach to help you make an informed decision for your research needs.

This compound is a key post-translational modification involved in numerous signaling pathways, including two-component systems in prokaryotes and emerging roles in eukaryotic cell regulation.[1] Unlike the more stable phosphoesters of serine, threonine, and tyrosine, the P-N bond in this compound is highly labile, particularly under acidic conditions, making its synthesis and analysis notoriously difficult.[2] The choice between chemical and enzymatic synthesis methods depends on several factors, including the desired peptide sequence, the specific this compound isomer required (1-pHis or 3-pHis), scalability, and available resources.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical Synthesis (e.g., Fmoc SPPS)Enzymatic Synthesis (e.g., using NME1/NME2)
Principle Stepwise addition of amino acids, including a phosphorylated histidine analog or post-synthesis phosphorylation, on a solid support.Use of a specific kinase to transfer a phosphate (B84403) group from a donor (e.g., ATP) to a histidine residue within a pre-synthesized peptide.
Specificity Can produce both 1-pHis and 3-pHis isomers, often as a mixture. Site-specificity is defined by the synthetic sequence.Highly specific for a particular histidine residue and often for a single isomer (e.g., NME1/NME2 produce 1-pHis).
Yield Generally moderate to high for the peptide backbone, but the phosphorylation step can have variable and sometimes low yields. Overall yield is dependent on the number of coupling steps.[3]Can be high for the phosphorylation step itself, but the overall yield depends on the initial synthesis of the substrate peptide and purification from the reaction mixture.
Purity Crude product contains deletion sequences and byproducts from protecting group cleavage, requiring extensive purification. Purity is typically assessed by HPLC.[4]The primary impurity is the unphosphorylated substrate peptide, which can be separated by HPLC or other chromatographic techniques.
Scalability Well-established for both small and large-scale synthesis.Can be challenging to scale up due to the cost and availability of the kinase.
Reaction Conditions Involves harsh chemicals (e.g., strong acids for cleavage) and organic solvents.[5]Mild, aqueous buffer conditions at or near physiological pH and temperature.[5]
Unnatural Amino Acids Readily incorporated into the peptide sequence.Generally not possible, as the kinase's active site is specific to natural amino acids.

Delving into the Methodologies

Chemical Synthesis: The Workhorse of Peptide Production

The most common method for chemically synthesizing this compound peptides is Fmoc-based solid-phase peptide synthesis (SPPS).[6] This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin. The phosphorylation of the histidine residue can be achieved in two main ways: by incorporating a pre-phosphorylated Fmoc-histidine derivative during the synthesis or by phosphorylating the histidine-containing peptide after it has been assembled.

A widely used post-synthesis phosphorylation method involves the use of phosphoramidate.[7] This approach offers flexibility as the same peptide can be used to generate both phosphorylated and non-phosphorylated controls. However, this method often results in a mixture of the 1-pHis and 3-pHis isomers, which may require further separation.[2]

G cluster_SPPS Fmoc-SPPS Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HCTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF) Amino_Acid_Coupling->Washing Repeat_Cycle Repeat for each amino acid? Washing->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Phosphorylation Phosphorylation (Phosphoramidate) Final_Deprotection->Phosphorylation Cleavage_and_Deprotection Cleavage from Resin & Side-Chain Deprotection (TFA) Phosphorylation->Cleavage_and_Deprotection Purification Purification (RP-HPLC) Cleavage_and_Deprotection->Purification Final_Product Final_Product Purification->Final_Product

Chemical Synthesis Workflow
Enzymatic Synthesis: Nature's Precision

Enzymatic synthesis offers a highly specific alternative for producing this compound peptides. This method utilizes a histidine kinase, such as the human nucleoside diphosphate (B83284) kinases NME1 and NME2, to catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a specific histidine residue on a pre-synthesized peptide substrate.

The primary advantage of this approach is its remarkable specificity. Kinases often recognize a consensus sequence around the target histidine, ensuring phosphorylation at a single, defined site and typically producing a single isomer (1-pHis in the case of NME1/NME2).[8] This eliminates the issue of isomeric mixtures often encountered in chemical synthesis. However, the substrate scope of the kinase is limited, meaning not all histidine-containing peptides will be efficiently phosphorylated.

G cluster_Enzymatic Enzymatic Synthesis Workflow Start Start Peptide_Substrate Synthesize Peptide Substrate (e.g., by SPPS) Start->Peptide_Substrate Kinase_Reaction Kinase Reaction (Peptide, NME1/NME2, ATP) Peptide_Substrate->Kinase_Reaction Quench_Reaction Quench Reaction Kinase_Reaction->Quench_Reaction Purification Purification (RP-HPLC) Quench_Reaction->Purification Final_Product Final_Product Purification->Final_Product

Enzymatic Synthesis Workflow

Experimental Protocols

Chemical Synthesis: A Step-by-Step Guide

The following is a generalized protocol for the chemical synthesis of a this compound peptide using Fmoc-SPPS and post-synthesis phosphorylation.

1. Peptide Synthesis (Fmoc-SPPS):

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.[9]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[9]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling agent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and allow it to react for 20-60 minutes. Wash the resin with DMF.[9]

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

2. Phosphorylation:

  • Prepare a solution of phosphoramidate in an appropriate buffer (e.g., Tris-HCl, pH 8.5).

  • Incubate the resin-bound peptide with the phosphoramidate solution at room temperature for several hours to overnight.

  • Wash the resin extensively with the buffer and then with water and methanol.

3. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (B1312306) (TIS) and water, for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

  • Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.

4. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Analyze the purified peptide by mass spectrometry to confirm its identity and assess purity.[11]

Enzymatic Synthesis: A Detailed Protocol

This protocol outlines the general steps for the enzymatic phosphorylation of a histidine-containing peptide using NME1.

1. Peptide Substrate Synthesis:

  • Synthesize the desired peptide substrate using standard Fmoc-SPPS as described in the chemical synthesis protocol (without the phosphorylation step).

  • Purify the peptide by RP-HPLC to a high degree of purity (>95%).

2. Kinase Reaction:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, ATP, and a reducing agent like DTT).

  • Add the purified peptide substrate to the reaction buffer.

  • Initiate the reaction by adding the purified NME1 kinase.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours), which may need to be optimized for the specific peptide.

3. Reaction Quenching and Purification:

  • Stop the reaction by adding a solution that denatures the kinase, such as a high concentration of urea (B33335) or by acidification (if the this compound is stable enough for a short exposure).

  • Separate the phosphorylated peptide from the unphosphorylated substrate and the kinase using RP-HPLC. The phosphorylated peptide will typically elute earlier than its non-phosphorylated counterpart due to the added negative charge.[10]

4. Analysis:

  • Confirm the identity and purity of the enzymatically synthesized this compound peptide using mass spectrometry.[11]

Signaling Pathway Context: The Role of NME1 in G-Protein Signaling

This compound signaling is integral to many cellular processes. For instance, NME1 (also known as Nm23-H1) has been shown to act as a histidine kinase for the G-protein β subunit (Gβ). This phosphorylation event is a key step in certain G-protein coupled receptor (GPCR) signaling pathways.

G cluster_Signaling NME1-Mediated G-Protein Signaling GPCR GPCR Activation G_Protein Gα-GDP / Gβγ (Inactive) GPCR->G_Protein Signal GDP_GTP_Exchange GDP/GTP Exchange G_Protein->GDP_GTP_Exchange G_Protein_Active Gα-GTP + Gβγ (Active) GDP_GTP_Exchange->G_Protein_Active G_beta_Phos Gβ Phosphorylation G_Protein_Active->G_beta_Phos NME1_Autophos NME1 Autophosphorylation (ATP -> ADP) NME1_pHis NME1-pHis NME1_Autophos->NME1_pHis NME1_pHis->G_beta_Phos Phosphate Transfer G_beta_pHis Gβ-pHis G_beta_Phos->G_beta_pHis Downstream_Signaling Downstream Signaling G_beta_pHis->Downstream_Signaling

NME1 in G-Protein Signaling

Conclusion: Choosing the Right Path

The choice between chemical and enzymatic synthesis of this compound peptides is a critical decision that will impact the outcome and efficiency of your research.

Chemical synthesis offers a robust and scalable method that is not limited by substrate specificity and allows for the incorporation of unnatural amino acids. However, it often produces a mixture of this compound isomers and requires harsh reaction conditions, which can be problematic for sensitive peptides.

Enzymatic synthesis , on the other hand, provides unparalleled specificity, yielding a single this compound isomer at a defined site under mild, biologically compatible conditions. This method is ideal for producing highly specific probes for biological assays. The main limitations are the substrate specificity of the kinase and the potential challenges in scaling up the production.

For researchers requiring large quantities of a this compound peptide or needing to incorporate non-standard amino acids, chemical synthesis is likely the more practical approach. For those who need a highly specific, isomerically pure this compound peptide for detailed biological studies, and for whom the peptide sequence is a known substrate for a histidine kinase, the enzymatic route is superior. Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable you to select the optimal strategy for advancing your research in the dynamic field of this compound signaling.

References

A Researcher's Guide to the Validation of Phosphohistidine Phosphatase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of phosphohistidine (pHis) phosphatase substrates is a critical step in understanding the intricate signaling pathways governed by this labile post-translational modification. This guide provides an objective comparison of methods to validate these substrates, supported by experimental data and detailed protocols.

This compound is a high-energy phosphoramidate (B1195095) linkage that is notoriously unstable, especially in acidic conditions, making its study challenging.[1] Unlike the more extensively studied phosphoserine, phosphothreonine, and phosphotyrosine, the tools for investigating pHis have only recently become more robust.[1][2][3] The primary mammalian this compound phosphatases identified to date are Protein Histidine Phosphatase 1 (PHPT1), LHPP, and PGAM5, which counteract the activity of histidine kinases like NME1 and NME2.[4][5]

Comparative Analysis of Substrate Validation Methods

The validation of a putative this compound phosphatase substrate involves demonstrating that a specific phosphatase can dephosphorylate a histidine-phosphorylated protein or peptide. Several methods can be employed, each with its own advantages and limitations.

Method Principle Pros Cons Typical Substrates
Enzymatic Assays (e.g., Malachite Green) Colorimetric detection of inorganic phosphate (B84403) released upon dephosphorylation.Quantitative, high-throughput potential, relatively inexpensive.Indirect detection, can be prone to interference from contaminating phosphatases or ATPases.Synthetic phosphopeptides, purified phosphoproteins.
Fluorogenic Assays Use of a synthetic substrate that becomes fluorescent upon dephosphorylation.High sensitivity, continuous monitoring of enzyme activity.Substrate specificity may not perfectly mimic endogenous substrates.DiFMUP (for PHPT1).
Immunoblotting (Western Blot) Use of phospho-specific antibodies to detect the phosphorylated form of the substrate.High specificity, allows for in vivo and in vitro analysis, provides molecular weight information.Semi-quantitative, antibody availability and specificity can be limiting.Endogenous or overexpressed proteins in cell lysates, purified proteins.
Mass Spectrometry Direct identification and quantification of phosphopeptides from a protein digest.Unambiguous identification of phosphorylation sites, can be highly quantitative.Requires specialized equipment and expertise, can be low-throughput.Purified proteins, complex protein mixtures from cell lysates.
Radiolabeling (³²P) Use of radiolabeled ATP to phosphorylate the substrate, followed by detection of released ³²P-phosphate.High sensitivity, direct measurement of phosphate release.Hazardous, requires specialized handling and disposal.Purified proteins, synthetic peptides.

Quantitative Data on Phosphatase-Substrate Interactions

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for quantifying the efficiency and specificity of a phosphatase for a given substrate. Below is a summary of reported kinetic data for PHPT1 with various substrates. Direct comparative data for LHPP and PGAM5 across a range of substrates is less readily available in the literature.

Phosphatase Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
PHPT1Ac-Val-Arg-Leu-Lys-His(P)-Arg-Lys-Leu-Arg-pNA~10--[6]
PHPT1Phosphopeptide I (succinyl-Ala-His(P)-Pro-Phe-p-nitroanilide)7--[7]
PHPT11-pHis peptide--Within two-fold of 3-pHis[5]
PHPT13-pHis peptide--Within two-fold of 1-pHis[5]
PHPT1Phosphorylated Histone H4-0.3-0.6 (mol/s per mol PHPT1)-[6]
PHPT1Phosphorylated Histone H1.2 (phospholysine)-Similar to pHis peptides-[8]

Note: The conditions under which these parameters were determined may vary between studies.

Key Experimental Protocols

Detailed methodologies are essential for reproducible validation of this compound phosphatase substrates.

Protocol 1: In Vitro Dephosphorylation Assay using Malachite Green

This endpoint assay quantifies the release of inorganic phosphate from a phosphopeptide or phosphoprotein substrate.

Materials:

  • Purified recombinant this compound phosphatase (e.g., PHPT1)

  • Phosphorylated substrate (e.g., synthetic this compound peptide or in vitro phosphorylated protein)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT

  • Malachite Green Reagent: Mix 3 volumes of 0.045% (w/v) Malachite Green hydrochloride in water with 1 volume of 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl. Add Tween-20 to a final concentration of 0.01% (v/v). Prepare fresh.

  • Phosphate Standard (e.g., 1 M KH₂PO₄)

  • 96-well clear flat-bottom microplate

Procedure:

  • Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the phosphate standard (e.g., 0 to 50 µM) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to a final volume of 50 µL:

    • Assay Buffer

    • Phosphorylated substrate at desired concentration

    • Purified phosphatase

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction and Color Development: Add 100 µL of the Malachite Green Working Reagent to all wells to stop the reaction.

  • Incubate: Incubate at room temperature for 15-30 minutes to allow color to develop.

  • Measure Absorbance: Read the absorbance at 620-660 nm using a microplate reader.[9][10][11][12]

  • Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. Plot the standard curve and determine the amount of phosphate released in the experimental wells.

Protocol 2: Western Blot Analysis of Substrate Dephosphorylation

This method validates dephosphorylation by detecting the loss of a phospho-specific antibody signal.

Materials:

  • Cell lysates or purified proteins

  • Phospho-specific antibody (e.g., anti-1-pHis or anti-3-pHis)

  • Antibody for total protein (as a loading control)

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[13]

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • For in vitro assays, incubate the phosphorylated substrate with and without the phosphatase for a specific time. Stop the reaction by adding SDS-PAGE sample buffer.

    • For cellular assays, treat cells with relevant stimuli or inhibitors. Lyse cells in a buffer containing phosphatase inhibitors.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Visualize the bands using a chemiluminescent substrate.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between kinases, phosphatases, and their substrates is crucial for understanding their cellular roles.

G cluster_0 NME1/NME2 Signaling NME1/NME2 NME1/NME2 ADP ADP NME1/NME2->ADP pHis-Substrate pHis-Substrate NME1/NME2->pHis-Substrate Phosphorylates ATP ATP ATP->NME1/NME2 Phosphate donor Substrate Substrate Substrate->NME1/NME2 PHPT1 PHPT1 pHis-Substrate->PHPT1 Dephosphorylates Downstream Signaling Downstream Signaling pHis-Substrate->Downstream Signaling PHPT1->Substrate Pi Pi PHPT1->Pi

Caption: Reversible histidine phosphorylation by NME kinases and PHPT1 phosphatase.

G cluster_1 Substrate Validation Workflow Putative Substrate Putative Substrate In vitro Phosphorylation In vitro Phosphorylation Putative Substrate->In vitro Phosphorylation Phosphorylated Substrate Phosphorylated Substrate In vitro Phosphorylation->Phosphorylated Substrate Incubate with Phosphatase Incubate with Phosphatase Phosphorylated Substrate->Incubate with Phosphatase Validation Method Validation Method Incubate with Phosphatase->Validation Method Malachite Green Malachite Green Validation Method->Malachite Green Western Blot Western Blot Validation Method->Western Blot Mass Spectrometry Mass Spectrometry Validation Method->Mass Spectrometry Validated Substrate Validated Substrate Malachite Green->Validated Substrate Western Blot->Validated Substrate Mass Spectrometry->Validated Substrate

Caption: General workflow for the validation of a this compound phosphatase substrate.

Alternative Approaches and Considerations

The validation of this compound phosphatase substrates is an evolving field. The development of stable, non-hydrolyzable this compound analogs has been instrumental in generating specific antibodies, a significant advancement for immuno-based detection methods.[15] Furthermore, the broader specificity of some phosphatases, such as PHPT1's ability to also dephosphorylate phospholysine, highlights the importance of using multiple validation methods to confirm substrate specificity.[8]

Researchers should also consider the cellular context. Overexpression of kinases or phosphatases can sometimes lead to non-physiological interactions. Therefore, validating substrate dephosphorylation using endogenous proteins in response to physiological stimuli is the gold standard.

References

Navigating the Challenges of Phosphohistidine Analysis: A Comparative Guide to Enrichment Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the nuanced roles of protein phosphorylation, the study of phosphohistidine (pHis) presents a significant hurdle. Unlike its more stable phospho-serine, -threonine, and -tyrosine counterparts, the phosphoramidate (B1195095) bond in pHis is notoriously labile, particularly in acidic conditions common to standard phosphoproteomic workflows. This guide provides a side-by-side comparison of current enrichment strategies, focusing on the predominant immunoaffinity-based methods that leverage highly specific monoclonal antibodies.

Due to the instability of this compound, dedicated, all-in-one commercial "kits" for its enrichment are not widely available. Instead, researchers typically employ immunoaffinity purification (IAP) using specific antibodies against the two main pHis isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis). This approach has proven effective in selectively isolating pHis-containing proteins and peptides from complex biological samples under non-acidic conditions, thereby preserving the modification for downstream analysis by mass spectrometry.[1][2][3]

Immunoaffinity Purification: The Gold Standard for pHis Enrichment

The cornerstone of successful pHis enrichment lies in the use of high-affinity, isomer-specific monoclonal antibodies. Several well-characterized antibody clones are commercially available and have been validated in peer-reviewed studies for their efficacy in immunoaffinity purification.

Key Performance Metrics of Anti-pHis Monoclonal Antibodies in Enrichment

A critical factor in selecting an appropriate antibody is its performance in enriching pHis-containing peptides. A key study by Adam et al. (2019) demonstrated a non-acidic immunoaffinity purification method that successfully identified a significant number of non-conventional phosphorylation sites from human cell lines.[2][3][4] Using a combination of anti-1-pHis and anti-3-pHis monoclonal antibodies, they were able to identify 425 unique non-conventional phosphorylation sites, including pHis, pLys, and pArg.[1][2][4]

Parameter Immunoaffinity Purification (IAP) with anti-pHis mAbs Notes
Enrichment Principle Utilizes monoclonal antibodies specific to 1-pHis and 3-pHis isomers to capture pHis-containing peptides/proteins.Highly specific method that preserves the labile phosphoramidate bond.[3][5]
Sample Type Tryptic digests of cell or tissue lysates.Requires non-acidic sample preparation and handling throughout the workflow.[2][3]
Identified Sites 425 unique non-conventional phosphorylation sites (pHis, pLys, pArg) identified from HeLa cell digests.[1][2][4]Demonstrates the ability to uncover novel phosphorylation events.
Workflow Compatibility Compatible with downstream liquid chromatography-tandem mass spectrometry (LC-MS/MS).The non-acidic protocol is crucial for successful analysis.[2][3]
Commercially Available Anti-Phosphohistidine Antibodies for Enrichment

The selection of monoclonal antibodies is paramount for successful immunoaffinity-based enrichment. Below is a comparison of widely used clones.

Antibody Target Clone Manufacturer/Supplier Isotype Validated Applications
1-Phosphohistidine (1-pHis)SC1-1Merck Millipore / Sigma-AldrichRabbit MonoclonalWestern Blot, Immunofluorescence, Immunoaffinity Purification[6]
1-Phosphohistidine (1-pHis)SC50-3Merck Millipore / Sigma-AldrichRabbit MonoclonalWestern Blot, Immunofluorescence, Immunoaffinity Purification
3-Phosphohistidine (3-pHis)SC39-6Merck Millipore / Sigma-AldrichRabbit MonoclonalWestern Blot[7][8][9]

Experimental Protocol: Immunoaffinity-Based Enrichment of pHis Peptides

The following is a generalized protocol for the enrichment of this compound-containing peptides from a tryptic digest of human cells, based on the non-acidic method described by Adam et al. (2019).[2][3]

1. Antibody-Resin Conjugation:

  • Combine anti-1-pHis (e.g., clones SC1-1, SC50-3) and anti-3-pHis (e.g., clone SC39-6) monoclonal antibodies.

  • Couple the antibody mixture to Protein A or Protein G resin according to the manufacturer's instructions. This creates the immunoaffinity matrix.

2. Sample Preparation (Non-Acidic Lysis and Digestion):

  • Harvest cells and lyse in a buffer maintained at a neutral or slightly basic pH (e.g., pH 8.0) containing protease and phosphatase inhibitors.

  • Perform protein reduction and alkylation, followed by tryptic digestion under non-acidic conditions.

3. Immunoaffinity Purification:

  • Equilibrate the antibody-conjugated resin with a non-acidic binding buffer (e.g., Tris-buffered saline, pH 7.4).

  • Incubate the tryptic peptide digest with the equilibrated antibody-resin to allow for the binding of pHis-containing peptides.

  • Wash the resin extensively with the binding buffer to remove non-specifically bound peptides.

4. Elution:

  • Elute the bound pHis peptides from the resin using a high pH elution buffer (e.g., pH 11).

  • Immediately neutralize the eluate to preserve the integrity of the enriched phosphopeptides.

5. Sample Preparation for Mass Spectrometry:

  • Desalt the enriched and neutralized peptide solution using a suitable method that avoids acidic conditions.

  • The sample is now ready for analysis by LC-MS/MS.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological significance of this compound, the following diagrams illustrate the enrichment workflow and a key signaling pathway involving this modification.

Phosphohistidine_Enrichment_Workflow cell_lysate Cell Lysate (Non-Acidic) tryptic_digest Tryptic Digest cell_lysate->tryptic_digest Trypsin binding Binding tryptic_digest->binding antibody_resin Anti-pHis Antibody-Coupled Resin antibody_resin->binding washing Washing binding->washing elution Elution (High pH) washing->elution desalting Desalting elution->desalting lcms LC-MS/MS Analysis desalting->lcms Two_Component_Signaling stimulus Environmental Stimulus hk Histidine Kinase (HK) stimulus->hk hk_p HK ~ pHis hk->hk_p Autophosphorylation (ATP) rr Response Regulator (RR) hk_p->rr Phosphotransfer rr_p RR ~ pAsp response Cellular Response (e.g., Gene Expression) rr_p->response

References

A Researcher's Guide to Benchmarking New Phosphohistidine Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of novel phosphohistidine (pHis) antibodies presents a significant leap forward in studying this once-elusive post-translational modification. This guide provides an objective comparison of these new tools, supported by experimental data, to aid in the selection and application of the most suitable antibodies for your research needs.

The study of protein histidine phosphorylation has been historically challenging due to the chemical lability of the phosphoramidate (B1195095) (P-N) bond, which is susceptible to acidic conditions and heat.[1] This instability has made the development of specific and robust antibodies a long-standing goal in the field. Recently, the development of monoclonal antibodies (mAbs) raised against stable this compound analogs has revolutionized our ability to detect and quantify both 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis) isomers with high specificity.[1][2]

A New Generation of this compound Antibodies

The breakthrough in pHis antibody development came with the use of non-hydrolyzable this compound mimetics, such as phosphotriazolylalanine (pTza), as immunogens.[3] This strategy has led to the generation of several rabbit monoclonal antibodies with high affinity and specificity for either the 1-pHis or 3-pHis isoform. These new mAbs represent a significant improvement over previously available polyclonal antibodies, which often suffered from cross-reactivity with other phosphoamino acids like phosphotyrosine (pTyr).[1][4]

Performance Comparison: A Leap in Specificity and Affinity

The new generation of monoclonal this compound antibodies offers superior performance in terms of specificity, affinity, and versatility in various applications.

Specificity: A key advantage of the new monoclonal antibodies is their high specificity for their target pHis isomer, with no cross-reactivity observed with other phosphoamino acids such as phosphotyrosine, phosphothreonine, or phosphoserine.[1] This is a critical feature for accurately studying histidine phosphorylation in the complex cellular environment where other phosphorylation events are abundant. Earlier polyclonal antibodies were reported to have some cross-reactivity with pTyr, which limited their utility.[1]

Binding Affinity: The novel monoclonal antibodies exhibit high binding affinities for their respective pHis targets, with dissociation constants (Kd) in the nanomolar to sub-micromolar range. This high affinity allows for sensitive detection in various immunoassays. The table below summarizes the reported binding affinities for several key monoclonal this compound antibodies.

Antibody CloneTarget IsomerAntigenDissociation Constant (Kd)Reference
SC1-1 1-pHis1-pTza peptide25 nM[5]
1-pHis peptide~50-100 nM[5]
SC50-3 1-pHis1-pTza peptide16 nM[5]
1-pHis peptide~32-64 nM[5]
SC39-4 3-pHis3-pTza peptide67 nM[5]
3-pHis peptide~670-1675 nM[5]
SC44-8 3-pHis3-pTza peptide0.24 nM[5]
3-pHis peptide18 nM[6]
SC56-2 3-pHis3-pTza peptide97 nM[5]
3-pHis peptide~970-2425 nM[5]

Sensitivity: The high affinity of these antibodies translates to excellent sensitivity in detection assays. For instance, in dot blot analyses, these antibodies can detect as little as 160 picograms of a target peptide.[7] In Western blotting of whole-cell lysates, specific protein bands can be detected from as little as 80 ng of total protein.[8]

Experimental Protocols for Benchmarking

To ensure reliable and reproducible results when working with this compound antibodies, it is crucial to employ optimized experimental protocols that account for the lability of the pHis modification.

Western Blotting

Detecting this compound by Western blotting requires modifications to standard protocols to preserve the fragile P-N bond.[4]

Key Considerations:

  • Lysis Buffer: Use a lysis buffer with a pH of 8.0 or higher, supplemented with phosphatase and protease inhibitors.[9]

  • Sample Denaturation: Avoid boiling samples. Instead, denature at room temperature for 30 minutes in a loading buffer with a pH of 8.8.[9]

  • Electrophoresis and Transfer: Perform gel electrophoresis and protein transfer at 4°C to minimize heat-induced dephosphorylation.[4] Transfer buffers should also be maintained at a neutral to alkaline pH.[4]

  • Blocking: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking. Avoid using milk, as it contains the phosphoprotein casein, which can lead to high background.[10]

Protocol Outline:

  • Lyse cells in an appropriate alkaline lysis buffer on ice.

  • Quantify protein concentration.

  • Mix lysate with non-reducing, alkaline sample buffer and incubate at room temperature.

  • Separate proteins on an SDS-PAGE gel at 4°C.

  • Transfer proteins to a PVDF membrane at 4°C.

  • Block the membrane with 5% BSA in TBST.

  • Incubate with the primary this compound antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane and detect with an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence

Immunofluorescence (IF) allows for the visualization of the subcellular localization of this compound-containing proteins.[5][7]

Key Considerations:

  • Fixation: Use paraformaldehyde (PFA) at a pH of 8.5 to preserve the pHis signal.[11]

  • Permeabilization: Use a gentle permeabilization agent like Triton X-100 in a buffer with a pH of 8.5.[11]

  • Antibody Dilution and Incubation: Dilute antibodies in a buffer containing BSA at a pH of 8.5. All incubation steps should be performed in a humidified chamber to prevent evaporation.[11]

Protocol Outline:

  • Grow cells on coverslips.

  • Fix cells with 4% PFA (pH 8.5).

  • Permeabilize cells with 0.1% Triton X-100 in PBS (pH 8.5).

  • Block with 1% BSA in TBST (pH 8.5).

  • Incubate with the primary this compound antibody.

  • Wash with TBST (pH 8.5).

  • Incubate with a fluorescently labeled secondary antibody.

  • Wash and mount coverslips with an antifade mounting medium.

  • Visualize using a fluorescence microscope.

Immunoprecipitation/Immunoaffinity Purification

Immunoaffinity purification using immobilized this compound mAbs is a powerful technique to enrich for pHis-containing proteins for subsequent analysis, such as mass spectrometry.[1]

Key Considerations:

  • Lysis and Binding Buffers: Maintain a pH of 8.0 or higher throughout the procedure.

  • Washing: Perform extensive washes to remove non-specifically bound proteins.

  • Elution: Elute bound proteins under alkaline conditions (e.g., pH 11.5) to preserve the pHis modification.

Protocol Outline:

  • Prepare cell lysates in an alkaline buffer containing inhibitors.

  • Incubate the lysate with the this compound antibody crosslinked to agarose (B213101) beads.

  • Wash the beads extensively with a high-pH wash buffer.

  • Elute the bound proteins with an alkaline elution buffer.

  • Neutralize the eluate and proceed with downstream analysis (e.g., Western blotting or mass spectrometry).

Signaling Pathways Involving this compound

This compound plays a crucial role in various signaling pathways across different organisms. The new monoclonal antibodies are invaluable tools for dissecting these pathways.

Bacterial Two-Component Signaling

In bacteria, two-component systems are a primary mechanism for sensing and responding to environmental stimuli. These pathways involve a sensor histidine kinase that autophosphorylates on a histidine residue, followed by the transfer of the phosphoryl group to an aspartate residue on a response regulator.[12]

Bacterial_Two_Component_Signaling Stimulus Stimulus SensorHK Sensor Histidine Kinase (HK) Stimulus->SensorHK Activates SensorHK->SensorHK Autophosphorylation (pHis) ResponseRegulator Response Regulator (RR) SensorHK->ResponseRegulator Phosphotransfer Output Cellular Response (e.g., Gene Expression) ResponseRegulator->Output Activates

Caption: Bacterial two-component signaling pathway.

NME1/NME2 Signaling in Mammalian Cells

In mammals, NME1 (also known as Nm23-H1) and NME2 are the only known protein histidine kinases.[13] They play critical roles in various cellular processes, and their dysregulation is implicated in cancer metastasis. NME1/NME2 can autophosphorylate on a histidine residue and then transfer the phosphate (B84403) group to other proteins, modulating their activity.

NME1_NME2_Signaling cluster_NME NME1/NME2 Kinase Activity cluster_downstream Downstream Effects NME1_2 NME1/NME2 pNME1_2 pHis-NME1/NME2 NME1_2->pNME1_2 Autophosphorylation KSR KSR pNME1_2->KSR Phosphorylates G_beta G-protein β-subunit pNME1_2->G_beta Phosphorylates KCa3_1 KCa3.1 pNME1_2->KCa3_1 Phosphorylates Metabolism Metabolic Enzymes (e.g., ACLY, SUCLG1) pNME1_2->Metabolism Phosphorylates Cell_Motility Decreased Cell Motility KSR->Cell_Motility Inhibits MAPK pathway G_beta->Cell_Motility Modulates G-protein signaling KCa3_1->Cell_Motility Regulates ion channel activity Metabolism->Cell_Motility Alters cell metabolism

Caption: Simplified NME1/NME2 signaling cascade.

Conclusion

The development of isomer-specific monoclonal this compound antibodies represents a paradigm shift for the field of signal transduction. Their high specificity, affinity, and proven utility in a range of applications empower researchers to delve deeper into the roles of histidine phosphorylation in health and disease. By employing the optimized protocols outlined in this guide, researchers can confidently benchmark these new antibodies and generate reliable data to advance our understanding of this critical post-translational modification.

References

Navigating the Challenges of Phosphohistidine Analysis: A Comparative Guide to Stoichiometry Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stoichiometry of protein phosphorylation is paramount to unraveling complex cellular signaling pathways and developing targeted therapeutics. While phosphorylation on serine, threonine, and tyrosine residues is extensively studied, the analysis of phosphohistidine (pHis) has been historically challenging due to its inherent chemical instability. This guide provides a comprehensive comparison of current methods for analyzing this compound stoichiometry, offering insights into their principles, performance, and the experimental data supporting their use.

The labile nature of the phosphoramidate (B1195095) bond in this compound, particularly its susceptibility to hydrolysis under acidic conditions, has long hindered its study.[1][2][3][4] This has led to an underrepresentation of pHis in global phosphoproteomic studies, despite its emerging role in critical cellular processes.[5][6] However, recent advancements in enrichment techniques and analytical instrumentation have opened new avenues for the robust and quantitative analysis of this elusive post-translational modification.

Methods for this compound Stoichiometry Analysis: A Comparative Overview

Several distinct approaches have been developed to overcome the challenges of pHis analysis and enable the determination of its stoichiometry. These methods can be broadly categorized into those relying on direct analysis of intact proteins, radiolabeling techniques, and enrichment-based mass spectrometry approaches.

Method Principle Advantages Limitations Typical Throughput
Intact Mass Spectrometry Direct mass analysis of the intact protein to determine the mass shift corresponding to phosphorylation.[7][8]Provides direct stoichiometry of the intact protein. Avoids issues with peptide-level analysis.Limited to relatively pure and smaller proteins. May not identify the specific site of phosphorylation.Low to Medium
Quantitative ³²P-Labeling Assay Metabolic or in vitro labeling with [γ-³²P]ATP followed by differential acid/alkali treatment to distinguish pHis from other phosphoamino acids.[9]Quantitative and sensitive. Can be used in complex mixtures.Requires handling of radioactive materials. Indirect identification of phosphorylation sites.High
Antibody-Based Enrichment & MS Immunoaffinity purification of pHis-containing peptides or proteins using specific monoclonal antibodies prior to mass spectrometry analysis.[10][11][12][13][14]High specificity for pHis. Enables enrichment under non-acidic conditions.Antibody availability and cross-reactivity can be a concern. Potential for incomplete enrichment.Medium to High
Hydroxyapatite (B223615) (HAP) Chromatography & MS Chromatographic separation of phosphopeptides based on their affinity for hydroxyapatite under non-acidic conditions.[10][13]Broad enrichment of phosphopeptides, including pHis, under non-acidic conditions.Co-elution of other acidic peptides can occur. May require further fractionation.Medium to High
Molecularly Imprinted Polymers (MIPs) & MS Use of custom-synthesized polymers with cavities designed to specifically bind pHis-containing peptides for enrichment.[3]High selectivity and stability. Cost-effective in the long run.Development of specific MIPs can be time-consuming.Medium
Strong Anion Exchange (SAX) Chromatography & MS Separation of peptides based on charge, allowing for the enrichment of negatively charged phosphopeptides, including those with pHis.[15]Effective for separating phosphopeptides from non-phosphorylated peptides.Can be sensitive to pH and salt concentration.Medium

Experimental Protocols: Key Methodologies in Detail

1. Intact Mass Spectrometry for NME1/NME2 Phosphorylation Stoichiometry

This method, as described for the analysis of human histidine kinases NME1 and NME2, allows for the determination of phosphorylation stoichiometry on the intact protein.[7][8]

  • Protein Preparation: Recombinant NME1 and NME2 are expressed and purified.

  • Phosphorylation Reaction: The kinases are incubated with a suitable phosphate (B84403) donor (e.g., ATP) under conditions that promote autophosphorylation.

  • Mass Spectrometry Analysis: The protein samples (both phosphorylated and non-phosphorylated) are analyzed by liquid chromatography coupled to electrospray ionization mass spectrometry (LC-ESI-MS) under non-denaturing conditions to preserve the labile pHis modification.

  • Data Analysis: The mass spectra of the intact proteins are deconvoluted to determine the mass shift corresponding to the number of phosphate groups added. The relative abundance of the different phosphorylated species is used to calculate the stoichiometry.

2. Non-Acidic Immunoaffinity Purification of this compound Peptides

This protocol utilizes monoclonal antibodies to enrich for pHis-containing peptides from complex mixtures, avoiding the acid treatments that lead to pHis degradation.[10][13]

  • Protein Extraction and Digestion: Proteins are extracted from cells or tissues under denaturing conditions and digested into peptides using an appropriate protease (e.g., trypsin). All steps are performed at neutral or alkaline pH.

  • Antibody Immobilization: Monoclonal antibodies specific for 1-pHis and 3-pHis are coupled to a solid support (e.g., agarose (B213101) beads).

  • Immunoaffinity Enrichment: The peptide mixture is incubated with the antibody-coupled beads to capture pHis-containing peptides.

  • Washing and Elution: The beads are washed to remove non-specifically bound peptides. The enriched pHis peptides are then eluted under non-acidic conditions.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pHis sites.

3. Quantitative ³²P-Labeling Assay

This method provides a quantitative measure of protein histidine kinase activity by measuring the incorporation of radioactive phosphate into a protein substrate.[9]

  • Kinase Reaction: The histidine kinase is incubated with a protein substrate in the presence of [γ-³²P]ATP.

  • Filter-Based Assay: The reaction mixture is spotted onto a filter membrane, which binds the protein substrate.

  • Differential Chemical Treatment:

    • Alkali Treatment: The filter is treated with a base to hydrolyze phosphoserine and phosphothreonine.

    • Acid Treatment: The filter is subsequently treated with an acid to hydrolyze the alkali-stable this compound.

  • Scintillation Counting: The radioactivity remaining on the filter after each treatment is measured using a scintillation counter. The difference in counts before and after the acid treatment corresponds to the amount of ³²P incorporated into histidine residues.

Visualizing the Workflow and Concepts

To further clarify the methodologies and their underlying principles, the following diagrams illustrate a typical this compound analysis workflow and the chemical stability differences exploited in the quantitative labeling assay.

Phosphohistidine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment of pHis Peptides cluster_analysis Analysis Protein_Extraction Protein Extraction (Non-Acidic) Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Proteolytic_Digestion Enrichment Enrichment Method (e.g., Antibodies, HAP, MIPs) Proteolytic_Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis (Identification & Quantification) LC_MSMS->Data_Analysis

Figure 1: A generalized workflow for the analysis of this compound using enrichment-based mass spectrometry.

Phosphoamino_Acid_Stability cluster_alkali Alkali Treatment (e.g., NaOH) cluster_acid Acid Treatment (e.g., HCl) pSer_pThr_alkali pSer / pThr Hydrolyzed_alkali Hydrolyzed pSer_pThr_alkali->Hydrolyzed_alkali Labile pHis_alkali pHis pHis_acid pHis pTyr_alkali pTyr Hydrolyzed_acid Hydrolyzed pHis_acid->Hydrolyzed_acid Labile pTyr_acid pTyr

Figure 2: Differential stability of phosphoamino acids to alkali and acid treatments.

The Future of this compound Research

The development of novel enrichment strategies and the refinement of mass spectrometry techniques are continuously improving our ability to study this compound. The use of stable pHis analogs has been instrumental in the generation of highly specific monoclonal antibodies, which are proving to be invaluable tools for both enrichment and detection.[14][16] As these methods become more widespread, we can anticipate a significant expansion of our knowledge regarding the prevalence and functional significance of this compound in cellular regulation, paving the way for new diagnostic and therapeutic opportunities.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Phosphohistidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of phosphohistidine, a critical but often unstable phosphorylated amino acid. Adherence to these procedural, step-by-step instructions will help maintain a safe laboratory environment and ensure compliance with institutional and regulatory standards.

Core Principles of this compound Waste Management

While specific regulations for this compound are not commonly detailed, its disposal should follow the general principles of prudent laboratory chemical waste management. The primary strategy is to treat all this compound waste, whether in solid form, in solution, or contaminating labware, as chemical waste to be collected and disposed of by your institution's Environmental Health and Safety (EHS) office.[1][2] A key chemical property of this compound is its instability in acidic conditions, which should be a primary consideration during handling and waste segregation.[3][4]

Quantitative Data Summary for Laboratory Waste Accumulation

Proper disposal begins with correct accumulation. Federal regulations provide guidelines on the maximum allowable quantities of hazardous waste that can be stored in a laboratory's Satellite Accumulation Area (SAA).[5][6] Adherence to these limits is crucial for maintaining a safe and compliant laboratory.

Waste CategoryMaximum Accumulation VolumeAccumulation Time Limit (from first addition)
Hazardous Waste55 gallonsUp to 12 months (as long as volume is not exceeded)
Acutely Hazardous Waste (P-list)1 quartUp to 12 months (as long as volume is not exceeded)

Note: Once accumulation limits are reached, the waste must be removed by EHS within three days.[6]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste.

Solid this compound Waste and Contaminated Disposables

This procedure applies to solid this compound, as well as single-use items such as contaminated gloves, pipette tips, and weighing papers.

  • Collection : Place all solid this compound waste and contaminated disposable items into a designated, compatible chemical waste container.[1] This container should be clearly labeled.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS office.[1][2]

  • Storage : Store the sealed container in a designated Satellite Accumulation Area, away from incompatible materials, particularly acids, due to the acid-labile nature of this compound.[5][6]

  • Disposal : Arrange for pickup by your institution's EHS office or a licensed chemical waste disposal contractor.[1]

Aqueous this compound Solutions and Contaminated Reusable Labware

This procedure covers the disposal of this compound-containing solutions and the decontamination of reusable glassware.

  • Collection of Liquid Waste : Collect all aqueous waste containing this compound in a clearly labeled, sealed, and compatible liquid chemical waste container.

  • Decontamination of Labware :

    • Initial Rinse : Perform an initial rinse of the contaminated labware with a suitable solvent (e.g., a basic buffer or water). This first rinseate must be collected and disposed of as chemical waste.[1] Given this compound's instability in acidic conditions, avoid acidic rinsing solutions.

    • Subsequent Rinses : While some guidelines permit disposal of subsequent rinses down the drain with copious amounts of water for non-hazardous substances, the most conservative and recommended approach is to collect all rinsates as chemical waste.[1]

  • Storage : Store the liquid waste container in the Satellite Accumulation Area, ensuring it is properly sealed and within secondary containment to prevent spills.[5]

  • Disposal : Arrange for pickup and disposal through your institution's EHS office.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making process for this compound waste management.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containment and Labeling cluster_3 Storage and Disposal A This compound Waste Generated B Solid Waste (e.g., powder, contaminated gloves) A->B C Liquid Waste (e.g., solutions, first rinseate) A->C D Collect in Labeled Solid Chemical Waste Container B->D E Collect in Labeled Liquid Chemical Waste Container C->E F Store in Satellite Accumulation Area D->F E->F G Arrange for EHS Pickup F->G

Caption: Workflow for this compound waste segregation and disposal.

cluster_0 Decision Point cluster_1 Action Start Contaminated Labware? Rinse Perform Initial Rinse (Avoid Acidic Solutions) Start->Rinse Yes Collect Collect Rinseate as Liquid Chemical Waste Rinse->Collect Subsequent Perform Subsequent Rinses (Collect as Chemical Waste) Collect->Subsequent Dispose Store for EHS Pickup Subsequent->Dispose

Caption: Decision workflow for decontaminating this compound labware.

References

Essential Safety and Operational Guide for Handling Phosphohistidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like Phosphohistidine is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and streamline laboratory workflows.

Personal Protective Equipment (PPE)

Due to the limited availability of specific toxicological data for this compound, it is crucial to handle it with a high degree of caution, assuming it is a potentially hazardous substance. The following personal protective equipment is recommended to prevent exposure through inhalation, skin contact, or eye contact.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact with the compound.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified fume hoodMinimizes inhalation exposure, especially when handling the solid form or creating solutions.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation risk.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

2. Dissolving this compound:

  • This compound is known to be chemically unstable, particularly in acidic conditions which can lead to rapid dephosphorylation.[1][2]

  • Use neutral or slightly basic (pH 7.0-8.5) buffers for dissolution. Avoid acidic solutions to maintain the integrity of the phosphoramidate (B1195095) bond.

  • Consider the use of buffers containing phosphatase inhibitors if working with biological samples to prevent enzymatic degradation.

3. Experimental Use:

  • When adding this compound to experimental setups (e.g., cell cultures, enzymatic assays), do so carefully to avoid splashes or aerosol generation.

  • Keep containers tightly sealed when not in use to prevent contamination and degradation.

  • Be mindful that the stability of this compound can be affected by temperature; store solutions as recommended by the supplier, typically at low temperatures.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable detergent and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, weighing boats, pipette tips, and empty containers, should be considered chemical waste.

  • Segregate this compound waste from other laboratory waste streams.

2. Aqueous Waste:

  • Collect all aqueous solutions containing this compound in a designated, labeled hazardous waste container.

  • Do not pour this compound solutions down the drain.

  • If necessary, neutralize the pH of the waste solution before collection, being mindful of the compound's instability in acidic conditions.

3. Solid Waste:

  • Collect all solid waste, including contaminated PPE and absorbent materials, in a sealed and clearly labeled hazardous waste bag or container.

4. Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the buffer used for dissolution).

  • The rinsate must be collected and disposed of as hazardous chemical waste.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Don Personal Protective Equipment (PPE) B Prepare work area in a fume hood A->B C Weigh solid this compound B->C D Dissolve in neutral or slightly basic buffer C->D E Perform experimental procedures D->E F Store solutions appropriately (cold) E->F G Segregate all contaminated waste E->G K Clean work surfaces F->K H Collect aqueous waste in a labeled container G->H I Collect solid waste in a labeled container G->I J Triple-rinse empty containers and collect rinsate G->J J->K L Doff and dispose of PPE K->L M Wash hands thoroughly L->M

A flowchart outlining the safe handling and disposal of this compound.

References

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Reactant of Route 1
Reactant of Route 1
Phosphohistidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phosphohistidine

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